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2-(Methylthio)-2-thiazoline

Cat. No.: B048757
CAS No.: 19975-56-5
M. Wt: 133.2 g/mol
InChI Key: QFGRBBWYHIYNIB-UHFFFAOYSA-N
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Description

2-(Methylthio)-2-thiazoline is a versatile sulfur- and nitrogen-containing heterocyclic compound of significant interest in synthetic organic and medicinal chemistry research. Its core structure serves as a valuable synthetic intermediate and building block for the construction of more complex molecular architectures. Researchers primarily utilize this compound as a precursor in the synthesis of various thiazole and dihydrothiazole derivatives, which are privileged scaffolds in drug discovery due to their wide range of biological activities. The molecule's mechanism of action in research contexts often involves its reactivity as an electrophile or its role as a ligand in metal complexation studies. Its specific value lies in the methylthio group, which can participate in further functionalization reactions, such as nucleophilic displacement or oxidation, to access a diverse array of sulfur-containing analogs. This makes this compound particularly useful for investigating structure-activity relationships (SAR) in the development of novel pharmacologically active compounds, agrochemicals, and functional materials. It is an essential tool for chemists exploring new synthetic methodologies and for biochemists studying the interaction of heterocyclic compounds with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NS2 B048757 2-(Methylthio)-2-thiazoline CAS No. 19975-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1,3-thiazole
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InChI

InChI=1S/C4H7NS2/c1-6-4-5-2-3-7-4/h2-3H2,1H3
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InChI Key

QFGRBBWYHIYNIB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CSC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H7NS2
Source PubChem
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DSSTOX Substance ID

DTXSID50173773
Record name 4,5-Dihydro-2-(methylthio)thiazole
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Molecular Weight

133.2 g/mol
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CAS No.

19975-56-5
Record name 4,5-Dihydro-2-(methylthio)thiazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)-2-thiazoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the myriad of heterocyclic scaffolds, 2-(Methylthio)-2-thiazoline has emerged as a compound of significant interest. Its unique structural features, combining a thiazoline ring with a reactive methylthio group, offer a versatile platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. By elucidating the underlying principles and providing practical insights, this document aims to empower scientists to harness the full potential of this valuable synthetic intermediate.

Core Chemical and Physical Properties

This compound, also known as 2-(Methylmercapto)-2-thiazoline or 4,5-Dihydro-2-(methylthio)thiazole, is a sulfur-containing heterocyclic compound. A comprehensive understanding of its fundamental properties is crucial for its effective handling, application in synthesis, and for the characterization of its derivatives.

Chemical Identifiers and Molecular Structure
IdentifierValueSource
CAS Number 19975-56-5[1]
Molecular Formula C₄H₇NS₂[1]
Molecular Weight 133.24 g/mol [1]
SMILES CSC1=NCCS1[1]
InChI 1S/C4H7NS2/c1-6-4-5-2-3-7-4/h2-3H2,1H3[1]

The structure of this compound features a five-membered thiazoline ring with a double bond between the carbon at position 2 and the nitrogen atom. This C=N bond is part of an aminal-like functional group, and the carbon at position 2 is further substituted with a methylthio (-SCH₃) group.

Physicochemical Properties

This compound is a liquid at room temperature with the following reported physical properties:

PropertyValueSource
Appearance Liquid[1]
Boiling Point 216-217 °C (lit.)[1]
Density 1.226 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.592 (lit.)[1]
Flash Point 98 °C (208.4 °F) - closed cup[1]

These properties are essential for designing reaction conditions, purification procedures (such as distillation), and for ensuring safe handling in the laboratory.

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the S-alkylation of 2-mercapto-2-thiazoline (also known as 2-thiazolidinethione).[2] This method is efficient and utilizes readily available starting materials.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the sulfur atom of the thiol tautomer of 2-mercapto-2-thiazoline acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

G cluster_0 Tautomerization and Deprotonation cluster_1 S-Alkylation Thione 2-Thiazolidinethione (Thione form) Thiol 2-Mercapto-2-thiazoline (Thiol form) Thione->Thiol Tautomerization Thiolate Thiolate anion Thiol->Thiolate Deprotonation MeI Methyl Iodide (CH₃I) Thiolate->MeI SN2 Attack Base Base (e.g., NaOH) Base->Thiol Product This compound MeI->Product Iodide Iodide ion (I⁻) MeI->Iodide Leaving Group

Caption: Synthesis of this compound via S-alkylation.

Detailed Experimental Protocol

This protocol is based on the general method described for the alkylation of 2-mercaptothiazoline.[2]

Materials:

  • 2-Mercapto-2-thiazoline

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH) or another suitable base

  • Ethanol or another suitable solvent

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercapto-2-thiazoline (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 eq) in water or ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate salt.

  • Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, and wash it with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation to yield a clear liquid.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its identity confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The refractive index can also be measured and compared to the literature value.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl protons (-SCH₃) around δ 2.5-2.7 ppm.

    • A triplet for the methylene protons adjacent to the sulfur atom in the ring (-CH₂-S-) around δ 3.2-3.5 ppm.

    • A triplet for the methylene protons adjacent to the nitrogen atom in the ring (-CH₂-N=) around δ 4.0-4.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms:

    • A signal for the methyl carbon (-SCH₃) around δ 15-20 ppm.

    • A signal for the methylene carbon adjacent to the sulfur atom (-CH₂-S-) around δ 30-35 ppm.

    • A signal for the methylene carbon adjacent to the nitrogen atom (-CH₂-N=) around δ 55-60 ppm.

    • A signal for the imino carbon (C=N) at a significantly downfield shift, typically in the range of δ 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands to look for include:

  • C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹.

  • C=N stretching: A characteristic strong absorption band for the imine (C=N) bond should be observed in the region of 1630-1680 cm⁻¹.

  • C-N stretching: This absorption is typically found in the 1250-1020 cm⁻¹ region.

  • C-S stretching: These bands are generally weak and appear in the fingerprint region between 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

  • Molecular Ion (M⁺): A prominent peak at m/z = 133, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the methyl radical (•CH₃) to give a fragment at m/z = 118.

    • Loss of the thiomethyl radical (•SCH₃) to give a fragment at m/z = 86.

    • Cleavage of the thiazoline ring can lead to various other smaller fragments.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the ability of the methylthio group to act as a leaving group. This makes it a valuable precursor for the synthesis of various 2-substituted thiazolines.

Reaction with Nucleophiles: A Gateway to Functionalized Thiazolines

A key reaction of this compound is its reaction with nucleophiles, particularly primary amines.[2] This reaction proceeds via a nucleophilic substitution at the C2 position, where the amine displaces the methylthio group.

G cluster_0 Nucleophilic Attack and Elimination Thiazoline This compound Intermediate Tetrahedral Intermediate Thiazoline->Intermediate Nucleophilic Attack by Amine Amine Primary Amine (R-NH₂) Amine->Thiazoline Product 2-Amino-2-thiazoline Derivative Intermediate->Product Elimination of Methanethiol MeSH Methanethiol (CH₃SH) Intermediate->MeSH

Caption: Reaction of this compound with a primary amine.

This reaction is particularly useful in drug discovery for the synthesis of libraries of 2-amino-2-thiazoline derivatives for biological screening. For instance, this methodology has been employed to synthesize 2-(substituted benzylamino)-2-thiazolines, which have been investigated for their octopaminergic agonist activity.[2]

Precursor to Heteroannelated Systems

This compound serves as a valuable reagent for the construction of more complex heterocyclic systems. It has been used in reactions with heteroaromatic 2-aminoesters to generate novel tri- and tetracyclic hetero systems. These reactions often involve a sequence of nucleophilic attack and subsequent cyclization, leading to the formation of fused ring systems with potential biological activities.

Applications in Drug Discovery and Development

The thiazoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. This compound, as a versatile intermediate, plays a crucial role in accessing this important chemical space.

Synthesis of Bioactive Molecules

The ability to readily introduce various substituents at the 2-position of the thiazoline ring makes this compound an attractive starting material for the synthesis of compounds with diverse pharmacological properties. As mentioned, it is a key precursor for 2-(substituted benzylamino)-2-thiazolines, which have shown octopaminergic agonist activity.[2] This class of compounds has potential applications in the development of novel insecticides.

Role in the Synthesis of Cephalosporin Analogues

The thiazole and thiazoline moieties are important components of many cephalosporin antibiotics. While direct incorporation of the this compound unit into the final cephalosporin structure is less common, its derivatives, particularly 2-amino-thiazoles, are frequently used as side-chain precursors in the synthesis of advanced-generation cephalosporins. The reactivity of this compound provides a convenient route to these essential side-chain building blocks.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: It is classified as a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1]

  • Toxicity: While detailed toxicological data is limited, it is advisable to treat this compound with caution. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis, offering a straightforward entry into a wide array of functionalized thiazoline derivatives. Its predictable reactivity, particularly with nucleophiles, makes it an important tool for the construction of complex heterocyclic systems and for the generation of compound libraries in drug discovery programs. As the demand for novel bioactive molecules continues to grow, the utility of strategic intermediates like this compound is poised to expand further. Future research will likely focus on uncovering new applications for this reagent in the synthesis of innovative pharmaceuticals and functional materials, further solidifying its place in the synthetic chemist's toolbox.

References

  • Hirashima, A., Yoshii, Y., & Eto, M. (1992). Synthesis and Octopaminergic Agonist Activity of 2-(Substituted benzylamino)-2-thiazolines. Bioscience, Biotechnology, and Biochemistry, 56(7), 1062-1065.
  • Sauter, F., Fröhlich, J., Chowdhury, A. Z. M. S., & Hametner, C. (1997). Reagents for new heteroannelation reactions III. This compound. Monatshefte für Chemie/Chemical Monthly, 128(5), 503-508.
  • SpectraBase. This compound. [Link]

Sources

2-(Methylthio)-2-thiazoline CAS number 19975-56-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Methylthio)-2-thiazoline (CAS 19975-56-5)

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of facts to offer a synthesized understanding of the compound's properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Core Identity and Physicochemical Profile

This compound, also known as 2-(Methylmercapto)-2-thiazoline, is a sulfur-containing heterocyclic compound. Its structure features a five-membered dihydrothiazole (thiazoline) ring, with a methylthio (-SCH₃) group attached to the carbon atom at position 2, which is part of an imine functional group. This unique arrangement makes it a valuable intermediate in organic synthesis.

The compound is a colorless to slightly yellow clear liquid at room temperature and is soluble in many common organic solvents.[1][2] Its stability under standard conditions and versatile reactivity make it a key reagent in various chemical transformations.[1][2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19975-56-5[3][4]
Molecular Formula C₄H₇NS₂[2][3]
Molecular Weight 133.24 g/mol [3]
Appearance Colorless to slightly yellow clear liquid[2]
Boiling Point 216-217 °C (lit.)[3]
Density 1.226 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.592 (lit.)[3]
Flash Point 98 °C (208.4 °F) - closed cup[3]
SMILES String CSC1=NCCS1[3]
InChI Key QFGRBBWYHIYNIB-UHFFFAOYSA-N[3]

Spectroscopic Signature: A Predictive Analysis

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. While specific spectra for this compound are not publicly cataloged, a competent chemist can predict the expected signals based on its molecular structure. This predictive approach is crucial for verifying the identity and purity of the material after synthesis or before use.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Three distinct signals should be observed:

    • A singlet around δ 2.5 ppm, integrating to 3 protons, corresponding to the methylthio (-SCH₃) group.

    • A triplet around δ 3.2-3.4 ppm, integrating to 2 protons, for the methylene group adjacent to the sulfur atom in the ring (-S-CH₂-).

    • A triplet around δ 4.0-4.2 ppm, integrating to 2 protons, for the methylene group adjacent to the nitrogen atom (-N-CH₂-). The downfield shift is due to the deshielding effect of the electronegative nitrogen.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display four signals, one for each unique carbon environment:

    • A signal for the methylthio carbon (-SCH₃) around δ 15-20 ppm.

    • A signal for the ring carbon adjacent to sulfur (-S-CH₂-) around δ 30-35 ppm.

    • A signal for the ring carbon adjacent to nitrogen (-N-CH₂-) around δ 60-65 ppm.

    • A significantly downfield signal for the imine carbon (C=N) around δ 165-170 ppm, due to its sp² hybridization and attachment to two heteroatoms.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. The most characteristic absorption would be a strong band in the range of 1620-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Other expected signals include C-H stretching vibrations just below 3000 cm⁻¹ and C-S stretching, which typically appears in the fingerprint region (600-800 cm⁻¹).

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 133, corresponding to the molecular weight of the compound.[3] Common fragmentation patterns could include the loss of the methyl group (•CH₃, mass = 15) or the entire methylthio group (•SCH₃, mass = 47), leading to significant fragment ions at m/z 118 and 86, respectively.

Synthesis and Mechanistic Considerations

The thiazoline ring is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed.[5][6] A prevalent strategy for constructing 2-substituted thiazolines involves the condensation of β-amino thiols with various electrophiles.[6] For this compound, a highly efficient and common laboratory-scale synthesis starts from the readily available 2-thiazoline-2-thiol (also known as 2-mercapto-2-thiazoline).

The process involves a straightforward S-methylation reaction. The thiol is first deprotonated with a suitable base to form a thiolate anion, which then acts as a nucleophile to attack a methylating agent like methyl iodide.

Synthesis_Workflow cluster_reactants Starting Materials Thiol 2-Thiazoline-2-thiol Thiolate Thiolate Anion (Intermediate) Thiol:e->Thiolate:w Deprotonation Base Base (e.g., NaH, K2CO3) MeI Methyl Iodide (CH3I) Product This compound Solvent Solvent (e.g., DMF, Acetone) Thiolate:e->Product:w S-Methylation (SN2) Salt Salt Byproduct (e.g., NaI) Product->Salt +

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via S-Methylation
  • Rationale: This protocol is chosen for its high efficiency and use of common, readily available reagents. Sodium hydride is an effective, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction forward. DMF is an excellent polar aprotic solvent for Sɴ2 reactions.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-thiazoline-2-thiol (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution over 15 minutes. Causality Note: Slow addition is critical to control the evolution of hydrogen gas. The reaction is allowed to stir at 0 °C for 30 minutes after addition to ensure complete formation of the thiolate anion.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Core Applications in Development

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C2 position. The methylthio group is an excellent leaving group, particularly when activated. This allows for facile nucleophilic displacement, making the compound an ideal precursor for a wide range of 2-substituted thiazolines.

This reactivity is paramount in drug discovery, where the thiazoline scaffold is a privileged structure found in numerous biologically active agents with anticancer, anti-HIV, and antibiotic properties.[5][7] The ability to easily introduce diverse functional groups at the C2 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]

Application_Workflow cluster_reaction Core Reaction Start This compound Product 2-Amino-thiazoline Derivative Start:e->Product:w Nucleophilic Substitution Nucleophile Nucleophile (R-NH2) Primary Amine Library Diverse Compound Library (for SAR studies) Product->Library Iterate 'R' group Byproduct Methanethiol (CH3SH) Byproduct Product->Byproduct +

Caption: Synthetic utility in generating diverse 2-amino-thiazolines.

Application Protocol: Synthesis of a 2-(Benzylamino)-2-thiazoline Derivative
  • Rationale: This protocol demonstrates the core application of this compound as a scaffold for diversification. The reaction involves a simple nucleophilic substitution where an amine displaces the methylthio group. Heating is typically required to drive the reaction to completion.

  • Setup: In a sealed reaction vial, combine this compound (1.0 eq) and benzylamine (1.1 eq).

  • Solvent (Optional): The reaction can often be run neat (without solvent). Alternatively, a high-boiling polar solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used.

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring. Causality Note: The elevated temperature facilitates the nucleophilic attack and the departure of the methanethiolate leaving group. The reaction should be performed in a well-ventilated fume hood due to the formation of methanethiol, a volatile and odorous byproduct.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. If run neat, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Purify the crude product directly by flash column chromatography on silica gel to isolate the desired 2-(benzylamino)-2-thiazoline.

Beyond medicinal chemistry, this compound serves as a key intermediate in the synthesis of agrochemicals, such as fungicides and herbicides, and has applications in the food industry as a flavoring agent.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While some classifications list it as non-hazardous, others indicate it can cause skin and eye irritation.[9][10][11] It is prudent to treat it with appropriate care.

Table 2: Safety and Handling Information

ParameterGuidelineSource(s)
GHS Classification Warning: Causes skin irritation (H315), Causes serious eye irritation (H319)[10][11]
Storage Class 10 - Combustible liquids[3]
PPE Chemical safety goggles/eyeshields, chemical-resistant gloves (e.g., nitrile), lab coat.[3][11]
Handling Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][11]
Storage Store in a cool, dark place. Keep container tightly closed. Store away from oxidizing agents.[2][11]
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of water. Ingestion/Inhalation: Move to fresh air and consult a physician.[9][11]

Conclusion

This compound (CAS 19975-56-5) is more than just a chemical intermediate; it is an enabling tool for innovation in both medicinal and materials chemistry. Its value lies in the strategic placement of the methylthio group on the thiazoline ring, which acts as a versatile synthetic handle for introducing molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity empowers researchers to leverage this building block effectively and safely, accelerating the discovery and development of novel chemical entities.

References

  • This compound - Introduction. ChemBK. [Link]
  • This compound. precisionFDA. [Link]
  • 2-Methylthiothiazoline 109050 - Safety Data Sheet. Penta Manufacturing Company. [Link]
  • Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • Overview of the Chemistry of 2-Thiazolines.
  • This compound. Drugfuture. [Link]
  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. [Link]
  • Thiazoline synthesis. Organic Chemistry Portal. [Link]
  • Overview of the Chemistry of 2-Thiazolines | Request PDF.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • 2-(Methylthio)benzothiazole. PubChem. [Link]
  • Thiazole/thiazoline formations from substituted 2-aminothiophenols.
  • Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived n
  • Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products.
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  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
  • Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.
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  • Spectroscopy Problems.

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Physicochemical Properties of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-2-thiazoline

For professionals in chemical research and drug development, this compound is a valuable heterocyclic building block. Its unique structure, featuring a thiazoline ring with a methylthio substituent, makes it a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty materials.[1] This compound serves as a versatile precursor for creating more complex thiazole derivatives, which are integral to the development of biologically active molecules like fungicides and herbicides.[1] This guide provides a detailed exploration of its synthesis, focusing on the core chemical principles, reaction mechanisms, and practical laboratory protocols.

A clear understanding of the compound's properties is essential for its handling, reaction monitoring, and purification.

PropertyValue
CAS Number 19975-56-5[1][2][3]
Molecular Formula C₄H₇NS₂[1][2][3]
Molecular Weight 133.24 g/mol [2][3]
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 216-217 °C[2]
Density ~1.226 g/mL at 25 °C[2]
Refractive Index n20/D ~1.592[2]
SMILES String CSC1=NCCS1[2]

Core Synthesis Pathway: S-Alkylation of 2-Thiazoline-2-thiol

The most direct and industrially relevant pathway to this compound is the selective S-methylation of its precursor, 2-thiazoline-2-thiol. This precursor exists in a tautomeric equilibrium between its thione and thiol forms.[4][5] The synthesis can be logically divided into two primary stages: the formation of the heterocyclic core followed by the crucial methylation step.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Methylation A Aminoethanol + Carbon Disulfide B 2-Thiazoline-2-thiol (Precursor) A->B Cyclization (Base-catalyzed) C 2-Thiazoline-2-thiol E This compound (Final Product) C->E S-Alkylation (Base) D Methylating Agent (e.g., CH3I) D->E S-Alkylation (Base)

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of the 2-Thiazoline-2-thiol Precursor

The foundational heterocyclic structure, 2-thiazolidine-2-thione (the keto-form of 2-thiazoline-2-thiol), is commonly prepared from aminoethanol and carbon disulfide.[5] This reaction is a robust method for constructing the thiazolidine ring system.

Mechanism Rationale: The synthesis begins with the nucleophilic attack of the amino group of aminoethanol on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate. In the presence of a base, intramolecular cyclization occurs: the hydroxyl group is converted into a good leaving group (e.g., by protonation followed by dehydration) or undergoes substitution, and the sulfur atom attacks the resulting electrophilic carbon, leading to ring closure and formation of the stable thiazolidine-2-thione.

Step 2: S-Methylation of 2-Thiazoline-2-thiol

This is the critical step where the methylthio group is introduced. The reaction leverages the nucleophilic character of the sulfur atom in the thiol tautomer.

Expertise & Causality Behind Experimental Choices:

  • Tautomerism: 2-Thiazoline-2-thiol exists as two tautomers: a thione (C=S) and a thiol (-SH).[4][5] While the thione form is often more stable, the thiol form is essential for the S-alkylation reaction.

  • Role of the Base: A base (e.g., sodium hydroxide, sodium ethoxide, or sodium hydride) is crucial. Its function is to deprotonate the thiol, forming a thiolate anion (-S⁻). This anion is a significantly stronger nucleophile than the neutral thiol, dramatically increasing the reaction rate and ensuring that alkylation occurs exclusively on the sulfur atom (S-alkylation) rather than the nitrogen atom (N-alkylation).

  • Choice of Methylating Agent: A potent electrophile is required. Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is highly reactive, with iodine being an excellent leaving group, facilitating the Sɴ2 reaction.

  • Solvent Selection: The solvent must be able to dissolve the reactants and be relatively inert under the reaction conditions. Alcohols like ethanol or polar aprotic solvents like N,N-Dimethylformamide (DMF) are suitable choices.

Mechanism_Diagram Thione 2-Thiazoline-2-thiol (Thione form) Thiol 2-Thiazoline-2-thiol (Thiol form) Thione->Thiol Tautomerization Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate Deprotonation (+ Base) Product This compound Thiolate->Product SN2 Attack MeI Methyl Iodide (Electrophile) MeI->Product

Caption: Mechanism of S-methylation showing tautomerization and Sɴ2 attack.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis via S-methylation. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][6]

Materials and Equipment:
  • Reagents:

    • 2-Thiazoline-2-thiol (Precursor)

    • Methyl Iodide (CH₃I)

    • Sodium Hydroxide (NaOH)

    • Ethanol (Absolute)

    • Diethyl Ether

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Deionized Water

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Dropping funnel

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Procedure:
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-thiazoline-2-thiol in 100 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Prepare a solution of 3.4 g of sodium hydroxide in 50 mL of ethanol. Add this basic solution dropwise to the stirring solution of the precursor at room temperature. A slight exotherm may be observed. The formation of the sodium thiolate salt may cause a change in color or clarity.

  • Addition of Methylating Agent: Cool the mixture in an ice bath. Add 12.0 g (1.05 eq) of methyl iodide dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 78 °C for ethanol) for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 200 mL of cold deionized water and transfer it to a separatory funnel.

    • Extract the aqueous phase three times with 75 mL portions of diethyl ether.

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Final Purification: The crude liquid can be further purified by vacuum distillation to obtain high-purity this compound.

Self-Validating System: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight (133.24 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure, ensuring the methyl group is attached to the sulfur atom.

Applications and Further Reactions

This compound is a valuable intermediate primarily because the methylthio group is an excellent leaving group. This allows for the subsequent introduction of various nucleophiles at the C2 position of the thiazoline ring, opening pathways to a wide array of derivatives. For instance, it has been used in reactions with heteroaromatic 2-aminoesters to prepare novel tri- and tetracyclic heterocyclic systems and to synthesize substituted 2-amino-2-thiazolines.[2]

References

  • This compound - Introduction. ChemBK.
  • Thiazoline synthesis - Organic Chemistry Portal.
  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications.
  • Novel synthesis of 2-thiazolines | Request PDF - ResearchGate.
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  • Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publishing.
  • Method for synthesis of 2‐substituted thiazoline compounds. - ResearchGate.
  • Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed.
  • Synthesis of thiazoline (thiazoline‐2‐thione) derivatives 110 and 112. - ResearchGate.
  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH.
  • US2299938A - Preparation of 2-mercaptothiazolines - Google Patents.
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC - NIH.

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A Technical Guide to the Reaction Mechanisms of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Methylthio)-2-thiazoline is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structural feature, a cyclic thioimidate, renders the C2 position highly susceptible to a variety of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect the electronic properties that govern its reactivity and detail its participation in nucleophilic substitutions, cycloaddition reactions, and interactions with electrophiles. The discussion is grounded in established chemical principles and supported by practical, field-proven protocols and mechanistic diagrams to provide a comprehensive resource for leveraging this versatile building block in complex molecular synthesis.

Molecular Structure and Synthetic Overview

Physicochemical Properties and Structural Features

This compound, with the chemical formula C₄H₇NS₂, is a liquid at room temperature characterized by a distinct set of properties that make it a useful synthetic intermediate.[1] The core of its reactivity lies in the cyclic S,N-acetal structure, specifically the thioimidate moiety (N=C-S-). The carbon atom at the 2-position (C2) is bonded to both a nitrogen atom within the thiazoline ring and an exocyclic sulfur atom of the methylthio group. This arrangement makes the C2 carbon highly electrophilic, as it is polarized by two adjacent heteroatoms. The methylthio (-SMe) group is an excellent leaving group, a feature that dominates its reaction chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19975-56-5[1]
Molecular Formula C₄H₇NS₂[1]
Molecular Weight 133.24 g/mol [1]
Appearance Liquid[1]
Boiling Point 216-217 °C
Density 1.226 g/mL at 25 °C
Refractive Index n20/D 1.592
Core Synthesis Pathway

The most direct synthesis of this compound involves the S-alkylation of the corresponding 2-thiazoline-2-thione. This reaction proceeds by the nucleophilic attack of the exocyclic thione sulfur onto an alkylating agent, such as methyl iodide or dimethyl sulfate. The thione is often deprotonated with a mild base to form a more potent thiolate nucleophile, which then readily displaces the halide.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Thione 2-Thiazoline-2-thione Thiolate Thiolate Anion Thione->Thiolate Deprotonation Base Base (e.g., NaH) MeI Methyl Iodide (CH3I) Product This compound Thiolate->Product SN2 Attack

Caption: General synthesis of this compound via S-methylation.

Fundamental Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the ability of the methylthio group to function as a proficient leaving group. This combination enables a range of powerful synthetic transformations.

Nucleophilic Substitution at C2: The Primary Pathway

The most common reaction mechanism for this compound is nucleophilic substitution. This proceeds via a two-step addition-elimination pathway. A wide variety of nucleophiles, particularly amines, can attack the C2 carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable methylthiolate anion (-SMe) as a leaving group, yielding the substituted 2-thiazoline product. This reaction is widely used for the synthesis of 2-amino-2-thiazolines.[1]

Caption: Nucleophilic substitution at the C2 position.

Experimental Protocol: Synthesis of 2-(Benzylamino)-2-thiazoline

This protocol describes a representative nucleophilic substitution reaction, a method valuable in the synthesis of pharmacologically active compounds.

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or ethanol.

  • Addition of Nucleophile: Add benzylamine (1.1 eq) to the solution. The slight excess of the amine ensures complete consumption of the starting material.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. The driving force is the formation of the stable C-N bond and the release of methanethiol, which can be optionally removed by a nitrogen stream or trapped.

  • Workup & Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(benzylamino)-2-thiazoline.

Causality Behind Choices:

  • Solvent: Toluene or ethanol are chosen for their ability to dissolve the reactants and for their boiling points, which allow for sufficient thermal energy to overcome the activation barrier of the reaction.

  • Excess Amine: Using a slight excess of the nucleophile maximizes the yield by shifting the reaction equilibrium towards the product, according to Le Chatelier's principle.

  • Reflux: Heating is necessary to facilitate the elimination of the methylthiolate group from the tetrahedral intermediate, which is the rate-limiting step.

Electrophilic Attack on the Ring Nitrogen

The endocyclic nitrogen atom of the thiazoline ring retains a lone pair of electrons and is nucleophilic. It can react with electrophiles, such as alkylating agents, to form a quaternary 3-alkyl-2-(methylthio)-2-thiazolinium salt.[2] This transformation is significant because it greatly enhances the electrophilicity of the C2 carbon, making it even more susceptible to attack by weak nucleophiles.

G Start This compound Product Thiazolinium Salt Start->Product N-Alkylation Electrophile Electrophile (e.g., R-X)

Caption: Formation of a thiazolinium salt via N-alkylation.

The resulting thiazolinium salts are versatile intermediates. Nucleophilic attack on these salts can occur at two primary sites: at the C2 carbon, leading to substitution, or at the carbon of the 2-S-substituent, depending on the nature of the nucleophile and the substituent itself.[2]

[3+2] Cycloaddition via Thiazolium Ylides

A more advanced application of this compound involves its conversion into a thiazolium azomethine ylide, which can then participate in [3+2] cycloaddition reactions.[3] This powerful sequence allows for the rapid construction of complex fused heterocyclic systems, such as pyrrolo[2,1-b]thiazoles.

The mechanism unfolds in three key stages:

  • Ylide Formation: The process begins with the N-alkylation of the thiazoline ring (as described in 2.2) followed by deprotonation of an adjacent carbon atom using a base, generating the 1,3-dipolar azomethine ylide.

  • [3+2] Cycloaddition: The ylide reacts with a dipolarophile, such as an alkyne derivative (e.g., dimethyl acetylenedicarboxylate), in a concerted cycloaddition to form a bicyclic adduct.

  • Aromatization via Elimination: The crucial role of the methylthio group becomes apparent in the final step. The initial cycloadduct readily undergoes elimination of methanethiol (CH₃SH), which serves as a traceless activating group and facilitates aromatization to the stable pyrrolo[2,1-b]thiazole product. This built-in leaving group obviates the need for a separate oxidation step, which is often required in similar cycloaddition-aromatization sequences.[3]

G [3+2] Cycloaddition Workflow Start This compound Salt Thiazolinium Salt Start->Salt Step 1a Ylide Thiazolium Ylide (1,3-Dipole) Salt->Ylide Step 1b Cycloadduct Bicyclic Cycloadduct Ylide->Cycloadduct Step 2: [3+2] Cycloaddition Product Pyrrolo[2,1-b]thiazole Cycloadduct->Product Step 3: Elimination of CH3SH Reagent1 1. N-Alkylation 2. Base Reagent2 Dipolarophile (e.g., Alkyne)

Caption: Workflow for pyrrolo[2,1-b]thiazole synthesis.

Summary of Core Reactivity

This compound serves as a potent electrophilic building block, with its reaction pathways dictated by the nature of the attacking species.

Table 2: Summary of Reaction Mechanisms

Reaction TypeAttacking SpeciesKey Intermediate(s)Product TypeRole of -SMe Group
Nucleophilic Substitution Nucleophile (e.g., R-NH₂)Tetrahedral Adduct2-Substituted-2-thiazolineLeaving Group
Electrophilic Attack Electrophile (e.g., R-X)Thiazolinium SaltThiazolinium SaltActivating Group
[3+2] Cycloaddition Dipolarophile (e.g., Alkyne)Thiazolium Ylide, Bicyclic AdductFused HeterocycleTraceless Leaving Group

References

  • Derivaz, G. C. H., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(1), 208-240. [Link]
  • LookChem. (n.d.). Chemical Synthesis 2-(Methylthio)Thiazole CAS 5053-24-7.
  • MilliporeSigma. (n.d.). This compound 97%.
  • National Center for Biotechnology Information. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry. [Link]
  • ACS Publications. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry. [Link]
  • Holland, D. O., & Mamalis, P. (1958). Thiazolidines. Part III. The reaction of 2-methylthio-5-phenyl-thiazoline-4-carboxylic acid with thionyl chloride and phosphorus pentachloride. Journal of the Chemical Society (Resumed), 4596. [Link]
  • Holland, D. O., & Mamalis, P. (1958). Thiazolidines. Part IV. Further reactions of 2-methylthio-5-phenylthiazoline-4-carboxylic acid. Journal of the Chemical Society (Resumed), 4601. [Link]
  • Padwa, A., et al. (2004). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. Organic Letters, 6(16), 2741-2744. [Link]
  • Clark, A. D., & Sykes, P. (1971). Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium salts. Journal of the Chemical Society C: Organic, (1), 103-107. [Link]

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An In-Depth Technical Guide to the Stability and Degradation of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)-2-thiazoline, a sulfur-containing heterocycle, is a versatile building block in modern synthetic chemistry. Its utility spans the development of novel pharmaceuticals, agrochemicals, and specialty materials.[1] The inherent reactivity of the thiazoline ring, coupled with the influence of the methylthio substituent, makes a thorough understanding of its stability and degradation profile paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the stability of this compound, potential degradation pathways, and robust methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueSource
Molecular Formula C₄H₇NS₂[2]
Molecular Weight 133.24 g/mol [2]
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 216-217 °C[2]
Density 1.226 g/mL at 25 °C[2]
Solubility Soluble in many organic solvents (e.g., ethanol, acetone)[3]
Storage Store at room temperature in a dry, dark place[1]

Forced Degradation: A Framework for Understanding Stability

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals and other regulated chemical products.[4][5][6][7][8][9] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.

A typical forced degradation study for this compound would involve exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions.

G cluster_stress Forced Degradation Stressors cluster_outcomes Key Outcomes Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Degradation Pathways Degradation Pathways Hydrolytic (Acid, Base, Neutral)->Degradation Pathways Oxidative (e.g., H₂O₂) Oxidative (e.g., H₂O₂) Oxidative (e.g., H₂O₂)->Degradation Pathways Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light)->Degradation Pathways Thermal (Elevated Temperature) Thermal (Elevated Temperature) Thermal (Elevated Temperature)->Degradation Pathways Identification of Degradants Identification of Degradants Degradation Pathways->Identification of Degradants Stability-Indicating Method Development Stability-Indicating Method Development Identification of Degradants->Stability-Indicating Method Development Formulation & Storage Guidance Formulation & Storage Guidance Stability-Indicating Method Development->Formulation & Storage Guidance This compound This compound This compound->Hydrolytic (Acid, Base, Neutral) This compound->Oxidative (e.g., H₂O₂) This compound->Photolytic (UV/Vis Light) This compound->Thermal (Elevated Temperature)

Forced degradation workflow for this compound.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules, and compounds containing a thiazoline ring can be susceptible to this process. The rate and mechanism of hydrolysis are often highly dependent on pH.

Acidic Conditions

Based on studies of the analogous compound 2-methyl-Δ2-thiazoline, the thiazoline ring is expected to be most susceptible to hydrolysis under acidic conditions.[10][11] The proposed mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position. This leads to the formation of a tetrahedral intermediate which can then undergo ring-opening.

G Thiazoline This compound ProtonatedThiazoline Protonated Thiazoline Thiazoline->ProtonatedThiazoline + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedThiazoline->TetrahedralIntermediate + H₂O RingOpenedProduct Ring-Opened Product (N-acyl-cysteamine derivative) TetrahedralIntermediate->RingOpenedProduct Ring Opening

Proposed acid-catalyzed hydrolysis of this compound.

The primary degradation product under acidic conditions is likely to be an N-acylated cysteamine derivative. Further hydrolysis of this intermediate could also occur.

Neutral and Basic Conditions

In neutral and basic media, this compound is expected to be significantly more stable. Studies on 2-methyl-Δ2-thiazoline have shown that hydrolysis is very slow around pH 7.[10][11] Under strongly basic conditions, direct nucleophilic attack by hydroxide ions on the C2 carbon is possible, though likely less facile than the acid-catalyzed pathway.

Oxidative Stability

The sulfur atoms in this compound present potential sites for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of sulfoxides or sulfones at either the exocyclic methylthio group or the endocyclic sulfur atom. Oxidation of the thiazoline ring can also lead to ring-opening or rearrangement reactions.

G Thiazoline This compound OxidizedProducts Potential Oxidized Products (Sulfoxides, Sulfones, Ring-Opened Species) Thiazoline->OxidizedProducts [O] (e.g., H₂O₂)

Potential oxidative degradation pathways.

Photostability

Thiazole and thiazoline derivatives have been shown to undergo photochemical reactions, including rearrangements and photo-oxygenation.[4][12] Exposure to UV or visible light could induce isomerization of the thiazoline ring or reaction with atmospheric oxygen to form various degradation products. For some thiazole-containing compounds, photo-oxygenation can lead to the formation of an unstable endoperoxide that rearranges to amide-containing structures.[13][14]

Thermal Stability

This compound has a relatively high boiling point (216-217 °C), suggesting good thermal stability under normal conditions.[2] However, at elevated temperatures, thermal decomposition can occur. The degradation of sulfur-containing organic compounds at high temperatures can be complex, potentially involving radical mechanisms and the formation of a variety of smaller volatile molecules.[15][16][17]

Experimental Protocol for a Forced Degradation Study

The following is a detailed, self-validating protocol for conducting a forced degradation study on this compound.

1. Materials and Reagents

  • This compound (of known purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer, pH 7.0

2. Equipment

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

  • Photostability chamber with controlled UV and visible light exposure

  • UPLC-MS/MS system

  • NMR spectrometer

3. Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution of this compound in acetonitrile Prepare stock solution of this compound in acetonitrile Prepare working solutions for each stress condition Prepare working solutions for each stress condition Prepare stock solution of this compound in acetonitrile->Prepare working solutions for each stress condition Acid Hydrolysis (0.1 M HCl, 60°C) Acid Hydrolysis (0.1 M HCl, 60°C) Prepare working solutions for each stress condition->Acid Hydrolysis (0.1 M HCl, 60°C) Base Hydrolysis (0.1 M NaOH, 60°C) Base Hydrolysis (0.1 M NaOH, 60°C) Prepare working solutions for each stress condition->Base Hydrolysis (0.1 M NaOH, 60°C) Neutral Hydrolysis (Water, 60°C) Neutral Hydrolysis (Water, 60°C) Prepare working solutions for each stress condition->Neutral Hydrolysis (Water, 60°C) Oxidation (3% H₂O₂, RT) Oxidation (3% H₂O₂, RT) Prepare working solutions for each stress condition->Oxidation (3% H₂O₂, RT) Photolysis (ICH Q1B conditions) Photolysis (ICH Q1B conditions) Prepare working solutions for each stress condition->Photolysis (ICH Q1B conditions) Thermal (60°C, solid & solution) Thermal (60°C, solid & solution) Prepare working solutions for each stress condition->Thermal (60°C, solid & solution) Withdraw samples at time points (e.g., 0, 2, 4, 8, 24 h) Withdraw samples at time points (e.g., 0, 2, 4, 8, 24 h) Acid Hydrolysis (0.1 M HCl, 60°C)->Withdraw samples at time points (e.g., 0, 2, 4, 8, 24 h) Base Hydrolysis (0.1 M NaOH, 60°C)->Withdraw samples at time points (e.g., 0, 2, 4, 8, 24 h) Neutral Hydrolysis (Water, 60°C)->Withdraw samples at time points (e.g., 0, 2, 4, 8, 24 h) Oxidation (3% H₂O₂, RT)->Withdraw samples at time points (e.g., 0, 2, 4, 8, 24 h) Photolysis (ICH Q1B conditions)->Withdraw samples at time points (e.g., 0, 2, 4, 8, 24 h) Thermal (60°C, solid & solution)->Withdraw samples at time points (e.g., 0, 2, 4, 8, 24 h) Neutralize acidic/basic samples Neutralize acidic/basic samples Withdraw samples at time points (e.g., 0, 2, 4, 8, 24 h)->Neutralize acidic/basic samples Analyze by UPLC-MS/MS Analyze by UPLC-MS/MS Neutralize acidic/basic samples->Analyze by UPLC-MS/MS Isolate major degradants by prep-HPLC Isolate major degradants by prep-HPLC Analyze by UPLC-MS/MS->Isolate major degradants by prep-HPLC Characterize degradants by NMR and high-resolution MS Characterize degradants by NMR and high-resolution MS Isolate major degradants by prep-HPLC->Characterize degradants by NMR and high-resolution MS

Workflow for the forced degradation study of this compound.

4. Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

  • UPLC-MS/MS: This is the primary technique for monitoring the degradation process. A gradient elution method on a C18 column would likely provide good separation of the relatively polar parent compound and its potential degradation products. Mass spectrometry provides sensitive detection and preliminary identification of degradants based on their mass-to-charge ratio.[18][19]

  • NMR Spectroscopy: For unequivocal structure elucidation of major degradation products, isolation by preparative HPLC followed by NMR analysis is essential. 1H and 13C NMR, along with 2D techniques like COSY and HMBC, can provide detailed structural information.[3][13][14][20][21][22]

Conclusion and Best Practices

While this compound is a relatively stable compound under standard storage conditions, this guide highlights its potential susceptibility to degradation under hydrolytic (particularly acidic), oxidative, and photolytic stress. A thorough understanding of these degradation pathways is critical for its successful application in research and development.

Key Recommendations:

  • Storage: Store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere.

  • Formulation: For solution-based applications, consider the pH of the formulation. Buffering around neutral pH is likely to enhance stability. Avoid strongly acidic conditions if possible.

  • Excipient Compatibility: When formulating with other components, conduct compatibility studies to ensure no unforeseen reactions accelerate degradation.

  • Analytical Monitoring: Employ a validated stability-indicating analytical method, such as UPLC-MS/MS, for all studies involving this compound to ensure accurate assessment of its purity and degradation.

By adhering to these principles and employing the methodologies outlined in this guide, researchers and developers can ensure the integrity of this compound throughout its lifecycle, from synthesis to final application.

References

  • Daniele Leonori et al. (2024). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. [Link]
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  • Daniele Leonori et al. (2025). Photochemical permutation of thiazoles, isothiazoles and other azoles.
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A Technical Guide to the Characterization and Determination of Solubility for 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential. For 2-(Methylthio)-2-thiazoline, a heterocyclic compound with applications in agrochemical and pharmaceutical synthesis, publicly available, quantitative solubility data is notably scarce.[1] This guide, therefore, serves not as a repository of existing data, but as a comprehensive methodological framework for the modern researcher. It provides the theoretical grounding and detailed experimental protocols required to accurately predict, measure, and interpret the aqueous and organic solubility of this compound. By synthesizing principles from predictive modeling with gold-standard experimental techniques, this document empowers scientists to generate the robust, reliable data essential for advancing their research and development objectives.

Physicochemical Profile and Structural Analysis

Before embarking on experimental determination, a thorough understanding of the known physicochemical properties of this compound is essential. These parameters provide the foundational context for experimental design, from solvent selection to the choice of analytical techniques. While solubility data is sparse, other key properties have been documented and are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₇NS₂[1]
Molecular Weight 133.24 g/mol [1]
Appearance Colorless to light yellow clear liquid[1][2]
Density 1.226 g/mL at 25 °C[2]
Boiling Point 216-217 °C[2]
Refractive Index n20/D 1.592[2]
XLogP3 (Predicted) 1.3[3]
pKa (Predicted) 4.74 ± 0.10 (Conjugate Acid)[2]

The predicted pKa of 4.74 suggests that this compound is a weak base.[2] This is a critical insight, as it implies that its aqueous solubility will be highly dependent on pH, a factor that must be controlled and considered in any experimental protocol.

Caption: Chemical structure of this compound.

Theoretical Approaches to Solubility Prediction

In the absence of empirical data, computational models provide a crucial first step, enabling researchers to estimate solubility, prioritize experiments, and formulate hypotheses about solvent-solute interactions.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[4]

Two substances are likely to be miscible if their Hansen parameters are similar. While the specific HSPs for this compound are not published, they can be estimated using group contribution methods, which sum the contributions of the molecule's functional groups.[5] This theoretical exercise is invaluable for rationally selecting a range of potential organic solvents for experimental trials.

Quantitative Structure-Property Relationship (QSPR) Models

Modern in silico tools leverage large datasets to build predictive models.[6] For a novel compound, its chemical structure is digitized into molecular descriptors, which are then fed into a pre-trained model to predict solubility.

  • Mechanistic Models: Yalkowsky's General Solubility Equation (GSE) is a foundational model that predicts aqueous solubility based on melting point and the octanol-water partition coefficient (LogP).[7]

  • Machine Learning Models: More advanced models using algorithms like Random Forest or Graph Convolutional Neural Networks (GCNN) can offer higher predictive accuracy by learning complex relationships from vast chemical datasets.[8]

Expert Insight: While predictive models are powerful for initial screening, they are not a substitute for experimental data. Their primary role is to guide and streamline the experimental process. Discrepancies between predicted and measured values can often reveal interesting molecular behaviors.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, with excess solid solute present. It represents the true, stable solubility and is the gold-standard measurement for formulation and pre-clinical development.

The Shake-Flask Method (OECD 105)

The most reliable and widely accepted method for determining thermodynamic solubility is the Shake-Flask method, outlined in the OECD Test Guideline 105.[9][10][11][12] This method is based on achieving a saturated solution at equilibrium and then measuring the concentration of the dissolved compound.

Causality Behind the Method: The core principle is to allow the system (solute and solvent) to reach its lowest energy state, where the chemical potential of the dissolved solute is equal to that of the solid-state solute. Agitation accelerates this process, and temperature control ensures the equilibrium point is stable and well-defined.

Protocol 3.1: Shake-Flask Solubility Determination

This protocol is designed as a self-validating system by incorporating multiple equilibrium time points.

1. Materials and Equipment:

  • This compound (≥97% purity)

  • Solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm, PTFE or other chemically compatible material)

  • Calibrated analytical balance

  • Validated quantitative analytical method (e.g., HPLC-UV, LC-MS)

2. Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent. The solid should be clearly visible after the equilibration period.

  • Solvent Addition: Accurately dispense the chosen solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

  • Sampling (Self-Validation): To ensure equilibrium has been reached, sample the vials at multiple time points. For a new compound, 24 hours and 48 hours are recommended.[13] If the measured concentration is the same at both time points, equilibrium can be considered achieved.

  • Phase Separation: Before sampling, stop agitation and allow the vials to sit for at least 30 minutes for coarse settling. To remove undissolved solid, two methods can be used:

    • Centrifugation: Centrifuge the vials at high speed to pellet the solid.

    • Filtration: Directly filter the suspension using a syringe filter. Causality: This step is crucial to ensure only the dissolved compound is measured. Filter selection is important to prevent compound adsorption to the membrane.

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute as necessary into the mobile phase of the analytical system and measure the concentration using a pre-validated HPLC-UV or LC-MS method with a proper calibration curve.

  • pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to check for any changes.[11]

Caption: Workflow for thermodynamic solubility determination.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, typically dissolved in DMSO, can be added to an aqueous buffer before it precipitates. It is a non-equilibrium measurement widely used in early drug discovery for high-throughput screening.[13][14]

Expert Insight: Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state.[11] This measurement is valuable for assessing risk for in vitro biological assays, which often use DMSO stocks, but should not be used for formulation decisions.

Protocol 4.1: High-Throughput Kinetic Solubility Assay

1. Materials and Equipment:

  • 10-20 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates (UV-transparent if using UV detection)

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

2. Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Assay Plate Preparation: Dispense the aqueous buffer into the wells of a microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer). This addition initiates precipitation if the solubility limit is exceeded.

  • Incubation: Place the plate on a shaker for a defined period (e.g., 2 hours) at room temperature.[14]

  • Detection: Measure the amount of precipitate formed. Common methods include:

    • Nephelometry: Directly measures light scattering caused by insoluble particles.[13]

    • UV-Vis Spectroscopy: After filtering or centrifuging the plate, the concentration remaining in the solution is measured and compared to standards.[13][14]

Caption: Workflow for kinetic solubility determination.

Data Interpretation and Regulatory Context

The final solubility value should always be reported with the conditions under which it was measured: Solubility of X mg/mL in [Solvent] at [Temperature] and [pH] .

For drug development professionals, these results are foundational for establishing product quality specifications. While ICH Q6B is specific to biologics, its principles are broadly applicable.[15][16] A specification is a set of criteria to which a drug substance must conform to be considered acceptable for its intended use.[16] A well-characterized solubility profile is a key component of the data package that justifies these specifications.[17][18]

Conclusion

References

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  • ResearchGate. (2018).
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A Spectroscopic Guide to 2-(Methylthio)-2-thiazoline: Structure, Data, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)-2-thiazoline is a heterocyclic compound featuring a five-membered thiazoline ring substituted with a methylthio group at the 2-position. This molecule serves as a versatile building block in organic synthesis, finding applications in the preparation of novel tri- and tetracyclic hetero systems.[1] Its unique structural features, combining a thioether and an imine within a cyclic framework, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in chemical synthesis, drug discovery, and materials science for reaction monitoring, quality control, and structural verification.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will delve into the theoretical basis for the expected spectral features, present available experimental data, and provide detailed, field-proven protocols for acquiring high-quality spectroscopic data for this and similar small molecules.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data.

FTIR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start clean_plates Clean Salt Plates (e.g., NaCl or KBr) with a dry solvent like acetone. start->clean_plates apply_sample Apply a small drop of this compound to one salt plate. clean_plates->apply_sample sandwich Place the second salt plate on top to create a thin film. apply_sample->sandwich background Acquire a background spectrum of the empty instrument. sandwich->background insert_sample Place the sandwiched salt plates in the spectrometer's sample holder. background->insert_sample acquire_spectrum Acquire the sample spectrum. (Typically 16-32 scans are co-added) insert_sample->acquire_spectrum process Process the spectrum: - Background subtraction - Baseline correction (if needed) - Peak picking acquire_spectrum->process end End process->end

Figure 2: Workflow for acquiring an FT-IR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring protons.

Experimental ¹H NMR Data

The available ¹H NMR spectrum for this compound shows the following signals: [2]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.5 Singlet 3H S-CH
~3.3 Triplet 2H N-CH

| ~4.1 | Triplet | 2H | S-CH ₂ |

Interpretation:

  • The singlet at ~2.5 ppm with an integration of 3H is characteristic of the methyl protons of the methylthio group. It is a singlet because there are no adjacent protons to couple with.

  • The triplet at ~3.3 ppm , integrating to 2H, is assigned to the methylene protons adjacent to the nitrogen atom. The triplet splitting pattern indicates that these protons are coupled to the two protons of the adjacent methylene group.

  • The triplet at ~4.1 ppm , also integrating to 2H, corresponds to the methylene protons adjacent to the sulfur atom. The triplet multiplicity arises from coupling with the neighboring methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data

Based on typical chemical shifts for similar functional groups, the predicted ¹³C NMR spectrum for this compound is as follows:

Predicted Chemical Shift (δ, ppm) Carbon Assignment Notes
~15S-C H₃The methyl carbon of the thioether is expected to be in the aliphatic region.
~35S-C H₂The methylene carbon attached to the sulfur atom.
~60N-C H₂The methylene carbon attached to the nitrogen atom is expected to be further downfield due to the higher electronegativity of nitrogen compared to sulfur.
~170C =NThe imine carbon is significantly deshielded and will appear far downfield.
Experimental Protocol: Acquiring a ¹H and ¹³C NMR Spectrum

This protocol outlines the standard procedure for preparing a sample and acquiring 1D NMR spectra.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve 5-10 mg of This compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). start->dissolve transfer Transfer the solution to a clean NMR tube. dissolve->transfer instrument_setup Place the tube in the NMR spectrometer and lock onto the deuterium signal. transfer->instrument_setup shimming Shim the magnetic field to achieve optimal homogeneity. instrument_setup->shimming acquire_1H Acquire the ¹H spectrum. (Set appropriate spectral width, acquisition time, and number of scans) shimming->acquire_1H acquire_13C Acquire the ¹³C spectrum. (Requires more scans than ¹H due to low natural abundance of ¹³C) acquire_1H->acquire_13C process Process the spectra: - Fourier transform - Phase correction - Baseline correction - Integration (¹H) - Chemical shift referencing (to TMS or solvent) acquire_13C->process end End process->end

Figure 3: General workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (C₄H₇NS₂), the following is expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): The molecular weight is 133.24 g/mol . [1]A peak at m/z = 133 corresponding to the intact molecular ion is expected. Due to the presence of two sulfur atoms, isotopic peaks at M+1 (due to ¹³C) and M+2 (due to ³⁴S) will also be observed.

  • Key Fragmentation Pathways: Fragmentation in EI-MS is driven by the formation of stable radical cations and neutral losses. Common fragmentation patterns for this molecule could include:

    • Loss of the methyl radical (•CH₃): This would result in a fragment at m/z = 118.

    • Loss of the methylthio radical (•SCH₃): This would lead to a fragment at m/z = 86.

    • Cleavage of the thiazoline ring: Various ring-opening and fragmentation pathways can lead to smaller charged fragments.

MS_Fragmentation M [C₄H₇NS₂]⁺˙ m/z = 133 frag1 [C₃H₄NS₂]⁺ m/z = 118 M->frag1 - •CH₃ frag2 [C₃H₄NS]⁺ m/z = 86 M->frag2 - •SCH₃ other_frags Other Fragments M->other_frags Ring Cleavage

Figure 4: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

This protocol describes a general method for analyzing a liquid sample by direct infusion into an electrospray ionization (ESI) mass spectrometer, a common technique for small molecules.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with ESI.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to optimal values for the analyte and solvent system.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and any adducts (e.g., [M+H]⁺ or [M+Na]⁺).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous method for its identification and characterization. The combination of IR, ¹H NMR, ¹³C NMR, and MS creates a comprehensive data package that confirms the molecular structure. The key diagnostic features include the C=N stretch in the IR spectrum, the characteristic triplet-triplet-singlet pattern in the ¹H NMR spectrum, the downfield imine carbon in the ¹³C NMR spectrum, and the molecular ion peak at m/z 133 in the mass spectrum. The protocols provided herein offer a robust framework for researchers to obtain high-quality spectroscopic data for this and other related small molecules, ensuring scientific integrity and reproducibility in their work.

References

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An In-Depth Technical Guide to the Safe Handling of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging the Utility and Hazard of 2-(Methylthio)-2-thiazoline

This compound is a versatile heterocyclic compound with significant applications in pharmaceutical and agricultural research and development.[1] Its unique sulfur-containing structure is key to its utility as a building block in the synthesis of novel bioactive molecules, including fungicides and herbicides, and it also finds use as a flavoring agent in the food industry.[1] However, the same reactivity that makes this compound valuable also necessitates a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals to safely handle this compound in a laboratory setting. The causality behind each procedural recommendation is explained to foster a culture of safety built on scientific understanding.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as a toxic substance, and a detailed risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

GHS Classification and Physicochemical Properties

A summary of the key hazard classifications and physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₄H₇NS₂
Molecular Weight 133.24 g/mol
CAS Number 19975-56-5
Appearance Liquid
Boiling Point 216-217 °C
Density 1.226 g/mL at 25 °C
Flash Point 98 °C (closed cup)
GHS Pictogram GHS06 (Skull and Crossbones)[2]
Signal Word Danger[2]
Hazard Statements H301/311/331: Toxic if swallowed, in contact with skin or if inhaled.[2]
H315: Causes skin irritation.[3]
H319: Causes serious eye irritation.[3]
Storage Class 10 - Combustible liquids
The Risk Assessment Workflow

A systematic risk assessment is crucial for identifying and mitigating potential exposures. The following diagram illustrates a logical workflow for assessing the risks associated with handling this compound.

RiskAssessment Risk Assessment Workflow for this compound Handling cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Characterization & Control A Review Safety Data Sheet (SDS) for this compound B Identify key hazards: - Acute toxicity (oral, dermal, inhalation) - Skin and eye irritation - Combustibility A->B C Analyze experimental protocol: - Quantity of substance used - Duration and frequency of handling - Potential for aerosol generation B->C D Identify potential routes of exposure: - Inhalation of vapors - Dermal contact - Ingestion (accidental) C->D E Evaluate existing control measures: - Fume hood availability and performance - Personal Protective Equipment (PPE) suitability D->E F Determine level of risk (Low, Medium, High) E->F G Implement additional control measures: - Engineering controls (e.g., glove box) - Administrative controls (e.g., SOPs) - Enhanced PPE F->G H Review and update risk assessment periodically G->H

Caption: A logical workflow for conducting a risk assessment prior to handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal of safety protocols is to minimize exposure. This is achieved through a hierarchy of controls, with engineering controls being the most effective, followed by administrative controls and, finally, personal protective equipment.

Mandatory Engineering Controls

All work with this compound must be conducted in a properly functioning chemical fume hood to mitigate the risk of inhalation exposure. For procedures with a high potential for aerosolization, such as heating or vortexing, the use of a glove box should be considered.

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical for preventing dermal and eye exposure. The following table provides guidance on selecting PPE for handling this compound.

PPE CategorySpecification and Rationale
Hand Protection Gloves: Due to the lack of specific breakthrough time data for this compound, a conservative approach is necessary. Double gloving is recommended. The inner glove should be a thin nitrile glove for dexterity, and the outer glove should be a thicker, chemical-resistant glove such as butyl rubber or Viton®. Always inspect gloves for any signs of degradation or puncture before use.
Eye Protection Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. Ensure the lab coat is fully buttoned.
Foot Protection Closed-toe Shoes: Full-coverage, chemical-resistant shoes must be worn at all times in the laboratory.

Safe Handling and Storage Protocols

Adherence to standardized handling and storage procedures is essential for preventing accidental exposures and maintaining the integrity of the chemical.

Step-by-Step Weighing and Transfer Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment, including a calibrated balance, weighing paper or a tared vial, spatula, and appropriate waste containers.

  • Personal Protective Equipment: Don the required PPE as outlined in Section 2.2.

  • Weighing: Conduct all weighing operations inside the fume hood. To minimize static, an anti-static gun may be used on the container and balance. Slowly open the container of this compound. Use a clean spatula to carefully transfer the desired amount to the weighing paper or tared vial.

  • Transfer: If transferring to a reaction vessel, do so carefully to avoid splashing. If dissolving, add the solvent to the vessel containing the weighed compound slowly.

  • Cleanup: Immediately after use, securely close the container of this compound. Decontaminate the spatula and any other reusable equipment. Dispose of any contaminated weighing paper or other disposable items in a designated hazardous waste container.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

Storage Decision Workflow

Proper storage is crucial for maintaining chemical stability and preventing hazardous situations. The following diagram outlines the decision-making process for the safe storage of this compound.

StorageDecision Storage Decision Workflow for this compound A Is the container of this compound tightly sealed? B Store in a designated, well-ventilated, cool, and dry area. A->B Yes G Relocate to a suitable storage location. A->G No C Is the storage area away from incompatible materials (e.g., strong oxidizing agents)? B->C D Store in a secondary containment tray. C->D Yes C->G No E Is the storage area secure and accessible only to authorized personnel? D->E F Storage conditions are appropriate. E->F Yes E->G No

Caption: A workflow to ensure the proper and safe storage of this compound.

Accidental Release and Emergency Procedures

Prompt and correct response to an accidental release or exposure is critical to minimizing harm.

Spill Cleanup Protocol

This protocol is for small spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.

  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If necessary, evacuate the immediate area.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if there is a significant inhalation hazard.

  • Containment: If the spill is liquid, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[4]

  • Absorption: Working from the outside in, apply the absorbent material to the spill.[4]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

First Aid Measures for Exposure
Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove all contaminated clothing while continuing to flush. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious and able to swallow, rinse their mouth with water. 3. Seek immediate medical attention.

Toxicological Profile and Reactivity

A comprehensive understanding of a substance's toxicological properties and reactivity is essential for safe handling.

Known Toxicological Effects

While detailed toxicological studies on this compound are limited, the available data indicates that it is toxic via inhalation, dermal contact, and ingestion.[2] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[5] Due to the lack of extensive data, this compound should be handled as if it were highly toxic.

Chemical Reactivity and Incompatibilities
  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases and vapors, including oxides of nitrogen, carbon, and sulfur.[7]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Waste containers should be clearly labeled with the contents.

References

  • This compound - Chem-Impex. [Link]
  • SAFETY DATA SHEET - 2-Methyl-2-thiazoline. Fisher Scientific. [Link]
  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]
  • 2-Methylthiothiazoline. DC Fine Chemicals. [Link]

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An In-depth Technical Guide to the Biological Activity of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The thiazoline scaffold is a five-membered heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] As a "privileged structure," it forms the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities, including antibiotic, anti-inflammatory, and anticancer properties.[2][3] This guide focuses on a specific, yet under-explored derivative: 2-(Methylthio)-2-thiazoline .

With the empirical formula C₄H₇NS₂, this compound is characterized by a 4,5-dihydrothiazole ring substituted at the 2-position with a methylthio (-SCH₃) group.[4][5] While primarily utilized as a versatile intermediate in the synthesis of more complex heterocyclic systems, emerging research into related thiazoline compounds suggests that this compound itself may possess a range of untapped biological activities.[4][6] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its known and potential biological functions, detailed experimental protocols for its evaluation, and insights into its mechanisms of action.

Synthesis and Chemical Profile

Causality of Synthesis: The synthesis of 2-thiazolines is typically achieved through the cyclization of precursors containing both a nitrogen and a sulfur atom, such as β-amino thiols.[7] For this compound, a common and efficient laboratory-scale approach involves the S-alkylation of a corresponding thiazolidine-2-thione precursor. This method is favored for its high yield and the ready availability of starting materials. The thione group provides a reactive nucleophilic sulfur that readily attacks an electrophilic methyl source, such as methyl iodide.

Protocol 1: Synthesis of this compound
  • Step 1: Thione Preparation. Dissolve an equimolar amount of 2-aminoethanethiol (cysteamine) and carbon disulfide in ethanol.

  • Step 2: Cyclization. Add a base, such as potassium hydroxide, dropwise to the solution while stirring at room temperature to catalyze the intramolecular cyclization, forming thiazolidine-2-thione. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Step 3: S-Methylation. To the solution containing the formed thiazolidine-2-thione, add a slight excess (1.1 equivalents) of methyl iodide.

  • Step 4: Reaction Completion. Gently reflux the mixture for 2-4 hours. The progress of the methylation can be followed by TLC until the starting thione is consumed.

  • Step 5: Isolation and Purification. After cooling, remove the solvent under reduced pressure. The resulting residue can be purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound as a liquid.[5]

  • Step 6: Characterization. Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A 2-Aminoethanethiol S1 Step 1 & 2: Cyclization (Base-catalyzed) A->S1 B Carbon Disulfide B->S1 C Methyl Iodide S2 Step 3 & 4: S-Methylation (Reflux) C->S2 S1->S2 Thiazolidine-2-thione intermediate S3 Step 5: Purification (Column Chromatography) S2->S3 FP This compound S3->FP G cluster_prep Preparation cluster_screen Screening cluster_quantify Quantification A Select Microbial Strains (Gram+, Gram-, Fungi) B Prepare Standardized Inoculum (0.5 McFarland) A->B S1 Agar Well Diffusion Assay B->S1 Q1 Broth Microdilution Assay (Serial Dilutions) B->Q1 C Dissolve Compound in DMSO C->S1 C->Q1 S2 Measure Zone of Inhibition S1->S2 S3 Decision: Active? S2->S3 S3->Q1 Yes Q2 Determine MIC Q1->Q2

Caption: Workflow for antimicrobial activity assessment.

Data Presentation: Representative MIC Values for Thiazoline Scaffolds

While specific data for this compound is pending experimental validation, results for other thiazoline derivatives demonstrate the potential of this class.

Compound ClassS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)Reference
2-Amino-2-thiazoline32>128ND[8]
2-Thiazoline-2-thiol64>128ND[8]
Substituted 2-Methylthio-benzoquinazolines62.5 - 250125 - 50031.25 - 125[9][10]

ND: Not Determined

Anti-inflammatory Potential

Expertise & Experience: Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. A key pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which produce pro-inflammatory prostaglandins. [11]Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Thiazole and thiazoline derivatives have been identified as potent inhibitors of the COX pathway, with some showing selectivity for COX-2, which is often associated with a better gastrointestinal safety profile. [12]A novel thiazoline derivative, KHG26377, was shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the production of inflammatory mediators like TNF-α, iNOS, and COX-2. [13]

Protocol 3: In Vitro Assessment of Anti-inflammatory Activity

This workflow aims to determine if this compound can inhibit key inflammatory mediators in a cell-based model.

  • Cell Culture: Use a murine macrophage cell line such as RAW 264.7, a standard model for studying inflammation.

  • Step 1: Cytotoxicity Assessment.

    • Perform an MTT assay to determine the non-toxic concentration range of the compound. [12]This ensures that any observed anti-inflammatory effects are not due to cell death.

    • Incubate RAW 264.7 cells with various concentrations of this compound for 24 hours.

    • Add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at 570 nm.

  • Step 2: Induction of Inflammation.

    • Pre-treat RAW 264.7 cells with non-toxic concentrations of the compound for 1-2 hours.

    • Stimulate inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS), an LPS control (LPS only), and a positive control (LPS + a known COX inhibitor like NS-398). [12]

  • Step 3: Measurement of Inflammatory Mediators.

    • Prostaglandin E₂ (PGE₂) Levels: Collect the cell culture supernatant. Quantify the amount of secreted PGE₂ using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions. [12]A reduction in PGE₂ levels indicates COX inhibition.

    • COX-2 Protein Expression: Lyse the cells and collect the protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using a primary antibody specific for COX-2 and a secondary HRP-conjugated antibody. [12]This determines if the compound inhibits the production of the COX-2 enzyme itself.

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibition Point of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Transcription NFkB NFkB TLR4->NFkB Transcription COX2_Gene COX2_Gene NFkB->COX2_Gene Transcription COX2_Protein COX2_Protein COX2_Gene->COX2_Protein Translation PGE2 PGE2 COX2_Protein->PGE2 Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->PGE2 Catalysis Inflammation Inflammation PGE2->Inflammation Pro-inflammatory effects Compound This compound Compound->COX2_Gene Inhibits Gene Expression (Measured by Western Blot) Compound->COX2_Protein Inhibits Enzyme Activity (Measured by PGE2 EIA)

Caption: COX-2 inflammatory pathway and potential inhibition points.

Cytotoxic and Anticancer Potential

Expertise & Experience: The search for novel anticancer agents is relentless, and heterocyclic compounds are a rich source of leads. Thiazole derivatives have been shown to induce apoptosis and inhibit cell division in cancer cells. [1]The mechanism often involves interaction with critical cellular machinery. For instance, metal complexes containing thiazoline ligands have demonstrated significant cytotoxicity against various human tumor cell lines, suggesting the thiazoline moiety is crucial for the biological effect. [14][15]The lipophilic nature and chemical reactivity of this compound make it a candidate for evaluation as a cytotoxic agent.

Protocol 4: Cytotoxicity Screening Against Cancer Cell Lines

This protocol uses a standardized method to assess the growth-inhibitory effects of the compound on a panel of human cancer cell lines.

  • Cell Lines: Use a diverse panel of human cancer cell lines, such as:

    • MCF-7 (Breast Cancer)

    • HCT-116 (Colon Cancer) [16][17] * HeLa (Cervical Cancer) [14] * A549 (Lung Cancer)

    • Include a non-cancerous cell line like NHDF (Normal Human Dermal Fibroblasts) to assess selectivity. [17]

  • Step 1: Cell Seeding. Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Step 2: Compound Treatment.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Treat the cells with these concentrations for a defined period (e.g., 72 hours). [17] * Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Step 3: Cell Proliferation Assay (MTT or SRB).

    • After incubation, perform a cell viability assay. The Sulforhodamine B (SRB) assay is often preferred for large-scale screening due to its sensitivity and simplicity.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cellular proteins with SRB dye.

    • Wash and solubilize the bound dye with a Tris base solution.

    • Measure the absorbance at ~510 nm.

  • Step 4: Data Analysis.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the GI₅₀ (concentration causing 50% growth inhibition) value. [16]

Data Presentation: Representative GI₅₀ Values for Thiazole Derivatives

This table presents data for a related triazino-quinazoline compound bearing a thiazole fragment to illustrate the potential potency.

Cell LineCompound 3.1 GI₅₀ (µM)Reference
Colon Cancer (HCT-116)0.41[16]
Melanoma (SK-MEL-5)0.48[16]
Ovarian Cancer (OVCAR-3)0.25[16]

Potential Neuromodulatory Activity via TRPA1

Expertise & Experience: A fascinating and novel area of research involves the interaction of thiazoline compounds with sensory ion channels. The structurally similar compound 2-methylthiazoline (2MT) is a potent activator of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. [18]TRPA1 is a non-selective cation channel expressed in sensory neurons that functions as a detector of noxious chemical stimuli, particularly electrophiles. It is activated through the covalent modification of cysteine residues in its N-terminal domain. [18]Given that the sulfur atom in this compound can be electrophilic, it is plausible that it could also activate TRPA1, suggesting potential applications in sensory modulation or as a novel insect repellent.

Protocol 5: Assessing TRPA1 Channel Activation

This protocol uses a cell-based calcium imaging assay to directly measure the activation of the TRPA1 channel.

  • Cell Line: Use a host cell line, such as HEK293T, that does not endogenously express TRPA1. Stably or transiently transfect these cells with a plasmid encoding human TRPA1.

  • Step 1: Cell Loading.

    • Plate the TRPA1-expressing cells on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's protocol.

  • Step 2: Calcium Imaging.

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

    • Establish a baseline fluorescence reading in a standard extracellular buffer.

  • Step 3: Compound Application.

    • Perfuse the cells with a solution containing this compound at various concentrations.

    • Use a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) as a positive control and the vehicle (DMSO) as a negative control. [18]

  • Step 4: Data Acquisition and Analysis.

    • Record the changes in intracellular calcium concentration ([Ca²⁺]i) by measuring the fluorescence intensity over time.

    • An increase in fluorescence upon application of the compound indicates channel activation and calcium influx.

    • Quantify the response and plot a dose-response curve to determine the EC₅₀ (concentration for half-maximal activation).

G cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_Open TRPA1 Channel (Open) Cysteine Cysteine Residue (Nucleophile) TRPA1->Cysteine Ca_in Ca²⁺ (intracellular) Fluorescence Signal TRPA1_Open->Ca_in Compound This compound (Electrophile) Compound->TRPA1 Covalent Modification Ca_out Ca²⁺ (extracellular) Ca_out->TRPA1_Open

Caption: Mechanism of TRPA1 channel activation by an electrophile.

Conclusion and Future Directions

This compound is a chemically tractable molecule with significant, largely unexplored potential as a biologically active agent. Based on robust evidence from structurally related compounds, it stands as a promising candidate for investigation in several key therapeutic areas:

  • Antimicrobials: Its scaffold suggests potential broad-spectrum activity and warrants screening against clinically relevant bacterial and fungal pathogens, including resistant strains.

  • Anti-inflammatories: The compound should be evaluated for its ability to inhibit the COX pathway, with further studies to determine its selectivity and in vivo efficacy in models of inflammation.

  • Anticancer Agents: Comprehensive screening against a panel of cancer cell lines is a logical next step to identify potential cytotoxic activity and determine its selectivity for cancerous versus non-cancerous cells.

  • Neuromodulators: The potential interaction with the TRPA1 channel opens a novel avenue for research into sensory biology, pain modulation, and the development of non-toxic repellents.

Future research should focus on systematic in vitro screening, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. Promising results would then justify advancing the most active analogs to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles, paving the way for potential new therapeutic applications.

References

  • This compound - Introduction. ChemBK. [Link]
  • Avoidance of thiazoline compound depends on multiple sensory pathways mediated by TrpA1 and ORs in Drosophila. PubMed Central (PMC). [Link]
  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g]-[6][9][18] triazolo[1,5-a]quinazoline Deriv
  • Overview of the Chemistry of 2-Thiazolines.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Antimicrobial and synergistic activity of thiazoline derivatives in combination with conventional antibiotics against multidrug resistant Staphylococcus aureus isolated from abscess drainage samples. PubMed. [Link]
  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g]-[6][9][18]triazolo[1,5-a]quinazoline Derivatives. ResearchGate. [https://www.researchgate.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • 2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride alters lipopolysaccharide-induced proinflammatory cytokines and neuronal morphology in mouse fetal brain. PubMed. [Link]
  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed. [Link]
  • Substituted 2-[(2-Oxo-2H-t[6][9][18]riazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. MDPI. [Link]
  • Nature derived biological active scaffolds in relevance of thiazoline.
  • Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. PubMed Central (PMC). [Link]
  • Overview of the Chemistry of 2-Thiazolines | Request PDF.
  • Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. MDPI. [Link]
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]
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A Senior Application Scientist's Guide to 2-(Methylthio)-2-thiazoline: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of a Sulfur-Containing Heterocycle

In the landscape of synthetic chemistry, 2-(Methylthio)-2-thiazoline (MTT) emerges as a highly versatile and reactive intermediate.[1] Its structure, featuring a five-membered thiazoline ring with a methylthio substituent at the 2-position, provides a unique combination of stability and reactivity that is particularly valuable in the construction of complex molecules.[1] This guide offers an in-depth exploration of MTT, from its fundamental properties and synthesis to its critical applications as a building block in pharmaceuticals, agrochemicals, and materials science.[1][2] For researchers and drug development professionals, understanding the nuances of MTT's reactivity is key to unlocking its potential in creating novel chemical entities. The methylthio group serves as an excellent leaving group, facilitating nucleophilic substitution reactions that allow for the facile introduction of diverse functionalities onto the thiazoline scaffold.

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is foundational to its effective application in the laboratory. The properties of this compound are well-documented, providing the necessary data for reaction planning and safety considerations.

PropertyValueSource(s)
Molecular Formula C₄H₇NS₂[1][3][4][5]
Molecular Weight 133.24 g/mol [3][4][5]
CAS Number 19975-56-5[1][3][4][5]
Appearance Colorless to slightly yellow clear liquid[1]
Boiling Point 216-217 °C (lit.)[1][4]
Density 1.226 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.592 (lit.)[4]
Flash Point 98 °C (208.4 °F) - closed cup[3]
SMILES String CSC1=NCCS1[3][4]
InChI Key QFGRBBWYHIYNIB-UHFFFAOYSA-N[3][4]

Synthesis of this compound

The most direct and common synthesis of this compound involves the S-methylation of its precursor, 2-thiazoline-2-thiol. This reaction is a standard S-alkylation, where a deprotonated thiol (a highly nucleophilic thiolate) attacks an electrophilic methyl source.

Conceptual Workflow for Synthesis

The synthesis proceeds in two conceptual stages: deprotonation of the thiol to form a reactive thiolate, followed by nucleophilic attack on a methylating agent. The choice of base and methylating agent can be tailored, but the underlying principle remains a classic Williamson ether synthesis analogue for sulfur.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Process cluster_product Final Product Thiol 2-Thiazoline-2-thiol Deprotonation Deprotonation Thiol->Deprotonation Reacts with Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Methylating Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Alkylation S-Alkylation (SN2) Methylating->Alkylation Deprotonation->Alkylation Forms Thiolate Intermediate MTT This compound Alkylation->MTT Yields

Caption: Synthetic workflow for this compound via S-methylation.

Detailed Experimental Protocol: S-Methylation of 2-Thiazoline-2-thiol

This protocol describes a robust and reproducible method for synthesizing MTT. The choice of sodium hydride as the base ensures complete and irreversible deprotonation of the thiol, driving the reaction to completion.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-thiazoline-2-thiol (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to dissolve the starting material under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous solvent and an inert atmosphere are critical to prevent quenching of the strong base (NaH) and side reactions. Cooling the reaction mitigates the exothermic nature of the deprotonation step.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

    • Causality: A slight excess of NaH ensures full conversion to the thiolate. The stirring time allows for the complete evolution of hydrogen gas, signaling the end of the deprotonation.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Causality: Methyl iodide is a highly effective and reactive electrophile for this SN2 reaction. A small excess ensures the consumption of all the thiolate intermediate.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

    • Causality: The NH₄Cl quench neutralizes any remaining base. Extraction isolates the organic product from the aqueous phase and inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

    • Self-Validation: The purity of the final product should be confirmed by GC-MS and ¹H NMR spectroscopy, comparing the data against literature values.[4]

Reactivity and Mechanistic Insights

The synthetic utility of this compound hinges on the reactivity of the C2-position of the thiazoline ring. This carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. The methylthio (-SMe) group is an excellent leaving group, readily displaced to form a new carbon-nucleophile bond. This reactivity profile makes MTT a valuable reagent for introducing the 2-amino-2-thiazoline moiety into molecules.

General Reaction Mechanism: Nucleophilic Substitution

The core reaction is a nucleophilic addition-elimination or a direct SNAr-type substitution at an sp²-hybridized carbon. A nucleophile (Nu⁻) attacks the C2 carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methylthiolate anion (MeS⁻), a stable leaving group, to yield the substituted product.

Caption: Mechanism of nucleophilic substitution at the C2 position of MTT. (Note: Placeholder images used for chemical structures).

This reactivity has been exploited in various synthetic contexts. For instance, the reaction of MTT with heteroaromatic 2-aminoesters is used to prepare novel tri- and tetracyclic hetero systems.[3][4] Similarly, its reaction with substituted benzylamines yields 2-(substituted benzylamino)-2-thiazolines, a class of compounds investigated for octopaminergic agonist activity.[3][4]

Applications in Drug Development and Materials Science

The 2-thiazoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[2][6] MTT serves as a key entry point for accessing this important heterocyclic motif.

Pharmaceutical and Agrochemical Synthesis
  • Building Block for Bioactive Molecules: The 2-amino-2-thiazoline core, readily synthesized from MTT, is present in compounds with a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[6][7]

  • Peptide Synthesis: Thiazoline-containing peptides are a class of natural products with significant biological activity, including anti-HIV and cytotoxic properties.[2][8] Synthetic strategies for these complex molecules often rely on the formation of the thiazoline ring. While direct use of MTT in solid-phase peptide synthesis (SPPS) is less common, solution-phase methods can leverage its reactivity to build these motifs.[9][10] The development of mild methods for thiazoline formation is crucial to prevent epimerization at the adjacent chiral center, a common challenge in these syntheses.[8][9]

  • Agrochemicals: MTT is a valuable intermediate in the synthesis of fungicides and herbicides, where the thiazole derivative core contributes to the molecule's biological activity.[1]

Materials Science

Beyond life sciences, this compound has found applications in materials science. Its unique chemical properties allow it to be incorporated into polymers and advanced coatings.[1] The sulfur atoms can influence the material's refractive index, thermal stability, and affinity for metal surfaces, making it a target for developing specialty polymers with enhanced durability and performance.[1]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[3][5] Standard laboratory safety precautions should be followed during handling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][5]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from ignition sources. The recommended storage class is for combustible liquids.[3]

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in modern organic synthesis. Its well-defined reactivity, centered on the displacement of the methylthio group by nucleophiles, provides a reliable and efficient pathway to a wide array of 2-substituted-2-thiazolines. This capability makes it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. As the demand for complex heterocyclic molecules continues to grow, the strategic application of foundational building blocks like MTT will remain central to innovation. Future research will likely focus on expanding the scope of nucleophiles used with MTT and developing catalytic, asymmetric methods to further enhance its synthetic utility.

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The Evolving Landscape of 2-(Methylthio)-2-thiazoline: A Technical Guide to Homologs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of 2-(methylthio)-2-thiazoline and its analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. Moving beyond a mere recitation of facts, this document delves into the synthetic strategies, structure-activity relationships (SAR), and mechanistic underpinnings that are crucial for leveraging these scaffolds in modern drug development programs. The content is structured to offer not only procedural knowledge but also the scientific rationale that drives experimental design and interpretation.

The 2-(Alkylthio)-2-thiazoline Core: A Privileged Scaffold

The thiazoline ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, which is present in numerous biologically active natural products and synthetic molecules.[1] Its unique electronic and structural properties make it a valuable pharmacophore. The introduction of a methylthio group at the 2-position, creating this compound, provides a key building block for further chemical elaboration. This sulfur-containing exocyclic group can be readily modified, allowing for the systematic generation of homologs and derivatives to probe biological targets and optimize pharmacological properties. Thiazole and thiazoline derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Synthetic Pathways to 2-(Alkylthio)-2-thiazoline and Its Derivatives

The synthesis of 2-(alkylthio)-2-thiazoline and its derivatives is accessible through several well-established and innovative chemical routes. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of this compound involves the S-alkylation of 2-thiazoline-2-thiol. This reaction is a nucleophilic substitution where the sulfur atom of the thiol group attacks an alkylating agent, such as methyl iodide.

Experimental Protocol: S-Alkylation of 2-Thiazoline-2-thiol

  • Dissolution: Dissolve 2-thiazoline-2-thiol (1 equivalent) in a suitable polar aprotic solvent such as ethanol or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.1 equivalents), to the solution to deprotonate the thiol and generate the more nucleophilic thiolate anion.

  • Alkylation: To the stirred solution, add the alkylating agent, for instance, methyl iodide (1.1 equivalents), dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality: The use of a polar aprotic solvent facilitates the dissolution of the reactants and the stabilization of the thiolate intermediate. The base is crucial for deprotonation, significantly increasing the nucleophilicity of the sulfur atom.

Synthesis of Homologs and Derivatives

The generation of a library of 2-(alkylthio)-2-thiazoline homologs and derivatives is essential for establishing structure-activity relationships.

2.2.1. Homologation of the Alkylthio Chain

By employing different alkylating agents in the protocol described above, a series of homologs can be synthesized. For example, using ethyl iodide, propyl bromide, or benzyl chloride will yield the corresponding 2-(ethylthio)-, 2-(propylthio)-, or 2-(benzylthio)-2-thiazoline derivatives.

2.2.2. Derivatization of the Thiazoline Ring

Further modifications can be introduced on the thiazoline ring itself, although this often requires starting from appropriately substituted precursors. For instance, using substituted cysteamine derivatives in the initial synthesis of the thiazoline ring can introduce substituents at the 4- and/or 5-positions.

Workflow for Synthesis of 2-(Alkylthio)-2-thiazoline Derivatives

G cluster_0 Synthesis of Core Scaffold cluster_1 Generation of Homologs & Derivatives Thiol 2-Thiazoline-2-thiol Reaction Reaction Mixture Thiol->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction AlkylatingAgent Alkylating Agent (e.g., Methyl Iodide) AlkylatingAgent->Reaction S-Alkylation CoreProduct This compound OtherAlkylating Other Alkylating Agents (Ethyl Iodide, Propyl Bromide, etc.) Homologs 2-(Alkylthio)-2-thiazoline Homologs Reaction->CoreProduct OtherAlkylating->Homologs SubstitutedPrecursors Substituted Thiazoline Precursors Derivatives Ring-Substituted Derivatives SubstitutedPrecursors->Derivatives

Caption: Synthetic workflow for 2-(alkylthio)-2-thiazoline derivatives.

Structure-Activity Relationship (SAR) and Biological Applications

The therapeutic potential of 2-(alkylthio)-2-thiazoline derivatives is intrinsically linked to their chemical structure. Systematic modifications of the core scaffold can lead to significant changes in biological activity, providing valuable insights for drug design.

Anticancer Activity

Thiazole-containing compounds are known to target various biological pathways implicated in cancer.[3] These include the inhibition of protein kinases, topoisomerases, and microtubule polymerization.[3] For instance, some thiazole derivatives have shown potent inhibitory activity against cancer cell lines such as colon cancer, melanoma, and ovarian cancer.[4]

While specific SAR data for 2-(alkylthio)-2-thiazoline derivatives is an emerging area of research, general principles from related thiazole compounds can be extrapolated. The nature of the substituent on the exocyclic sulfur atom can influence lipophilicity and steric interactions with the target protein. Aromatic or bulky aliphatic groups may enhance binding affinity through hydrophobic or van der Waals interactions.

Table 1: Representative Anticancer Activity of Thiazole Derivatives

Compound IDModificationCancer Cell LineActivity (GI50/IC50)Reference
3.1 2-[(3-methyl-2-oxo-2H-[1][3][5]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamideColon Cancer0.41–0.69 μM[4]
91a/b Naphthalene and pyrazole substituted thiazoleHeLa, HepG20.86-0.95 µM (HeLa), 8.49-7.37 µM (HepG2)[5]
100a/b Thiophene and dihydropyridine substituted thiazoleMCF-7 (Breast)20.6-25.5 µM[5]
5k Thiazole derivativeMDA-MB-231 (Breast)176 nM (Migration Inhibition)[6]
Antimicrobial Activity

Thiazole and thiazoline derivatives have also demonstrated promising antimicrobial properties.[2] The presence of the sulfur and nitrogen heteroatoms is thought to be crucial for their activity, potentially through chelation of essential metal ions or interaction with key microbial enzymes. The lipophilicity conferred by the alkylthio side chain can influence the compound's ability to penetrate bacterial or fungal cell membranes.

One study highlighted that a 4-(methylthio)phenyl substitution on a thiazole ring resulted in good antibacterial activity.[7] This suggests that the presence and positioning of sulfur-containing moieties can be a key determinant of antimicrobial efficacy.

Mechanistic Insights and Molecular Targets

Understanding the mechanism of action is paramount in drug development. For thiazole-based compounds, a variety of molecular targets have been identified.

4.1. Molecular Targets in Cancer

In the context of cancer, thiazole derivatives have been shown to inhibit a range of critical cellular proteins:[3]

  • Protein Kinases: Many thiazole-containing drugs, such as Dasatinib, are potent kinase inhibitors, targeting enzymes like BCR-ABL.[3]

  • Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition by small molecules can induce cancer cell death.[3]

  • Microtubules: Disruption of microtubule dynamics is a clinically validated anticancer strategy, and some thiazole derivatives have been shown to interfere with tubulin polymerization.[3]

  • Fascin: This protein is involved in cell migration and metastasis, and certain thiazole derivatives have been identified as inhibitors of fascin function.[8]

Signaling Pathway Inhibition by Thiazole Derivatives

G cluster_0 Cellular Processes cluster_1 Molecular Targets Thiazole 2-(Alkylthio)-2-thiazoline Derivative Kinases Protein Kinases (e.g., EGFR, B-RAF) Thiazole->Kinases Inhibition Topoisomerases Topoisomerases Thiazole->Topoisomerases Inhibition Microtubules Tubulin Polymerization Thiazole->Microtubules Disruption Fascin Fascin Thiazole->Fascin Inhibition Proliferation Cell Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Migration Cell Migration & Invasion Migration->Apoptosis Inhibited by Angiogenesis Angiogenesis Kinases->Proliferation Drives Topoisomerases->Proliferation Enables Microtubules->Proliferation Required for Fascin->Migration Promotes

Caption: Potential molecular targets and cellular effects of thiazoline derivatives.

Future Directions and Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of homologs and derivatives to build comprehensive SAR models.

  • Target Identification and Validation: Elucidating the specific molecular targets of the most active compounds to understand their mechanism of action.

  • In Vivo Efficacy Studies: Progressing lead compounds into preclinical animal models to evaluate their therapeutic potential in a physiological context.

References

  • Sharma, P., & Kumar, V. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate.
  • Singh, B. K., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances.
  • Kovalenko, S. I., et al. (2012). Substituted 2-[(2-Oxo-2H-[1][3][5]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules.
  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
  • Kovalenko, S. I., et al. (2012). Substituted 2-[(2-Oxo-2H-[1][3][5]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. MDPI.
  • Chen, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
  • Chen, J., et al. (2013). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
  • Wang, W., et al. (2012). Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Scientific Research Publishing.
  • Popa, M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
  • Genc, N., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules.
  • Wang, W., et al. (2012). Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Semantic Scholar.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.
  • Bedir, B. E. O., et al. (2022). Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. ResearchGate.
  • Ashour, A. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Faryna, T., et al. (2024). New N-Adducts of Thiadiazole and Thiazoline with Levoglucosenone and Evaluation of Their Significant Cytotoxic (Anti-Cancer) Activity. MDPI.
  • Antypenko, L., et al. (2012). Synthesis of New 2-Thio[1][3][5]triazolo[1,5-c]quinazoline Derivatives and Its Antimicrobial Activity. ResearchGate.
  • Ahmed, M. F., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI.
  • Oudah, K. H. (2020). How can make alkylation of thiol group in thiourea, I need procedure for it please? ResearchGate.
  • Yasgar, A., et al. (2022). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Publications.
  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
  • Yasgar, A., et al. (2022). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. National Institutes of Health.
  • Yasgar, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. Figshare.
  • Yasgar, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Figshare.
  • Ghosh, S., et al. (2009). Investigations of 2-Thiazoline-2-thiol as a Ligand: Synthesis and X-ray Structures of [Mn2(CO)7(μ-NS2C3H4)2] and [Mn(CO)3(PPh3)(κ2-NS2C3H4)]. e-Publications@Marquette.

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An In-depth Technical Guide to Quantum Chemical Calculations for 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for performing quantum chemical calculations on 2-(Methylthio)-2-thiazoline. It is intended for researchers, scientists, and drug development professionals with an interest in the computational characterization of heterocyclic compounds. The methodologies detailed herein are grounded in established theoretical principles and are designed to yield accurate and reliable predictions of molecular properties.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a thiazoline ring substituted with a methylthio group.[1] This molecule and its derivatives are of significant interest due to their versatile applications in various fields. They serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] The thiazoline core is a prevalent motif in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8] The unique sulfur-containing structure of this compound enhances its chemical reactivity and potential for creating novel materials and polymers.[2]

Given its importance, a thorough understanding of the electronic structure, molecular geometry, and spectroscopic properties of this compound is paramount for its effective application and for the rational design of new derivatives. Quantum chemical calculations provide a powerful, non-experimental avenue to elucidate these properties at the atomic level. This guide outlines a robust computational workflow for the theoretical investigation of this important molecule.

Foundational Theory: Selecting the Right Computational Approach

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, which contains second-row elements (sulfur) and heteroatoms (nitrogen), careful consideration of these parameters is crucial.

Density Functional Theory (DFT) as the Method of Choice

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for the study of thiazoline derivatives.[9] DFT methods, particularly those employing hybrid functionals like B3LYP, have demonstrated reliability in predicting the geometries and electronic properties of sulfur-nitrogen heterocycles.[10][11]

The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust starting point for calculations on this compound. It has a proven track record for a wide range of organic systems. For higher accuracy, especially for spectroscopic properties, newer functionals such as those from the M06 suite or ωB97X-D can also be considered.

Basis Set Selection: Accounting for Sulfur and Lone Pairs

The basis set defines the set of mathematical functions used to build the molecular orbitals. For molecules containing sulfur, it is essential to use basis sets that can adequately describe the diffuse nature of its valence electrons and potentially involve d-orbitals in bonding.

A Pople-style basis set, such as 6-311++G(2d,2p) , is highly recommended for this system.[9] Let's break down this choice:

  • 6-311G : This indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons, which is crucial for accurately modeling chemical bonds.

  • ++ : The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are critical for describing the behavior of lone pairs on the sulfur and nitrogen atoms and for accurately calculating properties like electron affinity and proton affinity.

  • (2d,2p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals in the molecular environment, which is essential for an accurate representation of bonding, particularly in cyclic systems.

The Computational Workflow: A Step-by-Step Protocol

This section details the sequential steps for performing a comprehensive quantum chemical analysis of this compound.

Step 1: Molecular Structure Input and Geometry Optimization

The first step is to build the 3D structure of this compound. This can be done using any molecular modeling software. The molecular formula is C4H7NS2.[2][12] The initial structure does not need to be perfect, as the geometry optimization algorithm will find the lowest energy conformation.

Protocol:

  • Construct the 2D structure of this compound.

  • Convert the 2D structure to a 3D model.

  • Perform an initial, low-level molecular mechanics force field optimization (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Submit the structure for a full geometry optimization using DFT, for example, at the B3LYP/6-311++G(2d,2p) level of theory. This calculation will iteratively adjust the atomic positions to find the minimum energy structure on the potential energy surface.

Diagram: Computational Workflow for this compound Analysis

G A 1. Initial Structure (2D Sketch & 3D Conversion) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(2d,2p)) A->B Initial Coordinates C 3. Frequency Calculation (Verify Minimum & Obtain Thermodata) B->C Optimized Geometry D 4. Single Point Energy & Population Analysis (Molecular Orbitals, Charges) C->D Verified Minimum E 5. Spectroscopic Properties (IR, Raman, NMR) D->E Electronic Structure Data F 6. Further Analysis (Reactivity Descriptors, etc.) D->F Electronic Structure Data

Caption: A flowchart illustrating the key stages of the quantum chemical analysis.

Step 2: Frequency Calculations and Thermodynamic Analysis

Once the geometry optimization has successfully converged, a frequency calculation must be performed at the same level of theory. This is a critical, self-validating step for two primary reasons:

  • Verification of a True Minimum: The frequency calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure.

  • Thermodynamic and Spectroscopic Data: This calculation yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also provides the vibrational frequencies and intensities required to simulate the infrared (IR) and Raman spectra.

Step 3: Analysis of Molecular Orbitals and Electronic Properties

With the optimized geometry, a single-point energy calculation can be performed to analyze the electronic structure in detail. Key properties to investigate include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Step 4: Prediction of Spectroscopic Properties

Quantum chemical calculations can provide valuable predictions of various spectroscopic data, which can be compared with experimental results for validation.

  • Vibrational Spectroscopy: The frequencies and intensities from the frequency calculation can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to better match experimental data.

  • NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are typically performed relative to a reference compound like tetramethylsilane (TMS).

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative results from the calculations should be organized into tables.

Table 1: Key Computational Parameters

ParameterRecommended SettingRationale
Method DFT: B3LYPGood balance of accuracy and computational cost for organic molecules.
Basis Set 6-311++G(2d,2p)Triple-zeta quality with diffuse and polarization functions for S and N atoms.
Solvation PCM or SMD (optional)To model the effects of a solvent environment on molecular properties.
Task Optimization + FrequencyTo find the stable geometry and verify it as a true minimum.

Table 2: Calculated Molecular Properties of this compound

PropertyCalculated ValueUnits
Total Electronic Energy (Value from output)Hartrees
Dipole Moment (Value from output)Debye
HOMO Energy (Value from output)eV
LUMO Energy (Value from output)eV
HOMO-LUMO Gap (Value from output)eV
Key Vibrational Frequencies (List of frequencies)cm⁻¹
¹³C NMR Chemical Shifts (List of shifts)ppm
¹H NMR Chemical Shifts (List of shifts)ppm

(Note: The table should be populated with the actual data obtained from the computational software output.)

Diagram: Molecular Structure of this compound with Atom Numbering

Sources

In-Depth Technical Guide to the Crystal Structure Analysis of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure analysis of 2-(Methylthio)-2-thiazoline, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document moves beyond a standard protocol, offering insights into the rationale behind the experimental design and the interpretation of the resulting structural data.

Foundational Understanding: The Significance of Crystalline Structure

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is of paramount importance. This architecture dictates a substance's physicochemical properties, including its solubility, stability, bioavailability, and reactivity. For a molecule like this compound, which serves as a versatile building block in organic synthesis, a detailed understanding of its solid-state conformation provides a crucial foundation for predicting its behavior in various applications.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

This compound is a known compound, and its synthesis has been reported in the chemical literature. A common synthetic route involves the reaction of 2-thiazolidinethione with a methylating agent. This reaction is typically carried out in a suitable organic solvent and may require the presence of a base to facilitate the reaction. The purity of the synthesized compound is critical for successful crystallization and is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The Art of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in a crystal structure analysis. The choice of crystallization technique and solvent is crucial and often determined empirically. For a compound like this compound, which is a liquid at room temperature, crystallization would necessitate low-temperature techniques. A probable and effective method is slow evaporation from a suitable solvent at a controlled, low temperature. The selection of the solvent system is critical; it must be one in which the compound is sparingly soluble, allowing for the gradual and ordered deposition of molecules onto a growing crystal lattice.

Experimental Protocol: Low-Temperature Crystallization of this compound

  • Solvent Screening: A range of organic solvents (e.g., ethanol, methanol, acetonitrile, and mixtures thereof) should be tested to identify a system where this compound exhibits moderate solubility.

  • Sample Preparation: A saturated or near-saturated solution of highly purified this compound is prepared in the chosen solvent at room temperature.

  • Slow Evaporation/Cooling: The solution is placed in a loosely capped vial and stored in a controlled low-temperature environment (e.g., a refrigerator or a specialized crystallization chamber) to induce slow crystal growth.

  • Crystal Harvesting: Once crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, they are carefully harvested from the mother liquor and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them from atmospheric moisture.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector. The collected data are then processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis:

workflow Crystal Structure Analysis Workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Workflow for Crystal Structure Analysis.

Structural Insights: The Molecular Architecture of this compound

Intramolecular Geometry

The thiazoline ring is expected to adopt a non-planar conformation, likely an envelope or twisted conformation, to minimize steric strain. The bond lengths and angles within the ring will provide insights into the hybridization of the atoms and the distribution of electron density. The geometry of the exocyclic methylthio group and its orientation relative to the thiazoline ring are also of significant interest.

Intermolecular Interactions

In the solid state, molecules of this compound will pack in a specific arrangement dictated by intermolecular forces. These can include van der Waals interactions and potentially weaker C-H···S or C-H···N hydrogen bonds. The nature and strength of these interactions play a crucial role in determining the stability of the crystal lattice.

Data Presentation and Validation

The results of a crystal structure analysis are typically presented in a standardized format, including tables of crystallographic data and atomic coordinates. The quality of the determined structure is assessed using various metrics, such as the R-factor and the goodness-of-fit (GooF).

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₄H₇NS₂
Formula Weight133.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)652.1
Z4
Density (calculated) (g/cm³)1.357
Absorption Coefficient (mm⁻¹)0.65
F(000)280
Crystal Size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100(2)
Radiation (Å)MoKα (λ = 0.71073)
Reflections Collected5600
Independent Reflections1200 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.055, wR₂ = 0.128
Goodness-of-fit on F²1.05

Note: The data in this table are hypothetical and serve as an illustration of how crystallographic data are typically presented.

Applications in Drug Development and Beyond

A detailed understanding of the crystal structure of this compound is valuable for several reasons. For drug development professionals, this information can aid in the design of novel therapeutics by providing insights into the molecule's shape, size, and potential interaction sites. In materials science, knowledge of the crystal packing can inform the development of new materials with tailored properties.

Conclusion

The crystal structure analysis of this compound, through the powerful technique of single-crystal X-ray diffraction, provides a fundamental understanding of its solid-state architecture. This knowledge is not merely academic; it has practical implications for the rational design of new drugs and materials. As a Senior Application Scientist, I emphasize that a thorough and well-validated crystal structure determination is an indispensable step in the characterization of any new chemical entity with potential applications in science and industry.

References

  • Chem-Impex International. (n.d.). This compound.
  • PubChem. (n.d.). 4,5-Dihydro-2-(methylthio)thiazole.
  • NIST. (n.d.). Thiazole, 4,5-dihydro-2-(methylthio)-.
  • MDPI. (2023).
  • CCDC. (n.d.). The Cambridge Structural Database.
  • Kumar, S., & Kumar, B. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(1), 1-24. [Link]

Methodological & Application

Application Note: 2-(Methylthio)-2-thiazoline as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Thiazoline and thiazole scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1][2] This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of 2-(Methylthio)-2-thiazoline, a stable and versatile reagent, for the synthesis of diverse and complex heterocyclic systems. We will explore its reactivity profile and provide detailed protocols for its application in nucleophilic substitution and advanced cycloaddition reactions, demonstrating its utility in constructing functionalized 2-aminothiazolines and fused pyrrolo[2,1-b]thiazole systems. The methodologies presented herein are robust, well-documented, and offer efficient pathways to valuable molecular architectures.

Reagent Overview: Physicochemical Properties and Reactivity

This compound is a liquid organic compound that serves as an excellent electrophilic precursor for the 2-position of the thiazoline ring.[3] Its synthetic utility is primarily derived from the electronic nature of the C2 position and the capacity of the methylthio (-SMe) group to act as an effective leaving group upon nucleophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇NS₂
Molecular Weight 133.24 g/mol
Appearance Liquid
Boiling Point 216-217 °C
Density 1.226 g/mL at 25 °C
Refractive Index (n20/D) 1.592
CAS Number 19975-56-5
Core Reactivity Profile

The synthetic potential of this compound is governed by two primary modes of reactivity, which allow it to act as a linchpin in various heterocyclic transformations.

  • Electrophilic Center at C2: The carbon atom at the 2-position is bonded to both a nitrogen and a sulfur atom within the ring, and exocyclically to the methylthio group. This structural arrangement makes C2 highly electrophilic and susceptible to attack by a wide range of nucleophiles. The subsequent elimination of the stable methanethiol (CH₃SH) molecule is the thermodynamic driving force for these reactions.

  • Precursor to 1,3-Dipoles: Upon N-alkylation, the resulting thiazolium salt can be deprotonated to form a thiazolium azomethine ylide. This ylide is a powerful 1,3-dipole that readily participates in [3+2] cycloaddition reactions, providing a sophisticated route to fused heterocyclic systems.[4]

Reactivity_Profile cluster_0 Mode 1: Nucleophilic Substitution cluster_1 Mode 2: [3+2] Cycloaddition reagent This compound c2_attack Attack at C2 reagent->c2_attack Nucleophile (e.g., R-NH2) n_alkylation N-Alkylation reagent->n_alkylation 1. Alkylating Agent elimination Elimination of Methanethiol c2_attack->elimination - CH3SH product1 2-Amino-2-thiazoline elimination->product1 Forms Product deprotonation Deprotonation n_alkylation->deprotonation 2. Base ylide Thiazolium Azomethine Ylide deprotonation->ylide Forms 1,3-Dipole cycloaddition [3+2] Cycloaddition ylide->cycloaddition 3. Dipolarophile (e.g., Alkyne) product2 Fused Heterocycle (e.g., Pyrrolo[2,1-b]thiazole) cycloaddition->product2 Forms Product Cycloaddition_Mechanism start This compound alkylation N-Alkylation (+ R-X) start->alkylation salt Thiazolium Salt alkylation->salt deprotonation Deprotonation (+ Base) salt->deprotonation ylide Azomethine Ylide (1,3-Dipole) deprotonation->ylide cycloaddition [3+2] Cycloaddition (+ Alkyne) ylide->cycloaddition cycloadduct Primary Cycloadduct (Dihydro-pyrrolo[2,1-b]thiazole) cycloaddition->cycloadduct elimination Spontaneous Elimination of CH3SH cycloadduct->elimination product Aromatic Product (Pyrrolo[2,1-b]thiazole) elimination->product

Sources

Application Notes & Protocols: 2-(Methylthio)-2-thiazoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Methylthio)-2-thiazoline is a multifaceted heterocyclic compound that has garnered significant attention as a versatile building block in modern organic synthesis. Its unique structural features, particularly the presence of a reactive methylthio group on the thiazoline ring, render it an invaluable precursor for the synthesis of a diverse array of complex molecules, including pharmaceuticals and natural products. This guide provides an in-depth exploration of the chemistry of this compound, detailing its fundamental properties, reactivity, and applications. We present field-proven protocols for its use in key synthetic transformations, supported by mechanistic insights and practical considerations to enable researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic tool.

Introduction: The Strategic Advantage of this compound

The thiazoline moiety is a privileged heterocyclic motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] Among the various substituted thiazolines, this compound stands out due to the exceptional reactivity conferred by the methylthio substituent. This group acts as an excellent leaving group, facilitating nucleophilic substitution reactions at the C2 position of the thiazoline ring. This reactivity allows for the facile introduction of a wide range of functionalities, making it a cornerstone for the construction of complex molecular architectures.[3]

The core utility of this compound stems from its role as a versatile electrophilic synthon. It readily reacts with a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been harnessed in the synthesis of novel tri- and tetracyclic heteroaromatic systems and other substituted thiazoline derivatives with potential biological activities.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective handling and application in synthesis.

PropertyValueReference
Molecular Formula C₄H₇NS₂[4]
Molecular Weight 133.24 g/mol [4]
Appearance Liquid[3]
Boiling Point 216-217 °C (lit.)[3]
Density 1.226 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.592 (lit.)[3]
CAS Number 19975-56-5[4]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the C2 carbon atom, which is doubly activated by the adjacent nitrogen and sulfur atoms of the thiazoline ring and further enhanced by the methylthio leaving group.

Nucleophilic Displacement of the Methylthio Group

The most prominent reaction of this compound is the nucleophilic displacement of the methylthio group. This transformation allows for the introduction of a diverse range of substituents at the 2-position of the thiazoline ring.

General Reaction Scheme:

G reagent R-Nu plus + thiazoline This compound product 2-Substituted-2-thiazoline thiazoline->product Nucleophilic Substitution side_product + CH3SH

Figure 1: General scheme for nucleophilic substitution on this compound.

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electrophilic C2 carbon, forming a tetrahedral intermediate. Subsequent elimination of methanethiol (CH₃SH) yields the 2-substituted thiazoline product. The choice of solvent and reaction conditions is critical and is often dictated by the nature of the nucleophile.

Role as a Masked Formyl Group Equivalent

Thiazolines, in general, can serve as masked aldehyde functionalities.[5] This concept can be extended to derivatives of this compound. Following substitution at the C2 position, the resulting 2-substituted thiazoline can be hydrolyzed under acidic conditions to unmask a carbonyl group, providing a route to aldehydes and ketones.[6][7][8]

Synthetic Applications and Protocols

Synthesis of 2-Amino-2-thiazoline Derivatives

2-Amino-2-thiazoline derivatives are important pharmacophores with a range of biological activities. This compound serves as an excellent precursor for their synthesis via reaction with primary and secondary amines.

Protocol 1: Synthesis of 2-(Benzylamino)-2-thiazoline

This protocol details the synthesis of a representative 2-amino-2-thiazoline derivative.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Toluene (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in toluene, add benzylamine under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-(benzylamino)-2-thiazoline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential oxidation of the sulfur-containing compounds.

  • Toluene as Solvent: Provides a suitable boiling point for the reaction to proceed at a reasonable rate and is relatively non-polar, which facilitates the reaction.

  • Excess Benzylamine: A slight excess of the amine helps to drive the reaction to completion.

Synthesis of Tri- and Tetracyclic Heteroaromatic Systems

A significant application of this compound is in the construction of fused heterocyclic systems.[3] This is typically achieved by reacting it with bifunctional nucleophiles, such as heteroaromatic 2-aminoesters.

Protocol 2: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a fused bicyclic system.

Materials:

  • This compound (1.0 equiv)

  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (1.0 equiv)

  • Pyridine (as solvent and base)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve this compound and ethyl 2-amino-4-methylpyrimidine-5-carboxylate in pyridine.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) yields the pure thiazolo[3,2-a]pyrimidine derivative.

Mechanistic Workflow:

G cluster_0 Reaction Sequence A 1. Nucleophilic attack by exocyclic amine B 2. Formation of tetrahedral intermediate A->B C 3. Elimination of Methanethiol B->C D 4. Intramolecular cyclization (Amide formation) C->D E 5. Dehydration D->E F Fused Product E->F

Sources

Application Notes and Protocols for 2-(Methylthio)-2-thiazoline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-(Methylthio)-2-thiazoline as a Pharmaceutical Building Block

This compound is a highly valuable and versatile heterocyclic compound that serves as a key starting material in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique chemical structure, featuring a reactive methylthio group, makes it an excellent electrophile for the introduction of various functionalities, leading to the creation of diverse libraries of thiazoline and thiazole derivatives. These derivatives have garnered significant attention in pharmaceutical research due to their demonstrated efficacy as anticancer and antibacterial agents.[1][4] The thiazole scaffold is a core component of several clinically approved drugs, highlighting the therapeutic potential of compounds derived from this heterocyclic system.[4]

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the synthesis and evaluation of novel therapeutic agents. We will delve into its application in the development of anticancer agents, focusing on two prominent mechanisms of action: the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway.

Mechanism of Action: Targeting Cancer Hallmarks with Thiazole Derivatives

Thiazole-containing compounds have emerged as potent anticancer agents by targeting key cellular processes essential for tumor growth and survival.[4][5][6] Derivatives synthesized from this compound can be rationally designed to modulate specific signaling pathways and cellular structures.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[7] Thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[8][9] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[10][11]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers.[6][12] Thiazole derivatives have been successfully developed as potent inhibitors of PI3K and/or mTOR, effectively blocking this pro-survival pathway and leading to the suppression of tumor growth.[5][6][12] Inhibition of this pathway can induce apoptosis and sensitize cancer cells to other therapeutic agents.[5]

Experimental Protocols

The following protocols provide a framework for the synthesis of a representative bioactive 2-(arylamino)-thiazoline derivative from this compound and its subsequent evaluation as a potential anticancer agent.

Protocol 1: Synthesis of 2-(4-methoxyphenylamino)-2-thiazoline

This protocol describes a representative synthesis of a 2-(arylamino)-2-thiazoline derivative, a class of compounds that has shown promise as anticancer agents. The reaction involves the nucleophilic substitution of the methylthio group of this compound by an aniline derivative.

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene (50 mL).

  • Add p-anisidine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(4-methoxyphenylamino)-2-thiazoline as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized compound on cancer cell lines.

Materials:

  • Synthesized 2-(4-methoxyphenylamino)-2-thiazoline

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Tubulin Polymerization Inhibition Assay

This protocol determines the ability of the synthesized compound to inhibit the polymerization of tubulin in a cell-free system.

Materials:

  • Synthesized 2-(4-methoxyphenylamino)-2-thiazoline

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer

  • Fluorescence spectrophotometer

  • Colchicine (as a positive control)

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add different concentrations of the synthesized compound or colchicine to the reaction mixture.

  • Initiate polymerization by adding GTP and incubating at 37 °C.

  • Monitor the increase in fluorescence (due to tubulin polymerization) over time using a fluorescence spectrophotometer.

  • Calculate the percentage of inhibition of tubulin polymerization for each concentration of the compound.

  • Determine the IC50 value for tubulin polymerization inhibition.

Protocol 4: Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol is used to assess the effect of the synthesized compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Synthesized 2-(4-methoxyphenylamino)-2-thiazoline

  • Cancer cell line known to have an active PI3K/Akt/mTOR pathway

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the synthesized compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of Akt and mTOR.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₇NS₂
Molecular Weight 133.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 217-218 °C
Density 1.226 g/mL at 25 °C

Table 2: Representative Biological Activity Data for a 2-(arylamino)-thiazoline Derivative

AssayCell LineIC₅₀ (µM)
Cytotoxicity (MTT) HeLa5.2
MCF-77.8
HCT1166.5
Tubulin Polymerization Inhibition -12.5
PI3Kα Inhibition -0.5

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivative and experimental conditions.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Thiazole_Derivative Thiazole Derivative (from this compound) Thiazole_Derivative->PI3K Inhibition Thiazole_Derivative->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Tubulin_Polymerization cluster_cell Cancer Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Thiazole_Derivative Thiazole Derivative (from this compound) Thiazole_Derivative->Tubulin_Dimers Inhibition of Polymerization Thiazole_Derivative->Apoptosis Induction

Caption: Disruption of microtubule dynamics by thiazole derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: This compound Synthesis Synthesis of 2-(arylamino)-thiazoline derivative Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity Mechanism_Study Mechanism of Action Studies Cytotoxicity->Mechanism_Study Tubulin_Assay Tubulin Polymerization Inhibition Assay Mechanism_Study->Tubulin_Assay Western_Blot Western Blot for PI3K/Akt/mTOR Pathway Mechanism_Study->Western_Blot End Lead Compound Identification Tubulin_Assay->End Western_Blot->End

Caption: Experimental workflow for the development of anticancer agents.

Conclusion

This compound stands as a pivotal precursor in the synthesis of novel thiazole-based therapeutics. Its reactivity allows for the facile generation of diverse chemical entities with significant potential in oncology. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to explore the rich chemical space accessible from this versatile building block and to develop next-generation anticancer agents that target fundamental cancer cell vulnerabilities.

References

  • El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33599–33613. [Link]
  • Folks, K. F., & Welker, M. E. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4104. [Link]
  • Hassan, A. S., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(5), 603-620. [Link]
  • Hassan, A. S., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 13(5), 603-620. [Link]
  • Kandeel, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
  • Li, Q., et al. (2019). Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3. RSC Advances, 9(12), 6563-6572. [Link]
  • El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33599–33613. [Link]
  • Folks, K. F., & Welker, M. E. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4104. [Link]
  • Ghorab, M. M., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
  • Sorkhi, M., et al. (2023). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 24(13), 11091. [Link]
  • Kumar, A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 1138-1163. [Link]
  • El-Sayed, N. N. E., et al. (2020). Preparation and biological evaluation of quinoline amines as anticancer agents and its molecular docking. Journal of the Iranian Chemical Society, 17, 2431–2443. [Link]
  • Singh, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]
  • G. D. Tsoncheva, et al. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Bioorganic & Medicinal Chemistry, 16(11), 6047-6055. [Link]
  • Wieczorek, M., et al. (2018). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 19(10), 3220. [Link]
  • Ghorab, M. M., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
  • Sadowska, J., et al. (2025). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology. [Link]
  • Sadowska, J., et al. (2025). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Journal of Applied Toxicology. [Link]
  • Hassan, A. S., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 14(14), 1083-1104. [Link]
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  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. [Link]
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(54), 33931-33935. [Link]
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(54), 33931-33935. [Link]
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(54), 33931-33935. [Link]

Sources

The Strategic Role of 2-(Methylthio)-2-thiazoline in the Synthesis of Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Heterocyclic Building Block

In the landscape of modern agrochemical development, the demand for novel, effective, and synthetically accessible molecules is perpetual. Heterocyclic compounds are central to this endeavor, forming the core scaffolds of numerous successful insecticides, fungicides, and herbicides. Among these, 2-(Methylthio)-2-thiazoline has emerged as a valuable and versatile building block. Its unique structure, featuring a reactive C-S bond at the 2-position of the thiazoline ring, allows it to function as an efficient electrophilic synthon for the construction of more complex molecular architectures.

The thiazoline ring itself is a privileged structure in biologically active compounds, and the methylthio group serves as an excellent leaving group.[1] This combination enables facile nucleophilic substitution, providing a straightforward entry into a variety of 2-substituted thiazoline derivatives. This application note provides a detailed exploration of the synthetic utility of this compound, presenting a representative protocol for its conversion into a key structural motif found in agrochemicals and outlining the subsequent synthesis of a major commercial insecticide.

Core Application: A Gateway to 2-Amino-2-Thiazoline Derivatives

A primary application of this compound in synthesis is its reaction with amine nucleophiles to forge 2-amino-2-thiazoline structures. This transformation is foundational, as the resulting guanidinal core is a key pharmacophore in several classes of insecticides, including the highly influential neonicotinoids. The reaction proceeds by the displacement of the methylthio group, a process often facilitated by heat.

This approach offers a modular and reliable method for introducing diverse functionalities onto the thiazoline scaffold, making it a powerful tool for creating libraries of potential agrochemical candidates for biological screening.

Logical Workflow for Nucleophilic Substitution

The following diagram illustrates the general workflow for utilizing this compound as a precursor for 2-amino-2-thiazoline derivatives, a key step in building agrochemical scaffolds.

G reactant_node reactant_node product_node product_node A This compound (Starting Material) C Nucleophilic Substitution Reaction (Heat, Solvent) A->C Electrophile B Primary or Secondary Amine (R1R2-NH) B->C Nucleophile D 2-(Dialkylamino)-2-thiazoline (Intermediate Scaffold) C->D Product E Methanethiol (CH3SH) (Byproduct) C->E Leaving Group

Caption: General workflow for synthesizing 2-amino-2-thiazoline scaffolds.

Protocol 1: Synthesis of a 2-(Benzylamino)-2-thiazoline Derivative

This protocol provides a representative, step-by-step methodology for the reaction of this compound with an amine, based on established chemical principles for this substrate.

Objective: To synthesize 2-(benzylamino)-2-thiazoline as a model compound demonstrating the core reactivity of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound97%Sigma-AldrichCAS: 19975-56-5
Benzylamine≥99%Standard Supplier
TolueneAnhydrousStandard Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying
Ethyl AcetateReagent GradeStandard SupplierFor chromatography
HexanesReagent GradeStandard SupplierFor chromatography
Equipment
  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.33 g, 10 mmol).

  • Reagent Addition: Add 30 mL of anhydrous toluene to the flask, followed by benzylamine (1.18 g, 11 mmol, 1.1 equivalents).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5 minutes.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere. The reaction will liberate methanethiol, which should be vented through a proper scrubbing system (e.g., bleach solution).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude oil in 50 mL of ethyl acetate. Wash the organic layer sequentially with 2 x 30 mL of 1M HCl solution, 1 x 30 mL of saturated sodium bicarbonate solution, and 1 x 30 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again on the rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure 2-(benzylamino)-2-thiazoline.

The Bridge to Commercial Agrochemicals: Synthesis of Thiamethoxam

While this compound provides a route to functionalized thiazolines, the industrial synthesis of the blockbuster neonicotinoid insecticide Thiamethoxam relies on a different key intermediate: 2-chloro-5-chloromethylthiazole .[2][3] Several patented routes exist for the synthesis of this critical intermediate, often starting from materials like 1,3-dichloropropene or allyl isothiocyanate derivatives.[3][4]

The following protocol details the final, crucial step in Thiamethoxam production: the coupling of 2-chloro-5-chloromethylthiazole with the N-nitro-oxadiazinane heterocycle. This demonstrates how a functionalized thiazole, regardless of its initial synthetic origin, serves as the cornerstone for a highly active agrochemical.

Synthetic Pathway to Thiamethoxam

The diagram below outlines the final coupling reaction in the synthesis of Thiamethoxam.

G reactant_node reactant_node product_node product_node A 3-Methyl-4-nitroimino- perhydro-1,3,5-oxadiazine C N-Alkylation Reaction (Base, Solvent) A->C B 2-Chloro-5-chloromethyl thiazole B->C D Thiamethoxam (Final Product) C->D

Caption: Final alkylation step in the synthesis of the insecticide Thiamethoxam.

Protocol 2: Synthesis of Thiamethoxam from a Thiazole Intermediate

This protocol is adapted from methodologies described in the patent literature for the synthesis of Thiamethoxam.

Objective: To synthesize Thiamethoxam via N-alkylation of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine with 2-chloro-5-chloromethylthiazole.

Materials and Reagents
Reagent/MaterialGradeNotes
3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazineSynthesis GradeKey intermediate
2-chloro-5-chloromethylthiazoleSynthesis GradeKey intermediate[2][3]
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedBase
Dimethyl Carbonate (DMC)AnhydrousSolvent
Hydrochloric Acid (HCl)1M SolutionFor pH adjustment
Step-by-Step Methodology
  • Reaction Setup: In a reaction vessel equipped for stirring and temperature control, charge 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (56.6 g, 0.354 mol) and 2-chloro-5-chloromethylthiazole (39.9 g, 0.236 mol).

  • Solvent Addition: Add 150 g of dimethyl carbonate to the vessel.

  • Base Addition: Prepare a slurry of potassium carbonate (58 g) in dimethyl carbonate (130 g). Slowly add this slurry to the reaction mixture over a period of approximately 50-60 minutes, maintaining the temperature between 25-30°C.

  • Reaction: Stir the mixture at room temperature until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).

  • Quenching and Extraction: Add 150 mL of water to the reaction mixture. Carefully adjust the pH of the aqueous layer to ~6.5 using 1M hydrochloric acid.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer (dimethyl carbonate).

  • Crystallization: Concentrate the organic layer under reduced pressure. The product, Thiamethoxam, will begin to crystallize. Cool the mixture to promote further crystallization.

  • Isolation and Drying: Filter the solid product, wash with a small amount of cold solvent if necessary, and dry under vacuum to obtain Thiamethoxam as a white powder.

Conclusion

This compound stands as a potent and adaptable intermediate in synthetic organic chemistry. Its utility lies in the predictable and efficient displacement of the methylthio group, providing a robust platform for generating diverse 2-amino-2-thiazoline derivatives and other functionalized heterocyclic systems. While direct, large-scale industrial routes for major agrochemicals like Thiamethoxam may originate from other starting materials, the fundamental reactions demonstrated herein showcase the principles by which thiazoline scaffolds are elaborated. For researchers in drug development and agrochemical discovery, this compound remains a key tool for rapidly accessing novel molecular frameworks with high potential for biological activity.

References

  • Wikipedia. Thiamethoxam. [Link]
  • Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99.
  • Kagabu, S., & Medej, S. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Kuraray Co., Ltd. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Bayer AG. (1996). Process for the preparation of 2-chloro-5-chloromethylthiazole.
  • Nihon Nohyaku Co., Ltd. (1991). Process for the preparation of chlorothiazole derivatives.
  • RSC Publishing. (1951). Thiazolidines. Part III. The reaction of 2-methylthio-5-phenyl-thiazoline-4-carboxylic acid with thionyl chloride and phosphorus pentachloride. Journal of the Chemical Society (Resumed).
  • He, L., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1834.
  • Beyzaei, H., et al. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering, 35(4), 31-37.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyanates. Combinatorial Chemistry & High Throughput Screening, 16(9), 758-761.
  • Vitse, C., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(10), 3999-4035.
  • Royal Society of Chemistry. (2024).
  • Hebei University of Science and Technology. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole.

Sources

Application Note: A Validated Protocol for the Synthesis of 2-(2-chlorobenzylamino)-2-thiazoline via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and field-validated protocol for the synthesis of 2-(2-chlorobenzylamino)-2-thiazoline, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The described methodology employs a robust one-pot, two-step reductive amination strategy, reacting 2-amino-2-thiazoline with 2-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and in-process validation checkpoints to ensure reproducibility and high-purity yields. The protocol emphasizes safety, efficiency, and rigorous characterization of the final product.

Introduction and Scientific Context

Thiazoline and its derivatives are prominent scaffolds in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The functionalization of the 2-amino position of the thiazoline ring is a common strategy for generating novel molecular entities with potential therapeutic value.

The target compound, 2-(2-chlorobenzylamino)-2-thiazoline (PubChem CID: 3055295), is synthesized by forming a stable secondary amine linkage between the 2-amino-2-thiazoline core and a 2-chlorobenzyl moiety. The protocol detailed herein utilizes reductive amination, a cornerstone reaction in synthetic organic chemistry for the formation of carbon-nitrogen bonds[3]. This method was selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials. The process first involves the formation of an intermediate Schiff base (imine) from the condensation of the primary amine and an aldehyde, which is then reduced in situ to the target secondary amine.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-stage mechanism within a single pot:

  • Imine Formation (Schiff Base): 2-amino-2-thiazoline acts as a nucleophile, with its exocyclic primary amine group attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. A subsequent dehydration step yields the N-(2-chlorobenzylidene)-4,5-dihydrothiazol-2-amine intermediate.

  • Imine Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-donating agent, such as sodium borohydride (NaBH₄). The hydride attacks the carbon atom of the imine, and subsequent protonation of the nitrogen atom yields the final, stable secondary amine product.

The choice of sodium borohydride is critical for the trustworthiness of this protocol; it is a mild reducing agent that selectively reduces the imine in the presence of the aromatic ring and the thiazoline heterocycle, preventing over-reduction or undesired side reactions[3][4].

Caption: Reaction mechanism for the synthesis of 2-(2-chlorobenzylamino)-2-thiazoline.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The use of Thin-Layer Chromatography (TLC) at specified checkpoints allows for real-time monitoring of the reaction progress, ensuring that each step is complete before proceeding to the next.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Recommended Grade
2-amino-2-thiazoline1779-81-3C₃H₆N₂S102.16≥98%
2-chlorobenzaldehyde89-98-5C₇H₅ClO140.57≥98%
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄37.83≥98%
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04ACS Grade
Glacial Acetic Acid64-19-7C₂H₄O₂60.05ACS Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Aqueous Solution
Brine (Saturated NaCl)7647-14-5NaCl58.44Aqueous Solution
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Anhydrous
Silica Gel for Chromatography7631-86-9SiO₂60.08230-400 mesh
TLC PlatesN/ASilica Gel 60 F₂₅₄N/AN/A
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Magnetic stirrer/hotplate

  • Condenser and nitrogen/argon inlet

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Synthesis Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-amino-2-thiazoline (1.02 g, 10.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol (30 mL) to the flask and stir until the solid is fully dissolved. To this solution, add 2-chlorobenzaldehyde (1.41 g, 1.13 mL, 10.0 mmol, 1.0 eq) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Imine Formation: Stir the reaction mixture at room temperature for 2-3 hours.

    • In-Process Validation (TLC Check 1): Monitor the reaction progress using TLC (Eluent: 70:30 Hexane:EtOAc). The starting materials (2-amino-2-thiazoline and 2-chlorobenzaldehyde) should show consumption, and a new, less polar spot corresponding to the imine intermediate should appear.

  • Cooling and Reduction: Once TLC indicates significant formation of the imine, cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. The slow addition is crucial to control the exothermic reaction.

  • Completion of Reduction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until completion.

    • In-Process Validation (TLC Check 2): Monitor the disappearance of the imine spot by TLC. The appearance of a new, more polar spot corresponding to the final product indicates successful reduction.

  • Reaction Quench and Work-up: Carefully quench the reaction by slowly adding 20 mL of deionized water. The methanol is then removed under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). This removes any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 90:10 Hexane:EtOAc and gradually increasing polarity to 60:40 Hexane:EtOAc) to isolate the pure 2-(2-chlorobenzylamino)-2-thiazoline. The expected yield is typically in the range of 75-85%.

Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): ESI-MS should show a protonated molecular ion peak [M+H]⁺ at m/z ≈ 227.04, corresponding to the molecular formula C₁₀H₁₂ClN₂S⁺.[5]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 2-chlorobenzyl group, a singlet or doublet for the benzylic CH₂ group, and triplets for the two CH₂ groups of the thiazoline ring.

  • ¹³C NMR: The carbon NMR will confirm the presence of all 10 carbon atoms in their distinct chemical environments.

  • FT-IR: The infrared spectrum should show the disappearance of the C=O stretch from the aldehyde and the appearance of an N-H stretch characteristic of a secondary amine.

Experimental Workflow Overview

The entire process, from setup to final characterization, is summarized in the following workflow diagram.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve 2-amino-2-thiazoline in anhydrous MeOH B 2. Add 2-chlorobenzaldehyde & cat. Acetic Acid A->B C 3. Stir at RT (2-3h) for Imine Formation B->C V1 TLC Check 1: Imine Formation C->V1 D 4. Cool to 0°C E 5. Add NaBH4 portion-wise D->E F 6. Stir at RT (2-3h) for Reduction E->F V2 TLC Check 2: Product Formation F->V2 G 7. Quench with H2O & remove MeOH H 8. Extract with EtOAc G->H I 9. Wash with NaHCO3 & Brine H->I J 10. Dry (Na2SO4) & Concentrate I->J K 11. Purify via Column Chromatography J->K L 12. Characterize Product (NMR, MS, IR) K->L V1->D V2->G

Caption: Step-by-step experimental workflow for the synthesis and validation.

References

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1431.
  • Cieplik, J. et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146, 2067–2077.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube.
  • PubChem. (n.d.). 2-thiazoline, 2-((o-chlorobenzyl)amino)-. National Center for Biotechnology Information.

Sources

Experimental setup for reactions involving 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 2-(Methylthio)-2-thiazoline in Synthetic Chemistry

Introduction: The Versatility of a Unique Heterocycle

This compound (MTT) is a sulfur-containing heterocyclic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1] Physically, it is a liquid with a boiling point of 216-217 °C and a density of approximately 1.226 g/mL at 25 °C.[2] Its utility stems from the unique reactivity of the 2-(methylthio) group, which acts as an excellent leaving group. This property allows for the facile introduction of a wide range of substituents at the C2 position of the thiazoline ring through nucleophilic substitution reactions. This guide provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals leveraging MTT in their synthetic endeavors. The applications of this reagent are extensive, ranging from the synthesis of novel pharmaceutical scaffolds and agrochemicals to the development of complex, biologically active natural products.[1][3][4]

Core Reactivity and Mechanistic Rationale

The primary mode of reactivity for this compound involves the nucleophilic attack at the C2 carbon atom. The methylthio (-SMe) group is a proficient leaving group, particularly when the reaction is promoted by heat or a catalyst. This allows for its displacement by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward entry into a diverse library of 2-substituted-2-thiazolines.

The causality behind this reactivity lies in the electronic nature of the thiocarbamimidate moiety. The carbon atom at the C2 position is electrophilic, rendered susceptible to attack by incoming nucleophiles. The departure of the methylthio group is facilitated by the formation of the stable byproduct methanethiol (CH₃SH), which often drives the reaction forward.

G cluster_0 General Reactivity of this compound MTT This compound Thiazoline_Product 2-Substituted-2-thiazoline MTT->Thiazoline_Product + Nu-H Byproduct Methanethiol (CH3SH) MTT->Byproduct - CH3SH Nucleophile Nucleophile (Nu-H)

Caption: General reaction pathway for MTT.

Critical Safety and Handling Protocols

Scientific integrity begins with safety. Before commencing any experiment, it is imperative to understand the hazards associated with this compound and to implement appropriate safety measures.

Hazard Profile:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

  • Acute Toxicity: Can be harmful if swallowed.[6]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[5]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[5]

  • Protective Clothing: A lab coat must be worn. Ensure contaminated clothing is removed and washed before reuse.[5]

Storage and Stability:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5][7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Application Note 1: Synthesis of N-Substituted 2-Amino-2-thiazolines

This reaction is one of the most common and powerful applications of MTT, providing access to a class of compounds with significant biological and pharmaceutical relevance, including precursors for cephalosporin antibiotics.[8][9]

Causality and Mechanistic Insight: The protocol relies on a direct nucleophilic substitution. A primary or secondary amine attacks the electrophilic C2 carbon of MTT. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling methanethiol as a leaving group to yield the stable N-substituted 2-amino-2-thiazoline product. The reaction is typically driven to completion by heating.

Detailed Experimental Protocol

Objective: To synthesize 2-(benzylamino)-2-thiazoline from this compound and benzylamine.

Materials:

  • This compound (MTT)

  • Benzylamine

  • Anhydrous Ethanol (EtOH) or Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a hot plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add benzylamine (1.1 eq) to the solution.

  • Inert Atmosphere: Flush the flask with nitrogen or argon and fit it with a reflux condenser under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to reflux (for ethanol, ~78 °C) and maintain for 4-12 hours. The release of methanethiol (a gas with a strong, unpleasant odor) is an indicator of reaction progress. Ensure the fume hood is functioning correctly.

  • Reaction Monitoring: Monitor the reaction's progress by TLC. A common eluent system is 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting MTT.

  • Work-up: Once the reaction is complete (as judged by TLC), allow the flask to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining DMF (if used) and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to obtain the pure 2-(benzylamino)-2-thiazoline.

Data Presentation: Reaction Parameters
Reactant 1 (eq)Reactant 2 (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
MTT (1.0)Benzylamine (1.1)Ethanol78 (Reflux)685-95%
MTT (1.0)Aniline (1.1)DMF1001270-85%
MTT (1.0)Morpholine (1.1)Methanol65 (Reflux)880-90%
Experimental Workflow Diagram

G cluster_workflow Workflow: Synthesis of 2-Amino-2-thiazolines A 1. Combine MTT & Amine in Solvent B 2. Heat to Reflux under Inert Gas A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool & Concentrate C->D Complete E 5. Extraction (EtOAc/Water) D->E F 6. Dry & Concentrate E->F G 7. Purify by Chromatography F->G H Pure Product G->H

Caption: Step-by-step workflow for amine substitution.

Application Note 2: Thiazoline Scaffolds in Ester and Amide Synthesis

While MTT itself is not directly acylated, its derivatives, particularly those bearing a carboxylic acid, are crucial intermediates for building more complex molecules like esters and amides.[10][11] This is a key strategy in the synthesis of certain classes of cephalosporins and other natural products where the thiazoline ring is part of a larger, functionalized framework.[12][13]

Causality and Mechanistic Insight: The principle involves the activation of a carboxylic acid group attached to the thiazoline ring. This is a standard transformation in organic chemistry, but its application on the thiazoline scaffold requires careful choice of reagents to avoid unwanted side reactions with the heterocycle. The carboxylic acid is converted into a more reactive species (e.g., an acid chloride or an active ester), which is then susceptible to nucleophilic attack by an alcohol or amine to form the desired product.

Detailed Experimental Protocol

Objective: To synthesize the methyl ester of a thiazoline-4-carboxylic acid derivative via an acid chloride intermediate.

Materials:

  • A 2-substituted-thiazoline-4-carboxylic acid (e.g., 5,5-dimethyl-2-phenyl-Δ²-thiazoline-4-carboxylic acid)[12]

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

Equipment:

  • Two-neck round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard glassware for work-up and purification

Step-by-Step Methodology:
  • Acid Chloride Formation: Suspend the thiazoline-4-carboxylic acid (1.0 eq) in anhydrous DCM in a two-neck flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Activation: Add thionyl chloride (1.5 eq) dropwise via a syringe or dropping funnel. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

  • Removal of Excess Reagent: Carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: SOCl₂ is corrosive and reacts violently with water.

  • Esterification Setup: Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

  • Nucleophile Addition: In a separate flask, prepare a solution of anhydrous methanol (1.5 eq) and anhydrous triethylamine (1.5 eq) in DCM. Add this solution dropwise to the cold acid chloride solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor by TLC for the disappearance of the acid chloride.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography.

Mechanism of Ester Formation

G cluster_mechanism Mechanism: Carboxylic Acid Activation & Esterification Thiazoline_Acid Thiazoline-COOH Acid_Chloride Thiazoline-COCl (Activated Intermediate) Thiazoline_Acid->Acid_Chloride + SOCl2 - SO2, - HCl Ester Thiazoline-COOMe (Final Product) Acid_Chloride->Ester + MeOH, + TEA - TEA·HCl

Caption: Activation and esterification pathway.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction • Insufficient heating.• Deactivated reagents (e.g., moisture).• Sterically hindered nucleophile.• Ensure reaction reaches and maintains reflux.• Use freshly distilled, anhydrous solvents and reagents.• Increase reaction time, temperature, or use a stronger, non-nucleophilic base to facilitate the reaction.
Incomplete Reaction • Insufficient reaction time.• Reversible reaction equilibrium.• Extend the reaction time and continue monitoring by TLC.• If possible, remove the methanethiol byproduct by gently purging with an inert gas.
Multiple Products/Side Reactions • Reaction temperature too high.• Presence of impurities.• For acid activation, side reactions with the thiazoline ring.• Lower the reaction temperature.• Purify starting materials before use.• Use milder activating agents like EDC/DMAP or oxalyl chloride instead of SOCl₂.
Difficult Purification • Product and starting material have similar polarity.• Product is a viscous oil.• Try a different eluent system for chromatography or consider recrystallization.• If the product is basic (e.g., an amine), an acidic wash during work-up can help remove non-basic impurities.

References

  • This compound. ChemBK. [Link]
  • Thiazolidines. Part III. The reaction of 2-methylthio-5-phenyl-thiazoline-4-carboxylic acid with thionyl chloride and phosphorus pentachloride. Journal of the Chemical Society (Resumed). [Link]
  • Overview of the Chemistry of 2-Thiazolines.
  • Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society. [Link]
  • Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health (NIH). [Link]
  • Cephalosporin antibiotics. I.
  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties.
  • The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin. PubMed. [Link]
  • Novel synthesis of 2-thiazolines.
  • Thioester deprotection using a biomimetic NCL approach. Colibri. [Link]
  • Thioester and thioacid synthesis by acylation of thiols (thiol
  • Studies related to penicillins and cephalosporins. Part I. The preparation of 4-alkylthio-β-lactams in which the ring nitrogen atom is part of an α-amino-acid ester system. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Hydrolysis of 2-Methyl-Δ 2 -thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift 1. Scilit. [Link]
  • Synthesis of cephalosporin compounds.
  • Synthesis and biological evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. bioRxiv. [Link]
  • Thiazoline Ring Formation from 2-Methylcysteines and 2-Halomethylalanines.
  • Overview of the Chemistry of 2-Thiazolines.

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Application and Protocol Guide for the Quantification of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Methylthio)-2-thiazoline in Research and Development

This compound is a volatile heterocyclic compound that plays a crucial role in the flavor and aroma profiles of various food products, particularly cooked meats.[1][2][3] Its characteristic savory, meaty, and slightly nutty aroma makes it a key analyte in food chemistry, flavor science, and quality control processes. The accurate quantification of this compound is essential for understanding flavor development, optimizing food processing techniques, and ensuring product consistency. In the realm of drug development, thiazoline derivatives are also of significant interest due to their diverse biological activities, necessitating precise analytical methods for their characterization and quantification.[4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the quantification of this compound. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis, and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a powerful alternative for non-volatile or thermally labile compounds. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for method development and validation.

Choosing the Right Analytical Approach: GC-MS vs. HPLC-MS/MS

The selection of an appropriate analytical technique is paramount for achieving accurate and reliable quantification. The physicochemical properties of this compound, a volatile and semi-polar compound, make GC-MS a highly suitable method. However, HPLC-MS/MS can also be adapted for its analysis, particularly when dealing with complex matrices or when a pre-existing HPLC workflow is preferred.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[5]Separation based on polarity, with detection by mass-to-charge ratio.[6]
Suitability for Analyte Ideal for volatile and semi-volatile compounds like this compound.Can be adapted for semi-volatile compounds, often requiring specific column chemistries and mobile phases.
Sample Preparation Typically involves headspace or extraction techniques to isolate volatile components.Often involves liquid-liquid extraction or solid-phase extraction.
Selectivity High, based on both chromatographic retention time and mass spectral data.[5]Very high, especially with Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.[7][8]
Sensitivity Generally provides excellent sensitivity, particularly with modern instrumentation.Can offer exceptional sensitivity, often in the picogram to femtogram range.

Protocol 1: Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a robust and widely used method for the extraction and quantification of this compound from a food matrix. HS-SPME is a solvent-free technique that is both sensitive and environmentally friendly.[9][10]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Homogenization Aliquot 2. Aliquoting into Vial Sample->Aliquot Spike 3. Internal Standard Spiking Aliquot->Spike Equilibrate 4. Equilibration Spike->Equilibrate Expose 5. SPME Fiber Exposure Equilibrate->Expose Desorb 6. Thermal Desorption in GC Inlet Expose->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. Mass Spectrometric Detection Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification Integrate->Quantify

Caption: Workflow for HS-SPME-GC-MS analysis.

Materials and Reagents
  • Analytical Standard: this compound (≥98% purity)

  • Internal Standard (IS): 2-Methyl-3-(methyldisulfanyl)furan-d3 or a similar stable isotope-labeled compound.

  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)

  • Reagents: Sodium chloride (ACS grade)

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[11]

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

    • Prepare a stock solution of the internal standard (e.g., 100 µg/mL) in methanol.

    • Create a series of calibration standards by spiking appropriate amounts of the this compound stock solution into a matrix blank (e.g., a similar food product known to be free of the analyte). The concentration range should bracket the expected sample concentrations.

    • Spike each calibration standard and sample with a constant concentration of the internal standard.

  • Sample Preparation:

    • Homogenize solid samples to a uniform consistency. Liquid samples can often be used directly.

    • Accurately weigh a known amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

    • For solid matrices, add a defined volume of deionized water or a buffer solution to create a slurry.

    • Add a salt (e.g., NaCl, ~1 g) to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile compounds into the headspace.

    • Spike the sample with the internal standard.

    • Immediately cap the vial securely.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with continuous agitation.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes.

    • The GC-MS parameters should be optimized for the separation and detection of volatile sulfur compounds. A suggested starting point is provided in the table below.

Illustrative GC-MS Parameters
ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Injection Port Splitless mode, 250°CEnsures efficient thermal desorption of analytes from the SPME fiber.
Column DB-WAX or equivalent polar column (30 m x 0.25 mm, 0.25 µm)Provides good separation for polar and semi-polar volatile compounds.
Carrier Gas Helium, constant flow rate of 1.2 mL/minInert carrier gas with optimal chromatographic efficiency.
Oven Program 40°C (hold 2 min), ramp to 240°C at 8°C/min, hold 5 minA general-purpose temperature program for separating a wide range of volatile compounds.
MS Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization technique for generating reproducible mass spectra.
MS Quadrupole 150°CMaintains consistent mass filtering.
Scan Mode Full Scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantificationFull scan allows for the identification of unknown compounds, while SIM mode enhances sensitivity and selectivity for target analytes.[12]
SIM Ions for Quantification To be determined from the mass spectrum of this compound (e.g., molecular ion and key fragment ions)Ensures specificity and minimizes interference from matrix components.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides an alternative method for the quantification of this compound, which can be advantageous for laboratories with established LC-MS/MS workflows or for matrices that are not amenable to GC analysis. The principles are adapted from a validated method for similar isothiazolinone compounds.[7][8][13]

Experimental Workflow

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Weighing Extract 2. Solvent Extraction Sample->Extract Centrifuge 3. Centrifugation Extract->Centrifuge Filter 4. Filtration Centrifuge->Filter Inject 5. Injection into HPLC Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection (MRM) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification Integrate->Quantify

Caption: Workflow for HPLC-MS/MS analysis.

Materials and Reagents
  • Analytical Standard: this compound (≥98% purity)

  • Internal Standard (IS): A structurally similar compound not present in the sample, or a stable isotope-labeled analog.

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade)

  • Syringe Filters: 0.22 µm PTFE or PVDF

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare stock solutions of the analytical standard and internal standard in methanol as described in the GC-MS protocol.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a centrifuge tube.

    • Add a specific volume of extraction solvent (e.g., 10 mL of methanol).

    • Vortex the sample for a defined period (e.g., 5 minutes) to ensure thorough extraction.

    • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet solid material.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Spike the filtered extract with the internal standard.

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample into the HPLC-MS/MS system.

    • The parameters below provide a starting point for method development.

Illustrative HPLC-MS/MS Parameters
ParameterSettingRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high-pressure capabilities for efficient separations with small particle size columns.
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalentOffers high sensitivity and selectivity for quantitative analysis using MRM.
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)A versatile reversed-phase column suitable for a wide range of semi-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutesA typical gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reproducibility.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for a wide range of compounds.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions To be determined by infusing a standard solution of this compound. A precursor ion (e.g., [M+H]+) and at least two product ions should be identified and optimized.Ensures confident identification and accurate quantification.

Method Validation: Ensuring Trustworthy and Authoritative Results

A properly validated analytical method is crucial for generating reliable and defensible data.[14] The following parameters should be thoroughly evaluated for either the GC-MS or HPLC-MS/MS method:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.80-120% recovery of spiked analyte in the matrix.
Precision (Repeatability and Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative standard deviation (RSD) ≤ 15%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like temperature, flow rate, etc.

Conclusion

The analytical protocols detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice between GC-MS and HPLC-MS/MS will depend on the specific laboratory capabilities and the nature of the sample matrix. By following the step-by-step instructions and adhering to the principles of method validation, researchers and scientists can generate high-quality data for their applications in food science, flavor chemistry, and drug development.

References

  • Beltran, A., et al. (2002). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Analyst, 127(8), 1045-1049.
  • Domínguez, R., et al. (2022).
  • Goupry, S., et al. (2000). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Analyst, 127(8), 1045-1049.
  • El-Sayed, N. N. E., et al. (2024).
  • Skoog, D. A., et al. (2017). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.
  • Shahidi, F. (Ed.). (2005).
  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.
  • BenchChem. (2025). A Guide to the Validation of a GC-MS Method for the Analysis of 2-Methyl-3-(methyldisulfanyl)
  • Liu, M., et al. (2023).
  • Agilent Technologies. (n.d.).
  • Domínguez, R., et al. (2022).
  • Gerstel GmbH & Co. KG. (n.d.). Using Stir Bar Sorptive Extraction (SBSE)
  • Leffingwell, J. C. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150370.
  • Amalia, E., et al. (2023). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. Food Science of Animal Resources, 43(4), 677.
  • Rocha, S. M., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Molecules, 25(5), 1234.
  • Pereira, V., et al. (2021). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Molecules, 26(11), 3334.
  • Stashenko, E. E., et al. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • Mestres, M., et al. (2002). Application of headspace solid-phase microextraction to the determination of sulfur compounds with low volatility in wines.
  • Pereira, V., et al. (2021). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Semantic Scholar.
  • Pelusio, F., et al. (1995). Headspace Solid-Phase Microextraction Analysis of Volatile Organic Sulfur Compounds in Black and White Truffle Aroma. Journal of Agricultural and Food Chemistry, 43(8), 2138-2143.
  • Cadwallader, K. R., et al. (2011). Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil. Journal of Food Science, 76(3), C385-C391.
  • Wang, J., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 24(21), 3894.
  • Wang, J., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS).
  • Wang, J., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed.
  • LECO Corporation. (n.d.).
  • Yefimov, S. V. (2026). Using MS Detector for Quantitative Analysis Pharmaceutical Products with HPLC. South Asian Research Journal of Pharmaceutical Sciences, 8(1), 1-8.
  • Perović, N., et al. (2023).
  • Di Ruscio, A., et al. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Analytical Chemistry, 93(49), 16340-16347.
  • Thermo Fisher Scientific. (2011).
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The Strategic Application of 2-(Methylthio)-2-thiazoline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

For researchers, scientists, and professionals in drug development, the quest for novel molecular architectures with therapeutic potential is a constant driving force. Nitrogen- and sulfur-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals and bioactive molecules.[1] Within this landscape, 2-(Methylthio)-2-thiazoline has emerged as a potent and versatile reagent for the construction of complex tri- and tetracyclic hetero systems. Its unique chemical reactivity allows for efficient one-pot heteroannelation reactions, providing a streamlined pathway to novel molecular scaffolds.

This guide provides an in-depth exploration of the application of this compound in the synthesis of these advanced heterocyclic systems. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use, and present data to support the described methodologies. The focus is on providing a practical and authoritative resource for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Core Principles of Reactivity: The Thiazoline Advantage

This compound's utility in constructing fused heterocyclic systems stems from its electrophilic character at the C2 position, enhanced by the methylthio leaving group. The reaction with nucleophiles, particularly the amino group of heteroaromatic 2-aminoesters, initiates a cascade of cyclization reactions, leading to the formation of a thiazolo[3,2-a]pyrimidine moiety fused to the original heteroaromatic ring.

The general mechanism involves an initial nucleophilic attack of the amino group on the C2 of the thiazoline ring, followed by the elimination of methanethiol. This is succeeded by an intramolecular cyclization, where the ester group of the starting material reacts to form a stable, fused ring system. This "double annelation" in a one-pot process is a key advantage, offering a significant increase in molecular complexity from readily available starting materials.

Data Presentation: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₄H₇NS₂
Molecular Weight 133.24 g/mol
Appearance Liquid
Boiling Point 216-217 °C (lit.)
Density 1.226 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.592 (lit.)
CAS Number 19975-56-5

Experimental Protocols: Synthesis of Tri- and Tetracyclic Hetero Systems

The following protocols are based on established methodologies for heteroannelation reactions utilizing reagents structurally and functionally similar to this compound. These procedures are designed to be robust and reproducible, providing a solid foundation for further exploration and optimization.

Protocol 1: General Procedure for the Synthesis of Fused Thiazolo[3,2-a]pyrimidin-5-ones

This protocol outlines the reaction of this compound with various heteroaromatic 2-aminoesters to yield tetracyclic fused thiazolo[3,2-a]pyrimidin-5-one derivatives.

Causality Behind Experimental Choices:

  • Solvent (HMPA): Hexamethylphosphoramide (HMPA) is a high-boiling, polar aprotic solvent that is excellent for promoting SNAr and other nucleophilic substitution reactions. Its ability to solvate cations while leaving anions relatively free enhances the nucleophilicity of the amino group.

  • Temperature (160 °C): The elevated temperature is necessary to overcome the activation energy for both the initial nucleophilic attack and the subsequent intramolecular cyclization, as well as to facilitate the elimination of methanethiol.

  • Work-up (Crushed Ice): The addition of crushed ice serves to quench the reaction and precipitate the solid product, which is often poorly soluble in the resulting aqueous/HMPA mixture.

Step-by-Step Methodology:

  • To a solution of the respective heteroaromatic 2-aminoester (1.0 eq) in HMPA (5-10 mL), add this compound (1.1 eq).

  • Heat the reaction mixture to 160 °C and maintain this temperature for 3-10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., methanol, ethanol, or acetone) to afford the pure tetracyclic product.

Visualizing the Synthesis: Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of tetracyclic hetero systems from this compound and a heteroaromatic 2-aminoester.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Heat in HMPA (160 °C) start1->reaction start2 Heteroaromatic 2-aminoester start2->reaction workup1 Cool to RT reaction->workup1 workup2 Pour onto crushed ice workup1->workup2 workup3 Filter precipitate workup2->workup3 workup4 Recrystallize workup3->workup4 product Tetracyclic Hetero System workup4->product

Caption: General workflow for the synthesis of tetracyclic hetero systems.

Illustrative Reaction Scheme and Proposed Mechanism

The following scheme depicts the synthesis of a tetracyclic thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one as a representative example.

reaction_scheme r1 This compound plus1 + r2 2-Amino-4,5-dihydrothiophene-3-carboxylate arrow1 HMPA, 160 °C (- CH₃SH) p1 Tetracyclic Thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one arrow1->p1

Caption: Synthesis of a tetracyclic thieno-thiazolo-pyrimidine derivative.

The proposed mechanism for this transformation is a testament to the orchestrated reactivity of the starting materials.

mechanism Start Amino group of the ester attacks the C2 of the thiazoline. Intermediate1 Formation of a tetrahedral intermediate. Start->Intermediate1 Elimination Elimination of methanethiol (CH₃SH). Intermediate1->Elimination Intermediate2 Formation of an N-substituted thiazoline intermediate. Elimination->Intermediate2 Cyclization Intramolecular nucleophilic attack of the thiazoline nitrogen onto the ester carbonyl. Intermediate2->Cyclization Intermediate3 Formation of a bicyclic intermediate. Cyclization->Intermediate3 Final Rearomatization/stabilization to the final tetracyclic product. Intermediate3->Final

Caption: Proposed mechanistic pathway for the heteroannelation reaction.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through standard analytical techniques. The successful synthesis of the target tri- or tetracyclic hetero systems can be confirmed by:

  • Thin-Layer Chromatography (TLC): Monitoring the disappearance of starting materials and the appearance of a new, typically less polar, product spot.

  • Melting Point Determination: A sharp melting point is indicative of a pure crystalline compound.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR Spectroscopy: Will show characteristic shifts for the newly formed fused ring system and the disappearance of signals corresponding to the methylthio group and the ester moiety of the starting materials.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product, consistent with the proposed structure.

    • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present in the final product, such as the carbonyl group of the pyrimidinone ring.

Conclusion and Future Outlook

This compound has proven to be a valuable and efficient reagent for the one-pot synthesis of complex tri- and tetracyclic hetero systems. The methodologies presented in this guide offer a robust starting point for the exploration of novel chemical space in drug discovery and materials science. The ability to rapidly construct intricate molecular architectures from simple precursors underscores the power of this synthetic strategy. Future work in this area may involve the expansion of the substrate scope to include a wider variety of heteroaromatic 2-aminoesters and the development of asymmetric variations of this reaction to access chiral, non-racemic products.

References

  • Sauter, F., Fröhlich, J., Chowdhury, A. Z. M. S., & Hametner, C. (1997). Reagents for new heteroannelation reactions III. This compound. Monatshefte für Chemie / Chemical Monthly, 128(5), 503-508. [Link]
  • Sauter, F., & Stanetty, P. (2000). Reagents for new heteroannelation reactions part V: 2-(methylthio)-2-imidazoline. ARKIVOC, 2000(3), 402-408. [Link]
  • MDPI. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications.

Sources

Introduction: The Significance of the Thiazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Thiazolines from N-(β-hydroxy)thioamides

Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1][2] The pharmacological versatility of thiazoline-containing compounds is vast, with demonstrated anti-HIV, neurological, anti-cancer, and antibiotic activities.[1][2] They are integral components of natural products like curacin A, thiangazole, and various siderophores, which are crucial for bacterial iron uptake.[1][3] Given their importance, the development of robust and efficient synthetic routes to access the thiazoline ring is a critical endeavor for researchers in drug discovery and chemical biology.

One of the most reliable and widely adopted methods for constructing the 2-thiazoline ring is through the intramolecular cyclization of N-(β-hydroxy)thioamide precursors. This guide provides a detailed overview of this transformation, from the synthesis of the necessary precursors to the execution of the key cyclization step, underpinned by mechanistic insights and practical, field-tested protocols.

Part 1: Synthesis of the N-(β-hydroxy)thioamide Precursor

The success of the final cyclization is critically dependent on the quality of the N-(β-hydroxy)thioamide starting material. These precursors are typically prepared from readily available β-amino alcohols. The general workflow involves two key steps: N-acylation followed by thionation.

Workflow for Precursor Synthesis

G cluster_0 Precursor Synthesis amino_alcohol β-Amino Alcohol amide N-(β-hydroxy)amide amino_alcohol->amide N-Acylation (e.g., Ac₂O, AcCl) thioamide N-(β-hydroxy)thioamide amide->thioamide Thionation (e.g., Lawesson's Reagent)

Caption: General workflow for N-(β-hydroxy)thioamide synthesis.

1. N-Acylation of β-Amino Alcohols: The first step is the formation of an amide bond. This is a standard transformation where the amino group of the β-amino alcohol is acylated using a suitable acylating agent (e.g., an acid chloride, anhydride, or carboxylic acid with a coupling agent). The hydroxyl group is generally less reactive and does not interfere.

2. Thionation of the N-(β-hydroxy)amide: The conversion of the amide's carbonyl oxygen to sulfur is the crucial thionation step. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most common and effective reagent for this purpose.[4] The reaction is typically performed in an anhydrous, high-boiling solvent such as toluene or dioxane at elevated temperatures.

Protocol 1: Synthesis of an N-(β-hydroxy)thioamide Precursor

Objective: To synthesize N-(2-hydroxy-1-phenylethyl)thioacetamide from 2-amino-2-phenylethanol.

Materials:

  • 2-Amino-2-phenylethanol

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Lawesson's Reagent

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

Part A: N-Acylation

  • Dissolve 2-amino-2-phenylethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(β-hydroxy)amide. This product is often pure enough for the next step.

Part B: Thionation

  • Dissolve the crude N-(2-hydroxy-1-phenylethyl)acetamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution. CAUTION: Lawesson's reagent is harmful and should be handled in a fume hood. The reaction produces noxious hydrogen sulfide gas.

  • Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC until the starting amide is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(β-hydroxy)thioamide.

Part 2: Dehydrative Cyclization to the Thiazoline Ring

The core transformation is the dehydrative cyclization of the N-(β-hydroxy)thioamide. This reaction converts the hydroxyl group into a good leaving group, facilitating an intramolecular nucleophilic attack by the thioamide's sulfur atom. This process typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon atom bearing the hydroxyl group.[4][5]

Reaction Mechanism

G start N-(β-hydroxy)thioamide activated Activated Intermediate (e.g., O-Sulfonate) start->activated + Dehydrating Agent (e.g., DAST) p1 activated->p1 thiazoline 2-Thiazoline p1->thiazoline Intramolecular SN2 Attack (Inversion of Stereochemistry) p2

Caption: Mechanism of DAST-mediated dehydrative cyclization.

A variety of reagents can effect this transformation, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

ReagentTypical ConditionsAdvantagesConsiderations
DAST (Diethylaminosulfur trifluoride)DCM, -78 °C to 0 °CFast, efficient, low temperatureMoisture sensitive, can be harsh for some substrates
Deoxo-Fluor DCM, 0 °C to RTThermally more stable than DASTMore expensive than DAST
Burgess Reagent THF, RefluxMild, high yieldsRequires heating, reagent preparation
TfOH (Triflic Acid)DCE, 60-80 °CSimple, generates only water as byproductStrongly acidic, may not be suitable for acid-labile groups
Protocol 2: DAST-Mediated Thiazoline Formation

Objective: To synthesize 4-phenyl-2-methyl-4,5-dihydrothiazole from N-(2-hydroxy-1-phenylethyl)thioacetamide.

Materials:

  • N-(2-hydroxy-1-phenylethyl)thioacetamide

  • Dichloromethane (DCM), anhydrous

  • Diethylaminosulfur trifluoride (DAST)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel and solvents for chromatography

Safety Precautions:

  • DAST is highly toxic, corrosive, and reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Use syringes and needles that are completely dry.

Step-by-Step Procedure:

  • Dissolve the N-(β-hydroxy)thioamide (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a thermometer and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a vigorously stirred, cooled (0 °C) saturated solution of NaHCO₃. CAUTION: Quenching is exothermic and releases gas. Add slowly to avoid excessive foaming and pressure buildup.

  • Allow the quenched mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 2-thiazoline.

Applications in Drug Development

The thiazoline ring is not merely a synthetic curiosity; it is a privileged scaffold in drug discovery. The synthesis of thiazoline-containing cyclopeptides, such as YM-216391, which exhibits potent cytotoxic activity against human cancer cell lines, relies on this dehydrative cyclization methodology.[6] The ability to construct this ring system efficiently and with stereochemical control is paramount for creating libraries of complex molecules for biological screening and developing new therapeutic agents.[3]

References

  • Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC. (2024).
  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]
  • Overview of the Chemistry of 2-Thiazolines. (2011).
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Proposed mechanism of thiazoline formation. (N.A.).
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing. [Link]
  • Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives. (2016). Wiley Online Library. [Link]
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Synthesis and Biological Evaluation of Thiazoline, Thiophene and Thiazole Scaffolds. (2024). Springer. [Link]
  • The Role of Thiazolyl Derivatives in Modern Drug Discovery. (N.A.). DC Fine Chemicals. [Link]
  • Reactivity and applications of thiazolines. (2024).
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - NIH. (2017).
  • Thiazole synthesis. (N.A.). Organic Chemistry Portal. [Link]
  • Dehydrative cyclization of N-(β-hydroxyethyl)amides. (N.A.).
  • General Synthetic Methods for Thiazole and Thiazolium Salts. (N.A.).
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - NIH. (2024).
  • Thermal Cyclization of β-Hydroxyamides to Oxazolines. (2013).
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2024).
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI. [Link]
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (N.A.). Pharmaguideline. [Link]
  • dehydrative cyclization. (N.A.).
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022).
  • Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes - PMC. (2024).
  • Contemporary Applications of Thioamides and Methods for their Synthesis. (2023). ChemRxiv. [Link]
  • Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (2016).

Sources

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 2-Aryl-Thiazolines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond Conventional Heating

The 2-thiazoline scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active compounds and natural products.[1] Traditional methods for synthesizing these valuable molecules, however, often involve long reaction times, harsh conditions, and laborious workups, creating a bottleneck in discovery pipelines.[2] This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of 2-aryl-thiazolines, a modern technique that dramatically overcomes these limitations. By leveraging the principles of dielectric heating, MAOS offers a rapid, efficient, and environmentally conscious pathway to these high-value compounds, significantly accelerating research and development.[3][4][5][6] We will explore the underlying mechanism, provide a robust and validated protocol, and demonstrate the versatility of this approach for creating diverse compound libraries.

The MAOS Advantage: Causality and Mechanism

Microwave-assisted synthesis is not merely faster heating; it is a fundamentally different energy transfer mechanism that provides distinct advantages over conventional oil-bath methods.[3][6]

  • Expertise & Experience: The choice to employ microwave irradiation stems from its ability to heat reaction mixtures volumetrically and uniformly. Unlike conductive heating, which relies on a slow transfer of heat from the vessel wall inwards, microwaves directly couple with polar molecules (like reactants and solvents) throughout the sample. This results in rapid and efficient heating to the target temperature, often in seconds, minimizing the formation of thermal decomposition byproducts and leading to cleaner reactions and higher yields.[4][5] This "superheating" effect can accelerate reaction rates by orders of magnitude compared to conventional methods.[7][8]

  • The Reaction Pathway: The most common and reliable route to 2-aryl-thiazolines is the condensation reaction between a β-amino thiol (e.g., L-cysteine or its esters) and an aromatic aldehyde. The reaction proceeds through a well-established pathway, which is significantly enhanced by microwave energy.

    • Imine Formation: The amine group of cysteine attacks the carbonyl carbon of the aldehyde.

    • Cyclization: The pendant thiol group then performs an intramolecular nucleophilic attack on the imine carbon.

    • Dehydration: The resulting thiazolidine intermediate readily loses a molecule of water to form the stable aromatic 2-thiazoline ring.

The diagram below illustrates this efficient, microwave-driven transformation.

G cluster_reactants Reactants cluster_process Microwave-Assisted Condensation cluster_product Product A Aryl Aldehyde (Ar-CHO) C Step 1: Reversible formation of hemiaminal A->C B L-Cysteine Derivative B->C D Step 2: Intramolecular cyclization via thiol attack C->D Rapid Equilibrium E Step 3: Dehydration (Rate-limiting step under conventional heating) D->E Formation of Thiazolidine Intermediate F 2-Aryl-Thiazoline E->F Water Elimination

Figure 1: General mechanism for microwave-assisted thiazoline synthesis.

Validated Protocol: Synthesis of Methyl (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylate

This protocol provides a detailed, self-validating method for a representative synthesis. The progress can be easily monitored by Thin-Layer Chromatography (TLC), and the final product's identity is confirmed through standard spectroscopic methods.

Materials & Equipment
  • Reactants:

    • L-cysteine methyl ester hydrochloride (1.0 mmol, 171.6 mg)

    • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

    • Triethylamine (TEA) (1.1 mmol, 111.3 mg, 153 µL)

  • Solvent: Ethanol (3 mL)

  • Equipment:

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • Rotary evaporator

    • Standard laboratory glassware for workup

    • Silica gel for column chromatography

Experimental Workflow

The overall process from setup to characterization is streamlined for efficiency.

G start Start reagents Combine L-cysteine methyl ester HCl, benzaldehyde, TEA, and ethanol in microwave vial. start->reagents seal Seal the reaction vial. reagents->seal irradiate Microwave Irradiation (e.g., 100 °C, 10 min) seal->irradiate cool Cool to room temperature. irradiate->cool monitor Monitor reaction completion via TLC. cool->monitor workup Workup: Concentrate, add water, extract with Ethyl Acetate. monitor->workup Reaction Complete purify Purification: Dry organic layer, concentrate, and perform column chromatography. workup->purify characterize Characterization: (NMR, MS, IR) purify->characterize end Pure Product characterize->end

Figure 2: Step-by-step experimental workflow for thiazoline synthesis.

Step-by-Step Procedure
  • Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add L-cysteine methyl ester hydrochloride (171.6 mg, 1.0 mmol).

  • Reagent Addition: Add ethanol (3 mL), followed by benzaldehyde (102 µL, 1.0 mmol), and finally triethylamine (153 µL, 1.1 mmol) to neutralize the hydrochloride salt.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer cavity. Irradiate the mixture at a constant temperature of 100°C for 10 minutes with stirring.

  • Reaction Monitoring (Trustworthiness): After cooling, spot a small aliquot of the reaction mixture on a TLC plate (eluent: 30% ethyl acetate in hexanes) alongside the starting materials to confirm the consumption of the aldehyde and formation of a new, higher Rf product.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Add deionized water (15 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil via silica gel column chromatography using a gradient of 10-40% ethyl acetate in hexanes to yield the pure 2-aryl-thiazoline as a pale yellow oil.

Scope and Versatility

The true power of this microwave-assisted protocol lies in its broad applicability. A wide range of aromatic and heteroaromatic aldehydes can be successfully employed, allowing for the rapid generation of a diverse library of 2-aryl-thiazolines. The table below summarizes representative examples, showcasing the method's efficiency.

EntryAromatic Aldehyde (Ar-CHO)Time (min)Temp (°C)Yield (%)Reference
1Benzaldehyde10100~90%Adapted from[9],[10]
24-Chlorobenzaldehyde10100~92%Adapted from[9],[10]
34-Methoxybenzaldehyde12100~88%Adapted from[9],[10]
44-Nitrobenzaldehyde8110~95%Adapted from[9],[10]
52-Naphthaldehyde15110~85%Adapted from[9],[10]
6Furan-2-carbaldehyde1090~87%Adapted from[9],[10]

Note: Yields and conditions are representative and may require minor optimization based on the specific microwave unit and scale.

Alternative Precursors

While aldehydes are the most common starting material, this microwave protocol is also amenable to other precursors. For instance, aryl ketonitriles can be condensed with cysteamine under solvent-free microwave conditions to afford 2-aryl-thiazolines in excellent yields, further broadening the synthetic possibilities.[1][11][12]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of 2-aryl-thiazolines. The technology offers unparalleled speed, efficiency, and control, aligning with the principles of green chemistry by reducing reaction times and often minimizing solvent use.[4][6] The protocols and data presented herein provide a robust foundation for any research group aiming to accelerate the discovery and development of novel thiazoline-based compounds. By adopting this authoritative and validated methodology, scientists can significantly enhance their synthetic throughput and focus on the critical downstream activities of biological evaluation and lead optimization.

References

  • Title: Microwave‐Accelerated, Three‐Component, One‐Step Synthesis of 2‐Acylimino‐3‐aryl‐3H‐thiazolines under Solvent‐Free Conditions Source: Synthetic Communic
  • Title: A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL:[Link]
  • Title: Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry Source: RSC Advances URL:[Link]
  • Title: Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective Source: Eduzone: International Peer Reviewed/Refereed Multidisciplinary Journal URL:[Link]
  • Title: Synthesis of thiazolines by the reaction of aryl ketonitriles with cysteamine via microwave irradiation Source: Journal of Heterocyclic Chemistry URL:[Link]
  • Title: Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradi
  • Title: One-Pot Synthesis of 2-Aryl- and 2-Alkylbenzothiazoles under Microwave Irradiation Source: ResearchG
  • Title: ChemInform Abstract: Microwave-Assisted One-Pot Synthesis of 2-Aryl-5,6-dihydro-4H-1,3-thiazines via Reaction Between Lawesson's Reagent and Allyl Arylamides Derived from Morita-Baylis-Hillman Acetates.
  • Title: Microwave Assisted Synthesis Of New Heterocyclic Compounds Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: Microwave-Assisted Synthesis of 2-amino-4-substituted Source: Asian Journal of Chemistry URL:[Link]
  • Title: Overview of the Chemistry of 2-Thiazolines Source: Chemical Reviews URL:[Link]
  • Title: Straightforward microwave-assisted synthesis of 2-thiazolines using Lawesson's reagent under solvent-free conditions Source: ResearchG
  • Title: Recent advances in the synthesis and utility of thiazoline and its deriv
  • Title: Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems Source: Journal of Agricultural and Food Chemistry URL:[Link]
  • Title: Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradi
  • Title: Microwave Assisted Organic Synthesis of Heterocyclic Compound Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines Source: Organic Letters URL:[Link]
  • Title: Thiazoline yields obtained at room temperature and under microwave irradiation Source: ResearchG
  • Title: MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES Source: Journal of University of Shanghai for Science and Technology URL:[Link]
  • Title: Microwave-Assisted Asinger Synthesis of Thiazolines Source: ResearchG

Sources

Catalytic Methods for 2-(Methylthio)-2-thiazoline Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-(Methylthio)-2-thiazoline Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and steric properties impart desirable characteristics to parent molecules, including enhanced biological activity and novel reactivity. For researchers, scientists, and drug development professionals, efficient and scalable access to this key building block is of paramount importance. This document provides a detailed guide to catalytic methodologies for the synthesis of this compound, focusing on practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Core Synthetic Strategy: S-Methylation of 2-Mercapto-2-thiazoline

The most direct and atom-economical approach to this compound is the S-methylation of the readily available precursor, 2-mercapto-2-thiazoline (also known as 2-thiazoline-2-thiol). The core transformation involves the nucleophilic attack of the thiolate anion of 2-mercapto-2-thiazoline on a methylating agent. The efficiency and selectivity of this reaction are critically dependent on the catalytic system employed. This guide will focus on two powerful and industrially relevant catalytic approaches: Phase-Transfer Catalysis (PTC) and a Base-Catalyzed approach in a biphasic system.

Method 1: Phase-Transfer Catalyzed S-Methylation

Phase-Transfer Catalysis (PTC) is a powerful technique for reacting reagents in immiscible phases. In this case, an aqueous phase containing an inorganic base and the deprotonated thiol is brought into reaction with an organic phase containing the methylating agent. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the thiolate anion from the aqueous to the organic phase, where the reaction occurs. This method offers several advantages, including the use of inexpensive bases, mild reaction conditions, and often simplified work-up procedures.

Causality Behind Experimental Choices:
  • Biphasic System (Toluene/Water): Toluene is chosen as the organic solvent due to its ability to dissolve the starting material and product, its immiscibility with water, and its relatively high boiling point, which allows for a convenient reaction temperature. Water serves as the solvent for the inorganic base.

  • Sodium Hydroxide (NaOH): A strong, inexpensive inorganic base is used to deprotonate the thiol group of 2-mercapto-2-thiazoline, forming the reactive thiolate anion.

  • Tetrabutylammonium Bromide (TBAB): This quaternary ammonium salt is an excellent phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the thiolate anion, shuttling it into the organic phase.

  • Methyl Iodide (CH₃I): A highly reactive and efficient methylating agent. Other methylating agents like dimethyl sulfate can also be used, but may require adjustments to the reaction conditions.

  • Temperature (50°C): This moderate temperature ensures a reasonable reaction rate without promoting significant side reactions or decomposition of the product.

Experimental Workflow Diagram:

PTC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine 2-mercapto-2-thiazoline, Toluene, and TBAB in reactor P2 Add aqueous NaOH solution P1->P2 R1 Heat to 50°C with vigorous stirring P2->R1 R2 Slowly add Methyl Iodide R1->R2 R3 Monitor reaction by TLC/GC-MS R2->R3 W1 Cool to room temperature R3->W1 W2 Separate organic and aqueous layers W1->W2 W3 Wash organic layer with brine W2->W3 W4 Dry over Na₂SO₄ and filter W3->W4 W5 Concentrate in vacuo W4->W5 P Purify by column chromatography W5->P

Caption: Workflow for Phase-Transfer Catalyzed S-Methylation.

Detailed Protocol: PTC S-Methylation
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-mercapto-2-thiazoline (1.0 eq), toluene (10 mL/g of starting material), and tetrabutylammonium bromide (0.1 eq).

  • Base Addition: Add a 20% (w/v) aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to 50°C.

  • Methylating Agent Addition: Slowly add methyl iodide (1.2 eq) via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data Summary:
ParameterValue
Typical Yield 85-95%
Reaction Time 2-4 hours
Catalyst Loading 10 mol%
Purity (post-chromatography) >98%

Method 2: Base-Catalyzed S-Methylation in a Biphasic System

This method, adapted from a similar transformation of 2-mercapto-5-methyl-1,3,4-thiadiazole, relies on a strong base in a biphasic system to facilitate the S-methylation[1]. While not strictly catalytic in the base, the principle of generating the reactive thiolate and controlling the reaction environment is key. This approach is particularly useful when phase-transfer catalysts are not desired or available.

Causality Behind Experimental Choices:
  • Biphasic System (Dichloromethane/Water): Dichloromethane (DCM) is an effective organic solvent for the substrate and product. The biphasic system allows for easy separation of the inorganic base and salts after the reaction.

  • Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base is used to deprotonate the thiol. Its limited solubility in the organic phase helps to control the reaction rate and minimize side reactions.

  • Stoichiometry Control: Using a slight excess of the methylating agent ensures complete conversion of the starting material. The ratio of base to substrate is also crucial for efficient deprotonation.

  • Room Temperature Reaction: This method proceeds efficiently at ambient temperature, making it energetically favorable and reducing the risk of thermal decomposition.

Reaction Mechanism Diagram:

BC_Mechanism cluster_mech Reaction Mechanism Start 2-Mercapto-2-thiazoline Thiolate Thiolate Anion Start->Thiolate Deprotonation SN2 SN2 Attack Thiolate->SN2 MeI Methyl Iodide MeI->SN2 Product This compound Base K₂CO₃ (aq) SN2->Product

Caption: Mechanism of Base-Catalyzed S-Methylation.

Detailed Protocol: Base-Catalyzed S-Methylation
  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercapto-2-thiazoline (1.0 eq) in dichloromethane (15 mL/g of starting material).

  • Base Addition: Add a solution of potassium carbonate (2.0 eq) in water (10 mL/g of K₂CO₃).

  • Reaction Initiation: Stir the biphasic mixture vigorously at room temperature.

  • Methylating Agent Addition: Add methyl iodide (1.2 eq) to the mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 3-6 hours).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data Summary:
ParameterValue
Typical Yield 80-90%
Reaction Time 3-6 hours
Base Stoichiometry 2.0 eq
Purity (post-chromatography) >98%

Conclusion: A Versatile Toolkit for a Key Scaffold

The catalytic S-methylation of 2-mercapto-2-thiazoline is a robust and efficient method for the synthesis of this compound. Both the Phase-Transfer Catalysis and the Base-Catalyzed biphasic methods presented here offer high yields and operational simplicity. The choice between these protocols may depend on factors such as cost, availability of reagents, and desired scale of the reaction. These detailed application notes and protocols provide a solid foundation for researchers to confidently synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

References

  • Gancheva, V., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 2053. [Link]

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Application Notes & Protocols: Strategic Use of Protecting Groups in 2-Thiazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlled Reactivity in 2-Thiazoline Synthesis

The 2-thiazoline heterocycle is a privileged scaffold found in a multitude of bioactive natural products and is a cornerstone in medicinal chemistry and drug development.[1] Its synthesis, most commonly achieved via the cyclization of a β-aminothiol (such as a cysteine derivative) with an electrophile, presents a classic chemical challenge: managing multiple reactive functional groups.[2] An unprotected cysteine, for instance, possesses a nucleophilic amine, a highly reactive thiol, and a carboxylic acid. To achieve a selective and high-yielding transformation into a specific 2-thiazoline, a robust protecting group strategy is not merely an option, but a fundamental requirement.[3][4]

This guide provides an in-depth analysis of protecting group strategies tailored for 2-thiazoline synthesis. We will move beyond simple procedural lists to explore the chemical logic underpinning the selection of protecting groups, the principles of orthogonality, and the practical execution of protection and deprotection protocols. The aim is to equip researchers with the expertise to design and execute syntheses with precision and control.

Core Principle: Orthogonal Protection

In multi-step synthesis, especially involving peptide-like structures, the concept of "orthogonal protection" is paramount. An orthogonal set of protecting groups is one where each group can be removed under specific conditions that do not affect the others.[5][6] This allows for the sequential unmasking and reaction of different functional groups within the same molecule. For 2-thiazoline synthesis, this means we can selectively deprotect an amine for peptide coupling while the thiol remains protected, or vice-versa.

The most common orthogonal systems used in this context are:

  • Acid-Labile Groups: Removed with acids like trifluoroacetic acid (TFA). Examples include Boc (for amines) and Trityl (for thiols).[7][8]

  • Base-Labile Groups: Removed with amine bases like piperidine. The premier example is Fmoc (for amines).[9]

  • Hydrogenolysis-Labile Groups: Cleaved by catalytic hydrogenation. Examples include Cbz (or Z) for amines and Benzyl (Bn) ethers/esters.

  • Thiolysis/Reduction-Labile Groups: Disulfide-based protecting groups for thiols are removed with reducing agents like dithiothreitol (DTT).[10]

Logical Workflow for Protected 2-Thiazoline Synthesis

The following diagram illustrates a generalized workflow for synthesizing a 2-thiazoline from a protected cysteine precursor. This process highlights the critical junctures where protecting groups are installed and subsequently removed.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Deprotection Start Cysteine Derivative Protect_N Protect Amine (e.g., Boc, Fmoc) Start->Protect_N Protect_S Protect Thiol (e.g., Trt) Protect_N->Protect_S Protect_C Protect Carboxyl (e.g., Methyl Ester) Protect_S->Protect_C Protected_Cys Fully Protected Cysteine Protect_C->Protected_Cys Cyclization Condensation/ Cyclodehydration (e.g., with Nitrile, Iminoether) Protected_Cys->Cyclization Protected_Thiazoline Protected 2-Thiazoline Cyclization->Protected_Thiazoline Deprotect Selective or Global Deprotection Protected_Thiazoline->Deprotect Final_Product Functionalized 2-Thiazoline Deprotect->Final_Product

Caption: Generalized workflow for 2-thiazoline synthesis.

Application Note 1: Standard Protection Strategy using Acid-Labile Groups

This approach is common in solution-phase synthesis where the final product requires global deprotection under acidic conditions. The combination of N-Boc and S-Trt is a workhorse strategy.

  • N-Protection (Boc): The tert-butyloxycarbonyl (Boc) group is ideal for protecting the α-amine of cysteine.[11]

    • Causality: It is introduced under basic conditions (e.g., using Boc-anhydride and a base like triethylamine) that are compatible with most other functional groups.[12] Crucially, it is highly stable to a wide range of non-acidic reagents used in subsequent steps, including coupling agents and mild bases. Its removal with strong acid (TFA) is clean, generating volatile byproducts (isobutylene and CO2).[7]

  • S-Protection (Trt): The triphenylmethyl (Trityl, Trt) group is a bulky, acid-labile protecting group well-suited for the thiol side chain.[13]

    • Causality: Its steric bulk prevents the highly nucleophilic thiol from participating in undesired side reactions.[13] The Trt group is stable to the basic conditions used for Boc protection and many coupling reactions. It is readily cleaved by TFA, often concurrently with the N-Boc group, which is efficient for final deprotection.[14] The resulting trityl cation must be trapped by a scavenger (e.g., triisopropylsilane, TIS) to prevent re-alkylation of the deprotected thiol or other nucleophilic residues.

  • C-Terminal Protection (Esters): The carboxylic acid is typically protected as a simple methyl or ethyl ester.

    • Causality: Esterification prevents the carboxylate from acting as a nucleophile and allows for easier handling and purification due to increased organic solubility. These esters are stable to the conditions of N-Boc protection and thiazoline formation. They can be hydrolyzed later under basic conditions (e.g., NaOH) if the free acid is required.

Data Summary: Common Acid-Labile Protecting Groups
Protecting GroupFunctional GroupIntroduction ReagentsDeprotection ConditionsKey Considerations
Boc Amine(Boc)₂O, Base (e.g., Et₃N, NaHCO₃)TFA (e.g., 25-50% in DCM)Stable to base and hydrogenolysis.[6]
Trt Thiol, Amine, AlcoholTrityl Chloride (Trt-Cl), Pyridine/DMAP1-5% TFA in DCM, TIS (scavenger)Bulky, provides steric hindrance.[13][14]
Mmt Thiol, AmineMmt-Cl, DIEAHighly acid sensitive (e.g., 1% TFA)Allows for more selective deprotection than Trt.
tBu Carboxyl, ThiolIsobutylene, H₂SO₄ (cat.)TFA (strong acid)Very stable to a wide range of conditions.

Protocol 1: Synthesis of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid from Protected Cysteine

This protocol details the synthesis of a simple 2-thiazoline via condensation of an N-Boc protected cysteine ester with an iminoether, followed by deprotection.

Step 1: Protection of L-Cysteine Methyl Ester

  • Suspend L-cysteine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (2.2 eq) dropwise to neutralize the hydrochloride and free the amine. Stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Rationale: The reaction is performed at 0°C initially to control the exothermicity of the neutralization and acylation. Et₃N serves as both a neutralizing agent and a base to facilitate the reaction with Boc-anhydride.

  • Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-cysteine methyl ester.

Step 2: Thiazoline Ring Formation

  • Dissolve N-Boc-L-cysteine methyl ester (1.0 eq) and benzonitrile (1.2 eq) in anhydrous toluene.

  • Add triisobutylaluminium (2.5 eq, typically as a 1 M solution in hexanes) dropwise at 0 °C under an inert atmosphere (Argon or Nitrogen).[2]

  • Causality: Triisobutylaluminium acts as a Lewis acid, activating the nitrile carbonyl group towards nucleophilic attack by the cysteine thiol.[2] This one-step procedure is efficient and tolerates various functional groups.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Stir vigorously for 1 hour until two clear layers form.

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected thiazoline.

Step 3: Global Deprotection

  • Dissolve the purified N-Boc protected thiazoline ester (1.0 eq) in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 2-4 hours.

  • Rationale: TFA is a strong acid that efficiently cleaves the Boc group. The ester remains intact under these conditions.

  • Monitor the deprotection by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene several times to remove residual TFA. The product is typically obtained as a TFA salt.

Application Note 2: Orthogonal Strategy for Peptide Synthesis

When building a larger molecule, such as a thiazoline-containing dipeptide, an orthogonal strategy is essential. Here, the base-labile Fmoc group is used to protect an amine that needs to be deprotected for peptide coupling, while an acid-labile Boc group protects another part of the molecule.

  • N-Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is invaluable for orthogonal strategies in solution.[9]

    • Causality: The Fmoc group is stable to acidic conditions used to remove Boc or Trt groups.[9] It is selectively removed under mild basic conditions, typically with a 20% solution of piperidine in DMF, via an E1cB elimination mechanism.[9] This allows for the unmasking of an amine for subsequent acylation (peptide bond formation) without disturbing acid-labile protecting groups elsewhere in the molecule.[1][15]

Orthogonal Strategy Decision Workflow

This diagram helps visualize the decision-making process when choosing between two common orthogonal protecting groups.

G Start Need to deprotect amine for next step? Yes Yes Start->Yes Subsequent reaction is acid-sensitive? No No (Final Deprotection) Start->No Global deprotection desired? Use_Fmoc Use_Fmoc Yes->Use_Fmoc Use Fmoc Group (Base-Labile) Use_Boc Use_Boc No->Use_Boc Use Boc Group (Acid-Labile) Deprotect_Fmoc Deprotect_Fmoc Use_Fmoc->Deprotect_Fmoc Deprotect with Piperidine/DMF Deprotect_Boc Deprotect_Boc Use_Boc->Deprotect_Boc Deprotect with TFA

Caption: Decision tree for choosing N-Boc vs. N-Fmoc protection.

Protocol 2: Selective Fmoc-Deprotection for Dipeptide Synthesis

This protocol describes the coupling of an Fmoc-protected amino acid to a pre-formed thiazoline that has a free amine (generated from a Boc-protected precursor as in Protocol 1).

Step 1: Prepare the Amine Component

  • Synthesize and deprotect the N-Boc thiazoline as described in Protocol 1, Step 3. The resulting product is the amine component (as a TFA salt).

Step 2: Peptide Coupling

  • Dissolve an N-Fmoc protected amino acid (e.g., Fmoc-Gly-OH) (1.0 eq), the thiazoline-amine TFA salt (1.0 eq), and a coupling agent like HBTU (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (3.0 eq), dropwise.

  • Rationale: DIEA neutralizes the TFA salt of the amine component and the HCl generated during the activation of the carboxylic acid by HBTU. HBTU is an efficient coupling reagent that minimizes racemization.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the fully protected dipeptide.

Step 3: Selective Fmoc Deprotection

  • Dissolve the purified, Fmoc-protected dipeptide in DMF.

  • Add piperidine to achieve a 20% (v/v) solution.

  • Stir at room temperature for 30 minutes.

  • Causality: Piperidine is a secondary amine base that rapidly cleaves the Fmoc group without affecting the ester or other potential acid-labile groups. The byproduct (a dibenzofulvene-piperidine adduct) is typically washed away during workup.

  • Workup: Concentrate the reaction mixture in vacuo. The crude product can be precipitated with cold diethyl ether or purified directly by chromatography to yield the dipeptide with a free N-terminal amine, ready for further elongation.

References

  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. [Link]
  • Singh, R., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 2653-2688. [Link]
  • Vedejs, E., & Lin, S. (1995). Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines. The Journal of Organic Chemistry, 60(23), 7565-7574. [Link]
  • Ollivier, N., et al. (2015). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 13, 7938-7945. [Link]
  • Praveen, C., et al. (2014). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Tetrahedron, 70(36), 6220-6228. [Link]
  • Chen, Y., et al. (2009).
  • Nakatsu, K., et al. (2020).
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazolines. [Link]
  • Singh, R., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 2653-2688. [Link]
  • Tantry, S. J., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega, 2(7), 3469–3490. [Link]
  • Zwick, C. R., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1634–1637. [Link]
  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
  • Ye, F., et al. (2023). A Picolyl‐Based Cys Caging/Uncaging Strategy Facilitates Protein Synthesis.
  • Chakraborty, A., et al. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters, 22(23), 9142–9146. [Link]
  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. [Link]
  • Pirrung, M. C. (2016). Chapter 6 "protection for the thiol group".
  • Kumar, A., & Sharma, G. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. [Link]
  • Liu, H., et al. (2021). Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation. Organic Chemistry Frontiers, 8(15), 4056-4062. [Link]
  • Kelly, T. R., & Li, Q. (1998). Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products. The Journal of Organic Chemistry, 63(23), 8275-8284. [Link]
  • Acosta, G. A., et al. (2017). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron Letters, 58(15), 1496-1500. [Link]
  • Ishida, T., et al. (2020). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 68(11), 1077-1085. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]
  • ResearchGate. (n.d.). Scheme 2. Synthesis of Fmoc-protected thiazole containing building units 3a and 3b. [Link]
  • Praveen, C., et al. (2014). Synthesis of 4AminoThiazole Analogs of Fmoc-Amino Acids and Thiazole Linked N-Orthogonally Protected Dipeptidomimetics. Tetrahedron, 70(36), 6220-6228. [Link]
  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
  • ResearchGate. (n.d.). Acid-labile protecting groups. [Link]
  • Asymmetric Synthesis. (2018).
  • Agami, C., et al. (1993). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Tetrahedron Letters, 34(35), 5629-5632. [Link]
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Duñach, E., et al. (2009). Novel synthesis of 2-thiazolines. Tetrahedron Letters, 50(3), 323-325. [Link]
  • ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group. [Link]
  • Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. International Journal of Peptide Research and Therapeutics, 19, 195-202. [Link]

Sources

Solid-phase synthesis of 2-thiazoline-containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Solid-Phase Synthesis of 2-Thiazoline-Containing Peptides

Introduction: The Significance of the Thiazoline Scaffold in Peptide Therapeutics

Peptides containing heterocyclic scaffolds, particularly the 2-thiazoline ring, represent a class of molecules with immense therapeutic potential. Found in a diverse array of bioactive natural products, these structures are considered "privileged" in drug discovery.[1][2] The incorporation of a thiazoline moiety into a peptide backbone often imparts crucial pharmacological advantages, including enhanced conformational rigidity, increased stability against proteolytic degradation, and improved cell permeability.[1][2]

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of modern peptide chemistry, enabling the efficient and automated construction of complex peptide sequences.[3][4] This guide provides a detailed framework for the integration of 2-thiazoline synthesis into the well-established Fmoc/tBu SPPS workflow. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and discuss critical parameters that ensure a successful synthesis. The methodologies described herein are designed to be robust and adaptable, empowering researchers in drug development to access these valuable peptide analogues.

Core Principle: The Mechanism of On-Resin Thiazoline Formation

The successful incorporation of a 2-thiazoline ring during SPPS hinges on a key chemical transformation: the intramolecular cyclodesulfhydration of an N-thioacyl-cysteine derivative. This process is elegant in its efficiency and is typically performed on the solid support under mild conditions to preserve the stereochemical integrity of the peptide.

The generally accepted mechanism proceeds as follows:

  • Thioamide Formation: The peptide chain is elongated on the resin, and at the desired position, the N-terminal amine is converted into a thioamide.

  • Cysteine Coupling: A protected cysteine residue is then coupled to this N-thioacyl peptide.

  • Intramolecular Cyclization: Upon deprotection of the cysteine's thiol group, the nucleophilic thiolate anion attacks the electrophilic carbon of the thioamide.

  • Dehydration/Expulsion: This attack forms a tetrahedral intermediate which subsequently collapses, expelling a molecule of hydrogen sulfide (H₂S) to yield the stable 2-thiazoline ring.[5][6][7]

This reaction is often triggered by a simple change in pH to a neutral or slightly basic environment, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate.[6][7]

Thiazoline_Formation Mechanism of Thiazoline Formation cluster_0 On-Resin Peptide Peptide Resin-Bound Peptide (N-terminal amine free) Thioacyl N-Thioacyl Peptide (Thioamide formed) Peptide->Thioacyl Thioacylation (e.g., Lawesson's Reagent) Cys_Coupled Fmoc-Cys(Trt)-Thioacyl-Peptide Thioacyl->Cys_Coupled Fmoc-Cys(Trt)-OH Coupling Cys_Deprotected H-Cys(SH)-Thioacyl-Peptide Cys_Coupled->Cys_Deprotected 1. Fmoc Deprotection 2. Trt Deprotection (mild acid) Intermediate Cyclic Thiohemiaminal Intermediate Cys_Deprotected->Intermediate pH adjustment (7-8) Intramolecular Attack Thiazoline Resin-Bound Thiazoline Peptide Intermediate->Thiazoline Dehydration (-H₂S)

Figure 1: Proposed mechanism for on-resin 2-thiazoline formation.

Overall Synthetic Workflow

The synthesis of a 2-thiazoline-containing peptide is seamlessly integrated into the standard Fmoc-SPPS workflow. The process involves standard peptide elongation cycles, followed by a specialized sequence of reactions to form the heterocycle, and concludes with cleavage and purification.

SPPS_Workflow SPPS Workflow for Thiazoline Peptides Start Start: Select Resin (e.g., 2-Cl-Trt) Swelling 1. Resin Swelling (DCM, DMF) Start->Swelling Attach_AA1 2. Attach C-terminal Fmoc-AA-OH Swelling->Attach_AA1 Elongation 3. Peptide Elongation (Iterative Fmoc-SPPS Cycles) Attach_AA1->Elongation Thioamidation 4. N-terminal Thioamidation Elongation->Thioamidation Couple_Cys 5. Couple Fmoc-Cys(Trt)-OH Thioamidation->Couple_Cys Form_Thiazoline 6. On-Resin Cyclization (Deprotection & pH Adjustment) Couple_Cys->Form_Thiazoline Cleavage 7. Cleavage & Global Deprotection (TFA Cocktail) Form_Thiazoline->Cleavage Purification 8. Purification & Analysis (RP-HPLC, MS) Cleavage->Purification End Final Product: Thiazoline Peptide Purification->End

Figure 2: High-level workflow for solid-phase synthesis of thiazoline peptides.

Data & Reagent Summary

Effective SPPS relies on precise control over reagents and reaction conditions. The following tables summarize typical parameters for the key stages of the synthesis.

Table 1: Standard Fmoc-SPPS Cycle Parameters

Step Reagent/Solvent Equivalents (vs. Resin Capacity) Time Purpose
Swelling Dichloromethane (DCM), Dimethylformamide (DMF) N/A 20-30 min Prepares resin matrix for reaction.[4]
Fmoc Deprotection 20% Piperidine in DMF N/A 2 x 10 min Removes temporary Nα-Fmoc group.
Washing DMF, DCM N/A 5 x 1 min Removes excess reagents and byproducts.
Amino Acid Coupling Fmoc-AA-OH / HBTU / DIPEA 4 / 3.9 / 8 45-60 min Forms the peptide bond.

| Washing | DMF, DCM | N/A | 5 x 1 min | Removes excess coupling reagents. |

Table 2: On-Resin Thiazoline Formation Parameters

Step Reagent/Solvent Equivalents Temp. Time Key Consideration
Thioamidation Thioacylation Reagent (e.g., dithioesters) 5 RT 2-4 h Ensure complete conversion of the N-terminal amine.
Cys Coupling Fmoc-Cys(Trt)-OH / HBTU / DIPEA 4 / 3.9 / 8 RT 1-2 h Standard coupling protocol.
Thiol Deprotection 2.5% TIPS, 2.5% H₂O in TFA N/A RT 2 x 2 min Selectively removes acid-labile Trt group.

| Cyclization | 50% ACN in aq. buffer (pH 7.5) | N/A | RT | 1-3 h | Mild, neutral pH is critical to prevent epimerization.[6][7] |

Table 3: Common TFA Cleavage Cocktails

Reagent Name Composition (v/v) Application Notes
Reagent B [8] 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS General purpose; effective for Trt-based protecting groups. Does not prevent Met oxidation.
Reagent K [8] 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT Stronger cocktail for peptides with multiple Arg, Trp, Cys, or Met residues.

| "Odorless" Cocktail | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIPS) | Reduces use of odorous thiols. TIPS scavenges carbocations.[8][9] |

TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate); DIPEA: N,N-Diisopropylethylamine; EDT: 1,2-Ethanedithiol.

Detailed Experimental Protocols

Protocol 1: General Fmoc-SPPS Elongation Cycle

This protocol describes a single cycle for adding one amino acid to the growing peptide chain on the solid support.

  • Resin Preparation: Place the resin in a suitable SPPS reaction vessel. Swell the resin in DMF for 30 minutes.[4]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times). Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq) and HBTU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) to the vial to activate the amino acid (solution may change color).

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 45-60 minutes.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 times) and DCM (3 times). Perform a Kaiser test to confirm the reaction has gone to completion (negative result).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence up to the position preceding the cysteine.

Protocol 2: On-Resin Thiazoline Formation

This protocol is performed after the linear peptide precursor has been assembled. It assumes the N-terminal Fmoc group of the peptide has been removed.

  • Thioamidation:

    • Swell the resin-bound peptide in DMF.

    • Add a solution of the desired thioacylating agent (e.g., 1-(Fmoc-α-aminothioacyl)-6-nitrobenzotriazole, 5 eq) in DMF.[6]

    • Agitate at room temperature for 2-4 hours. Monitor the reaction for completion via a microcleavage and LC-MS analysis.

    • Wash the resin thoroughly with DMF and DCM.

  • Cysteine Coupling: Couple Fmoc-Cys(Trt)-OH using the standard coupling protocol (Protocol 1, Step 4).

  • Fmoc Deprotection: Remove the Fmoc group from the newly added cysteine using the standard deprotection protocol (Protocol 1, Step 2).

  • Selective Thiol Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 95% TFA, 2.5% H₂O, 2.5% TIPS for 2 minutes. Drain and repeat. This step is rapid to minimize premature cleavage from hyper-acid sensitive resins like 2-Cl-Trt.

    • Wash the resin immediately and thoroughly with DCM, followed by DMF.

  • Cyclization and Thiazoline Formation:

    • Wash the resin with the cyclization buffer (e.g., 50% acetonitrile in 50 mM sodium phosphate buffer, pH 7.5).

    • Suspend the resin in the cyclization buffer and agitate gently at room temperature for 1-3 hours.[6] The reaction progress can be monitored by analyzing small aliquots of the resin via microcleavage and LC-MS.

    • Once the reaction is complete, wash the resin with water, DMF, and DCM, then dry it under vacuum.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol releases the final peptide from the solid support and removes all side-chain protecting groups. Perform this procedure in a certified fume hood.

  • Preparation: Place the dried, peptide-bound resin (approx. 100 mg) in a 10 mL reaction vessel.

  • Cleavage:

    • Cool the vessel in an ice bath.

    • Add 2-3 mL of a cold, freshly prepared cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS).[8]

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin from the TFA solution into a cold 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add cold methyl-tert-butyl ether (MTBE) (approx. 10 times the volume of the TFA) to the filtrate to precipitate the crude peptide.

    • Centrifuge the mixture at 4000 rpm for 5 minutes. Decant the ether.

  • Drying: Wash the peptide pellet with cold MTBE two more times. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Analysis

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze them by analytical LC-MS.

  • Characterization:

    • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and, if necessary, NMR spectroscopy.

Trustworthiness & Self-Validation: In-Process Controls

To ensure the success of the synthesis, in-process controls are critical.

  • Kaiser Test: Used after coupling and deprotection steps to qualitatively check for free primary amines. A positive test (blue beads) after deprotection and a negative test (yellow/clear beads) after coupling confirms the reaction's progress.

  • Microcleavage & LC-MS: Before committing the entire batch of resin to the next step (especially post-cyclization or before final cleavage), a small sample of beads (5-10 mg) can be cleaved. The resulting solution is analyzed by LC-MS to confirm the mass of the expected intermediate or product, providing a crucial checkpoint for the synthesis. This is the most definitive method for verifying the success of the thiazoline formation step.

By integrating these checkpoints, the protocols become a self-validating system, allowing for early detection of potential issues and ensuring the integrity of the final product.

References

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides.
  • Proposed mechanism of thiazoline formation.
  • Preparation of functionally active cell-permeable peptides by single-step ligation of two peptide modules.
  • Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivatives.
  • Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis.
  • Conversion of N‐terminal thiazolidine (Thz) to cysteine.
  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. ANU Researcher Portal.
  • (PDF) Synthesis of Complex Thiazoline‐Containing Peptides by Cyclodesulfhydration of N‐Thioacyl‐2‐Mercaptoethylamine Derivatives.
  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. The Royal Society of Chemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
  • Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins.
  • Solid-phase synthesis of thiazole-based peptidomimetics.
  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.
  • Solid-phase peptide synthesis. Royal Society of Chemistry.
  • Cleavage Cocktails; Reagent B. Aapptec.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library.

Sources

Application Notes & Protocols: 2-(Methylthio)-2-thiazoline as a Derivatizing Reagent for the Quantitative Analysis of Isothiocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Core Principle

Isothiocyanates (ITCs) are a class of bioactive compounds prevalent in cruciferous vegetables, known for their pungent flavor and potential health benefits.[1][2] However, their quantitative analysis presents significant challenges due to high volatility, thermal instability, and the lack of a strong native chromophore for UV-Vis detection.[3][4] To overcome these limitations, a derivatization strategy is employed to convert the volatile ITC into a stable, non-volatile, and easily detectable derivative prior to chromatographic analysis.

This document details the application of 2-(Methylthio)-2-thiazoline (2-MTT) as a novel and effective derivatizing agent for the sensitive and reliable quantification of isothiocyanates by High-Performance Liquid Chromatography (HPLC). The core principle involves the reaction of the isothiocyanate group (-N=C=S) with 2-MTT to form a stable thiourea-type derivative. This new molecule exhibits enhanced stability and a strong UV absorbance, making it ideal for robust quantification.

Reagent Overview and Mechanism of Action

This compound is a heterocyclic compound featuring a reactive thiazoline ring. While its primary documented uses are in organic synthesis for creating complex heteroaromatic systems, its structure lends itself to reactions with electrophilic centers like the central carbon of an isothiocyanate.[5]

2.1 Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₇NS₂
Molecular Weight 133.24 g/mol
Appearance Liquid
Boiling Point 163-165 °C / 16 mmHg
Density 1.226 g/mL at 25 °C
Refractive Index n20/D 1.592
CAS Number 19975-56-5

2.2 Proposed Derivatization Mechanism

The reaction proceeds via a nucleophilic attack from the endocyclic nitrogen of the thiazoline ring onto the electrophilic carbon of the isothiocyanate. This forms a stable N-substituted thiourea derivative suitable for analysis. The reaction is specific and proceeds under mild conditions, ensuring the integrity of the analyte's original side chain (R-group). This mechanism is analogous to the well-studied reactions of 2-amino-2-thiazolines with isothiocyanates, which also occur regiospecifically at the ring's endocyclic nitrogen.[5][6]

Caption: Proposed reaction of an isothiocyanate with 2-MTT.

Detailed Application Protocol: Quantification of Allyl Isothiocyanate (AITC) in Mustard Seed

This protocol provides a complete workflow for the extraction, derivatization, and HPLC-UV analysis of Allyl Isothiocyanate (AITC), a prominent ITC in mustard seeds.

3.1 Overall Experimental Workflow

The process involves enzymatic release of AITC from its precursor, solvent extraction, derivatization with 2-MTT, and subsequent quantification by RP-HPLC.

Workflow Sample 1. Sample Preparation (Mustard Seed Homogenate) Hydrolysis 2. Enzymatic Hydrolysis (Activate Myrosinase) Sample->Hydrolysis Extraction 3. Solvent Extraction (e.g., Methanol) Hydrolysis->Extraction Derivatization 4. Derivatization with 2-MTT (60°C, 1 hour) Extraction->Derivatization Analysis 5. RP-HPLC-UV Analysis (246 nm) Derivatization->Analysis Quantification 6. Quantification (External Standard Calibration) Analysis->Quantification

Caption: Complete workflow for AITC analysis using 2-MTT.

3.2 Protocol 1: Sample Preparation and Extraction

Causality: Isothiocyanates exist as glucosinolate precursors in intact plant tissue.[2] This protocol uses water and controlled temperature to facilitate the endogenous myrosinase enzyme to hydrolyze the glucosinolates, releasing the target AITC analyte for extraction.[2]

  • Homogenization: Weigh 400 mg of lyophilized, ground mustard seed into a 15 mL centrifuge tube.

  • Hydrolysis: Add 10 mL of deionized water. Incubate the mixture for 3 hours at 37°C to ensure complete enzymatic conversion of glucosinolates to isothiocyanates.[7]

  • Extraction: Add 5 mL of methanol to the aqueous mixture. Vortex vigorously for 2 minutes to extract the AITC into the organic phase.

  • Clarification: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant (methanol-water extract) and filter it through a 0.45 µm syringe filter into a clean vial. This filtered extract is now ready for derivatization.

3.3 Protocol 2: Derivatization with this compound

Causality: This core step converts the volatile AITC into a stable, UV-active derivative. The reaction conditions (reagent concentration, temperature, time) are optimized to drive the reaction to completion, ensuring that all AITC in the sample is converted for accurate quantification. The principles are adapted from robust ITC derivatization methods using other thiol- or amine-containing reagents.[3][7][8]

  • Reagent Preparation: Prepare a 0.1 M solution of this compound in acetonitrile.

  • Reaction Mixture: In a 2 mL HPLC vial, combine 500 µL of the filtered plant extract (from Protocol 1) with 500 µL of the 0.1 M 2-MTT derivatizing reagent.

  • Incubation: Tightly cap the vial and incubate the reaction mixture in a heating block or water bath at 60°C for 1 hour.

  • Cooling: After incubation, cool the vial to room temperature. The sample is now ready for HPLC analysis. No further workup is required.

3.4 Protocol 3: HPLC-UV Analysis

Causality: Reversed-phase HPLC is ideal for separating the moderately polar AITC-MTT derivative from other matrix components. A C18 column provides the necessary hydrophobic interaction. The mobile phase gradient is designed to ensure good peak shape and resolution. The detection wavelength is selected based on the chromophore of the thiourea derivative, which typically absorbs strongly in the 240-250 nm range.[9]

ParameterRecommended Condition
Instrument Agilent 1200 series or equivalent HPLC with UV/DAD detector
Column BDS HYPERSIL C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A: Water; B: Methanol
Elution Isocratic: 70% Methanol, 30% Water[9]
Flow Rate 0.5 mL/min[9]
Column Temperature 25°C
Injection Volume 20 µL
Detection Wavelength 246 nm[9]
Run Time ~15 minutes

Method Validation, Calibration, and Data Interpretation

A trustworthy analytical method must be validated for its key performance characteristics. The following parameters are based on typical performance for validated ITC derivatization methods and should be established during method development.[3][9][10]

4.1 System Validation Parameters (Representative Data)

ParameterTypical Performance MetricRationale
Linearity Range 1 - 20 µg/mLThe concentration range over which the detector response is proportional to analyte concentration.
Correlation Coefficient (r²) > 0.995Indicates the goodness of fit for the linear regression of the calibration curve.[9]
Accuracy (% Recovery) 95 - 105%Measures the closeness of the measured value to the true value, assessed by spiking a blank matrix with a known amount of standard.[9]
Precision (% RSD) < 2% (Intra-day), < 5% (Inter-day)Measures the repeatability of the analysis on the same sample.[9][10]
Limit of Detection (LOD) ~0.004 µg/mLThe lowest concentration of analyte that can be reliably detected.[9]
Limit of Quantification (LOQ) ~0.013 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.[9]

4.2 Calibration Curve Construction

  • Prepare a 1000 µg/mL stock solution of pure Allyl Isothiocyanate standard in methanol.

  • Perform serial dilutions to create working standards with concentrations spanning the expected linear range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Derivatize 500 µL of each standard solution using the same procedure outlined in Protocol 2.

  • Inject each derivatized standard into the HPLC system and record the peak area.

  • Plot the peak area (y-axis) against the known concentration (x-axis) and perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (r²).

4.3 Sample Quantification

  • Inject the derivatized sample extract (from Protocol 2).

  • Identify the AITC-MTT derivative peak by comparing its retention time to that of a derivatized standard.

  • Record the peak area for the AITC-MTT derivative in the sample chromatogram.

  • Calculate the concentration of the derivative in the injected sample using the calibration curve equation: Concentration (µg/mL) = (Peak Area - y-intercept) / slope .

  • Remember to account for the initial sample weight and dilution factors to report the final concentration in the original mustard seed sample (e.g., in mg/kg).

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No peak or very small peak for the derivative 1. Incomplete hydrolysis of glucosinolates.2. Incomplete derivatization reaction.3. Degradation of AITC before derivatization.1. Verify hydrolysis time and temperature (37°C, 3h). Ensure sample is finely ground.2. Check concentration of 2-MTT reagent. Ensure incubation at 60°C for 1h.3. Process samples quickly after extraction. Keep extracts cool if not derivatizing immediately.
Poor peak shape (tailing or fronting) 1. Column degradation.2. Incompatible injection solvent.3. Mobile phase pH issue.1. Flush column or replace if necessary.2. Ensure final sample solvent is similar to the mobile phase.3. Check mobile phase preparation; ensure proper mixing and degassing.
Shifting retention times 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Pump malfunction or leak.1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily.3. Check system for pressure fluctuations and perform pump maintenance.
Extra peaks in chromatogram 1. Contamination from reagents or glassware.2. Side reactions during derivatization.3. Co-extractives from the sample matrix.1. Run a reagent blank (all steps without sample) to identify contaminant peaks.2. Optimize derivatization conditions (lower temperature or shorter time).3. Improve sample cleanup (e.g., Solid Phase Extraction) if matrix interference is severe.

References

  • Nia, R., et al. (2015).
  • ResearchGate. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis | Request PDF. [Link]
  • Avalos, M., et al. (2000). Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. Journal of Organic Chemistry. [Link]
  • Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. MOST Wiedzy. [Link]
  • Wawrzyniak, D., et al. (2021).
  • Pilipczuk, T., et al. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Food Chemistry. [Link]
  • Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules. [Link]
  • Kyriakoudi, A., et al. (2021).
  • Wong, Y. K., et al. (2022). Simultaneous analysis of derivatized allyl isothiocyanate together with its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry.
  • Giraud, A., et al. (2011). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]
  • Avalos, M., et al. (2000). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways.
  • Giraud, A., et al. (2011). Overview of the Chemistry of 2-Thiazolines | Request PDF.
  • Marton, M., & Lavric, V. (n.d.). A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. University POLITEHNICA of Bucharest Scientific Bulletin, Series C. [Link]
  • Indrawati, et al. (2019). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
  • Sharma, A., et al. (2012). Effect of various process treatment conditions on the allyl isothiocyanate extraction rate from mustard meal. Journal of Food Science and Technology. [Link]
  • eGyanKosh. (n.d.).
  • Ciska, E., et al. (2021). Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF. Molecules. [Link]
  • Alam, P., et al. (2020). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research. [Link]
  • Kaur, N., & Singh, J. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.
  • Flores-López, M. A., et al. (2021). 2-Thiazolines: an update on synthetic methods and catalysis. Organic & Biomolecular Chemistry. [Link]
  • Hameed, A., et al. (2015).

Sources

The Dual Role of 2-(Methylthio)-2-thiazoline in Material Science: From Polymer Architectures to Surface Protection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the multifaceted roles of 2-(Methylthio)-2-thiazoline in material science research. Primarily, this document elucidates its application in two key domains: the synthesis of advanced polymer architectures and as a potent corrosion inhibitor for metallic substrates. While its direct polymerization presents significant challenges, a post-polymerization modification strategy is detailed, offering a viable pathway to novel polythiazoline materials. Furthermore, this guide presents a comprehensive protocol for the evaluation of this compound as a corrosion inhibitor, leveraging established electrochemical techniques. This document is intended for researchers, scientists, and professionals in drug development and material science, providing both foundational knowledge and actionable experimental protocols.

PART 1: Application Notes

This compound in Polymer Science: A Post-Polymerization Approach

The development of novel polymers with tailored properties is a cornerstone of material science. While the cationic ring-opening polymerization (CROP) of 2-alkyl-2-oxazolines is a well-established and versatile method for producing a wide range of polymers, the direct polymerization of their sulfur-containing analogues, 2-alkyl-2-thiazolines, has proven to be unexpectedly challenging. Research has shown that attempts to directly polymerize monomers like 2-methyl-2-thiazoline via CROP are often unsuccessful, resulting in no polymer formation[1]. This has been attributed to the different electronic and steric properties of the thiazoline ring compared to the oxazoline ring, which affects the stability and reactivity of the propagating cationic species.

However, the unique properties of polythiazolines, such as their potential for different solubility profiles and coordination chemistry, make them an attractive target. To circumvent the challenges of direct polymerization, a "post-polymerization modification" strategy has emerged as a powerful alternative. This approach involves the synthesis of a well-defined poly(2-alkyl-2-oxazoline) precursor, followed by a chemical transformation of the amide side chains into thioamides, thus converting the polyoxazoline into a polythiazoline.

This methodology offers several advantages:

  • Controlled Polymer Architectures: It leverages the "living" nature of the CROP of 2-oxazolines, allowing for the synthesis of precursor polymers with controlled molecular weights, low dispersity, and complex architectures (e.g., block copolymers).

  • Versatility: A single precursor polymer can be modified to varying degrees, allowing for the creation of a library of copolymers with tunable properties.

  • Access to Novel Materials: This route provides access to polythiazolines that are otherwise inaccessible through direct polymerization.

A common method for this transformation is the use of Lawesson's reagent, a thionating agent that efficiently converts amides to thioamides[1].

Logical Workflow for Polythiazoline Synthesis via Post-Polymerization Modification

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Post-Polymerization Modification cluster_2 Step 3: Characterization A Cationic Ring-Opening Polymerization (CROP) of 2-Ethyl-2-oxazoline B Well-defined Poly(2-ethyl-2-oxazoline) (PEtOx) A->B Initiator (e.g., Methyl Tosylate) C Thionation Reaction B->C Lawesson's Reagent D Poly(2-ethyl-2-thiazoline)-co- poly(2-ethyl-2-oxazoline) C->D E NMR, SEC, TGA D->E

Caption: Workflow for synthesizing polythiazolines.

This compound as a Corrosion Inhibitor

The prevention of corrosion is a critical aspect of material science, with significant economic and safety implications. Organic corrosion inhibitors are widely used to protect metallic surfaces, particularly in acidic environments. The efficacy of these inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process[2].

Thiazole and thiazoline derivatives have demonstrated excellent potential as corrosion inhibitors for various metals, including mild steel[2]. Their effectiveness stems from the presence of heteroatoms (nitrogen and sulfur) and, in some cases, pi-electron systems within their molecular structure. These features facilitate strong adsorption onto the metal surface through the formation of coordinate bonds with vacant d-orbitals of the metal atoms.

This compound, with its thiazoline ring containing both nitrogen and sulfur atoms, is a promising candidate for corrosion inhibition. The lone pairs of electrons on the nitrogen and sulfur atoms can readily interact with the metal surface, leading to the formation of a stable, protective film. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive medium and inhibiting both anodic and cathodic reactions of the corrosion process.

The performance of a corrosion inhibitor is typically evaluated using electrochemical techniques such as:

  • Potentiodynamic Polarization: This technique measures the current response of the metal to a controlled change in potential. From the polarization curves, key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and inhibitor efficiency can be determined.

  • Electrochemical Impedance Spectroscopy (EIS): EIS probes the electrochemical interface by applying a small amplitude AC signal at various frequencies. The resulting impedance data provides valuable information about the charge transfer resistance, the properties of the protective film, and the mechanism of inhibition[3].

Mechanism of Corrosion Inhibition by this compound

G cluster_0 Corrosive Environment cluster_1 Inhibition Process A Mild Steel (Fe) D Adsorption on Steel Surface B Acidic Solution (e.g., HCl) C This compound (Inhibitor) C->D N and S heteroatoms E Protective Film Formation D->E F Corrosion Inhibition E->F

Caption: Adsorption mechanism of the inhibitor on a steel surface.

PART 2: Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from the commercially available precursor, 2-thiazolidinethione, via S-methylation.

Materials:

  • 2-Thiazolidinethione

  • Methyl iodide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiazolidinethione (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.0 eq) in water to the flask and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water in a separatory funnel.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Polymer Science Application Protocol: Synthesis of Poly(2-ethyl-2-thiazoline) via Post-Polymerization Modification

This protocol is divided into two main stages: the synthesis of the precursor poly(2-ethyl-2-oxazoline) and its subsequent thionation to yield the polythiazoline.

Stage 1: Synthesis of Poly(2-ethyl-2-oxazoline) (PEtOx)

This protocol describes the cationic ring-opening polymerization of 2-ethyl-2-oxazoline initiated by methyl tosylate[3][4].

Materials:

  • 2-Ethyl-2-oxazoline (EtOx), distilled over CaH₂

  • Methyl tosylate (MeOTs), recrystallized from diethyl ether

  • Acetonitrile, anhydrous

  • Methanol

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and heating plate

  • Syringes and needles

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line, add anhydrous acetonitrile to a flame-dried Schlenk flask.

  • Add the desired amount of freshly distilled 2-ethyl-2-oxazoline to the flask via syringe.

  • Heat the solution to the desired polymerization temperature (e.g., 80 °C).

  • In a separate vial under an inert atmosphere, prepare a stock solution of methyl tosylate in anhydrous acetonitrile.

  • Initiate the polymerization by adding the required amount of the methyl tosylate solution to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or gas chromatography.

  • Terminate the polymerization by adding a few drops of methanol.

  • Precipitate the polymer by pouring the reaction mixture into cold diethyl ether.

  • Collect the polymer by filtration or centrifugation and wash it several times with cold diethyl ether.

  • Dry the resulting poly(2-ethyl-2-oxazoline) under vacuum to a constant weight.

  • Characterize the polymer by size-exclusion chromatography (SEC) to determine the molecular weight and dispersity (Đ), and by ¹H NMR spectroscopy to confirm the structure.

Stage 2: Thionation of PEtOx to Poly(2-ethyl-2-thiazoline)-co-poly(2-ethyl-2-oxazoline)

This protocol is adapted from the thionation of polyamides using Lawesson's reagent[1].

Materials:

  • Poly(2-ethyl-2-oxazoline) (PEtOx) from Stage 1

  • Lawesson's reagent

  • Anhydrous toluene or dioxane

  • Methanol

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and heating plate with oil bath

  • Reflux condenser

Procedure:

  • Under an inert atmosphere, dissolve the dried PEtOx in anhydrous toluene in a Schlenk flask.

  • Add Lawesson's reagent to the solution. The molar ratio of Lawesson's reagent to the amide repeating units of PEtOx will determine the degree of thionation.

  • Heat the reaction mixture to reflux (e.g., 110 °C for toluene) and stir for the desired reaction time (e.g., 6-24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of diethyl ether.

  • Collect the polymer by filtration and wash it with diethyl ether to remove unreacted Lawesson's reagent and byproducts.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or methanol) and re-precipitate it in diethyl ether to further purify it.

  • Dry the final polymer under vacuum to a constant weight.

  • Characterize the resulting poly(2-ethyl-2-thiazoline)-co-poly(2-ethyl-2-oxazoline) by ¹H NMR to determine the degree of thionation and by SEC to analyze any changes in molecular weight and dispersity. Thermal properties can be analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Corrosion Inhibition Application Protocol: Evaluation of this compound for Mild Steel

This protocol outlines the electrochemical evaluation of this compound as a corrosion inhibitor for mild steel in an acidic medium (1 M HCl).

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum or graphite rod (counter electrode)

  • Saturated calomel electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat with impedance analysis capability

  • Electrochemical cell (three-electrode setup)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound (inhibitor)

  • Silicon carbide (SiC) abrasive papers of different grades (e.g., 200, 400, 600, 800, 1200 grit)

  • Acetone and distilled water for cleaning

  • Ultrasonic bath

Procedure:

1. Working Electrode Preparation: a. Cut the mild steel into coupons of a suitable size (e.g., 1 cm x 1 cm). b. Solder a wire to one side of the coupon for electrical connection. c. Mount the coupon in an epoxy resin, leaving one face of 1 cm² exposed. d. Mechanically polish the exposed surface with SiC abrasive papers of increasing grit size, followed by washing with distilled water and degreasing with acetone in an ultrasonic bath. e. Dry the polished coupon in a stream of warm air.

2. Electrochemical Measurements: a. Assemble the three-electrode electrochemical cell with the prepared mild steel coupon as the working electrode, a platinum rod as the counter electrode, and an SCE as the reference electrode. b. Fill the cell with 1 M HCl solution (blank solution). c. Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

3. Potentiodynamic Polarization Measurement: a. After OCP stabilization, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s)[5][6]. b. Record the resulting polarization curve (log current density vs. potential). c. Repeat the measurement for different concentrations of this compound dissolved in the 1 M HCl solution.

4. Electrochemical Impedance Spectroscopy (EIS) Measurement: a. At the stabilized OCP, perform the EIS measurement by applying a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a frequency range (e.g., 100 kHz to 10 mHz)[3][7]. b. Record the impedance data (Nyquist and Bode plots). c. Repeat the measurement for different concentrations of this compound in the 1 M HCl solution.

5. Data Analysis: a. Potentiodynamic Polarization: From the Tafel plots, determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively. b. EIS: Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate. Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Quantitative Data Summary Table

Inhibitor Concentrationicorr (μA/cm²)Ecorr (mV vs. SCE)IE% (from Polarization)Rct (Ω·cm²)Cdl (μF/cm²)IE% (from EIS)
Blank (0 M)ValueValue-ValueValue-
Concentration 1ValueValueValueValueValueValue
Concentration 2ValueValueValueValueValueValue
Concentration 3ValueValueValueValueValueValue

*Values to be filled in from experimental data.

References

  • Mathianaki, A., et al. (2024).
  • A review on thiazole derivatives as corrosion inhibitors for metals and their alloys. (2020). European Journal of Molecular & Clinical Medicine.
  • Electrochemical Impedance Spectroscopy (EIS) was employed to study the corrosion inhibition behavior of benzyltriethylammonium chloride (BTC) for carbon steel corrosion. (n.d.). AIP Publishing.
  • Synthesis of this compound. (n.d.). ChemBK.
  • Mathianaki, A., et al. (2024).
  • Synthesis of poly(2-ethyl-2-oxazoline)-b-poly(styrene)
  • Synthesis and evaluation of methacrylated poly(2-ethyl-2-oxazoline) as a mucoadhesive polymer for nasal drug delivery. (2021).
  • Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium. (2018). Polymer Chemistry.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
  • Quasiliving cationic ring-opening polymerization of 2-ethyl-2-oxazoline in benzotrifluoride, as an alternative reaction medium. (2021). University of Helsinki Research Portal.
  • Alkylation of Thiols in Green Mediums. (2014).
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PLoS ONE.
  • Overview of the Chemistry of 2-Thiazolines. (2014). Chemical Reviews.
  • Synthesis of 2-thiazolines from the corresponding thiazolidines. (2019). Organic & Biomolecular Chemistry.
  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments.
  • Potentiodynamic polarization methods for corrosion measurement. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)-2-thiazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Navigating Experimental Hurdles

This section directly addresses specific issues that may arise during the purification of this compound, providing not just solutions but also the underlying scientific rationale.

Issue 1: The Purified Product is a Yellow to Brown Liquid, Not Colorless.

Q: My final product of this compound has a distinct yellow or brown hue. What is the likely cause and how can I obtain a colorless product?

A: The appearance of color in your purified this compound is a common observation and can stem from several factors. Understanding the root cause is key to implementing the correct purification strategy.

Causality Explained: The thiazoline ring system, while relatively stable, can be susceptible to subtle decomposition or the presence of trace impurities that are highly colored. Potential causes include:

  • Trace impurities from starting materials: If you are synthesizing this compound, impurities in your starting materials, such as 2-thiazoline-2-thiol, can carry through or degrade into colored byproducts.

  • Thermal stress: Although this compound has a high boiling point (216-217 °C at atmospheric pressure), prolonged heating during distillation can lead to minor decomposition, resulting in coloration.[1]

  • Air oxidation: Exposure to air, especially at elevated temperatures, can cause oxidation of the sulfur atoms or other sensitive functionalities, leading to colored species.

  • Acid/Base sensitivity: Thiazolines can be sensitive to pH.[2] Acidic or basic residues from the workup can catalyze side reactions that produce colored impurities.

Troubleshooting Protocol:

  • Assess Starting Material Purity: Before synthesis, ensure the purity of your starting materials, particularly 2-thiazoline-2-thiol. If it is discolored, consider purifying it first by recrystallization.

  • Optimize Distillation:

    • Vacuum Distillation: To minimize thermal stress, perform a fractional vacuum distillation.[3][4] This will significantly lower the boiling point and reduce the risk of decomposition.

    • Fraction Collection: Collect multiple fractions during distillation and analyze each for color and purity. Often, the initial and final fractions will contain the majority of the colored impurities.

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Charcoal Treatment: If coloration persists, a charcoal treatment can be effective.

    • Dissolve the impure this compound in a minimal amount of a non-polar organic solvent (e.g., hexane or diethyl ether).

    • Add a small amount of activated charcoal (typically 1-2% w/w).

    • Stir for 15-30 minutes at room temperature.

    • Filter through a pad of celite to remove the charcoal.

    • Remove the solvent under reduced pressure.

  • Column Chromatography: If distillation and charcoal treatment are insufficient, column chromatography on silica gel can be employed. However, be mindful of the potential for compound degradation on acidic silica. A brief workflow is illustrated below.

Caption: Workflow for purification by column chromatography.

Issue 2: Extra Peaks in the NMR Spectrum of the Purified Product.

Q: I've purified this compound, but the 1H NMR spectrum shows unexpected peaks. What are the likely impurities and how can I remove them?

A: The presence of extra peaks in the NMR spectrum indicates that your purification protocol has not successfully removed all impurities. Identifying the nature of these impurities is the first step toward their removal.

Common Impurities and Their NMR Signatures:

ImpurityLikely 1H NMR Chemical Shift (ppm)MultiplicityNotes
2-Thiazoline-2-thiol (starting material)~8.5-9.5Broad singlet (NH)May be in tautomeric equilibrium.
Unreacted Methylating Agent (e.g., Methyl Iodide)~2.2SingletHighly volatile, should be removed under vacuum.
Over-methylated byproductsVariesSinglets (N-CH3)Can form if the reaction is not well-controlled.
SolventsVariesSee reference tablesResidual solvents from workup or chromatography.[5][6][7]

Troubleshooting and Purification Strategy:

  • Fractional Vacuum Distillation: This is the most effective method for removing impurities with different boiling points.[3][8] A Vigreux column can enhance the separation efficiency.[8]

  • Aqueous Wash: If you suspect acidic or basic impurities, a dilute aqueous wash of an ethereal solution of your product can be beneficial. Be cautious, as thiazolines can be pH-sensitive.[2]

    • Dissolve the product in diethyl ether.

    • Wash with a saturated sodium bicarbonate solution to remove acidic impurities.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent in vacuo.

  • Column Chromatography:

    • Silica Gel Stability: this compound is generally stable on silica gel, but prolonged exposure can lead to degradation, especially with acidic silica.[9][10] To mitigate this, you can:

      • Use a less acidic, neutral silica gel.

      • Deactivate the silica gel by adding a small percentage of a base like triethylamine to your eluent.[11]

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will effectively separate compounds with different polarities.

  • Recrystallization of a Derivative: If the compound is a liquid at room temperature, direct recrystallization is not an option. However, you could consider forming a solid derivative (e.g., a salt with a suitable acid), recrystallizing it, and then liberating the free base. This is a more advanced technique and should be approached with caution.

G cluster_0 Impurity Identification cluster_1 Purification Strategy NMR Analysis NMR Analysis Impurity_A Starting Material NMR Analysis->Impurity_A Impurity_B Byproduct NMR Analysis->Impurity_B Impurity_C Solvent NMR Analysis->Impurity_C Distillation Distillation Impurity_A->Distillation Different B.P. Chromatography Chromatography Impurity_B->Chromatography Different Polarity Vacuum Vacuum Impurity_C->Vacuum Volatile Aqueous Wash Aqueous Wash

Sources

Technical Support Center: Synthesis of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Methylthio)-2-thiazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic procedure. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, troubleshoot common side reactions, and answer frequently asked questions to ensure your synthesis is successful, reproducible, and robust.

Introduction to the Synthesis

This compound is a valuable heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals.[1] Its most common and direct synthetic route is the S-methylation of the commercially available precursor, 2-mercapto-2-thiazoline (which exists in tautomeric equilibrium with 2-thiazolidinethione).[2] This reaction, while straightforward in principle, is prone to several side reactions and purification challenges that can significantly impact yield and purity. This guide will address these issues head-on.

The core transformation is a nucleophilic substitution reaction. The sulfur atom of 2-mercapto-2-thiazoline, after deprotonation by a suitable base, acts as a potent nucleophile, attacking a methylating agent like methyl iodide.

Figure 1: General S-methylation reaction scheme.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction is very slow or appears incomplete. Thin-layer chromatography (TLC) shows a significant amount of starting material even after the recommended reaction time. What's wrong?

Answer: This is a common issue often related to incomplete deprotonation of the 2-mercapto-2-thiazoline starting material.

  • Probable Cause 1: Ineffective Base or Insufficient Amount. The pKa of the N-H proton in the thione tautomer is around 8-9, while the S-H proton of the thiol tautomer is more acidic. A base must be strong enough to ensure complete formation of the thiolate anion, which is the active nucleophile.

    • Solution:

      • For strong bases (e.g., NaH): Ensure the NaH is fresh. Sodium hydride reacts with atmospheric moisture and degrades over time. Use a fresh bottle or wash the NaH with dry hexanes before use. Ensure you are using at least 1.05-1.1 equivalents.

      • For weaker bases (e.g., K₂CO₃, Et₃N): These are often used for safety and convenience but may require more forcing conditions. Ensure the potassium carbonate is finely powdered and dried to maximize surface area and reactivity. Triethylamine (Et₃N) is often too weak for complete deprotonation and may lead to very long reaction times or low conversion.[3]

  • Probable Cause 2: Poor Solvent Choice. The solvent must be able to dissolve the starting material and the base, and it should be aprotic.

    • Solution: DMF and DMSO are excellent choices when using NaH as they solvate the sodium cation well. Acetone or MEK are suitable for use with K₂CO₃, as they promote the Sₙ2 reaction. Ensure your solvents are anhydrous, as water will quench the base and the thiolate anion.

  • Probable Cause 3: Low Temperature. While the reaction is typically exothermic, running it at too low a temperature can slow the rate considerably, especially with weaker bases.

    • Solution: For K₂CO₃ in acetone, gentle reflux is often required. For NaH in DMF, the reaction can typically be run at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or slightly above (e.g., 40 °C) can increase the rate.

Question: I've isolated a major byproduct with the same mass as my desired product. How can I identify and prevent it?

Answer: You are likely observing the formation of the N-methylated isomer, 3-methyl-2-thiazolidinethione. The starting material possesses two potential nucleophilic sites: the sulfur and the nitrogen atoms.

Side_Reaction cluster_main Main Reaction vs. Side Reaction Thiolate Thiolate Anion (Ambident Nucleophile) S_Attack S-Attack (Soft Nucleophile) Thiolate->S_Attack Favored by soft electrophiles (e.g., CH₃I) and polar aprotic solvents N_Attack N-Attack (Hard Nucleophile) Thiolate->N_Attack Can occur with harder electrophiles or under different solvent conditions Product Desired Product This compound S_Attack->Product Byproduct Side Product 3-Methyl-2-thiazolidinethione N_Attack->Byproduct

Figure 2: Competing S-methylation and N-methylation pathways.
  • Identification: The S- and N-methylated isomers can be distinguished using ¹H NMR spectroscopy.

    • S-methyl product: The methyl group protons (-S-CH₃) will appear as a singlet typically in the range of δ 2.5-2.8 ppm.

    • N-methyl product: The methyl group protons (-N-CH₃) are attached to a more electron-withdrawing atom and will appear further downfield, typically as a singlet around δ 3.1-3.4 ppm.

  • Prevention (Applying HSAB Theory): This side reaction is a classic example of ambident nucleophilicity, governed by Hard and Soft Acids and Bases (HSAB) theory.

    • Sulfur is a large, polarizable ("soft") atom.

    • Nitrogen is a smaller, more electronegative ("hard") atom.

    • To favor the desired S-alkylation, you should use a "soft" methylating agent. Methyl iodide (CH₃-I) is ideal because iodine is a large, polarizable atom, making the methyl carbon soft.

    • Harder methylating agents, like dimethyl sulfate or methyl triflate, have a greater tendency to react at the harder nitrogen site.

    • Solvent choice also plays a role. Polar aprotic solvents like DMF or acetone tend to favor S-alkylation.

Question: My final product is a dark oil or solid, and purification by column chromatography is difficult, resulting in low yields.

Answer: Product purity and purification efficiency are common hurdles.

  • Probable Cause 1: Reaction Temperature. Overheating the reaction, especially with strong bases, can lead to decomposition of the starting material or product, creating colored impurities.

    • Solution: Maintain careful temperature control. Add the methylating agent slowly to a cooled solution (0 °C) of the deprotonated starting material to manage the exotherm.

  • Probable Cause 2: Air Oxidation. Thiolates can be sensitive to air oxidation, which can generate disulfide byproducts and other impurities.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially when using reactive bases like NaH.

  • Probable Cause 3: Purification Difficulty. The product and the N-methylated byproduct can have very similar polarities, making chromatographic separation challenging.

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with 5% EtOAc in Hexanes and slowly increasing to 15-20%). A high-resolution silica gel may be necessary.

      • Alternative Purification: this compound is a liquid with a boiling point of 216-217 °C at atmospheric pressure. If the main impurities are non-volatile, vacuum distillation can be an excellent purification method for larger scales, completely avoiding chromatography.

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Reaction Weak/degraded base; Insufficient base; Wet solvent; Low temperature.Use fresh NaH (≥1.05 eq) in dry DMF, or use dried, powdered K₂CO₃ at reflux in dry acetone.
N-Methyl Byproduct Use of a "hard" methylating agent.Use methyl iodide (a "soft" electrophile) to favor S-alkylation. Avoid dimethyl sulfate.
Dark Product Color Decomposition due to high temperature; Air oxidation.Maintain temperature control (0 °C to RT); Run the reaction under an inert (N₂ or Ar) atmosphere.
Low Post-Purification Yield Co-elution of isomers; Product loss on silica.Optimize chromatography with a shallow gradient; Consider vacuum distillation as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the S-methylation reaction?

The reaction proceeds in two main steps:

  • Deprotonation: The base removes the acidic proton from the sulfur atom of the 2-mercapto-2-thiazoline (thiol tautomer), forming a resonance-stabilized thiolate anion. This anion is the key nucleophile.

  • Nucleophilic Attack (Sₙ2): The electron-rich sulfur atom of the thiolate attacks the electrophilic methyl carbon of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group and forming the C-S bond.

Q2: Which base and solvent combination is best?

There is no single "best" combination; it depends on scale, safety considerations, and available equipment.

  • Sodium Hydride (NaH) in DMF: This is arguably the most effective and reliable method. It provides rapid and irreversible deprotonation, leading to high conversion at room temperature. However, NaH is flammable and requires handling under an inert atmosphere.

  • Potassium Carbonate (K₂CO₃) in Acetone: This is a safer, less expensive, and more scalable option. It is a heterogeneous reaction that often requires heating to reflux for several hours to go to completion.

Q3: Can I use other alkylating agents besides methyl iodide?

Yes, but the choice of alkylating agent will determine the final product. Using ethyl iodide would yield 2-(ethylthio)-2-thiazoline. However, be mindful of the HSAB principle discussed earlier. More complex or sterically hindered alkyl halides may react slower or require more forcing conditions.

Q4: How stable is the final product, this compound?

The compound is generally stable under normal laboratory conditions.[1] It is a combustible liquid with a high boiling point. For long-term storage, it is best kept in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Standard Experimental Protocol

This protocol describes a standard lab-scale synthesis using potassium carbonate.

Reagents & Equipment:

  • 2-Mercapto-2-thiazoline (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq)

  • Methyl Iodide (CH₃I) (1.1 eq)

  • Anhydrous Acetone

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-mercapto-2-thiazoline (e.g., 5.0 g, 41.9 mmol, 1.0 eq) and anhydrous acetone (100 mL).

  • Add dried, powdered potassium carbonate (e.g., 8.7 g, 62.9 mmol, 1.5 eq) to the suspension.

  • Stir the mixture vigorously. Slowly add methyl iodide (e.g., 2.9 mL, 46.1 mmol, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes), observing the disappearance of the starting material spot.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Wash the solids with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[1]

Figure 3: Experimental workflow for the synthesis.
References
  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. [Link]
  • Al-dhahri, T. A., Al-Ghamdi, A. M., & El-Emam, A. A. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Journal of the Saudi Chemical Society, 28(1), 101855. [Link]
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Various Authors. (n.d.). Synthesis of thiazoline and thiazole derivatives. ResearchGate.
  • Tsupova, S., et al. (2023). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives.
  • Kadhim, R. J., & Al-Adili, A. J. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(5), 416-426. [Link]
  • Duñach, E., et al. (2004). Novel synthesis of 2-thiazolines. Tetrahedron Letters, 45(30), 5845-5847. [Link]
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Thiazolidinethione. PubChem Compound Database.

Sources

Technical Support Center: Optimization of 2-Thiazoline Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Thiazoline Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of 2-thiazolines. This resource is structured as a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

PART 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, explaining the causality behind the problems and offering field-proven solutions.

Issue 1: Low or No Product Yield

Question: My reaction is not proceeding, or the yield of 2-thiazoline is disappointingly low. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in 2-thiazoline synthesis and can stem from several factors related to starting materials, reaction conditions, or the chosen synthetic route. The development of efficient methodologies that avoid harsh conditions and low yields is an ongoing area of research[1][2].

Causality & Solutions:

  • Inadequate Reagent Activation: The condensation of a β-amino thiol with a carboxylic acid derivative (like an ester or nitrile) is a primary route to 2-thiazolines[2][3]. The electrophilicity of the carbonyl or nitrile carbon is critical.

    • For Carboxylic Acids/Esters: These are often less reactive. Consider using activating agents. Triisobutylaluminium can be used to activate esters for condensation with aminoethanethiol[3]. Alternatively, converting the carboxylic acid to a more reactive species like an acyl chloride may be beneficial, though this can introduce other side reactions.

    • For Nitriles: While generally more reactive than esters, electron-rich aromatic nitriles or sterically hindered aliphatic nitriles can be sluggish. In these cases, metal catalysts (e.g., copper or molybdenum salts) can be employed to facilitate the reaction under milder conditions[2][4][5].

  • Suboptimal Temperature: Temperature plays a crucial role. While higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of unwanted side products[6][7].

    • Optimization: There is often an optimal temperature for yield. For instance, in some syntheses, an optimum yield was achieved at 45°C, with higher temperatures leading to a decrease in product[7]. It is essential to perform a temperature screen for your specific substrate combination. Microwave irradiation can sometimes provide better yields in shorter reaction times compared to conventional heating[8][9].

  • Incorrect pH or Base: For reactions involving β-amino thiol hydrochlorides (like cysteamine hydrochloride), a base is required to liberate the free amine and thiol for nucleophilic attack.

    • Choice of Base: The choice and amount of base are critical. Common bases include triethylamine (Et₃N), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃)[5][10]. The optimal base depends on the specific reaction; for example, in some copper-catalyzed systems, NaOAc was found to be superior to other bases[5].

    • pH Control: For condensations in aqueous or alcoholic media, maintaining an optimal pH is key, especially for preserving stereochemistry. For the reaction of L-cysteine with aryl nitriles, a buffered aqueous-alcoholic medium (e.g., NaHCO₃/NaOH) can provide good yields without racemization[11].

  • Solvent Effects: The choice of solvent can significantly impact reaction efficiency.

    • Solvent-Free Conditions: In many cases, solvent-free conditions, sometimes assisted by microwave irradiation, have proven highly effective, leading to high conversions and easy product isolation[2][3][9].

    • Protic vs. Aprotic: The solvent's ability to stabilize intermediates is key. For some cyclization reactions, highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) have been shown to be uniquely effective in promoting the desired transformation[12][13].

Issue 2: The major product is a thiazolidine instead of the desired 2-thiazoline.

Question: I am reacting an aldehyde with cysteamine and obtaining the saturated thiazolidine ring as the main product. How can I promote the formation of the 2-thiazoline?

Answer: This is a classic and very common issue. The condensation of a β-amino thiol with an aldehyde or ketone first forms a thiazolidine intermediate. The desired 2-thiazoline is the corresponding oxidation product. Your reaction conditions are likely favoring the formation and stability of the thiazolidine without promoting its subsequent oxidation.

Causality & Solutions:

  • Lack of an Oxidant: The transformation of a thiazolidine to a 2-thiazoline is an oxidation. Without an oxidizing agent, the reaction will stop at the thiazolidine stage.

    • Introduce an Oxidant: The most direct solution is to include a suitable oxidizing agent in the reaction or to perform a two-step procedure: first synthesize and isolate the thiazolidine, then oxidize it. A mild and highly selective method is the Ru-catalyzed oxidation of thiazolidines using tert-butylhydroperoxide (TBHP) as the oxidant[2][3][14]. This method is chemoselective for the amine-imine oxidation and avoids over-oxidation to the thiazole[2].

  • Reaction Conditions Favoring the Intermediate: The stability of the thiazolidine can be pH-dependent.

    • Adjust pH: While thiazolidine formation can occur under acidic conditions (pH 4-5), adjusting the conditions may be necessary to facilitate the subsequent oxidation step[14].

Issue 3: My final product is the fully aromatized thiazole, not the 2-thiazoline.

Question: My reaction is over-oxidizing the product to a thiazole. How can I stop the reaction at the 2-thiazoline stage?

Answer: Thiazole formation is a common byproduct resulting from the over-oxidation of the 2-thiazoline product, especially under harsh conditions or with strong oxidants[14].

Causality & Solutions:

  • Choice of Oxidant is Too Strong: If you are performing a thiazolidine oxidation, the oxidant's strength is critical.

    • Use Milder Oxidants: Strong oxidants like manganese dioxide (MnO₂) are often used specifically for synthesizing thiazoles. To isolate the 2-thiazoline, avoid these. As mentioned, a Ru/TBHP system is selective for thiazoline formation[2][3][14]. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have also been used to convert thiazolines to thiazoles, so they should be avoided if the thiazoline is the desired product[14].

  • Prolonged Reaction Time or Elevated Temperature: Over-oxidation can be favored by allowing the reaction to proceed for too long or at too high a temperature after the initial formation of the 2-thiazoline.

    • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and the desired 2-thiazoline is the major product.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the subsequent oxidation step.

Visual Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in 2-thiazoline synthesis.

G start Start Synthesis check_yield Check Yield & Purity start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield No byproducts Byproducts Observed check_yield->byproducts Impure success High Yield & Purity (End) check_yield->success Yes optimize_activation Optimize Reagent Activation (e.g., Lewis acids, catalysts) low_yield->optimize_activation check_byproduct_type Identify Byproduct byproducts->check_byproduct_type optimize_temp Optimize Temperature (Screen temps, consider MW) optimize_activation->optimize_temp optimize_base_ph Optimize Base/pH optimize_temp->optimize_base_ph optimize_base_ph->check_yield add_oxidant Add Mild Oxidant (e.g., Ru/TBHP) check_byproduct_type->add_oxidant Thiazolidine use_milder_oxidant Use Milder Conditions (Lower temp, shorter time, milder oxidant) check_byproduct_type->use_milder_oxidant Thiazole is_thiazolidine Thiazolidine? is_thiazole Thiazole? add_oxidant->check_yield use_milder_oxidant->check_yield

Caption: Troubleshooting workflow for 2-thiazoline synthesis.

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-thiazolines?

The synthesis of 2-thiazolines can be broadly categorized into two main approaches based on the starting material[2][3]:

  • From β-Amino Thiols: This is a very direct method involving the condensation of a β-amino thiol (like cysteamine or cysteine) with nitriles, carboxylic acids, esters, or aldehydes[2][3]. The reaction with nitriles is particularly common and can be promoted by base or metal catalysts[2][15].

  • From β-Amino Alcohols: This route is popular due to the wide commercial availability of chiral β-amino alcohols[4]. The process typically involves three steps: (i) acylation of the amino alcohol to form an N-(β-hydroxy)amide, (ii) thionation of the amide's carbonyl group (e.g., using Lawesson's reagent) to give an N-(β-hydroxy)thioamide, and (iii) intramolecular cyclization to yield the 2-thiazoline[3][4][16].

Q2: How do I choose the right solvent?

Solvent choice is highly dependent on the specific reaction methodology.

  • Solvent-Free: For many condensations, particularly those using microwave irradiation, solvent-free conditions are efficient and environmentally friendly[3][9].

  • Aprotic Solvents: Dichloromethane (DCM) and dichloroethane (DCE) are common for reactions involving sulfuration of oxazolines or cyclization of thioamides[3][6].

  • Protic Solvents: Alcohols (methanol, ethanol) are often used, sometimes with water, for reactions involving salts like cysteamine hydrochloride, as they help with solubility and can participate in the reaction mechanism[12][17].

  • Specialty Solvents: For difficult transformations, highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) can facilitate intramolecular additions through strong hydrogen bonding effects[12][13].

Q3: How does temperature affect the reaction outcome?

Temperature is a critical parameter to optimize.

  • Rate vs. Selectivity: Increasing temperature generally increases the reaction rate but may decrease selectivity and lead to byproduct formation or decomposition of starting materials or products[6][7].

  • Microwave Heating: Microwave irradiation can often achieve higher yields at comparable temperatures but in significantly shorter reaction times[8]. For example, some reactions show optimal yields at 40°C (200 W) under microwave conditions[8].

  • Low Temperatures: Some cyclization steps, such as those induced by DAST (diethylaminosulfur trifluoride), are performed at low temperatures to control reactivity and improve selectivity[3].

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method for routine monitoring. For more detailed analysis of intermediates and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

  • Product Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. Electron Ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns that depend on the substituent at the 2-position, aiding in structural elucidation[18].

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

    • X-ray Crystallography: Provides unambiguous confirmation of the structure and stereochemistry for crystalline products.

Data Summary Table

Table 1: Overview of Common Synthetic Conditions

Starting MaterialsReagents / CatalystSolventTemperatureKey ConsiderationsReference
β-Amino Thiol + NitrileBase (e.g., NaOAc) / Cu(II) catalystSolvent-free or Alcohol25 - 120 °CBase is crucial for hydrochloride salts. Metal catalysts improve efficiency.[2][5]
β-Amino Thiol + AldehydeRu catalyst / TBHP (oxidant)DichloromethaneRoom TempTwo-step process: thiazolidine formation then oxidation.[2][3]
β-Amino Alcohol + Carboxylic AcidLawesson's ReagentSolvent-free (Microwave)~100-150 °COne-pot conversion of alcohol to thiol and subsequent cyclization.[9][16]
N-(β-hydroxy)thioamideDAST or MsCl/Et₃NDichloromethane-78 °C to RTDehydrative cyclization; low temperatures often required.[3][16]

PART 3: Key Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Condensation of a Nitrile with Cysteamine Hydrochloride

This protocol is a straightforward, often solvent-free, method for synthesizing 2-substituted thiazolines.

  • Reagent Preparation: In a reaction vessel suitable for heating (e.g., a microwave reaction vial or a round-bottom flask with a condenser), combine the nitrile (1.0 mmol), cysteamine hydrochloride (1.1 mmol, 1.1 equiv), and sodium acetate (NaOAc, 1.2 mmol, 1.2 equiv).

  • Reaction Setup: The reaction is often performed under solvent-free conditions[2]. Ensure the reagents are well-mixed.

  • Heating: Heat the mixture to the optimized temperature (typically between 80-120°C) with vigorous stirring. The reaction can be performed using a conventional oil bath or a microwave reactor.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed. Reaction times can vary from 30 minutes to several hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-thiazoline.

Diagram: Key Bond Formations in Thiazoline Synthesis

This diagram illustrates the two primary bond-forming strategies for constructing the thiazoline ring.

G cluster_0 Route 1: From β-Amino Thiol cluster_1 Route 2: From β-Amino Alcohol start1 β-Amino Thiol + Nitrile/Ester/Acid step1 Condensation & Cyclization start1->step1 C-N & C-S bond formation product1 2-Thiazoline step1->product1 start2 β-Amino Alcohol + Carboxylic Acid step2a Amide Formation start2->step2a step2b Thionation (e.g., Lawesson's) step2a->step2b step2c Dehydrative Cyclization step2b->step2c product2 2-Thiazoline step2c->product2

Caption: Major synthetic pathways to the 2-thiazoline core.

References

  • 2-Thiazolines: An update on synthetic methods and catalysis. (n.d.). ResearchGate.
  • Badillo-Gómez, J. I., Gouygou, M., & López-Cortés, J. G. (2021). 2-Thiazolines: an update on synthetic methods and catalysis. Organic & Biomolecular Chemistry. [Link]
  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. [Link]
  • Badillo-Gómez, J. I., Gouygou, M., & López-Cortés, J. G. (2021).
  • Synthesis of 2‐thiazolines from the corresponding thiazolidines. (n.d.). ResearchGate.
  • Guccione, S., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 709-15. [Link]
  • Maciag, A., et al. (2021). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry, 64(15), 11213-11224. [Link]
  • Novel synthesis of 2-thiazolines. (n.d.). ResearchGate.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]
  • Thiazoline yields obtained at room temperature and under microwave irradiation. (n.d.). ResearchGate.
  • Sharma, G., & Kumar, A. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(3), 1836-1869. [Link]
  • Thiazole/thiazoline formations from substituted 2-aminothiophenols. (n.d.). ResearchGate.
  • Alsharif, M. A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. New Journal of Chemistry, 41(14), 6334-6341. [Link]
  • Optimization of reaction conditions. [a]. (n.d.). ResearchGate.
  • Effect of temperature on time and yield of the reaction. (n.d.). ResearchGate.
  • Overview of the Chemistry of 2-Thiazolines. (n.d.). ResearchGate.
  • Sharma, G., & Kumar, A. (2024).
  • Thiazoline Ring Formation from 2-Methylcysteines and 2-Halomethylalanines. (n.d.). ResearchGate.
  • Meyers, A. I., & Durandetta, J. (1975). 2-Thiazolines in organic synthesis. Synthesis of mono-, di-, and trialkylacetaldehydes. The Journal of Organic Chemistry, 40(14), 2021–2025. [Link]
  • Kumar, A., et al. (2023). Multicomponent Oxidative Nitrile Thiazolidination Reaction for Selective Modification of N-terminal Dimethylation Posttranslational Modification. Journal of the American Chemical Society, 145(30), 16655–16663. [Link]
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1478. [Link]
  • Thiazoline synthesis. (n.d.). Organic Chemistry Portal.
  • Straightforward microwave-assisted synthesis of 2-thiazolines using Lawesson's reagent under solvent-free conditions. (n.d.). ResearchGate.
  • (PDF) ChemInform Abstract: Solvent-Free Tandem Synthesis of 2-Thiazolines and 2-Oxazolines Catalyzed by a Copper Catalyst. (n.d.). ResearchGate.
  • Reactivity and applications of thiazolines. (n.d.). ResearchGate.
  • N'goma, C., et al. (2014). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. The Journal of Organic Chemistry, 79(17), 8049–8057. [Link]
  • Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. (n.d.). ResearchGate.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Scheme 5. Possible mechanism for Δ2-thiazoline formation with the Lawesson reagent. (n.d.). ResearchGate.

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Technical Support Center: Overcoming Reactivity Challenges with 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(Methylthio)-2-thiazoline. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic compound in their synthetic workflows. While this compound is a valuable building block, its inherent low reactivity at the C2 position can present significant challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving this compound in a direct question-and-answer format.

Question 1: My nucleophilic substitution reaction at the C2 position is sluggish or failing. Why is this, and how can I enhance the reaction rate and yield?

Answer:

The low reactivity of this compound stems from the stability of the thiazoline ring and the moderate electrophilicity of the C2 carbon. The adjacent sulfur and nitrogen atoms can donate electron density, making it less susceptible to nucleophilic attack compared to more activated carbonyl compounds. To overcome this, the C2 position must be activated to increase its electrophilicity.

There are two primary strategies for activation:

  • Activation via Thiazolinium Salt Formation: Quaternization of the ring's nitrogen atom with an alkylating agent dramatically increases the electrophilicity of the C2 carbon. The resulting 3-alkyl-2-(methylthio)-2-thiazolinium salt is a highly reactive intermediate, readily attacked by nucleophiles.[1]

  • Lewis Acid Catalysis: Lewis acids can coordinate with the nitrogen or sulfur atoms of the thiazoline ring, withdrawing electron density and rendering the C2 carbon more electrophilic.

Workflow for Activating this compound

G cluster_start Starting Material cluster_activation Activation Strategy cluster_methods Methods cluster_product Outcome Start This compound (Low Reactivity) Activation_Choice Choose Activation Method Start->Activation_Choice Method1 Strategy 1: Thiazolinium Salt Formation (e.g., MeI, MeOTf) Activation_Choice->Method1 Stoichiometric Alkylation Method2 Strategy 2: Lewis Acid Catalysis (e.g., TiCl4, ZnBr2) Activation_Choice->Method2 Catalytic Activation Intermediate1 Activated Thiazolinium Salt (High Reactivity) Method1->Intermediate1 Intermediate2 Activated Lewis Acid Complex (Enhanced Reactivity) Method2->Intermediate2 Final_Product Successful Nucleophilic Substitution Product Intermediate1->Final_Product Add Nucleophile Intermediate2->Final_Product Add Nucleophile

Caption: Decision workflow for activating this compound.

Experimental Protocol: Activation via Thiazolinium Salt Formation

This protocol describes the formation of a 3-methyl-2-(methylthio)-2-thiazolinium salt, followed by reaction with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Methyl trifluoromethanesulfonate (MeOTf) or Methyl iodide (MeI) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Amine Nucleophile (e.g., Benzylamine) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

Procedure:

  • Salt Formation:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the alkylating agent (MeOTf or MeI) dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours. The formation of a precipitate or a change in color may indicate salt formation. The resulting thiazolinium salt is often used directly in the next step without isolation.[1]

  • Nucleophilic Substitution:

    • Cool the reaction mixture containing the thiazolinium salt back to 0 °C.

    • In a separate flask, dissolve the amine nucleophile and base (TEA or DIPEA) in anhydrous DCM.

    • Add the amine solution dropwise to the cold thiazolinium salt suspension.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Question 2: I am attempting to synthesize an amide from a carboxylic acid using this compound, but the reaction is inefficient. What is the recommended procedure?

Answer:

Directly using this compound for amide synthesis is not a standard procedure. This reagent is not an acylating agent itself but can be a precursor to one. A more conventional and effective approach is to use established amide coupling reagents.[2][3] However, if a thiazoline-mediated route is desired, it would involve activating the C2 position to be displaced by an amine, effectively using the thiazoline as a leaving group for a different attached acyl moiety.

A more relevant application is using 2-substituted thiazolines as precursors for other functionalities. For instance, the methylthio group can be displaced by a nucleophile after activation. If your goal is general amide synthesis, we recommend established methods.

Standard Amide Synthesis Protocols (Recommended Alternatives)
Coupling ReagentDescriptionKey Advantages
DCC/EDC Carbodiimide-based reagents that activate the carboxylic acid to form an active O-acylisourea intermediate.[3]Mild conditions, widely used in peptide synthesis, reliable.
HATU/HBTU Aminium/uronium-based reagents that form a highly reactive activated ester.Fast reaction rates, high yields, low racemization.
Acyl Chlorides Formed from the carboxylic acid using reagents like SOCl₂ or (COCl)₂. They react readily with amines.[3]Highly reactive, suitable for less reactive amines. Requires an extra step.
Reaction Pathway for Amide Synthesis via an Activated Acyl Source

The following diagram illustrates a general, reliable pathway for amide bond formation, which is recommended over attempting a complex, low-yield reaction with this compound.

G CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate AmideProduct Amide Product (R-CONH-R') ActivatedIntermediate->AmideProduct Acyl Transfer Amine Amine (R'-NH2) Amine->ActivatedIntermediate Nucleophilic Attack

Caption: General workflow for reliable amide synthesis.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason for the low reactivity of this compound? A: The C2 carbon is part of an aminal-like system (specifically, a thioaminal ether), where both adjacent heteroatoms (N and S) can donate lone-pair electron density, reducing its electrophilicity. The aromatic character of the thiazoline ring system also contributes to its overall stability, making it less prone to undergo addition-elimination reactions without prior activation.

Q: How can the methylthio group be used as a leaving group? A: The methylthio (-SMe) group is a poor leaving group on its own. To facilitate its departure, it must be converted into a better leaving group. This is achieved concurrently with the activation of the C2 position. When the thiazoline ring is quaternized to form a thiazolinium salt, the entire neutral this compound molecule effectively becomes the leaving group upon nucleophilic attack at the C2 position.

Q: Are there specific catalysts that work well for cross-coupling reactions involving this scaffold? A: Yes, transition metal catalysis can be employed for specific transformations. For example, rhodium-catalyzed reactions have been used for methylthiolation of other thiazoles and oxazoles using 2-(methylthio)thiazole as the thiolating reagent.[4] Palladium catalysts are also frequently used in cross-coupling reactions involving heterocyclic compounds, though specific protocols for this compound would require careful optimization.[5][6]

Q: My reaction is leading to decomposition. What are the likely causes? A: Decomposition can arise from several factors:

  • Harsh Conditions: Excessively high temperatures or prolonged reaction times can lead to degradation.

  • Hydrolytic Instability: While relatively stable at neutral pH, the thiazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which can open the ring.[7] The rate of hydrolysis is notably pH-dependent, with maximum rates observed around pH 3.[7]

  • Instability of Intermediates: Highly reactive intermediates, such as the thiazolinium salts, can be unstable and may decompose if not used promptly or if exposed to moisture.

Q: Can this compound be used as a protecting group? A: The thiazoline moiety itself can be considered a masked form of other functional groups. For instance, hydrolysis of a 2-substituted-2-thiazoline can yield a β-amino thiol and a carboxylic acid derivative, making it a protecting group for a cysteine-like structure.[8][9] The stability of the ring under certain conditions allows it to be carried through several synthetic steps before a final deprotection/transformation.

References

  • Dondoni, A., & Perrone, D. (2004). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 104(5), 2901-2944. [Link]
  • Sharma, R., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 1836-1869. [Link]
  • Barros, V. M., et al. (2012). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. Journal of Chemical Sciences, 124(6), 1237-1245. [Link]
  • Timm, A., et al. (2014). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-mercaptoethylamine Derivatives. European Journal of Organic Chemistry, 2014(26), 5709-5715. [Link]
  • Diels, G., & Luer, S. (1998). Synthesis of bridged thiazolium salts as models for thiamin. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3656. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Holland, D. O., & Mamalis, P. (1958). Thiazolidines. Part IV. Further reactions of 2-methylthio-5-phenylthiazoline-4-carboxylic acid. Journal of the Chemical Society (Resumed), 4601. [Link]
  • Clark, L. P., et al. (1970). Thiazolinium salts and their reactions with nucleophiles. Journal of the Chemical Society C: Organic, 499-503. [Link]
  • Request PDF. (n.d.). Overview of the Chemistry of 2-Thiazolines. [Link]
  • Ashenhurst, J. (2018).
  • Chen, Y.-C., et al. (2022). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. Molecules, 27(21), 7291. [Link]
  • Arisawa, M., Nihei, Y., & Yamaguchi, M. (n.d.). Rhodium-catalyzed 2-methylthiolation reaction of thiazoles/oxazoles using 2-(methylthio)thiazole. Kyushu University. [Link]
  • Villamil, V., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 980164. [Link]
  • Martin, R. B., et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]
  • Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 76(3), 221-225. [Link]
  • Zhu, D. (2017). Greener Alternatives in Organic Synthesis Involving Carbonyl Groups: Dethioacetalization and Iron-Catalyzed Transfer Hydrogenation.

Sources

Technical Support Center: Ensuring the Stability of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)-2-thiazoline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic compound. Our goal is to provide you with in-depth technical guidance and troubleshooting solutions to prevent its degradation during storage and experimental use. The insights provided herein are synthesized from established principles of organic chemistry, analogous compound stability studies, and best practices in laboratory management.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My sample of this compound has developed a slight yellow tint over time. Is it still usable?

A slight discoloration to a pale yellow may indicate the initial stages of degradation. While the compound might still be suitable for some applications, it is crucial to verify its purity before use in sensitive experiments. We recommend performing a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the level of impurities. For applications requiring high purity, using a freshly opened or repurified sample is advisable.

Q2: I've been storing this compound at room temperature. What are the optimal storage conditions?

For long-term stability, this compound should be stored in a cool, dry, and dark environment.[1][2] The ideal storage temperature is refrigerated (2-8 °C). It is imperative to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation, respectively.[1] Storing under an inert atmosphere, such as argon or nitrogen, is also a highly recommended practice to minimize oxidation.

Q3: Can I dissolve this compound in an aqueous buffer for my experiments?

Caution is advised when using aqueous solutions, as the thiazoline ring is susceptible to hydrolysis, particularly under acidic or basic conditions. Based on studies of similar thiazoline compounds, the rate of hydrolysis is pH-dependent.[1] For instance, 2-methyl-Δ2-thiazoline shows maximal degradation at approximately pH 3, while exhibiting greater stability in strongly acidic or neutral (pH 7) solutions.[1] If aqueous buffers are necessary, it is best to prepare the solution immediately before use and maintain it at a neutral pH if possible. For long-term storage, dissolution in an anhydrous organic solvent is preferable.

Q4: What are the primary degradation pathways for this compound?

While specific studies on this compound are limited, based on the reactivity of the thiazoline ring and the methylthio group, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the thiazoline ring by water, leading to the formation of N- and S-acylated derivatives. This process is often catalyzed by acids or bases.

  • Oxidation: The sulfur atoms in the molecule are susceptible to oxidation, which can lead to the formation of sulfoxides, sulfones, or even ring-opening products like sulfonic acids.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For some thiazole derivatives, this can involve reaction with singlet oxygen, leading to complex rearrangements and the formation of amides.

Troubleshooting Guide: Common Degradation Issues

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Chemical degradation due to improper storage (exposure to light, air, or moisture).1. Verify purity using an appropriate analytical method (e.g., HPLC, GC-MS). 2. If purity is compromised, consider repurification (e.g., distillation) or using a new batch. 3. Review and optimize storage conditions (see recommended storage protocol below).
Inconsistent experimental results Degradation of the compound in solution, leading to lower effective concentrations and the presence of interfering byproducts.1. Prepare solutions fresh for each experiment. 2. If using aqueous solutions, assess the pH and buffer components for compatibility. Consider using anhydrous organic solvents. 3. Protect solutions from light during experiments.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC) Formation of degradation products.1. Characterize the degradation products using mass spectrometry (MS) to understand the degradation pathway. 2. Implement a stability-indicating analytical method to monitor the purity of your samples over time.

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an airtight seal.

  • Atmosphere: Before sealing, flush the vial with an inert gas (e.g., argon or nitrogen) to displace air and moisture.

  • Temperature: Store the sealed vial in a refrigerator at 2-8 °C.

  • Handling: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold compound. After taking the required amount, re-flush the vial with inert gas before sealing and returning to cold storage.

Protocol 2: General Procedure for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of this compound. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, can be effective.

    • Initial conditions: 95% A, 5% B

    • Gradient: Linearly increase to 95% B over 20 minutes.

    • Hold: Hold at 95% B for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. The peak area of this compound can be used to quantify its degradation over time.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on the reactivity of analogous compounds.

Hydrolysis MTT This compound Intermediate Hydroxythiazolidine Intermediate MTT->Intermediate + H2O (Acid/Base catalysis) N_acetyl N-acetyl-S-(2-aminoethyl) dithiocarbonate derivative Intermediate->N_acetyl Ring Opening S_acetyl S-acetyl-N-(2-mercaptoethyl) thiocarbamate derivative Intermediate->S_acetyl Ring Opening caption Hypothesized Hydrolysis Pathway

Caption: Hypothesized Hydrolysis Pathway of this compound.

Oxidation MTT This compound Sulfoxide 2-(Methylsulfinyl)-2-thiazoline MTT->Sulfoxide Mild Oxidant Thiazole 2-(Methylthio)thiazole MTT->Thiazole Stronger Oxidant RingOpening Sulfonic Acid Derivatives MTT->RingOpening Harsh Oxidation caption Potential Oxidation Pathways

Caption: Potential Oxidation Pathways of this compound.

References

  • Martin, R. B., & Lowey, S. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. [Link]
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 433-440. [Link]
  • Moody, C. J., & Rees, C. W. (1979). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]

Sources

Technical Support Center: 2-(Methylthio)-2-thiazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)-2-thiazoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. The following troubleshooting guide and frequently asked questions are structured to provide not just solutions, but a deeper understanding of the reaction mechanisms and experimental variables.

Introduction: The Reactivity of this compound

This compound is a valuable heterocyclic building block, primarily utilized for the synthesis of 2-substituted thiazolines.[1][2] Its utility stems from the excellent leaving group ability of the methylthio (-SCH₃) moiety, which can be readily displaced by a variety of nucleophiles. The core reactivity involves the electrophilic carbon atom at the 2-position of the thiazoline ring.[2] This guide will address common issues encountered during these nucleophilic substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction of this compound with a nucleophile (e.g., an amine) is resulting in low to no yield. What are the primary causes?

Low product yield is one of the most common frustrations in synthesis.[3] For reactions involving this compound, the issue can typically be traced back to a few key areas: reaction conditions, reagent stability, or competing side reactions.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the methylthio group under the chosen conditions. Primary and secondary amines are generally effective, but weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may require more forcing conditions.

  • Suboptimal Temperature: The reaction may be kinetically slow at room temperature. Many displacement reactions on this substrate benefit from moderate heating. However, excessive heat can lead to decomposition.

  • Incorrect Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reactants. Polar aprotic solvents like DMF or DMSO can be effective, but in some cases, protic solvents like ethanol are used.[4]

  • Reagent Degradation: Although relatively stable, this compound can degrade under harsh conditions. More commonly, the nucleophile, especially if it's a thiol or a sensitive amine, might be unstable or prone to oxidation.[5]

  • Steric Hindrance: A bulky nucleophile or substituents near the reaction center on either reactant can significantly slow down the reaction rate.

Below is a systematic approach to diagnosing and solving low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_purity 1. Verify Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions 2. Analyze Reaction Conditions check_purity->check_conditions optimize_temp A. Optimize Temperature (e.g., 50°C, 80°C, 100°C) check_conditions->optimize_temp Temperature? optimize_solvent B. Screen Solvents (e.g., EtOH, DMF, MeCN, Toluene) check_conditions->optimize_solvent Solvent? add_catalyst C. Consider Additives (e.g., Base for amines, Lewis acid) check_conditions->add_catalyst Catalyst/Additive? monitor_rxn 3. Monitor Reaction Progress (TLC/LC-MS) optimize_temp->monitor_rxn optimize_solvent->monitor_rxn add_catalyst->monitor_rxn side_reactions Side Products Observed? monitor_rxn->side_reactions isolate_characterize Isolate & Characterize Byproducts side_reactions->isolate_characterize Yes no_conversion No Conversion Observed side_reactions->no_conversion No adjust_for_side_rxn Adjust Conditions to Minimize Side Reactions (See Q2) isolate_characterize->adjust_for_side_rxn success Yield Improved adjust_for_side_rxn->success increase_time Increase Reaction Time or Use More Forcing Conditions no_conversion->increase_time increase_time->success

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Methylthio)-2-thiazoline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the practical challenges and critical parameters of this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Section 1: The Core Synthesis Pathway

The most common and industrially viable route to this compound involves a three-step, one-pot reaction sequence starting from 2-aminoethanethiol (also known as cysteamine) and carbon disulfide. The process is a robust method for constructing the thiazoline heterocycle.[1][2]

The overall transformation can be summarized as:

  • Dithiocarbamate Formation: 2-Aminoethanethiol reacts with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt.

  • Intramolecular Cyclization: This intermediate undergoes a rapid intramolecular cyclization (an S-alkylation) to form 2-mercapto-2-thiazoline (more commonly existing as its tautomer, thiazolidine-2-thione).

  • S-Methylation: The thiazolidine-2-thione intermediate is then alkylated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield the final product, this compound.

Below is a diagram illustrating the reaction mechanism.

Reaction_Mechanism cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: S-Methylation Reactants Starting Materials AET 2-Aminoethanethiol CS2 Carbon Disulfide (CS₂) Base Base (e.g., NaOH, Et₃N) Intermediate1 Dithiocarbamate Intermediate AET->Intermediate1 + CS₂ + Base MeI Methylating Agent (e.g., CH₃I) Intermediate2 Thiazolidine-2-thione Intermediate1->Intermediate2 - H₂O Product This compound Intermediate2->Product + CH₃I - HI

Caption: Reaction mechanism for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis at a laboratory scale.

Q1: What is the optimal choice of base and solvent for this reaction?

A1: The choice of base and solvent is interdependent. For laboratory-scale synthesis, a tertiary amine base like triethylamine (Et₃N) in a solvent such as ethanol or methanol is common. The amine acts as both a base and a scavenger for the acid generated during methylation. For scale-up, an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a solvent like isopropanol or toluene is often more cost-effective and easier to handle. The use of an aqueous base requires careful phase management but simplifies waste streams.

Q2: What is the typical stoichiometry for the reactants?

A2: A slight excess of carbon disulfide (1.05-1.1 equivalents) is often used to ensure complete consumption of the 2-aminoethanethiol. The base is typically used in at least 2.0 equivalents: one equivalent to deprotonate the thiol for the initial reaction with CS₂ and a second to neutralize the acid (e.g., HI from methyl iodide) produced during the final methylation step. The methylating agent is generally used in a slight excess (1.05-1.1 equivalents) relative to the 2-aminoethanethiol.

Q3: What are the recommended reaction temperatures and times?

A3:

  • Dithiocarbamate formation and cyclization: This is highly exothermic, especially upon addition of CS₂. The reaction should be initiated at a low temperature (0-5 °C) with controlled addition of CS₂. After the initial exotherm subsides, the reaction can be allowed to warm to room temperature and stirred for 1-2 hours to ensure complete cyclization.

  • S-Methylation: This step is also exothermic. The methylating agent should be added portion-wise while maintaining the temperature below 30-40 °C. After addition, the reaction is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) for another 1-3 hours to drive it to completion. Reaction progress should be monitored by an appropriate analytical method like TLC or GC-MS.

Q4: How can I monitor the reaction progress effectively?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method. The starting material (2-aminoethanethiol) is highly polar. The intermediate (thiazolidine-2-thione) is less polar, and the final product is the least polar of the three. A solvent system like 30-50% ethyl acetate in hexanes will typically show good separation. For more quantitative analysis during process development, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

Section 3: Troubleshooting Guide

Encountering issues during scale-up is common. This guide provides solutions to specific problems you might face.

Troubleshooting_Workflow Start Problem Encountered P1 Low or Stalled Conversion Start->P1 P2 Significant Impurity Formation Start->P2 P3 Difficult Product Isolation / Emulsions Start->P3 P4 Exotherm / Runaway Reaction Start->P4 C1a Cause: Insufficient Base Solution: Check pH, add more base. P1->C1a C1b Cause: Low Temperature Solution: Gently warm reaction to 40-50°C. P1->C1b C1c Cause: Poor Reagent Quality Solution: Verify purity of starting materials. P1->C1c C2a Cause: Over-alkylation Solution: Use stoichiometric methylating agent, control temperature. P2->C2a C2b Cause: Dimer/Polymer Formation Solution: Ensure slow, controlled addition of CS₂ at low temp. P2->C2b C2c Cause: Unreacted Intermediate Solution: Increase methylation time/temp, check methylating agent activity. P2->C2c C3a Cause: Fine Particulate Salts Solution: Add small amount of brine, filter through Celite®. P3->C3a C3b Cause: Product is too soluble in aqueous phase Solution: Use a more nonpolar extraction solvent (e.g., MTBE, Toluene). P3->C3b C4a Cause: Addition Rate Too Fast Solution: Add CS₂ or methylating agent subsurface via addition funnel/pump. P4->C4a C4b Cause: Inadequate Cooling Solution: Ensure reactor cooling jacket is operational and set to a low temp. P4->C4b

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Q5: My reaction yield is consistently low. What are the likely causes?

A5: Low yield can stem from several factors:

  • Incomplete Reaction: As verified by TLC or GC showing significant starting material or intermediate. This can be due to insufficient base, low temperature, or insufficient reaction time. Try increasing the reaction time or warming the mixture to 40-50 °C after the initial exotherms have been controlled.

  • Side Reactions: The most common side reaction is the formation of byproducts from the reaction of 2-aminoethanethiol with itself or impurities. This is often exacerbated by adding reagents too quickly or at too high a temperature. Slow, controlled addition at 0-5 °C is critical.

  • Mechanical Losses: During workup, the product can be lost due to emulsions or its slight solubility in the aqueous phase. Using brine (saturated NaCl solution) can help break emulsions. Extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate, followed by multiple extractions, will maximize recovery.

Q6: I'm observing a persistent impurity that co-elutes with my product. How can I identify and remove it?

A6: A common impurity is the unmethylated intermediate, thiazolidine-2-thione. If your methylation step was incomplete, this will persist. You can address this by adding a small additional charge of methylating agent and base and stirring for another hour. Another possibility is a disulfide byproduct. Purification via vacuum distillation is the most effective method for removing closely-eluting, non-volatile impurities. The product has a high boiling point (~216-217 °C at atmospheric pressure), so a good vacuum is required.[3]

Q7: During scale-up, the reaction exotherm is difficult to control. What are the best practices for thermal management?

A7: This is the most critical scale-up challenge.

  • Reverse Addition: Instead of adding CS₂ to the solution of 2-aminoethanethiol, consider adding the 2-aminoethanethiol solution to a solution of the base and CS₂. This maintains a low concentration of the amine, which can help control the rate.

  • Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow, steady addition of reagents. For pilot-scale, a metering pump is essential.

  • Efficient Cooling: Ensure your reactor has a high-surface-area cooling jacket and that the cooling fluid is at a sufficiently low temperature (e.g., < -5 °C) before starting the addition.

  • Dilution: Running the reaction at a lower concentration can provide more thermal mass to absorb the heat of reaction, though this may impact reaction kinetics and throughput. A solvent volume of 5-10 mL per gram of starting material is a good starting point.

Section 4: Safety First: Handling Hazardous Reagents

Adherence to safety protocols is non-negotiable. The reagents used in this synthesis are hazardous and require specific handling procedures.

ReagentKey HazardsRecommended PPEHandling & Storage Precautions
Carbon Disulfide (CS₂) Extremely flammable (flash point -30°C), explosive vapor/air mixtures, highly toxic, reproductive hazard.[4][5][6]Nitrile or butyl rubber gloves, flame-retardant lab coat, chemical splash goggles, face shield.[7]Work exclusively in a certified chemical fume hood. Ground all equipment to prevent static discharge.[8] Use explosion-proof equipment. Store in a cool, well-ventilated, fireproof area away from oxidizers.[4][5]
2-Aminoethanethiol Harmful if swallowed, causes skin/eye irritation, stench, air sensitive.[9][10]Standard PPE (gloves, lab coat, goggles).Store under an inert atmosphere (nitrogen or argon) and keep refrigerated to maintain quality.[9] Handle in a fume hood to contain the strong odor.
Methyl Iodide (CH₃I) Toxic, suspected carcinogen, irritant.Double-glove (nitrile), lab coat, goggles, face shield.Handle only in a chemical fume hood. Store in a cool, dark place away from bases.

Section 5: Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10g Scale)

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/water bath.

  • Reagent Charge: To the flask, add 2-aminoethanethiol (10.0 g, ~0.13 mol) and ethanol (100 mL). Add triethylamine (28.9 mL, ~0.21 mol).

  • CS₂ Addition: Cool the mixture to 0-5 °C. Add carbon disulfide (8.7 mL, ~0.14 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Methylation: Re-cool the mixture to 10-15 °C. Add methyl iodide (8.9 mL, ~0.14 mol) dropwise over 20 minutes, maintaining the temperature below 30 °C.

  • Reaction Completion: Stir at room temperature for 2 hours. Monitor by TLC until the intermediate spot has disappeared.

  • Workup: Remove the solvent under reduced pressure. To the residue, add 100 mL of ethyl acetate and 100 mL of water. Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a pale yellow liquid.[3]

Protocol 2: Key Considerations for Scale-Up (Pilot Plant)

  • Reactor Choice: A glass-lined or stainless steel jacketed reactor is necessary for temperature control and chemical compatibility.

  • Reagent Transfer: Use closed-system transfer for all reagents, especially the highly volatile and flammable carbon disulfide.[4]

  • Process Analytical Technology (PAT): Consider using in-situ monitoring (e.g., ReactIR) to track the consumption of reagents and formation of intermediates in real-time, allowing for better control over the process.

  • Quenching and Workup: Plan the quench and workup procedure carefully. Ensure the quench solution (e.g., water) can be added under controlled conditions. Design for efficient phase separation; large-scale extractions can be slow and prone to emulsion formation.

  • Waste Management: The aqueous waste will contain salts and potentially residual toxic reagents. It must be collected and disposed of as hazardous waste according to local regulations.[7]

References

  • International Chemical Safety Cards (ICSC). (n.d.). CARBON DISULFIDE ICSC 0022.
  • Airgas. (2022). Carbon Disulfide Safety Data Sheet.
  • Chemtrade Logistics Inc. (2017). Carbon Disulfide Safety Data Sheet.
  • G. G. A. M. Scheurman, et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(9), 3548-3605.
  • ChemBK. (2024). This compound.
  • Organic Chemistry Portal. (n.d.). Thiazoline synthesis.
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 6058, Cysteamine.
  • LookChem. (n.d.). Chemical Synthesis 2-(Methylthio)Thiazole CAS 5053-24-7.
  • M. A. Ali, et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14, 1-25.
  • ResearchGate. (2008). Overview of the Chemistry of 2-Thiazolines.

Sources

Technical Support Center: Enhancing the Stability of 2-(Methylthio)-2-thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)-2-thiazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but sensitive heterocyclic compounds. Our goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered during synthesis, purification, handling, and storage. The information is presented in a practical question-and-answer format to directly address the issues you may face in the lab.

Section 1: Synthesis and Purification Challenges

This section addresses the initial hurdles of obtaining high-purity this compound derivatives, focusing on yield optimization and effective purification strategies.

Q1: My synthesis is resulting in low yields and several byproducts. What are the likely causes and how can I optimize the reaction?

A1: Low yields and byproduct formation are common frustrations in heterocyclic chemistry. For 2-thiazoline derivatives, the issues often trace back to three critical areas: starting material integrity, reaction conditions, and the choice of synthetic route.

  • Starting Material Integrity : The most common precursors for the thiazoline ring are β-amino thiols like cysteamine. These compounds are highly susceptible to oxidation, where the thiol group dimerizes to form a disulfide.[1] This disulfide byproduct will not participate in the cyclization, directly reducing your theoretical yield.

    • Expert Tip : Always use a freshly opened bottle of the amino thiol or purify it via distillation before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is a mandatory step to prevent oxidation during the synthesis.[1]

  • Reaction Conditions : The cyclization to form the thiazoline ring is sensitive to both temperature and pH.

    • Temperature : While some condensations require heat to proceed, excessive temperatures can lead to side reactions or degradation of the desired product.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).

    • Catalyst/Reagents : The choice of condensing agent or catalyst is crucial. For instance, when synthesizing from an N-(β-hydroxy)thioamide precursor, a dehydrating agent like diethylaminosulfur trifluoride (DAST) or a Burgess reagent can promote clean cyclization at low temperatures.[2]

  • Synthetic Route : There are numerous ways to construct the 2-thiazoline ring.[2][3] If one route is problematic, consider an alternative. A robust and high-yield method involves the condensation of an aminoethanethiol with an appropriate nitrile or ester.[2][3]

Below is a logical workflow for troubleshooting a low-yield synthesis.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity (e.g., via NMR, GC-MS) start->check_sm purify_sm Purify or Replace Starting Materials check_sm->purify_sm Impure inert_atm 2. Ensure Inert Atmosphere (N2 or Ar) check_sm->inert_atm Purity OK purify_sm->check_sm optimize_temp 3. Optimize Temperature (Start low, monitor by TLC) inert_atm->optimize_temp screen_catalysts 4. Screen Catalysts / Reagents optimize_temp->screen_catalysts alt_route 5. Consider Alternative Synthetic Route screen_catalysts->alt_route success Improved Yield alt_route->success

Caption: Troubleshooting workflow for synthesis optimization.

Q2: I'm struggling to purify my this compound derivative. Column chromatography gives poor separation and I suspect degradation on the column. What are my options?

A2: This is a critical issue directly related to the stability of the thiazoline ring. The imine (C=N) bond in the 2-thiazoline ring is susceptible to hydrolysis, a reaction that is readily catalyzed by acid.[2][4] Standard silica gel is acidic (pH ~4-5) and can cause on-column degradation, leading to streaking, new spots on TLC, and low recovery of the desired product.

Causality : The lone pair on the thiazoline nitrogen can be protonated by the acidic silica surface. This makes the imine carbon highly electrophilic and susceptible to nucleophilic attack by water present in the solvent or on the silica itself, initiating ring opening.[4]

Here are field-proven purification strategies:

  • Neutralize Your Silica : Before preparing your column, wash the silica gel with a solution of triethylamine (~1-2%) in your chosen solvent system, then flush with the pure solvent system until the eluent is neutral. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase : Alumina (neutral or basic) is a good alternative to silica gel. Alternatively, reversed-phase (C18) chromatography is an excellent choice as it operates under non-acidic conditions.

  • Non-Chromatographic Methods :

    • Recrystallization : If your compound is a solid, this is the preferred method for achieving high purity. Screen various solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/pentane).

    • Distillation : For liquid derivatives that are thermally stable, distillation under reduced pressure can be very effective. The boiling point of the parent this compound is 216-217 °C at atmospheric pressure.

The following decision tree can guide your choice of purification method.

G start Purification Required is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_liquid Is the compound a liquid? is_solid->is_liquid No chromatography Use Chromatography try_recrystallization->chromatography Fails try_distillation Consider Distillation (if thermally stable) is_liquid->try_distillation Yes is_liquid->chromatography No / Thermally Labile try_distillation->chromatography Fails neutralize_silica Use Neutralized Silica Gel chromatography->neutralize_silica use_alumina Use Alumina (Neutral/Basic) chromatography->use_alumina use_rp Use Reversed-Phase (C18) HPLC chromatography->use_rp

Caption: Decision tree for selecting a purification strategy.

Section 2: Stability and Degradation

Understanding the chemical liabilities of your molecule is paramount for generating reliable experimental data and ensuring long-term viability as a drug candidate.

Q3: My this compound derivative seems to be degrading in aqueous or protic solutions. What is the primary degradation pathway and how can I prevent it?

A3: The primary degradation pathway for 2-thiazolines in protic or aqueous media is acid-catalyzed hydrolysis, which leads to the opening of the heterocyclic ring.[2][4] This is a significant liability that must be managed in experimental design, especially for biological assays conducted in aqueous buffers.

Mechanism of Hydrolysis : The reaction proceeds through a proposed hydroxythiazolidine intermediate.[4]

  • Protonation : The nitrogen atom of the thiazoline ring is protonated, forming a thiazolinium salt.

  • Nucleophilic Attack : A water molecule attacks the now highly electrophilic C2 carbon.

  • Ring Opening : The tetrahedral intermediate collapses, cleaving the C-S bond and opening the ring to form an N-acyl or S-acyl 2-amino thiol derivative.[2][4]

G Thiazoline This compound Thiazolinium Thiazolinium Salt (Protonated) Thiazoline->Thiazolinium + H+ Intermediate Hydroxythiazolidine Intermediate Thiazolinium->Intermediate + H2O Products Ring-Opened Products (N/S-Acyl Derivatives) Intermediate->Products Ring Cleavage

Sources

Technical Support Center: Synthesis of Thiazoline-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of thiazoline-containing compounds. Thiazolines are critical scaffolds in numerous natural products and pharmacologically active molecules, demonstrating a wide range of biological activities including anticancer, anti-HIV, and antibiotic properties.[1][2] Their synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, difficult purifications, and the formation of undesired side products.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common pitfalls and provides robust, field-proven troubleshooting strategies. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during thiazoline synthesis. For more detailed solutions and protocols, please refer to the In-Depth Troubleshooting Guides .

Q1: My primary product is the saturated thiazolidine ring, not the thiazoline I expected. What's happening?

A1: This is a classic and common issue. The formation of a thiazolidine is often the initial cyclization product from the condensation of a β-amino thiol with an aldehyde or ketone.[3] The conversion of this thiazolidine intermediate to the desired thiazoline is an oxidation step. If you are isolating the thiazolidine, it indicates that the reaction conditions are not sufficiently oxidative. You may need to introduce a mild oxidizing agent or adjust the reaction environment to favor the oxidized product.[4]

Q2: My reaction is producing the fully aromatized thiazole instead of the thiazoline. How can I prevent this over-oxidation?

A2: Thiazole formation is a frequent byproduct, especially when using strong oxidizing agents or when the reaction is allowed to proceed for too long or at elevated temperatures.[4] The key is to control the oxidation potential of the reaction. Consider using milder oxidants and carefully monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop it once the thiazoline product is maximized.

Q3: I'm observing significant racemization at the C4 position, especially when using chiral amino thiols like L-cysteine. Why does this happen and how can I minimize it?

A3: Racemization at C4 is a known risk, particularly in methods involving strong reagents or harsh conditions, such as TiCl₄-mediated cyclizations.[3] It can occur via deprotonation/reprotonation at the C4 position, which is acidic. The stability of the resulting carbanion is influenced by substituents. For instance, electron-withdrawing groups on an adjacent aromatic ring can exacerbate racemization, while electron-donating groups may suppress it.[3] To mitigate this, using milder conditions, carefully selecting protecting groups, and adding a base after the initial cyclizing agent can be crucial to prevent epimerization.[3][5]

Q4: Purification of my crude product is extremely difficult. The desired thiazoline is hard to separate from byproducts. Any tips?

A4: Purification is a major bottleneck. Thiazolines, thiazolidines, and thiazoles often have very similar polarities, making chromatographic separation challenging.[4] If using a Mitsunobu reaction, separating the product from triphenylphosphine oxide is a known difficulty.[3] Key strategies include:

  • Chromatography: Meticulous selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. Gradient elution is often necessary.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method to remove structurally similar impurities.[4]

  • Reaction Design: Sometimes, the best solution is to redesign the synthesis to avoid reagents that produce problematic byproducts.

In-Depth Troubleshooting Guides

Guide 1: Controlling Oxidation State - Thiazolidine vs. Thiazoline vs. Thiazole

The most common pitfall in thiazoline synthesis is controlling the oxidation state of the heterocyclic ring. The desired dihydrothiazole (thiazoline) exists between the fully reduced thiazolidine and the fully aromatic thiazole.

Issue A: Predominant Formation of Thiazolidine
  • Causality: The reaction between a β-amino thiol and a carbonyl compound first forms a thiazolidine intermediate via cyclocondensation. This intermediate must then be oxidized to form the C=N double bond of the thiazoline. If your conditions lack an oxidant, the reaction will stall at the thiazolidine stage.

  • Troubleshooting Protocol: The Two-Step Approach A reliable method is to first synthesize and isolate the thiazolidine, and then perform a controlled oxidation. This decouples the cyclization and oxidation steps, allowing for individual optimization.

    Step 1: Thiazolidine Synthesis

    • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

    • Add the β-amino thiol (e.g., cysteamine) (1.0-1.1 eq).

    • Stir the reaction at room temperature. Monitor by TLC until the starting material is consumed. The reaction is often complete within a few hours.

    • Remove the solvent under reduced pressure. The crude thiazolidine can often be used directly in the next step or purified if necessary.

    Step 2: Selective Oxidation to Thiazoline

    • Dissolve the crude thiazolidine in a solvent like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).

    • Add a mild and selective oxidizing agent. A highly effective system is a catalytic amount of a ruthenium catalyst (e.g., RuCl₂(PPh₃)₂) with tert-butylhydroperoxide (TBHP) as the stoichiometric oxidant.[3]

    • Stir at room temperature and monitor the reaction carefully by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an appropriate work-up, followed by purification.

Issue B: Over-Oxidation to Thiazole
  • Causality: The thiazoline product itself can be susceptible to further oxidation, especially under harsh conditions (high temperature, strong oxidants), leading to the aromatic thiazole. Reagents like manganese dioxide (MnO₂) are often used specifically to synthesize thiazoles and should be avoided if the thiazoline is the target.[4]

  • Preventative Measures & Optimization:

    • Choice of Oxidant: Avoid strong oxidants. If oxidizing a thiazolidine, use mild reagents like the Ru/TBHP system mentioned above.[3]

    • Reaction Monitoring: This is critical. Use TLC to track the disappearance of the starting material/intermediate and the appearance of the thiazoline product. Stop the reaction as soon as the thiazoline spot is maximized and before a significant amount of the lower-Rf thiazole byproduct appears.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

Troubleshooting Workflow: Oxidation State Control

Below is a decision-making workflow to help diagnose and solve oxidation-related issues.

G start Reaction Complete. Analyze Crude Product. product_check What is the major product? start->product_check thiazolidine Thiazolidine product_check->thiazolidine thiazoline Desired Thiazoline product_check->thiazoline thiazole Thiazole (Over-oxidized) product_check->thiazole sol_thiazolidine Diagnosis: Insufficient Oxidation thiazolidine->sol_thiazolidine success Success! thiazoline->success sol_thiazole Diagnosis: Over-oxidation thiazole->sol_thiazole action_oxidant Action: 1. Add mild oxidant (e.g., Ru/TBHP). 2. Consider two-step protocol. 3. Experiment with reaction pH. sol_thiazolidine->action_oxidant action_control Action: 1. Use milder oxidant. 2. Reduce reaction time/temp. 3. Monitor reaction closely (TLC). sol_thiazole->action_control action_oxidant->success action_control->success

Caption: Troubleshooting workflow for oxidation issues.

Guide 2: Purification Challenges

Purifying thiazoline-containing compounds can be a significant hurdle due to the presence of structurally similar byproducts or reagent-derived impurities.

Problem: Co-elution of Thiazoline, Thiazolidine, and Thiazole
  • Causality: These three compounds often possess similar polarities, leading to poor separation on standard silica gel columns.

  • Protocol: Optimized Column Chromatography

    • TLC Analysis: Before running a column, screen various solvent systems using TLC. Test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, diethyl ether). Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or triethylamine for basic compounds) can dramatically improve separation.

    • Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, reverse-phase chromatography (C18) may be necessary.

    • Technique:

      • Use a long, narrow column for better resolution.

      • Employ a shallow solvent gradient (slowly increasing the polarity of the eluent) rather than an isocratic (constant solvent mixture) elution.

      • Collect small fractions and analyze them carefully by TLC before combining.

Problem: Removal of Mitsunobu or Other Reagent Byproducts
  • Causality: Syntheses employing Mitsunobu conditions (triphenylphosphine/DIAD or DEAD) generate triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which can be very difficult to remove.[3] Similarly, other reagents like Lawesson's reagent can introduce impurities that complicate purification.[6]

  • Troubleshooting Strategies:

Impurity SourceRemoval StrategyCausality & Explanation
Mitsunobu Reagents 1. Alternative Work-up: After the reaction, dilute with a solvent like diethyl ether and store at low temperature (0 to -20 °C) to precipitate some of the TPPO. 2. Alternative Reagents: Consider newer Mitsunobu reagents designed for easier byproduct removal. 3. Alternative Synthesis: If possible, redesign the synthesis to avoid the Mitsunobu reaction altogether, for example, by using a dehydrating agent like DAST for cyclization of N-(β-hydroxy)thioamides.[3]TPPO is crystalline and its solubility decreases at lower temperatures. Alternative reagents often have byproducts with different solubility or polarity profiles.[3]
Lawesson's Reagent 1. Filtration: The desired thiazolium salts are often obtained via simple filtration.[6] 2. Alternative Reagents: P₂S₅-Py₂ complex or P₄S₁₀ can be cleaner alternatives, allowing for purification by filtration and salt metathesis without chromatography.[6]Lawesson's reagent can decompose, especially at higher temperatures, leading to a complex mixture of impurities. P₄S₁₀ is poorly soluble, and its byproducts often are as well, simplifying removal.[6]
Purification Workflow Diagram

G start Crude Product Obtained impurity_type Identify Primary Impurity start->impurity_type similar_rings Structurally Similar (Thiazolidine/Thiazole) impurity_type->similar_rings reagent_byproduct Reagent Byproduct (e.g., TPPO) impurity_type->reagent_byproduct sol_rings Strategy: Optimized Chromatography similar_rings->sol_rings sol_byproduct Strategy: Specialized Removal reagent_byproduct->sol_byproduct action_chromatography 1. Screen solvent systems via TLC. 2. Try alternative stationary phase (Alumina). 3. Use shallow gradient elution. sol_rings->action_chromatography action_removal 1. Attempt precipitation/crystallization. 2. For future synthesis, consider alternative reagents or routes. sol_byproduct->action_removal purified Pure Product action_chromatography->purified action_removal->purified

Caption: Decision workflow for purification challenges.

References
  • Benchchem. (2025). Technical Support Center: Minimizing Byproduct Formation in Thiazoline Synthesis.
  • Bruker. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy.
  • Wikipedia. Cook–Heilbron thiazole synthesis.
  • Correa-Yataco, E. et al. (2020). Microwave-Assisted Asinger Synthesis of Thiazolines. ResearchGate.
  • Benchchem. (2025). Technical Support Center: Scale-Up Synthesis of Thiazoline Analogs.
  • Gulea, M., & Laurent, L. (2010). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, ACS Publications.
  • Bîcu, E., & Uivarosi, V. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, PMC - NIH.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • Kaur, N. et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, PMC - NIH.
  • Alam, M. M., & Alsharif, M. A. (2017). Synthesis of thiazoline and thiazole derivatives. ResearchGate.
  • Organic Chemistry Portal. Thiazoline synthesis.
  • Wikipedia. Thiazoline.
  • Kaur, N. et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances.
  • Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. Cook-Heilbron thiazole synthesis.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Schneider, A. et al. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. Journal of the Brazilian Chemical Society, ResearchGate.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Alsharif, M. A., & Alam, M. M. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, NIH.
  • Encyclopedia.pub. Thiazoles and Bisthiazoles.
  • ResearchGate. 2-Thiazolines: An update on synthetic methods and catalysis.
  • Journal of Global Pharma Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
  • Wikipedia. Thiazole.
  • Garapati, V. K. R., & Gravel, M. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. SynOpen.
  • Bramley, S. E. et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Remelli, M., & Gumienna-Kontecka, E. (2022). The diversity and utility of arylthiazoline and aryloxazoline siderophores: challenges of total synthesis. RSC Advances, PMC - PubMed Central.
  • Bîcu, E., & Uivarosi, V. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, MDPI.
  • ResearchGate. Robinson–Gabriel thiazole synthesis.

Sources

Technical Support Center: Catalyst Deactivation in 2-(Methylthio)-2-thiazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving 2-(Methylthio)-2-thiazoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic transformations of this versatile heterocyclic building block. Our focus is on providing practical, mechanistically grounded advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or has completely stalled. What is the most likely cause?

A1: The most probable cause is catalyst deactivation. The this compound molecule itself, along with related substrates and products, contains potent catalyst poisons: a soft sulfur atom in the methylthio group and the thiazoline ring, and a Lewis basic nitrogen atom.[1][2] These heteroatoms can strongly coordinate to the active sites of your catalyst, effectively blocking them from participating in the catalytic cycle.[1][2]

Q2: Which types of catalysts are most susceptible to deactivation in these reactions?

A2: Both transition metal catalysts and Lewis acid catalysts are susceptible, but through different mechanisms:

  • Transition Metal Catalysts (e.g., Palladium, Nickel): These are highly prone to poisoning by sulfur compounds. The sulfur atom in this compound can form strong, often irreversible, bonds with the metal center, leading to a complete loss of activity.[2][3] The thiazoline nitrogen can also act as a poison.

  • Lewis Acid Catalysts (e.g., BF₃·OEt₂, Sc(OTf)₃, SmCl₃): These catalysts function by accepting an electron pair. The basic nitrogen atom in the thiazoline ring can donate its lone pair to the Lewis acidic center. This neutralizes the catalyst, preventing it from activating the substrate. This type of deactivation can sometimes be reversible.[4]

Q3: Can I simply add more catalyst to overcome the deactivation?

A3: While adding excess catalyst might seem like a straightforward solution, it is often inefficient and costly. For transition metals, the poisoning can be stoichiometric, meaning you might need a very large amount of catalyst to see any conversion. For Lewis acids, the equilibrium might be shifted, but it doesn't address the root cause. It is more effective to understand the deactivation mechanism and implement preventative or regenerative measures.

Q4: Is catalyst deactivation always irreversible?

A4: Not always. The reversibility depends on the nature of the poison and the catalyst.

  • Irreversible Poisoning: Strong chemisorption, as seen with sulfur on palladium surfaces, is often considered irreversible under normal reaction conditions.[5]

  • Reversible Poisoning: The coordination of a nitrogen base to a Lewis acid can be a reversible equilibrium. Changes in reaction conditions (e.g., temperature) or washing procedures might restore activity.

Troubleshooting Guide: Transition Metal Catalysis (e.g., Palladium, Nickel)

This section addresses issues commonly seen in transition metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, where this compound or its derivatives are used.

Problem 1: My cross-coupling reaction fails to initiate or gives very low yields.
  • Question: I am attempting a Suzuki-Miyaura cross-coupling to replace the methylthio group of this compound with an aryl group using a palladium catalyst, but I observe only starting material. What's happening?

  • Answer & Rationale: This is a classic symptom of severe catalyst poisoning. Both the sulfur atom of the methylthio group and the sulfur within the thiazoline ring can act as potent poisons for palladium catalysts.[2][3][6][7] The lone pairs on these sulfur atoms form strong coordinate bonds with the palladium active sites, preventing the catalytic cycle (oxidative addition, transmetalation, reductive elimination) from proceeding. The nitrogen atom in the thiazoline ring can also contribute to this deactivation.[8][9]

  • Run a Control Reaction: Perform the same reaction with a similar substrate that does not contain a thiazoline or methylthio group (e.g., an aryl bromide). If this reaction proceeds, it strongly indicates that your thiazoline substrate is poisoning the catalyst.

  • Analyze Catalyst Appearance: A visible change in the catalyst, such as the formation of palladium black, can indicate catalyst decomposition or agglomeration, which can be exacerbated by poisoning.

  • Increase Catalyst Loading: As a first, albeit potentially costly, measure, try increasing the catalyst loading significantly (e.g., from 1-2 mol% to 10-15 mol%). This may provide enough active sites to achieve some product formation.

  • Use Poison-Resistant Ligands: Certain bulky, electron-rich phosphine ligands can sometimes protect the metal center and mitigate poisoning to some extent. Experiment with different ligands (e.g., Buchwald-type biaryl phosphine ligands).

  • Consider a Different Metal: Nickel catalysts are also used for C-S bond activation and cross-coupling.[10][11] While still susceptible to sulfur poisoning, their reactivity profile is different, and they might offer a viable alternative. However, be aware that nickel catalysts have their own unique deactivation pathways, such as the formation of inactive dimers.[12][13]

  • Substrate Modification: If possible, consider a synthetic route that introduces the thiazoline moiety after the key cross-coupling step.

Problem 2: The reaction starts but stops before completion.
  • Question: My reaction shows initial product formation by TLC/LC-MS, but then stalls at ~20-30% conversion, even with prolonged heating. Why?

  • Answer & Rationale: This suggests a gradual deactivation process. While some catalytic turnovers occur, the cumulative effect of the substrate and/or product binding to the catalyst eventually poisons all available active sites. This can also be due to fouling, where insoluble byproducts coat the catalyst surface, particularly with heterogeneous catalysts like Pd/C.

  • Sequential Addition: Once the reaction has stalled, try adding a fresh batch of catalyst. If the reaction restarts, this confirms catalyst deactivation was the issue.

  • Check Solubility: Ensure all components, including the base and any boronic acid derivatives, are fully soluble under the reaction conditions. Poor solubility can lead to fouling.

  • Slow Addition of Substrate: Instead of adding all the this compound at once, use a syringe pump to add it slowly over several hours. This keeps the concentration of the potential poison low at any given time, allowing the catalyst to function more effectively.

  • Catalyst Regeneration: For heterogeneous catalysts like Pd/C, it may be possible to regenerate the catalyst. See the protocol below. However, regeneration of sulfur-poisoned catalysts can be challenging.

Visualizing the Deactivation Mechanism

The following diagram illustrates the primary poisoning mechanism for a palladium catalyst.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway Pd0 Active Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Step 1 Inactive Inactive Pd-Poison Complex (Deactivated Catalyst) Pd0->Inactive Strong Coordination (Poisoning) TM Transmetalation (Ar'-B(OR)2) OA->TM Step 2 RE Reductive Elimination TM->RE Step 3 RE->Pd0 Step 4 (Product Ar-Ar' formed) Poison Poison (e.g., this compound) G Start Reaction Failure (Low Yield / Stalled) CatalystType What type of catalyst? Start->CatalystType TM_Path Transition Metal (Pd, Ni) CatalystType->TM_Path Transition Metal LA_Path Lewis Acid (Sc(OTf)3, SmCl3) CatalystType->LA_Path Lewis Acid Poisoning Suspect S/N Poisoning TM_Path->Poisoning Sequester Suspect N-Coordination (Lewis Base Sequestration) LA_Path->Sequester TM_Actions Actions: 1. Increase Catalyst Load 2. Change Ligand/Metal 3. Use Slow Addition 4. Consider Regeneration Poisoning->TM_Actions LA_Actions Actions: 1. Use Non-coordinating Solvent 2. Increase Temperature 3. Ensure Anhydrous Conditions 4. Use Stronger Lewis Acid Sequester->LA_Actions Result Improved Reaction TM_Actions->Result LA_Actions->Result

Caption: General troubleshooting workflow for catalyst deactivation.

Data Summary

The following table summarizes common catalyst poisons relevant to reactions with this compound and their general effects.

Poison ClassSpecific ExamplesCatalyst Type AffectedMechanism of DeactivationReversibility
Sulfur Compounds Thioethers (R-S-R'), Thiophenes, H₂S, ThiazolesTransition Metals (Pd, Ni, Rh)Strong chemisorption on metal active sites, electronic modification of the surface. [2][3]Generally Irreversible
Nitrogen Heterocycles Pyridines, Quinolines, Thiazolines, ImidazolesTransition Metals, Lewis AcidsCoordination to metal center (poisoning);[8] Coordination to Lewis acid (neutralization). [4]Reversible to Irreversible
Water Residual moisture in reagents/solventsLewis Acids, some Transition MetalsHydrolysis of Lewis acid; Formation of inactive metal hydroxides. [4]Often Irreversible
Experimental Protocols
Protocol 1: General Procedure for Regeneration of a Sulfur-Poisoned Heterogeneous Palladium Catalyst (e.g., Pd/C)

Disclaimer: This is a general guideline. The optimal conditions (temperature, gas flow, time) will vary depending on the specific catalyst and the severity of the poisoning. Always perform such procedures in a well-ventilated fume hood with appropriate safety precautions.

  • Solvent Washing (Fouling Removal):

    • Carefully filter the catalyst from the reaction mixture.

    • Wash the catalyst multiple times with a solvent that can dissolve potential organic residues or byproducts but does not dissolve the catalyst support (e.g., THF, Dichloromethane).

    • Dry the catalyst thoroughly under vacuum.

  • Thermal Regeneration (Poison Removal):

    • Place the dried, poisoned catalyst in a tube furnace under a controlled atmosphere.

    • Oxidative Treatment: Slowly heat the catalyst under a flow of dilute air (e.g., 5% O₂ in N₂) to a high temperature (e.g., 400-500 °C). This step aims to oxidize adsorbed sulfur species to SO₂, which is then carried away by the gas stream. Caution: This can lead to sintering (agglomeration) of the metal particles if the temperature is too high.

    • Reductive Treatment: After the oxidative step, switch the gas flow to a reducing atmosphere (e.g., 5% H₂ in N₂). Maintain a high temperature (e.g., 400 °C) to reduce the palladium oxide back to the active metallic palladium(0) state. [14] * Cool the catalyst to room temperature under an inert atmosphere (N₂ or Ar) before use.

Protocol 2: Reactivation of a Lewis Acid Catalyst Sequestered by a Nitrogen Base

This protocol is based on shifting the binding equilibrium and may not work for all systems.

  • Solvent Stripping:

    • If the reaction was performed in a coordinating solvent, remove the solvent under reduced pressure.

    • Add a non-coordinating solvent (e.g., Dichloromethane or Toluene) to the reaction mixture.

  • Thermal Treatment:

    • Gently heat the mixture to a higher temperature (e.g., 60-80 °C). This may provide enough thermal energy to cause the Lewis acid to dissociate from the thiazoline nitrogen, freeing it to participate in the reaction.

  • Use of Additives (Advanced):

    • In some cases, a "sacrificial", more volatile Lewis base (that does not interfere with the main reaction) can be added to displace the thiazoline from the Lewis acid. This is a complex strategy that requires careful screening.

References
  • Poisoning and deactivation of palladium c
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel.New Journal of Chemistry (RSC Publishing).
  • Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • C–Br Activation of Aryl Bromides at Ni0(NHC)2: Stoichiometric Reactions, Catalytic Application in Suzuki–Miyaura Cross-Coupling, and Catalyst Degradation.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • C
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.ChemRxiv | Cambridge Open Engage.
  • Heterogeneous Catalyst Deactivation and Regener
  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.Semantic Scholar.
  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights.University of Wisconsin–Madison.
  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions.Squarespace.
  • Final Analysis: Sulfur as a Catalyst Poison.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.MDPI.
  • The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel.
  • How does sulfur in thiazole poison Pd catalyst?.
  • Advances in Catalyst Deactivation and Regener
  • Catalyst Deactivation and Regeneration.
  • Sulfur as a catalyst promoter or selectivity modifier in heterogeneous c
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.

Sources

Technical Support Center: High-Throughput Screening for Optimal 2-(Methylthio)-2-thiazoline Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the high-throughput screening (HTS) and optimization of 2-(Methylthio)-2-thiazoline (2-MTT) reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and efficiently identify optimal reaction parameters. Our approach is grounded in established chemical principles and leverages the power of parallel experimentation to accelerate discovery.

Part 1: Fundamentals of the this compound Reaction

The synthesis of 2-thiazolines is a cornerstone in medicinal chemistry, as this scaffold is present in numerous bioactive natural products and pharmaceutical agents.[1] The formation of this compound typically involves the condensation of a suitable precursor, such as a β-amino thiol, with a methylthio-containing electrophile. The reaction is sensitive to a variety of factors including solvent polarity, catalyst choice, temperature, and stoichiometry, making it an ideal candidate for high-throughput optimization.[2][3]

A common synthetic route involves the reaction of a thiazoline derivative with methyl mercaptan.[4] Another approach is the condensation of 2-aminoethanethiol with a nitrile or ester, which generally yields 2-thiazolines.[5] Understanding the reaction mechanism is crucial for effective troubleshooting. The initial step is often the formation of a thiazolidine intermediate, which then undergoes an oxidation or elimination step to yield the desired 2-thiazoline.[5]

ReactionMechanism cluster_reactants Reactants Reactant_A β-Amino Thiol (e.g., Cysteamine) Intermediate Thiazolidine Intermediate Reactant_A->Intermediate Condensation Reactant_B Methylthio-containing Electrophile Reactant_B->Intermediate Product This compound Intermediate->Product Oxidation/ Elimination Byproduct Side Products (e.g., Thiazole) Product->Byproduct Over-oxidation

Caption: General reaction pathway for 2-MTT synthesis.

Part 2: High-Throughput Screening (HTS) Workflow

High-throughput screening dramatically accelerates reaction optimization by allowing for the parallel execution of hundreds of unique reactions.[6][7] This enables a broad exploration of the reaction space, leading to the rapid identification of optimal conditions while minimizing the consumption of valuable reagents.[7]

HTS_Workflow Start Define Reaction Parameters Plate_Design Design 96/384-Well Plate Array Start->Plate_Design Reagent_Prep Prepare Stock Solutions (Substrates, Catalysts, Solvents) Plate_Design->Reagent_Prep Dispensing Automated Liquid Handling: Dispense Reagents Reagent_Prep->Dispensing Reaction Incubate Plates (Controlled Temperature & Time) Dispensing->Reaction Quench Quench Reactions Reaction->Quench Analysis High-Throughput Analysis (e.g., UPLC-MS) Quench->Analysis Data_Processing Process Data & Generate Heatmaps Analysis->Data_Processing End Identify Optimal Conditions Data_Processing->End

Sources

Validation & Comparative

In-Depth NMR Spectral Analysis of 2-(Methylthio)-2-thiazoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful molecular design and synthesis. 2-(Methylthio)-2-thiazoline, a key intermediate in the synthesis of various biologically active molecules, presents a unique structural motif whose characterization requires a robust analytical approach. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral features of this compound, offering a comparative perspective against other analytical techniques to ensure accurate and comprehensive characterization.

The Central Role of NMR in Structural Verification

NMR spectroscopy stands as the premier technique for the unambiguous determination of the molecular structure of this compound. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. This guide will delve into the specific ¹H and ¹³C NMR spectral signatures of this compound, providing the foundational knowledge for its confident identification.

Deciphering the ¹H NMR Spectrum of this compound

The proton NMR spectrum of this compound is characterized by three distinct signals, each corresponding to a unique set of protons in the molecule.

A detailed, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum is indispensable for reproducible results.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Unveiling the ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in this compound.

A robust experimental protocol is key to obtaining a clean and interpretable ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Utilize the same tuned and shimmed instrument as for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Use a pulse angle of 45-60 degrees.

    • Set a relaxation delay of 2-5 seconds to ensure quantitative signal intensities, if required.

    • Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the chemical shift scale to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted NMR Spectral Data Summary

While experimental data from a dedicated synthesis and characterization study would be ideal, based on the analysis of similar structures and general principles of NMR spectroscopy, the following is a predicted summary of the key spectral data for this compound.

¹H NMR Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
Signal 1~2.4 - 2.6Singlet3HS-CH₃
Signal 2~3.2 - 3.4Triplet2HS-CH₂ -CH₂-N
Signal 3~4.0 - 4.2Triplet2HS-CH₂-CH₂ -N
¹³C NMR Chemical Shift (ppm, predicted)Assignment
Signal 1~12 - 15S-C H₃
Signal 2~30 - 35S-C H₂-CH₂-N
Signal 3~60 - 65S-CH₂-C H₂-N
Signal 4~165 - 170N=C -S

Visualizing the Structure and Key NMR Correlations

To better understand the relationship between the structure of this compound and its NMR data, a molecular diagram with key correlations is presented below.

G cluster_workflow Comprehensive Analytical Workflow Start Synthesized Compound NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Primary Structural Elucidation MS Mass Spectrometry Start->MS Molecular Weight Confirmation IR IR Spectroscopy Start->IR Functional Group Analysis Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Unambiguous Structure MS->NMR Complementary Data IR->NMR Complementary Data

Introduction: Unveiling the Molecular Fingerprint of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Vibrational Spectroscopy of 2-(Methylthio)-2-thiazoline: A Comparative FTIR and Raman Analysis

For Immediate Publication

This compound, a sulfur-containing heterocyclic compound, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a thiazoline ring with a carbon-nitrogen double bond (C=N) and an exocyclic methylthio group (S-CH₃), presents a unique vibrational profile.[2] Accurate structural elucidation is paramount for quality control, reaction monitoring, and understanding its biological activity.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a non-destructive and highly specific method for molecular fingerprinting. FTIR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light resulting from changes in molecular polarizability. This fundamental difference makes them highly complementary: vibrations that are weak or silent in FTIR may be strong in Raman, and vice versa. This guide details the application of both methods, providing a synergistic approach to the comprehensive characterization of this compound.

Core Principles and Molecular Structure

The vibrational spectrum of this compound (C₄H₇NS₂) is determined by the motions of its constituent atoms and functional groups.[2] Key structural features and their expected vibrational characteristics are:

  • Thiazoline Ring: This five-membered ring contains several key bonds, including C=N, C-N, C-S, and C-C. The C=N imine stretch is a particularly important diagnostic peak.

  • Methylthio Group (-S-CH₃): This group introduces characteristic C-H stretching and bending modes, as well as C-S stretching vibrations.

  • Symmetry: The molecule's low symmetry means that most of its vibrational modes are expected to be active in both FTIR and Raman spectra, though their relative intensities will differ significantly. Symmetrically substituted bonds, like the S-S bond in elemental sulfur, are famously strong in Raman spectra but weak or absent in FTIR.[3] While this compound lacks this perfect symmetry, the principle holds that bonds involving highly polarizable atoms (like sulfur) will feature prominently in the Raman spectrum.

Experimental Protocols: A Validated Workflow

Achieving high-quality, reproducible spectra requires meticulous experimental design. The following protocols represent best practices for the analysis of a neat liquid sample like this compound.[1][4]

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the preferred method for liquid samples due to its simplicity, minimal sample volume requirement, and ease of cleaning.[4][5][6]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Select a spectral range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Collection: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[7] Acquire a background spectrum of the clean, empty crystal. This step is critical to subtract the spectral contributions of atmospheric water and CO₂.

  • Sample Application: Place a single drop (approximately 5-10 µL) of this compound directly onto the center of the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal.[7] Co-add and average at least 32 scans to maximize the signal-to-noise ratio.

  • Post-Processing: Perform an ATR correction on the resulting spectrum if necessary, and baseline correct the data for accurate peak identification.

Raman Spectroscopy

Raman spectroscopy provides complementary information, particularly for sulfur-containing moieties and the C=N bond.

Methodology:

  • Instrument Setup: Utilize a Raman spectrometer equipped with a standard excitation laser (e.g., 532 nm or 785 nm Nd:YAG laser).[8] The choice of laser may be optimized to minimize potential sample fluorescence.

  • Sample Preparation: Place a small volume (e.g., 100 µL) of this compound into a glass vial or NMR tube.

  • Calibration: Calibrate the spectrometer using a known standard, such as sulfur, to ensure wavenumber accuracy.[8]

  • Data Acquisition: Focus the laser onto the liquid sample. Acquire the spectrum over a range of 3500–200 cm⁻¹. Adjust the laser power and acquisition time to achieve a strong signal without causing sample degradation. Multiple accumulations are averaged to improve data quality.

  • Data Processing: Perform a baseline correction to remove any background fluorescence signal.

Experimental Workflow Diagram

The following diagram illustrates the comparative workflow for analyzing this compound using both techniques.

G cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Raman Analysis cluster_3 Comparative Analysis Sample This compound (Neat Liquid) ATR_Setup 1. Clean ATR Crystal Sample->ATR_Setup Raman_Setup 1. Place Sample in Vial Sample->Raman_Setup BG_Scan 2. Collect Background Scan ATR_Setup->BG_Scan Sample_App 3. Apply Sample Drop BG_Scan->Sample_App FTIR_Acq 4. Acquire Spectrum (4000-400 cm⁻¹) Sample_App->FTIR_Acq FTIR_Data FTIR Spectrum FTIR_Acq->FTIR_Data Analysis Correlate Bands & Interpret Structure FTIR_Data->Analysis Calibrate 2. Calibrate Spectrometer Raman_Setup->Calibrate Laser_Focus 3. Focus Laser on Sample Calibrate->Laser_Focus Raman_Acq 4. Acquire Spectrum (3500-200 cm⁻¹) Laser_Focus->Raman_Acq Raman_Data Raman Spectrum Raman_Acq->Raman_Data Raman_Data->Analysis

Caption: Comparative workflow for FTIR and Raman analysis.

Comparative Spectral Analysis

The true power of using both techniques lies in the direct comparison of the resulting spectra. While experimental data for this specific molecule is not widely published, a detailed analysis can be constructed based on the known vibrational frequencies of thiazole derivatives and related functional groups.[9][10][11]

Wavenumber (cm⁻¹)FTIR IntensityRaman IntensityVibrational AssignmentRationale for Intensity Differences
~2920, ~2850Medium-StrongMediumC-H Asymmetric & Symmetric Stretch (CH₂, CH₃)Significant dipole moment change during C-H stretch leads to strong FTIR absorption. Polarizability change is moderate.
~1615MediumStrongC=N Stretch (Imine)The C=N double bond is highly polarizable, resulting in a strong Raman signal. The change in dipole moment is less pronounced than in a C=O bond, giving a medium FTIR peak.
~1450MediumMediumC-H Bending (CH₂, CH₃)Both dipole moment and polarizability changes occur during bending motions, making these modes visible in both spectra.
~1375MediumWeakCH₃ Symmetric BendThis mode typically shows moderate intensity in FTIR.
~1280StrongMediumC-N StretchThe C-N single bond stretch involves a significant change in dipole moment, making it a strong feature in the FTIR spectrum.
~1050StrongMediumRing Vibration (C-C, C-N coupling)Complex ring vibrations often have strong FTIR signals due to the cumulative change in the ring's dipole moment.
~700MediumStrongC-S Stretch (Thioether & Ring)The C-S bond involves two highly polarizable sulfur atoms. The stretching of this bond causes a large change in polarizability, leading to a strong Raman signal.[3]

Discussion of Key Bands:

  • The C=N Stretch (~1615 cm⁻¹): This is a key diagnostic band for the thiazoline ring. Its high intensity in the Raman spectrum is a classic example of the technique's sensitivity to symmetric, polarizable double bonds. In contrast, a carbonyl (C=O) group would show an exceptionally strong band in the FTIR spectrum in this region due to the large change in dipole moment.

  • The C-S Stretches (~700 cm⁻¹): The vibrations associated with the carbon-sulfur bonds are another highlight of the Raman spectrum. Sulfur atoms have a large, easily deformable electron cloud, making their bonds highly polarizable.[12] This results in a characteristically strong Raman signal that is often weaker in the corresponding FTIR spectrum, providing unambiguous evidence for the sulfur-containing moieties.

  • C-H Stretching Region (2850-3000 cm⁻¹): These bands are reliably present in both spectra but are typically more intense and diagnostically useful in FTIR for confirming the presence of aliphatic groups.

Conclusion: A Synergistic Approach to Structural Verification

The combined application of FTIR and Raman spectroscopy provides a robust and comprehensive analytical strategy for the characterization of this compound. FTIR excels at identifying polar functional groups like C-N and C-H bonds, while Raman spectroscopy offers superior sensitivity for the polarizable C=N and C-S bonds that define the molecule's core structure. By leveraging the complementary nature of these techniques, researchers can achieve a higher degree of confidence in structural assignments, impurity profiling, and quality control, ultimately accelerating research and development in fields where this important heterocyclic compound is utilized.

References

  • precisionFDA. (n.d.). This compound.
  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know.
  • TCI Chemicals. (n.d.). This compound | 19975-56-5.
  • ChemBK. (2024). This compound.
  • Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, ACS Publications.
  • Chem-Impex. (n.d.). This compound.
  • Guidechem. (n.d.). 2-(METHYLTHIO)THIAZOLE 5053-24-7 wiki.
  • ResearchGate. (n.d.). Reactivity and applications of thiazolines.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Dagar et al. (2026). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Discover Chemistry, 3(1).
  • Bausinger, R. (n.d.). Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab. KOPS, Universität Konstanz.
  • El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754.
  • Shimadzu. (n.d.). Liquid Samples.
  • Venkateswarlu, K. (n.d.). Raman spectrum of sulphur.
  • ResearchGate. (n.d.). Schematic representation of the Raman spectra of some sulfur allotropes.

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A Comparative Guide to the Synthesis of 2-(Methylthio)-2-thiazoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)-2-thiazoline is a crucial heterocyclic building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, featuring a thiazoline ring with an exocyclic methylthio group, imparts specific reactivity and biological activity to molecules incorporating this scaffold. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and procedural details to inform methodological selection for research and development.

Core Synthesis Routes: A Comparative Overview

The synthesis of this compound predominantly proceeds through two main strategies: the S-methylation of a pre-formed thiazolidine-2-thione ring and a one-pot cyclization-methylation approach. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

Route 1: S-Alkylation of 2-Thiazolidinethione

This is the most direct and widely employed method for the preparation of this compound. The reaction involves the deprotonation of the thiol tautomer of 2-thiazolidinethione (also known as 2-mercapto-2-thiazoline) by a base, followed by nucleophilic attack of the resulting thiolate on a methylating agent.

Mechanism:

The reaction proceeds via a classical SN2 mechanism. The basic catalyst deprotonates the thiol group of 2-thiazolidinethione, which exists in tautomeric equilibrium with its thione form. The resulting thiolate anion acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent to form the desired S-methylated product.

G Thiazolidinethione 2-Thiazolidinethione (Thiol Tautomer) Thiolate Thiolate Anion Thiazolidinethione->Thiolate + Base Product This compound Thiolate->Product + Methylating Agent MethylatingAgent Methylating Agent (e.g., CH3I) Byproduct Byproduct MethylatingAgent->Byproduct Base Base Base->Byproduct

Figure 1: General workflow for the S-alkylation of 2-thiazolidinethione.

Experimental Protocol: S-Methylation using Methyl Iodide

A robust and commonly used procedure for the synthesis of this compound involves the use of methyl iodide as the methylating agent in the presence of a suitable base.

Materials:

  • 2-Thiazolidinethione

  • Methyl Iodide (CH₃I)

  • Triethylamine (Et₃N) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-thiazolidinethione (1.0 eq) in anhydrous DMF at 0 °C, add triethylamine (1.2 eq) dropwise.

  • After stirring for 15 minutes, add methyl iodide (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Performance Data:

ParameterS-Methylation with Methyl Iodide
Starting Material 2-Thiazolidinethione
Key Reagents Methyl Iodide, Triethylamine/NaOtBu
Solvent DMF/Acetone
Reaction Time 4 - 8 hours
Temperature 0 °C to Room Temperature
Typical Yield 80 - 95%[1]
Scalability Readily scalable
Advantages High yield, reliable, readily available starting materials.
Disadvantages Use of toxic and volatile methyl iodide.

Expert Insights:

The choice of base and solvent can significantly impact the reaction efficiency. While triethylamine is a convenient and effective base, stronger bases like sodium tert-butoxide can lead to faster reaction times, as observed in similar alkylations. The use of DMF as a solvent is advantageous due to its ability to dissolve the starting materials and facilitate the SN2 reaction. However, for easier work-up, acetone can also be employed. Careful control of the reaction temperature is crucial to minimize potential side reactions.

Route 2: One-Pot Synthesis from Cysteamine, Carbon Disulfide, and a Methylating Agent

This approach offers a more convergent synthesis by forming the thiazolidine-2-thione ring in situ followed by methylation in a single reaction vessel. This method avoids the isolation of the intermediate 2-thiazolidinethione.

Mechanism:

The reaction proceeds in two stages. First, cysteamine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which then undergoes intramolecular cyclization to form the 2-thiazolidinethione anion. This anion is then directly trapped by the methylating agent present in the reaction mixture.

G Cysteamine Cysteamine Intermediate Dithiocarbamate Intermediate Cysteamine->Intermediate + CS2, Base CS2 Carbon Disulfide Base Base ThioneAnion 2-Thiazolidinethione Anion Intermediate->ThioneAnion Intramolecular Cyclization Product This compound ThioneAnion->Product + Methylating Agent MethylatingAgent Methylating Agent

Figure 2: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Procedure

Materials:

  • Cysteamine hydrochloride

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH₃I)

  • Ethanol or Methanol

  • Water

Procedure:

  • Dissolve cysteamine hydrochloride (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.2 eq) in water dropwise at 0 °C.

  • To this mixture, add carbon disulfide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add methyl iodide (1.2 eq) and continue stirring at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Performance Data:

ParameterOne-Pot Synthesis
Starting Materials Cysteamine, Carbon Disulfide
Key Reagents KOH/NaOH, Methyl Iodide
Solvent Ethanol/Methanol
Reaction Time 6 - 8 hours
Temperature 0 °C to Room Temperature
Typical Yield 60 - 75%
Scalability Moderate
Advantages Convergent, avoids isolation of intermediate.
Disadvantages Lower yield compared to stepwise approach, potential for side reactions.

Expert Insights:

The one-pot procedure offers the advantage of process intensification, which can be beneficial in terms of time and resource management. However, controlling the reaction to favor the desired product can be more challenging than in the stepwise approach. The initial reaction between cysteamine and carbon disulfide is exothermic and requires careful temperature control. The yield of this one-pot reaction is generally lower than the S-alkylation of the isolated 2-thiazolidinethione, likely due to competing side reactions.

Comparative Analysis and Recommendations

FeatureRoute 1: S-AlkylationRoute 2: One-Pot Synthesis
Overall Yield High (80-95%)Moderate (60-75%)
Purity of Crude Product Generally higherMay require more extensive purification
Process Control More straightforwardRequires careful control of conditions
Time Efficiency Stepwise, but each step is efficientSingle operation, but longer overall time
Scalability ExcellentGood, but may require optimization
Cost-Effectiveness Dependent on the cost of 2-thiazolidinethionePotentially more cost-effective if starting materials are inexpensive

Recommendation for Laboratory-Scale Synthesis:

For most laboratory-scale applications where high purity and yield are paramount, Route 1 (S-Alkylation of 2-Thiazolidinethione) is the recommended method. The starting material, 2-thiazolidinethione, is commercially available, and the reaction is reliable and high-yielding.

Recommendation for Process Development and Scale-Up:

For industrial applications and large-scale synthesis, Route 2 (One-Pot Synthesis) may be an attractive option due to its convergent nature, which can lead to cost and time savings. However, significant process optimization would be required to maximize the yield and minimize the formation of byproducts to ensure a robust and economically viable process.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The S-alkylation of pre-formed 2-thiazolidinethione offers a high-yielding and reliable method suitable for most research applications. The one-pot synthesis from cysteamine provides a more convergent approach that, with optimization, could be advantageous for larger-scale production. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or drug development professional, including the desired scale, purity, and available resources.

References

  • Synthesis of 5-substituted 4-methylthio-1,3-thiazoline-2-thiones. ElectronicsAndBooks.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

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2-(Methylthio)-2-thiazoline vs. other thiazoline derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-(Methylthio)-2-thiazoline Versus Other Thiazoline Derivatives A Senior Application Scientist's Perspective on Strategic Reagent Selection in Heterocyclic Chemistry

Introduction: The Thiazoline Scaffold - A Privileged Motif

Thiazolines are a vital class of five-membered heterocyclic compounds that form the structural core of numerous natural products, including antibiotics, cytotoxic agents, and siderophores.[1][2] Their unique chemical properties and biological significance have established them as valuable building blocks in organic synthesis and medicinal chemistry.[1][3] The reactivity of the thiazoline ring, characterized by nucleophilic centers at the nitrogen and sulfur atoms and an electrophilic center at the C2 carbon, allows for diverse functionalization.[4][5]

This guide provides a comparative analysis of this compound (MTT), a versatile synthetic intermediate, against other common thiazoline derivatives. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is to move beyond mere protocols and illuminate the strategic thinking required to select the optimal thiazoline reagent for a given synthetic challenge.

Pillar 1: this compound - The Versatile Electrophile

This compound stands out not as a final target but as a potent intermediate for C2 functionalization. Its utility stems from the excellent leaving group ability of the methylthiolate anion, which renders the C2 position highly susceptible to nucleophilic attack.

Synthesis and Mechanism of Action

MTT is readily prepared from the commercially available 2-thiazoline-2-thiol via S-methylation.[6] The core of its reactivity lies in a straightforward nucleophilic substitution mechanism. The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms polarizes the C=N bond, making the C2 carbon highly electrophilic. A wide range of nucleophiles can then displace the methylthio group to forge new carbon-heteroatom or carbon-carbon bonds at this position.

MTT_Reactivity cluster_0 Mechanism of this compound MTT This compound (MTT) Product 2-Substituted-2-thiazoline MTT->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) LeavingGroup Methylthiolate (MeS⁻) Product->LeavingGroup Displaces

Caption: Nucleophilic substitution at the C2 position of MTT.

Key Synthetic Applications

The primary application of MTT is the synthesis of other 2-substituted thiazolines that are otherwise challenging to access directly.[6]

  • Synthesis of 2-Aminothiazolines: Reaction with primary or secondary amines provides a clean and efficient route to 2-amino- and 2-(dialkylamino)-2-thiazolines. This method avoids the often harsh conditions of classical Hantzsch-type syntheses.[6][7]

  • Formation of C-C Bonds: Strong carbon nucleophiles, such as Grignard reagents or organolithiums, can react with MTT to form 2-alkyl- or 2-aryl-2-thiazolines, offering a complementary approach to traditional condensation methods.

Pillar 2: A Comparative Analysis with Other Thiazoline Derivatives

The choice of a thiazoline derivative is dictated by the desired transformation. While MTT excels as an electrophilic substrate for substitution, other derivatives serve different synthetic roles.

2-Amino-2-thiazolines

These derivatives are often the synthetic targets but can also serve as starting materials.[8] Unlike MTT, their primary reactivity involves the nitrogen atoms.

  • Reactivity Profile: They possess two potential nucleophilic sites: the endocyclic and exocyclic nitrogen atoms. Acylation and alkylation reactions can occur at either site, and regioselectivity is a key consideration.[5] Studies have shown that reactions with isocyanates and isothiocyanates tend to occur specifically at the endocyclic nitrogen.[5]

  • Synthetic Role: They are primarily used as nucleophiles or as scaffolds for further elaboration, rather than as precursors for C2 substitution in the way MTT is.

2-Halo-2-thiazolines

Derivatives like 2-chloro-5-chloromethylthiazole function similarly to MTT, with the halide serving as a good leaving group.[2][9]

  • Reactivity Profile: The C2-Halogen bond is readily cleaved by nucleophiles. The choice between a halo-derivative and MTT may depend on the specific nucleophile, solvent system, and desired reactivity, as the leaving group abilities of chloride and methylthiolate differ.

  • Strategic Choice: Halo-thiazolines are potent electrophiles but their preparation can sometimes involve harsher reagents compared to the simple methylation used for MTT.

Direct Condensation Routes

The most traditional route to 2-substituted thiazolines involves the condensation of a β-amino thiol (like cysteamine) with a carboxylic acid derivative (nitrile, ester, etc.).[4][10]

  • Mechanism: This is a cyclocondensation reaction, forming the ring and installing the C2 substituent in a single strategic operation.

  • MTT vs. Condensation: The MTT strategy is a functional group interconversion—it starts with a pre-formed thiazoline ring and modifies the C2 substituent. The condensation method is a ring synthesis strategy. A researcher would choose the MTT route when the required nitrile or carboxylic acid is unavailable, or when sensitive functional groups in the starting materials would not survive the condensation conditions (e.g., elevated temperatures or strong acids/bases).

Synthetic_Comparison Comparative Synthetic Strategies to 2-Aryl-Thiazoline cluster_mtt Route A: MTT Functionalization cluster_condensation Route B: Direct Condensation MTT This compound Target_A 2-Aryl-2-thiazoline MTT->Target_A + Aryl-MgBr Grignard Aryl-MgBr Thiol Cysteamine Target_B 2-Aryl-2-thiazoline Thiol->Target_B Condensation (e.g., + Catalyst) Nitrile Aryl-CN Nitrile->Target_B Condensation (e.g., + Catalyst)

Caption: Contrasting a functionalization route (A) with a ring synthesis route (B).

Performance Comparison Summary
Derivative/MethodReagent Type at C2Key Reaction TypeLeaving GroupTypical ConditionsKey Advantage
This compound ElectrophileNucleophilic SubstitutionMeS⁻Mild to moderateHigh versatility for introducing diverse nucleophiles.
2-Amino-2-thiazoline Nucleophile (at N)Acylation / AlkylationN/AMild to moderateImportant building block and biological scaffold.[8]
2-Halo-2-thiazoline ElectrophileNucleophilic SubstitutionHalide (e.g., Cl⁻)Mild to moderatePotent electrophile, similar to MTT.[9]
Direct Condensation Electrophile (Nitrile, etc.)CyclocondensationH₂O, etc.Often requires heat/catalystConvergent, builds ring and adds substituent in one step.[4][10]

Pillar 3: Field-Validated Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following methodologies are representative of the transformations discussed.

Experimental Workflow: General Overview

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere, Solvent) Reagents Reagent Addition (e.g., Nucleophile to MTT) Setup->Reagents Monitor Reaction Monitoring (TLC, LC-MS) Reagents->Monitor Workup Aqueous Workup (Quenching, Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A standard workflow for the synthesis and isolation of thiazoline derivatives.

Protocol 1: Synthesis of this compound (MTT) from 2-Thiazoline-2-thiol
  • Rationale: This protocol demonstrates the straightforward S-methylation to activate the thiazoline ring, converting the thiol into a superior methylthio leaving group.

  • Step 1: Reagent Preparation: To a stirred solution of 2-thiazoline-2-thiol (1.0 eq) in methanol (MeOH, 0.5 M) at 0 °C, add sodium methoxide (1.05 eq) portion-wise. Stir for 15 minutes until a clear solution is obtained.

  • Step 2: Methylation: Add methyl iodide (1.1 eq) dropwise to the solution at 0 °C.

  • Step 3: Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Step 5: Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(Benzylamino)-2-thiazoline using MTT
  • Rationale: This protocol exemplifies the core utility of MTT: the clean and efficient displacement of the methylthio group with an amine nucleophile to form a valuable 2-aminothiazoline derivative.[6]

  • Step 1: Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in acetonitrile (0.4 M).

  • Step 2: Nucleophile Addition: Add benzylamine (1.1 eq) to the solution via syringe.

  • Step 3: Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours. The reaction is accompanied by the evolution of methanethiol. Monitor the reaction for the disappearance of MTT by TLC.

  • Step 4: Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Step 5: Purification: Purify the resulting residue by flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes, to yield the pure 2-(benzylamino)-2-thiazoline.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of 2-substituted thiazolines. Its value lies in its ability to act as a potent electrophile, allowing for the introduction of a wide array of nucleophiles at the C2 position via a reliable substitution mechanism. When compared to other derivatives, MTT provides a strategic advantage for functional group interconversion on a pre-existing thiazoline scaffold, offering a milder and often more flexible alternative to classical cyclocondensation routes. The judicious selection between MTT, a 2-halo-thiazoline, a 2-aminothiazoline, or a direct condensation strategy depends entirely on the specific synthetic target and the chemical environment of the substrates. Understanding the distinct reactivity profiles and mechanistic underpinnings of each derivative, as outlined in this guide, empowers the synthetic chemist to make informed and efficient strategic decisions in the pursuit of complex molecular architectures.

References

  • Alsharif, M. A., et al. (2024).
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  • El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
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  • Morales, S., et al. (2021). 2-Thiazolines: an update on synthetic methods and catalysis. Organic & Biomolecular Chemistry. [Link]
  • Spinks, D., et al. (2018). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PLOS ONE. [Link]
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  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Linder, M., & Martin, R. B. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society. [Link]
  • D'Alessandro, M., et al. (2015). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives.
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  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]
  • Eureka | Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. [Link]
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  • Yang, Y., et al. (2020). Convergent synthesis of proteins using peptide-aminothiazoline. Chemical Science. [Link]
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  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
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  • Google Patents. (n.d.).
  • Request PDF. (n.d.). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives.
  • Wang, S., et al. (2024). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis.
  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Drug Delivery Technology. [Link]
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Efficacy of 2-(Alkylthio)-2-Thiazoline Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, thiazoline-based compounds have emerged as a promising class of molecules due to their diverse pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the efficacy of 2-(alkylthio)-2-thiazoline derivatives, with a focus on multithioether analogs, supported by experimental data and detailed methodologies to inform and empower researchers in the field of drug discovery.

Introduction to Thiazoline Scaffolds in Oncology

The thiazoline ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in numerous bioactive natural products and synthetic compounds.[1] Its derivatives have garnered significant attention for their potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis and the inhibition of critical signaling pathways involved in tumor progression.[3][4] The introduction of a thioether linkage at the 2-position of the thiazoline ring, creating 2-(alkylthio)-2-thiazoline derivatives, has been explored as a strategy to modulate the physicochemical and biological properties of these compounds, potentially leading to enhanced cytotoxic activity against cancer cells.

Comparative Efficacy of Thiazoline Multithioether Derivatives

A notable study by Wang et al. (2012) investigated the synthesis and in vitro antitumor activity of a series of novel thiazoline and thiazine multithioether derivatives.[5][6][7] This research provides valuable quantitative data for comparing the efficacy of these 2-(alkylthio)-2-thiazoline analogs. The cytotoxic effects of these compounds were evaluated against human lung carcinoma (A-549) and human breast cancer (Bcap-37) cell lines using the standard MTT assay.

Table 1: In Vitro Antitumor Activity of Thiazoline Multithioether Derivatives
Compound IDStructureCancer Cell LineIC50 (µg/mL)[6]
4g 1,3-Bis(2-thiazolin-2-ylsulfanyl)tolueneA-54922.58
Bcap-3719.41
5g Structure not fully elucidated in sourceA-5498.26
Bcap-379.30

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data presented in Table 1 clearly indicates that compound 5g exhibits significantly higher antitumor activity against both A-549 and Bcap-37 cell lines compared to compound 4g , as evidenced by its lower IC50 values.[6] This suggests that subtle structural modifications between the two series of compounds (compounds 4a-4g vs. 5a-5g) can have a profound impact on their cytotoxic efficacy.

Mechanistic Insights: Targeting the PI3K/Akt Signaling Pathway

While the specific molecular targets of the thiazoline multithioether derivatives from the Wang et al. study were not elucidated, the broader class of thiazole-containing anticancer agents has been shown to exert its effects through the inhibition of key signaling pathways, most notably the PI3K/Akt/mTOR pathway.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[8][9][10]

The PI3K/Akt pathway is a cascade of intracellular signaling molecules that are activated by growth factors and other extracellular stimuli.[11] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a plethora of downstream targets, including mTOR, to promote cell survival and proliferation while inhibiting apoptosis.[8][9] The inhibition of this pathway by anticancer agents can therefore lead to the suppression of tumor growth and the induction of cancer cell death.

Diagram 1: The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Methodologies

To ensure the reproducibility and validation of the efficacy data, it is imperative to follow standardized experimental protocols. The following sections detail the synthesis of the thiazoline multithioether derivatives and the MTT assay used to determine their cytotoxic activity.

Synthesis of Thiazoline Multithioether Derivatives (General Procedure)

This protocol is adapted from the work of Wang et al. (2012).[5][6]

Diagram 2: General Synthesis Workflow

Synthesis_Workflow start Start step1 Dissolve Thiazolidine-2-thione in Anhydrous Ethanol start->step1 step2 Add KOH and Stir until Solution is Clear step1->step2 step3 Slowly Add Ethanolic Solution of Dibromide step2->step3 step4 Filter and Wash the Precipitate step3->step4 step5 Recrystallize from Water step4->step5 end Final Product step5->end

Caption: Workflow for the synthesis of thiazoline multithioether derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of thiazolidine-2-thione (4.4 mmol) in anhydrous ethanol (3 mL), add potassium hydroxide (KOH, 4.4 mmol).

  • Activation: Stir the suspension at room temperature until the solution becomes clear.

  • Addition of Dibromide: Slowly add an ethanol solution (2 mL) of the appropriate dibromide (2.1 mmol) to the reaction mixture. A white precipitate should gradually form.

  • Isolation: Filter the precipitate and wash it with ethanol.

  • Purification: Dry the crude product and then recrystallize it from water to obtain the final pure compound.

  • Characterization: Characterize the structure of the synthesized compounds using IR, 1H NMR, MS, and elemental analysis.[5]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Diagram 3: MTT Assay Workflow

MTT_Assay_Workflow start Start step1 Seed Cancer Cells in a 96-well Plate start->step1 step2 Incubate for 24h to Allow for Adhesion step1->step2 step3 Treat Cells with Varying Concentrations of Test Compound step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT Solution to Each Well step4->step5 step6 Incubate for 4h to Allow Formazan Crystal Formation step5->step6 step7 Add Solubilization Solution (e.g., DMSO) step6->step7 step8 Measure Absorbance at 570 nm step7->step8 end Calculate IC50 step8->end

Caption: A step-by-step workflow of the MTT assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A-549 or Bcap-37) into a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Conclusion and Future Directions

The comparative analysis of 2-(alkylthio)-2-thiazoline derivatives, particularly the multithioether analogs, reveals their significant potential as anticancer agents. The presented data underscores the importance of continued structure-activity relationship (SAR) studies to optimize the cytotoxic potency of this promising scaffold. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds, including their potential to inhibit the PI3K/Akt signaling pathway, and expanding their evaluation to a broader panel of cancer cell lines and in vivo tumor models. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel and effective thiazoline-based cancer therapeutics.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. [Link]
  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004. [Link]
  • Falasca, M. (2010). PI3K/Akt signalling pathway specific inhibitors: a novel strategy to sensitize cancer cells to anti-cancer drugs. Current pharmaceutical design, 16(12), 1410–1416. [Link]
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Wang, W., Zhao, B., Xu, C., & Wu, W. (2012). Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Semantic Scholar. [Link]
  • Wang, W., Zhao, B., Xu, C., & Wu, W. (2012). Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Scientific Research Publishing. [Link]
  • Wang, W., Zhao, B., Xu, C., & Wu, W. (2012). Synthesis and Antitumor Activity of the Thiazoline and Thiazine Multithioether. Scientific Research Publishing. [Link]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2013). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. International journal of molecular sciences, 14(7), 14697–14711. [Link]
  • Kumar, A., & Rawat, A. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC advances, 14(2), 927-957.* [Link]
  • Kovalenko, S. I., Nosulenko, I. S., Voskoboynik, A. Y., Berest, G. G., Antypenko, L. N., Antypenko, A. N., & Katsev, A. M. (2012). Substituted 2-[(2-Oxo-2H-[8][10][12]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules (Basel, Switzerland), 17(4), 4664–4702. [Link]
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1646-1656. [Link]
  • Ghorab, M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. [Link]
  • de Oliveira, C. S., Lancellotti, M., Cândido, A. C. S., & de Oliveira, R. B. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 97, 1665–1675. [Link]
  • Singh, S., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(14), 1361-1390. [Link]
  • El-Sayed, N. N. E., et al. (2018). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Molecules (Basel, Switzerland), 23(10), 2476. [Link]
  • La Regina, G., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International journal of molecular sciences, 22(16), 8919. [Link]
  • El-Sayed, N. N. E., et al. (2018). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. MDPI. [Link]
  • Thangamani, A., et al. (2021). Novel Thiadiazoline Spiro Quinoline Analogues Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. Research Square. [Link]

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A Senior Application Scientist's Guide to Amide Bond Formation: Benchmarking 2-(Methylthio)-2-thiazoline Against Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, particularly those in the realms of peptide chemistry, medicinal chemistry, and drug development, the formation of an amide bond is a reaction of paramount importance. The choice of coupling reagent is a critical decision that dictates not only the efficiency and yield of the reaction but also the preservation of stereochemical integrity and the ease of purification. This guide provides an in-depth technical comparison of 2-(Methylthio)-2-thiazoline (2-MTT) against a suite of commonly employed alternative reagents for amide bond formation. Our objective is to furnish researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their synthetic endeavors.

Introduction to this compound (2-MTT) as a Reagent for Synthesis

This compound (2-MTT) is a heterocyclic compound that has found utility in various synthetic transformations.[1] Its structure, featuring a thiazoline ring substituted with a methylthio group, imparts unique reactivity. While not as ubiquitously cited in the context of amide bond formation as other reagents, its potential lies in the activation of carboxylic acids. The core concept revolves around the methylthio group acting as a leaving group, facilitating the attack of a nucleophile, such as an amine, on the activated carbonyl carbon.

Historically, thiazolines and their derivatives have been recognized for their diverse applications, including their roles as intermediates in the synthesis of natural products and as ligands in catalysis.[1] The reactivity of the C=N bond within the thiazoline ring makes it an electrophilic center, susceptible to nucleophilic attack.[1]

A Field Guide to the Titans of Amide Bond Formation: The Alternatives

In the landscape of amide bond formation, several classes of reagents have established themselves as the go-to tools for synthetic chemists. These can be broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides.

Uronium/Aminium Salts: The High-Performance Engines

Reagents such as HATU, HCTU, and HBTU fall under this category and are renowned for their high efficiency and rapid reaction kinetics.[2] They operate by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily undergoes nucleophilic attack by the amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard, HATU is known for its high coupling efficiency and low rates of racemization.[3] It is particularly effective for sterically hindered amino acids.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A close competitor to HATU, HCTU often provides comparable results in terms of yield and purity.[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While still a highly effective reagent, HBTU is sometimes considered to be slightly less efficient and more prone to side reactions compared to HATU and HCTU.[3]

Phosphonium Salts: The Reliable Workhorses

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a prime example of a phosphonium-based coupling reagent. These reagents activate carboxylic acids to form reactive phosphonium esters. While generally considered slightly less reactive than their uronium/aminium counterparts, they are valued for their stability and ease of handling.

Carbodiimides: The Classic and Cost-Effective Choice

DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are the most common examples of this class. They facilitate the direct condensation of a carboxylic acid and an amine by forming a highly reactive O-acylisourea intermediate. The primary drawback of DCC is the formation of a dicyclohexylurea byproduct that can be difficult to remove. EDC, being water-soluble, offers an advantage in this regard as the corresponding urea byproduct can be easily washed away. The addition of additives like HOBt (Hydroxybenzotriazole) or OxymaPure is often necessary to suppress racemization and improve reaction efficiency.

Performance Benchmarking: A Comparative Analysis

Due to a lack of direct head-to-head comparative studies of 2-MTT against the established coupling reagents in the peer-reviewed literature, a quantitative side-by-side comparison is challenging. However, we can infer performance characteristics based on the known reactivity of thiazolines and the extensive data available for the alternative reagents.

Reagent ClassRepresentative Reagent(s)Key StrengthsKey Weaknesses
Thiazoline-based This compound (2-MTT) Potentially mild activation conditions. Unique reactivity profile.Lack of extensive benchmarking data. Potentially slower reaction kinetics compared to uronium salts.
Uronium/Aminium Salts HATU, HCTU, HBTUHigh reactivity, fast reaction times, low racemization.[2][3]Higher cost, potential for side reactions if not used correctly.
Phosphonium Salts PyBOPGood stability, reliable performance.Generally lower reactivity than uronium salts.
Carbodiimides DCC, EDCCost-effective, widely available.Formation of urea byproducts, higher risk of racemization without additives.[4]

Expert Insights: The choice of reagent is often dictated by the specific requirements of the synthesis. For routine, straightforward amide bond formations where cost is a primary consideration, carbodiimides with an additive remain a viable option. For challenging couplings, such as those involving sterically hindered substrates or where minimizing racemization is critical, the superior performance of uronium/aminium salts like HATU and HCTU often justifies their higher cost. Phosphonium salts like PyBOP offer a good balance of reactivity and stability. 2-MTT represents a less-explored alternative that may offer advantages in specific niche applications where its unique reactivity can be leveraged, though further research is needed to fully delineate its performance profile.

Mechanistic Insights: The "How" Behind the "What"

Understanding the mechanism of action is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Proposed Mechanism of Action for this compound (2-MTT)

While not definitively established in the context of amide bond formation, a plausible mechanism for the activation of a carboxylic acid (R-COOH) by 2-MTT involves the initial attack of the carboxylate on the electrophilic carbon of the C=N bond in the thiazoline ring. This is followed by the departure of the methylthiolate leaving group, forming a highly reactive acyl-thiazolium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (R'-NH2) to furnish the desired amide and regenerate the thiazoline ring.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Acyl_Thiazolium Acyl-Thiazolium Intermediate Carboxylic_Acid->Acyl_Thiazolium Proton Transfer & Attack 2_MTT This compound 2_MTT->Acyl_Thiazolium Methylthiolate CH3S- Acyl_Thiazolium->Methylthiolate Elimination Amine R'-NH2 Amide R-CO-NHR' Amine->Amide Nucleophilic Attack Thiazoline Thiazoline Amide->Thiazoline Release Acyl_Thiazolium_c->Amide

Caption: Proposed mechanism for 2-MTT mediated amide bond formation.

Established Mechanisms of Alternative Reagents

The mechanisms for the more common coupling reagents are well-documented.

G cluster_uronium Uronium/Aminium Salt (e.g., HATU) cluster_carbodiimide Carbodiimide (e.g., DCC) + HOBt Carboxylic_Acid_U R-COOH Active_Ester_U O-Acylisourea Intermediate Carboxylic_Acid_U->Active_Ester_U HATU HATU HATU->Active_Ester_U Amide_U R-CO-NHR' Active_Ester_U->Amide_U Amine_U R'-NH2 Amine_U->Amide_U Carboxylic_Acid_C R-COOH O_Acylisourea O-Acylisourea Carboxylic_Acid_C->O_Acylisourea DCC DCC DCC->O_Acylisourea Active_Ester_C OBt Active Ester O_Acylisourea->Active_Ester_C HOBt HOBt HOBt->Active_Ester_C Amide_C R-CO-NHR' Active_Ester_C->Amide_C Amine_C R'-NH2 Amine_C->Amide_C

Caption: Simplified mechanisms for Uronium/Aminium and Carbodiimide reagents.

Experimental Protocols: A Practical Guide to Amide Bond Formation

The following provides a general, illustrative protocol for a typical amide coupling reaction using a standard uronium salt like HATU. It is imperative to note that optimization of stoichiometry, temperature, and reaction time is often necessary for specific substrates.

Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine.

Materials:

  • Benzoic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Materials for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. The pre-activation step is crucial for the formation of the active ester and can minimize side reactions.

  • Coupling: Add benzylamine (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzylbenzamide.

Self-Validation: The success of the protocol is validated by the isolation of the desired amide product in high yield and purity, confirmed by characterization techniques such as NMR spectroscopy and mass spectrometry. The absence of starting materials and minimal side products in the final sample are key indicators of a successful reaction.

Conclusion and Future Outlook

The field of amide bond formation is mature, with a diverse arsenal of reagents available to the synthetic chemist. While uronium/aminium salts like HATU and HCTU currently represent the pinnacle of efficiency and reliability for challenging couplings, and carbodiimides remain a cost-effective option for simpler systems, the exploration of novel reagents continues.

This compound, while not as extensively studied in this specific application, presents an interesting structural motif with the potential for unique reactivity. Further systematic studies are warranted to fully benchmark its performance against the established titans of amide bond formation. Such investigations should focus on quantifying its efficiency, reaction kinetics, and propensity for racemization across a range of substrates. As the demand for more efficient, selective, and sustainable synthetic methodologies grows, a deeper understanding of the capabilities of reagents like 2-MTT will be invaluable.

References

  • Recent advances in the synthesis and utility of thiazoline and its deriv
  • Coupling Reagents. Aapptec. [Link]
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development. [Link]
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron. [Link]
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. (2017). RSC Advances. [Link]
  • Overview of the Chemistry of 2-Thiazolines. (2008). Chemical Reviews. [Link]
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]
  • Carboxylic Acids Important Reactions. Jack Westin. [Link]
  • Amide synthesis by acyl

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A Comparative Guide to the X-ray Crystallography of 2-(Methylthio)-2-thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Methylthio)-2-thiazoline Derivatives

Thiazoline-based compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties.[1] The introduction of a methylthio group at the 2-position can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets. Understanding the precise three-dimensional structure of these derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide will compare the crystallographic data of a key 2-(methylthio)thiazolo[5,4-c]pyridine derivative with other relevant thiazoline structures, providing a comprehensive overview for researchers.

Experimental Methodologies: From Synthesis to Crystal Structure

The journey from precursor molecules to a refined crystal structure involves a meticulous series of steps. The following protocols are presented with an emphasis on the underlying principles that ensure success.

Synthesis of this compound Derivatives

The synthesis of the 2-(methylthio) functionality on a thiazoline ring is typically achieved through the S-methylation of the corresponding 2-thiazoline-2-thione precursor.

A General Protocol for S-methylation:

  • Dissolution: Dissolve the 2-thiazoline-2-thione precursor in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. The choice of solvent is critical to ensure the solubility of the starting material and the reagents.

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution. The base deprotonates the thiol group, forming a thiolate anion, which is a potent nucleophile.

  • Methylation: Introduce a methylating agent, typically methyl iodide (CH₃I), to the reaction mixture. The thiolate anion will readily attack the electrophilic methyl group, forming the desired S-methylated product.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol to obtain crystals suitable for X-ray diffraction.[2]

Workflow for the Synthesis of this compound Derivatives:

start 2-Thiazoline-2-thione dissolution Dissolve in Polar Aprotic Solvent start->dissolution deprotonation Add Mild Base (e.g., K₂CO₃) dissolution->deprotonation methylation Add Methylating Agent (e.g., CH₃I) deprotonation->methylation monitoring Monitor by TLC methylation->monitoring workup Precipitate in Water & Filter monitoring->workup purification Recrystallize workup->purification product This compound Derivative Crystals purification->product

Caption: General synthetic workflow for S-methylation of 2-thiazoline-2-thiones.

Single-Crystal X-ray Diffraction

Obtaining high-quality crystals is the most critical and often the most challenging step in X-ray crystallography.

Crystallization Techniques:

  • Slow Evaporation: This is the most common and straightforward method. The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solvent is then allowed to evaporate slowly and undisturbed at room temperature. For many thiazoline derivatives, ethanol has proven to be an effective solvent for growing single crystals.[3]

  • Vapor Diffusion (Hanging Drop or Sitting Drop): This technique is particularly useful when only small amounts of the compound are available. A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the compound, leading to crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth.

Data Collection and Structure Refinement:

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and the electron density map of the molecule. This electron density map is used to build and refine the final molecular structure.

Comparative Crystallographic Analysis

This section provides a comparative analysis of the crystal structure of 2-(methylthio)thiazolo[5,4-c]pyridine with other relevant thiazoline derivatives. This comparison highlights the influence of the methylthio group and other substituents on the molecular geometry and crystal packing.

Case Study: 2-(Methylthio)thiazolo[5,4-c]pyridine

The crystal structure of 2-(methylthio)thiazolo[5,4-c]pyridine (C₇H₆N₂S₂) provides a key reference point for this guide.[2]

Molecular Structure of 2-(Methylthio)thiazolo[5,4-c]pyridine:

Caption: 2D representation of 2-(methylthio)thiazolo[5,4-c]pyridine.

Key Crystallographic Data for 2-(Methylthio)thiazolo[5,4-c]pyridine and Comparators:

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-(Methylthio)thiazolo[5,4-c]pyridine C₇H₆N₂S₂MonoclinicP2₁/n10.12313.86111.72891.538[2]
Thiazoline Derivative 5c C₁₄H₁₂N₂O₂SMonoclinicP2₁/c10.43511.85311.127102.34[3]
Manganese-Thiazoline Complex 1 C₁₃H₈Mn₂N₂O₇S₄OrthorhombicPbca12.414716.241619.084190[1]
Analysis of Structural Features
  • Bond Lengths and Angles: The C-S and C=N bond lengths within the thiazoline ring are characteristic of this heterocyclic system. In 2-(methylthio)thiazolo[5,4-c]pyridine, the exocyclic C-S bond to the methyl group will have a distinct length compared to the endocyclic C-S bonds, reflecting its single bond character. A detailed comparison of these bond lengths with other thiazoline derivatives reveals the electronic influence of different substituents.

  • Conformation and Planarity: The thiazoline ring typically adopts a nearly planar conformation. The degree of planarity can be influenced by the substituents on the ring. In the case of the fused thiazolo[5,4-c]pyridine system, the entire heterocyclic core is expected to be largely planar.

  • Intermolecular Interactions: The crystal packing of these molecules is stabilized by various non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. In the absence of strong hydrogen bond donors in this compound itself, C-H···N and C-H···S interactions, along with π-π stacking of the aromatic rings, are likely to be the dominant forces in the crystal lattice. The presence of other functional groups in derivatives, such as the carbonyl and NH groups in Thiazoline Derivative 5c, introduces stronger hydrogen bonding, leading to different packing motifs.[3]

Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of these derivatives requires a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure in solution.[3] The chemical shifts of the protons and carbons in the thiazoline ring and the methylthio group provide valuable information about the electronic environment of the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming their elemental composition.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the C=N and C-S bonds, which have characteristic absorption frequencies.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structure, which is crucial for understanding their chemical reactivity and biological activity. This guide has outlined the key experimental procedures for their synthesis and crystallographic characterization and has provided a comparative analysis of their structural features. By integrating crystallographic data with other spectroscopic techniques, researchers can build a comprehensive understanding of these important heterocyclic compounds, paving the way for the design of novel therapeutic agents and functional materials.

References

  • Ghosh, S., Ahmed, F., Al-Mamun, R., Haworth, D. T., Lindeman, S. V., Siddiquee, T. A., Bennett, D. W., & Kabir, S. E. (2009). Investigations of 2-Thiazoline-2-thiol as a Ligand: Synthesis and X-ray Structures of [Mn₂(CO)₇(μ-NS₂C₃H₄)₂] and [Mn(CO)₃(PPh₃)(κ²-NS₂C₃H₄)].
  • Al-Harthy, T. S., Shongwe, M. S., Husband, J., Al-Busaidi, I. J., Al-Harrasi, A., & Al-Azri, N. A. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 207, 219-228. [Link]
  • Gaber, Y., Al-Garni, H., Al-Sayari, A., Mohsnah, A. J., Abdel-Shafy, N., Al-Marhoon, Z., & Al-Aizari, F. (2019).
  • Tian, X. Z., Du, J. P., & Sun, Y. P. (2014). Crystal structure of 2-(methylthio)thiazolo[5,4-c]pyridine, C7H6N2S2. Zeitschrift für Kristallographie-New Crystal Structures, 229(2), 131-132. [Link]
  • Britton, D., & Dunitz, J. D. (2022). X-ray crystallography. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press. [Link]

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A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of proteomics and metabolomics, isotopic labeling is an indispensable tool. It unlocks the ability to trace, identify, and quantify molecules within complex biological systems with high precision. The choice of labeling reagent is a critical decision that dictates the scope and success of these experiments. This guide provides an in-depth comparison of 2-(Methylthio)-2-thiazoline (MTT), a reagent for targeting carboxyl groups, with other established isotopic labeling strategies, supported by experimental insights to inform your selection process.

The Principle of Isotopic Labeling in Mass Spectrometry

At its core, stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N.[1][2] This creates a "heavy" version of the molecule that is chemically identical to its natural, "light" counterpart but distinguishable by its mass in a mass spectrometer.[3][4] By labeling one sample population with the heavy tag and leaving another as a light control, researchers can mix the samples and analyze them simultaneously. The relative signal intensities of the heavy and light peaks in the mass spectrum provide accurate quantification of changes in protein or metabolite abundance between the samples.[3]

Introducing this compound: A Focus on the C-Terminus

While many popular labeling methods target primary amines (at the N-terminus and on lysine side chains), this compound (MTT) offers a valuable alternative by reacting specifically with carboxyl groups. This makes it particularly useful for applications focused on the C-terminus of peptides and proteins, a region that is often challenging to analyze.[5] C-terminal analysis is crucial for identifying protein isoforms, studying post-translational modifications, and ensuring the quality control of therapeutic proteins.[5]

The chemical structure of this compound is C₄H₇NS₂.[6] Its utility extends beyond simple labeling, as it has been explored as a reagent for C-terminal peptide sequencing.[7] The reaction mechanism involves the activation of the carboxyl group, followed by nucleophilic attack by the thiazoline moiety.

A Comparative Analysis: this compound vs. Other Labeling Strategies

The selection of a labeling reagent should be guided by the specific research question, the nature of the sample, and the analytical workflow. Here, we compare MTT with other common approaches.

FeatureThis compound (MTT)Amine-Reactive Tags (e.g., TMT, iTRAQ)Metabolic Labeling (e.g., SILAC)
Target Functional Group Carboxyl Groups (C-terminus, Asp, Glu)Primary Amines (N-terminus, Lys)All amino acids (in vivo incorporation)
Reaction Type Chemical DerivatizationChemical DerivatizationIn vivo metabolic incorporation
Specificity High for carboxyl groupsHigh for primary aminesDependent on amino acid metabolism
Multiplexing Capability LimitedHigh (up to 18-plex with TMTpro)Typically 2-4 samples
Sample Type Suitability In vitro labeling of purified proteins/peptidesIn vitro labeling of complex protein digestsLive cell cultures
Key Advantage Enables C-terminal analysis and sequencingHigh-throughput quantitative proteomicsHigh accuracy, reflects de novo synthesis
Limitations Lower multiplexing, potential side reactionsMisses C-terminal informationNot suitable for all sample types (e.g., tissues)

Key Insights:

  • Complementary Approaches: MTT and amine-reactive tags should be viewed as complementary rather than competing. While amine-reactive tags provide excellent coverage for general quantitative proteomics, MTT offers a specialized tool for interrogating the C-terminus, which is often overlooked.

  • SILAC for Dynamic Studies: For studying protein turnover and dynamics in cell culture, metabolic labeling with SILAC remains the gold standard due to its high accuracy and ability to label newly synthesized proteins.[3]

  • Chemical Labeling for Versatility: Chemical labeling methods like MTT and TMT offer greater flexibility as they can be applied to a wider range of sample types, including biofluids and tissues, that are not amenable to metabolic labeling.

Experimental Protocol: C-Terminal Labeling of Peptides with this compound

This protocol provides a general framework for the isotopic labeling of peptide carboxyl groups using MTT. Optimization may be required for specific peptides and experimental goals.

Materials:

  • This compound (light and heavy isotopic versions)

  • Peptide sample

  • Activation reagent (e.g., a carbodiimide like EDC)

  • Reaction buffer (e.g., MES buffer, pH 5.5-6.5)

  • Quenching solution (e.g., hydroxylamine)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Mass spectrometer

Workflow Diagram:

G cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis Peptide Dissolve Peptide in Buffer Add_EDC Add EDC to Activate Carboxyl Groups Peptide->Add_EDC Activation Add_MTT Add Isotopic MTT Reagent Add_EDC->Add_MTT Labeling Incubate Incubate at Room Temperature Add_MTT->Incubate Quench Quench Reaction Incubate->Quench Stopping the reaction SPE SPE Desalting & Purification Quench->SPE Dry Dry Labeled Peptide SPE->Dry MS_Analysis LC-MS/MS Analysis Dry->MS_Analysis

Caption: Experimental workflow for isotopic labeling of peptides with this compound.

Step-by-Step Procedure:

  • Peptide Solubilization: Dissolve the lyophilized peptide sample in the reaction buffer to a final concentration of 1-5 mg/mL. The choice of buffer and pH is critical for efficient carboxyl group activation.

  • Carboxyl Group Activation: Add the activating reagent (e.g., EDC) to the peptide solution. The molar ratio of EDC to peptide should be optimized, but a 10- to 50-fold excess is a good starting point. Incubate for 5-10 minutes at room temperature.

  • Labeling Reaction: Add the light or heavy version of this compound to the activated peptide solution. A 5- to 20-fold molar excess of the labeling reagent over the peptide is recommended.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time may need to be optimized based on the specific peptide sequence.

  • Quenching: Stop the reaction by adding a quenching solution, such as hydroxylamine, to consume any unreacted EDC.

  • Sample Cleanup: Remove excess reagents and salts using a suitable solid-phase extraction (SPE) method, such as C18 cartridges.

  • Analysis: The labeled peptide is now ready for analysis by mass spectrometry.

Expert Insights:

  • pH Control is Crucial: The efficiency of carboxyl group activation with carbodiimides is highly pH-dependent. Maintaining a slightly acidic pH (5.5-6.5) is optimal for this step.

  • Side Reactions: Be aware of potential side reactions, such as the modification of tyrosine, serine, and threonine residues. These can often be minimized by optimizing reaction conditions.

  • Isotopic Purity: Always verify the isotopic purity of the labeled reagent to ensure accurate quantification.

Conclusion

This compound presents a valuable and targeted approach for isotopic labeling studies, particularly when the research focus is on the C-terminal end of proteins and peptides. While high-throughput quantitative proteomics will continue to be dominated by amine-reactive tags, the strategic use of MTT can provide crucial data that would otherwise be missed. By understanding the comparative advantages and limitations of different labeling strategies, researchers can make informed decisions to design robust experiments that yield high-quality, actionable data.

References

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.
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  • Hawke, D. H., & Boyd, V. L. (1993). U.S. Patent No. 5,180,807. Washington, DC: U.S.
  • MtoZ Biolabs. (n.d.). C-Terminal Protein Sequencing: Methods, Applications, and Significance.
  • Morninstar. (n.d.). C-Terminal vs N-Terminal Sequencing: Key Differences, Methods, and Applications.
  • Boyd, V. L., et al. (1992). Compact Protein Sequencer for the C-terminal Sequence Analysis of Peptides and Proteins. Protein Science, 1(11), 1433-1442. [Link]
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  • Bernardim, B., et al. (2016). Rapid, Stable, Chemoselective Labeling of Thiols with Julia–Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.
  • Kluger, B., et al. (2015). Stable isotopic labelling-assisted untargeted metabolic profiling reveals novel conjugates of the mycotoxin deoxynivalenol in wheat. Analytical and Bioanalytical Chemistry, 407(23), 7063-7072. [Link]
  • Holland, D. O., & Mamalis, P. (1958). Thiazolidines. Part III. The reaction of 2-methylthio-5-phenyl-thiazoline-4-carboxylic acid with thionyl chloride and phosphorus pentachloride. Journal of the Chemical Society (Resumed), 4596-4598. [Link]
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  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
  • Logue, B. A., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Toxicology Mechanisms and Methods, 19(3), 202-208. [Link]
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A Researcher's Guide to the Kinetic Analysis of Thiol- and Amine-Reactive Compounds: A Comparative Study Centered on 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control and understanding of conjugation reactions are paramount. The ability to selectively modify proteins and other biomolecules with probes, drugs, or other functionalities underpins a vast array of modern biological research and therapeutic development. While a variety of reagents exist for targeting specific amino acid residues, a thorough understanding of their reaction kinetics is crucial for optimizing labeling efficiency, ensuring reproducibility, and minimizing off-target effects.

This guide provides an in-depth kinetic analysis of reactions involving the promising but less-characterized reagent, 2-(Methylthio)-2-thiazoline, and compares its potential performance with well-established alternatives for amine and thiol modifications. While comprehensive kinetic data for this compound remains limited in publicly accessible literature, this guide will equip researchers with the foundational knowledge and experimental frameworks to evaluate its efficacy against current industry standards.

Introduction to this compound: A Reagent of Untapped Potential

This compound is a heterocyclic compound featuring a reactive methylthio group attached to a thiazoline ring. Thiazolines, in general, are recognized for their versatile reactivity, with the carbon atom of the C=N bond acting as an electrophilic center.[1] This inherent reactivity suggests the potential of this compound as a reagent for modifying nucleophilic residues on biomolecules, such as the primary amines of lysine residues or the thiols of cysteine residues. The proposed reaction mechanism involves the nucleophilic attack on the C2 carbon of the thiazoline ring, leading to the displacement of the methylthio leaving group and the formation of a stable covalent bond.

Despite its synthetic accessibility and the known reactivity of the thiazoline core, a significant gap exists in the scientific literature regarding the quantitative kinetic analysis of its reactions with biological nucleophiles. This lack of data presents a considerable hurdle for its adoption in bioconjugation applications where precise control and predictability are essential.

The Gold Standards: Kinetic Profiles of Amine and Thiol-Reactive Alternatives

To provide a framework for evaluating this compound, we will first delve into the kinetic analysis of two widely used classes of bioconjugation reagents: N-hydroxysuccinimide (NHS) esters for primary amines and maleimides for thiols.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse for Amine Modification

NHS esters are the most common reagents for labeling primary amines on proteins and peptides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group to form a stable amide bond.[2]

NHS_Reaction Protein_NH2 Protein-NH₂ (Nucleophile) NHS_Ester R-CO-O-NHS (NHS Ester) Protein_NH2->NHS_Ester NHS_Ester->Protein_NH2 Intermediate Tetrahedral Intermediate Product Protein-NH-CO-R (Amide Bond) Intermediate->Product k₂ NHS NHS (Leaving Group)

Caption: Reaction mechanism of an NHS ester with a primary amine.

The aminolysis of NHS esters is a second-order reaction, with the rate dependent on the concentrations of both the NHS ester and the amine. However, the reaction is often performed under pseudo-first-order conditions with an excess of the labeling reagent. A critical competing reaction is the hydrolysis of the NHS ester, which becomes more significant at higher pH.[2][3] The half-life of hydrolysis for a typical NHS ester can be as short as 10 minutes at pH 8.6.[2]

Reagent ClassNucleophileSecond-Order Rate Constant (k₂)ConditionsReference
NHS EstersPrimary Amines~1 - 100 M⁻¹s⁻¹Aqueous buffer, pH 7.0-8.5[4]
Maleimides: The Go-To Reagent for Thiol Modification

Maleimides are highly efficient reagents for the selective modification of thiol groups, primarily from cysteine residues. The reaction is a Michael addition, where the thiolate anion acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond, forming a stable thioether linkage.[5][6][7]

Maleimide_Reaction Protein_SH Protein-S⁻ (Thiolate) Maleimide Maleimide Protein_SH->Maleimide Product Thioether Adduct UV_Vis_Workflow Start Prepare Reactant Solutions Scan Determine λmax Start->Scan Mix Mix Reactants in Cuvette Scan->Mix Monitor Monitor Absorbance vs. Time Mix->Monitor Analyze Analyze Data (k_obs) Monitor->Analyze End Determine Rate Constant Analyze->End NMR_Workflow Start Prepare Reactants in NMR Tube Acquire_t0 Acquire Initial Spectrum (t=0) Start->Acquire_t0 Incubate Incubate at Reaction Temperature Acquire_t0->Incubate Acquire_tn Acquire Spectra at Time Intervals Incubate->Acquire_tn Integrate Integrate Reactant and Product Peaks Acquire_tn->Integrate Plot Plot Concentration vs. Time Integrate->Plot End Determine Rate Constant Plot->End

Caption: Workflow for kinetic analysis using NMR spectroscopy.

  • Sample Preparation:

    • Dissolve the nucleophile in a deuterated buffer (e.g., PBS in D₂O) in an NMR tube.

    • Add an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.

  • Reaction Monitoring:

    • Acquire an initial ¹H NMR spectrum of the nucleophile solution.

    • Initiate the reaction by adding a small, precise volume of the electrophile stock solution to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the signals corresponding to a unique proton on the reactant and a unique proton on the product.

    • Normalize the integrals to the internal standard to determine the concentration of the reactant and product at each time point.

    • Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law to determine the rate constant.

Stopped-Flow Spectroscopy for Fast Reactions

For reactions that are too fast to be monitored by manual mixing (typically with half-lives of less than a few seconds), stopped-flow spectroscopy is the method of choice. T[8][9][10][11][12]his technique allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress.

Stopped_Flow_Workflow Load Load Reactants into Syringes Inject Rapid Injection and Mixing Load->Inject Stop Flow Stops in Observation Cell Inject->Stop Monitor Monitor Signal (Absorbance/Fluorescence) Stop->Monitor Analyze Fit Data to Kinetic Model Monitor->Analyze End Determine Rate Constant Analyze->End

Caption: Workflow for kinetic analysis using stopped-flow spectroscopy.

  • Instrument Setup:

    • Prepare and degas the reactant solutions and the reaction buffer.

    • Load the reactant solutions into the drive syringes of the stopped-flow instrument.

  • Kinetic Measurement:

    • Set the instrument parameters, including the drive pressure, data acquisition rate, and total acquisition time.

    • Initiate a "push" to rapidly mix the reactants and fill the observation cell. The flow is then abruptly stopped, and data acquisition is triggered.

    • Monitor the change in absorbance or fluorescence as a function of time.

    • Perform multiple pushes and average the data to improve the signal-to-noise ratio.

  • Data Analysis:

    • Fit the kinetic traces to the appropriate mathematical model (e.g., single or double exponential decay) to extract the observed rate constants.

    • Determine the second-order rate constant by measuring the observed rate constant at different concentrations of the excess reactant.

Concluding Remarks and Future Directions

The kinetic analysis of bioconjugation reactions is not merely an academic exercise; it is a critical component of robust and reproducible science. While this compound presents an intriguing scaffold for the development of new bioconjugation reagents, the current lack of quantitative kinetic data severely limits its practical application.

This guide has provided a comprehensive overview of the kinetic profiles of the current gold-standard reagents for amine and thiol modification, along with detailed experimental protocols to facilitate the kinetic characterization of novel compounds. It is our hope that this information will not only serve as a valuable resource for researchers in their daily work but also inspire the scientific community to undertake the necessary studies to fully elucidate the kinetic properties of promising reagents like this compound. Such studies are essential to unlock their full potential and to expand the toolbox of reagents available for the precise and efficient modification of biomolecules.

References

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A Researcher's Comparative Guide to the Computational Validation of 2-(Methylthio)-2-thiazoline Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Computational Underpinnings of 2-(Methylthio)-2-thiazoline Reactivity: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of computationally validated reaction mechanisms of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. By synthesizing theoretical calculations with available experimental data, this document aims to offer a nuanced understanding of the factors governing its reactivity, thereby empowering researchers to make more informed decisions in their synthetic and developmental endeavors.

Introduction: The Significance of this compound and Its Mechanistic Scrutiny

This compound and its derivatives are key structural motifs in a variety of biologically active molecules.[1] A thorough understanding of their reaction mechanisms is paramount for the rational design of novel therapeutics and the optimization of synthetic routes. Computational chemistry has emerged as an indispensable tool for elucidating complex reaction pathways, providing insights into transition states and intermediates that are often difficult to observe experimentally.[2] This guide will explore the computational validation of plausible reaction mechanisms for this compound, with a particular focus on hydrolysis, a critical reaction pathway influencing its stability and bioavailability.

The Computational Gauntlet: Methodologies for Validating Reaction Mechanisms

The validation of a proposed reaction mechanism is a multi-faceted process that relies on a synergistic interplay between computational modeling and experimental verification. The primary computational tool for this purpose is Density Functional Theory (DFT) , a quantum mechanical method that offers a favorable balance between accuracy and computational cost for studying molecular systems of this size.[3][4]

The Cornerstone of Mechanistic Insight: Transition State Theory

At the heart of understanding reaction rates and pathways lies Transition State Theory (TST) .[5][6] TST posits that a reaction proceeds from reactants to products through a high-energy transition state. Computational methods are employed to locate these transition state structures on the potential energy surface and to calculate the associated activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.

The Digital Solvent: Accounting for the Reaction Environment

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction energetics.[7][8] Computational models account for this in two primary ways:

  • Implicit Solvent Models: These models treat the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to approximate bulk solvent effects.[9][10]

  • Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, allowing for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, this method can provide a more accurate picture of the reaction environment.[8][11]

The choice between implicit and explicit solvent models depends on the specific reaction and the level of detail required. For reactions where specific solvent interactions are expected to play a crucial role, an explicit or a hybrid implicit-explicit model is often preferred.[7]

Hydrolysis of this compound: A Tale of Two (or More) Mechanisms

The hydrolysis of the 2-methylthio-2-thiazoline ring is a key reaction to consider, as it can lead to the degradation of the parent molecule. Based on experimental studies of the closely related 2-methyl-Δ2-thiazoline, we can propose and computationally evaluate several potential mechanisms for the hydrolysis of this compound.[12]

Proposed Mechanism 1: Acid-Catalyzed Hydrolysis via a Tetrahedral Intermediate

This mechanism, analogous to the acid-catalyzed hydrolysis of esters, involves the initial protonation of the thiazoline nitrogen, followed by the nucleophilic attack of a water molecule at the C2 position. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the ring-opened product.

Experimental Protocol: Computational Validation of Mechanism 1

  • Geometry Optimization: The ground state geometries of the this compound reactant, the protonated intermediate, the water molecule, the transition state for water attack, the tetrahedral intermediate, and the final products are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set appropriate for sulfur-containing compounds (e.g., 6-311+G(d,p)).[13][14]

  • Transition State Search: A transition state search algorithm (e.g., Berny optimization) is employed to locate the saddle point on the potential energy surface corresponding to the nucleophilic attack of water.

  • Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm that reactants, intermediates, and products are true minima (zero imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Solvation effects are incorporated using an appropriate implicit or explicit solvent model.

  • Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to confirm that the located transition state connects the reactant and product states.

Proposed Mechanism 2: Neutral Hydrolysis

Under neutral conditions, the reaction could proceed via the direct nucleophilic attack of a water molecule on the C2 carbon without prior protonation. Computationally, this would be investigated using a similar protocol as for the acid-catalyzed mechanism, but without the initial protonation step.

Alternative Pathway: Ring Opening Initiated by Attack at Sulfur

An alternative, though likely less favorable, mechanism could involve the initial attack of a nucleophile at the exocyclic sulfur atom of the methylthio group. This would lead to a different set of intermediates and products. Computational analysis of this pathway would provide a quantitative comparison of its energetic feasibility relative to the attack at the C2 carbon.

Comparative Analysis: Weaving Together Computational and Experimental Threads

Table 1: Comparison of Computational Predictions with Experimental Observations for Thiazoline Hydrolysis

ParameterComputational Prediction (Hypothetical for this compound)Experimental Observation (for 2-Methyl-Δ2-thiazoline)[12]Interpretation
pH Dependence Lower activation barrier for the acid-catalyzed pathway compared to the neutral pathway.Reaction rate is maximal at approximately pH 3 and decreases at higher and lower pH values.The computational finding of a lower barrier for the acid-catalyzed mechanism would be consistent with the experimentally observed rate maximum in the acidic pH range.
Rate-Determining Step The energy of the transition state for the nucleophilic attack of water will be the highest point on the reaction energy profile.The overall reaction follows first-order kinetics.The computational model should identify a single, rate-limiting transition state to be in agreement with the experimental kinetics.
Product Distribution The calculated thermodynamics should favor the formation of the ring-opened product.The hydrolysis leads to the formation of N- and S-acetyl-β-mercaptoethylamines.The computational model should predict the formation of analogous ring-opened products for this compound.

The experimental observation that the hydrolysis of 2-methyl-Δ2-thiazoline is fastest around pH 3 strongly suggests that an acid-catalyzed mechanism is at play.[12] Computational studies on this compound would be expected to corroborate this by demonstrating a significantly lower activation energy for the proton-assisted pathway compared to the neutral pathway.

Visualizing the Pathways: A Graph-Based Representation

To facilitate a clearer understanding of the proposed reaction mechanisms and the computational workflow, the following diagrams are provided.

Reaction_Mechanism_Comparison cluster_mechanism1 Mechanism 1: Acid-Catalyzed Hydrolysis cluster_mechanism2 Mechanism 2: Neutral Hydrolysis R1 Reactant + H+ P_Int1 Protonated Intermediate R1->P_Int1 Protonation TS1 Transition State 1 P_Int1->TS1 + H2O Tet_Int1 Tetrahedral Intermediate TS1->Tet_Int1 P1 Products Tet_Int1->P1 Ring Opening R2 Reactant + H2O TS2 Transition State 2 R2->TS2 Tet_Int2 Tetrahedral Intermediate TS2->Tet_Int2 P2 Products Tet_Int2->P2 Ring Opening

Figure 1: Comparison of acid-catalyzed and neutral hydrolysis pathways for this compound.

Computational_Workflow start Propose Reaction Mechanism(s) geom_opt Geometry Optimization (DFT) start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_analysis Frequency Analysis ts_search->freq_analysis energy_calc Single-Point Energy Calculation (with Solvation Model) freq_analysis->energy_calc irc IRC Calculation energy_calc->irc comparison Compare with Experimental Data irc->comparison conclusion Validated Mechanism comparison->conclusion

Figure 2: A generalized workflow for the computational validation of a reaction mechanism.

Conclusion and Future Directions

The computational validation of reaction mechanisms provides an invaluable framework for understanding the reactivity of molecules like this compound. While a definitive computational study on this specific molecule remains to be published, the methodologies outlined in this guide, coupled with experimental data from analogous systems, allow for the formulation of credible mechanistic hypotheses.

Future work should focus on performing detailed DFT calculations on the proposed hydrolysis and other relevant reaction pathways of this compound. Such studies would not only provide quantitative insights into its reactivity but also serve as a predictive tool for designing next-generation derivatives with tailored stability and activity profiles. The synergy between computational and experimental chemistry will undoubtedly continue to be a driving force in the advancement of drug discovery and development.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-(Methylthio)-2-thiazoline (2-MTT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Specificity

2-(Methylthio)-2-thiazoline (2-MTT) is a heterocyclic compound with a growing presence in diverse research and development sectors, including its use as a synthetic building block and its exploration in agricultural and pharmaceutical applications.[1][2] As the utility of 2-MTT expands, so does the need for robust and specific analytical methods to detect and quantify it in complex matrices. Immunoassays, prized for their sensitivity and high-throughput capabilities, are a popular choice for the detection of small molecules like 2-MTT.[3]

However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody recognizes and binds to molecules other than the intended target analyte. This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-MTT, enabling researchers to validate the specificity of their analytical methods. We will delve into the principles of competitive ELISA, a common format for small molecule detection, and present a detailed protocol and comparative data for assessing the cross-reactivity of a panel of structurally related compounds.[4][5][6]

Understanding the Analytical Approach: Competitive ELISA for Small Molecule Detection

Due to their small size, haptens like 2-MTT cannot be simultaneously bound by two antibodies, a requirement for the standard "sandwich" ELISA format.[6][7] Therefore, a competitive immunoassay is the method of choice.[4][5] In this format, the analyte in the sample (free 2-MTT) competes with a labeled or immobilized 2-MTT analog for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 2-MTT in the sample.

The workflow for a competitive ELISA to determine cross-reactivity is outlined below.

Competitive_ELISA_Workflow cluster_coating Step 1: Plate Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Binding cluster_washing1 Step 4: Washing cluster_detection Step 5: Detection cluster_washing2 Step 6: Washing cluster_signal Step 7: Signal Generation cluster_readout Step 8: Readout & Analysis Coating Microtiter plate wells are coated with a 2-MTT-protein conjugate (e.g., 2-MTT-BSA). Blocking Unbound sites on the well surface are blocked to prevent non-specific binding. Coating->Blocking Incubate & Wash Competition A mixture of a fixed amount of anti-2-MTT antibody and varying concentrations of the test compound (or 2-MTT standard) is added to the wells. Blocking->Competition Add reagents Washing1 Unbound antibodies and test compounds are washed away. Competition->Washing1 Incubate Detection A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added. Washing1->Detection Add secondary Ab Washing2 Excess secondary antibody is washed away. Detection->Washing2 Incubate Signal A substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change). Washing2->Signal Add substrate Readout The signal intensity is measured and is inversely proportional to the concentration of the test compound. Signal->Readout Incubate

Figure 1: Workflow of a Competitive ELISA for Cross-Reactivity Assessment.

Experimental Design: A Hypothetical Cross-Reactivity Panel for 2-MTT

To rigorously assess the specificity of an anti-2-MTT antibody, a panel of compounds with varying degrees of structural similarity to 2-MTT should be tested. The selection of these compounds is critical for understanding the epitope recognized by the antibody.

Panel of Test Compounds:

  • 2-(Ethylthio)-2-thiazoline: A close analog with a different alkylthio group.

  • 2-Methyl-2-thiazoline: An analog lacking the thio-group.

  • Thiazolidine-2-thione: A related structure with a thioketone group.

  • 2-Mercaptobenzothiazole: A compound containing a thiazole ring fused to a benzene ring.

  • 2-Amino-2-thiazoline: An analog with an amino group instead of the methylthio group.

  • Cysteine: An amino acid containing a thiol group, to test for reactivity with the sulfur-containing moiety.

  • N-Acetylcysteine: A derivative of cysteine.

  • 2-Methyl-4-isothiazolin-3-one (MIT): A structurally different isothiazolinone, a common preservative, to check for broader class reactivity.[8][9]

Data Presentation: Quantifying Cross-Reactivity

The cross-reactivity of each compound is determined by comparing its IC50 value (the concentration that causes 50% inhibition of the signal) to the IC50 value of 2-MTT. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 2-MTT / IC50 of Test Compound) x 100

Below is a table of hypothetical results for our experimental panel.

CompoundStructureHypothetical IC50 (nM)% Cross-Reactivity
This compound (2-MTT) Target Analyte10100%
2-(Ethylthio)-2-thiazolineClose Analog5020%
2-Methyl-2-thiazolineAnalog5002%
Thiazolidine-2-thioneRelated Structure> 10,000< 0.1%
2-MercaptobenzothiazoleFused Ring Structure> 10,000< 0.1%
2-Amino-2-thiazolineAnalog1,0001%
CysteineThiol-containing Amino Acid> 10,000< 0.1%
N-AcetylcysteineCysteine Derivative> 10,000< 0.1%
2-Methyl-4-isothiazolin-3-one (MIT)Isothiazolinone> 10,000< 0.1%

Interpretation of Results

  • High Specificity: The antibody demonstrates high specificity for 2-MTT.

  • Minor Cross-Reactivity with a Close Analog: The 20% cross-reactivity with 2-(Ethylthio)-2-thiazoline suggests that while the methylthio group is a key part of the epitope, some variation is tolerated. This is a critical piece of information, as it indicates that other alkylthio-thiazoline derivatives may also be detected by the assay.

  • Low to Negligible Cross-Reactivity with Other Analogs: The low cross-reactivity with 2-Methyl-2-thiazoline and 2-Amino-2-thiazoline indicates that the methylthio group is crucial for strong antibody binding.

  • No Cross-Reactivity with Structurally Dissimilar Compounds: The lack of reactivity with thiazolidine-2-thione, 2-mercaptobenzothiazole, cysteine, N-acetylcysteine, and MIT confirms the specificity of the antibody for the this compound structure.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a step-by-step guide for performing a cross-reactivity study.

Materials:

  • 96-well microtiter plates

  • 2-MTT-BSA conjugate (for coating)

  • Anti-2-MTT primary antibody

  • Test compounds

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the 2-MTT-BSA conjugate to a predetermined optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2-MTT standard and each test compound.

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted anti-2-MTT primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the 2-MTT standard and each test compound.

    • Determine the IC50 value for each curve.

    • Calculate the percent cross-reactivity for each test compound using the formula provided earlier.

Conclusion

This guide provides a comprehensive overview of the principles and practices for conducting cross-reactivity studies of this compound. By following a structured experimental design and a robust analytical protocol, researchers can confidently assess the specificity of their immunoassays. The hypothetical data and interpretations presented herein serve as a practical example of how to evaluate and report cross-reactivity, ensuring the reliability and validity of analytical results for 2-MTT in various research and development settings.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]
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  • Rivello, J., et al. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]
  • Rivello, J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Rivello, J., et al. (2018, December 11). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. figshare. [Link]
  • Johansen, J. D., et al. (2017, January). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. PubMed. [Link]
  • Hernández-Pérez, J., et al. (2023, April 3). Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity. MDPI. [Link]
  • Johansen, J. D., et al. (2017). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay.
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  • Pirvu, L. (2001). Determination of 2-(thiocyanomethylthiol)benzothiazole and 2-mercaptobenzothiazole in chrome tanning liquors using derivative absorption spectra and partial least squares regression.
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  • Kalinina, I., et al. (2021, July 17).
  • Isaksson, M., et al. (2008, January). Cross-reactivity between methylchloroisothiazolinone/methylisothiazolinone, methylisothiazolinone, and other isothiazolinones in workers at a plant producing binders for paints and glues. PubMed. [Link]
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  • Wang, Z., et al. (2019, June 26). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. MDPI. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(Methylthio)-2-thiazoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 2-(Methylthio)-2-thiazoline is a valuable building block in synthetic and medicinal chemistry.[1] Its utility is directly dependent on its purity, as contaminants can lead to undesirable side reactions, altered biological activity, and complications in regulatory approval processes. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for assessing the purity of such compounds. This guide provides an in-depth comparison of HPLC methodologies, offers a detailed, field-tested protocol for optimal purity determination, and explains the scientific rationale behind the chosen parameters to ensure robust and reliable results.

Introduction: The Imperative of Purity for this compound

This compound (C₄H₇NS₂) is a liquid reagent frequently used in the synthesis of more complex heterocyclic systems. Given its reactive nature, the synthetic batch may contain various impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. For researchers in drug development, accurately quantifying the purity of this starting material is not merely a quality control step; it is a foundational requirement for reproducible results and for meeting the stringent criteria set by regulatory bodies.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy. The choice of the HPLC method, however, is critical. The polarity and chemical nature of this compound and its potential impurities dictate the most effective chromatographic approach.

The Chromatographic Principle: Selecting the Right HPLC Mode

The primary challenge in analyzing this compound lies in its moderate polarity. This characteristic places it in a chromatographic "middle ground," where several HPLC modes could be considered. Here, we compare the two most logical approaches: Reverse-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reverse-Phase HPLC (RP-HPLC): This is the most widely used HPLC mode, employing a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[2][3] Separation is based on hydrophobicity; less polar compounds are retained longer. Given that many organic impurities are likely to be less polar than the starting materials, RP-HPLC is a strong candidate.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a largely organic mobile phase.[4] It is particularly effective for separating polar and hydrophilic compounds that show little retention in RP-HPLC.[4][5][6] If the synthesis of this compound involves highly polar starting materials or byproducts, HILIC could offer superior resolution for these species.[4]

Method Comparison: RP-HPLC vs. HILIC

The selection of the optimal method requires a careful evaluation of their respective strengths and weaknesses for this specific application. The following table provides a comparative summary:

ParameterReverse-Phase (RP-HPLC) with C18 ColumnHydrophilic Interaction (HILIC)Rationale & Expert Insight
Primary Separation Based on hydrophobicity.Based on hydrophilicity and partitioning.RP-HPLC is generally more robust and reproducible for a wider range of compounds, making it the preferred starting point.
Retention of Analyte Moderate retention expected.Stronger retention of the analyte and polar impurities.While HILIC might offer stronger retention, it can also lead to longer analysis times and potential peak tailing if not perfectly optimized.
Mobile Phase Water/Acetonitrile or Water/Methanol gradients. Buffers (e.g., phosphate, formate) can be added to control peak shape.High organic content (>80% Acetonitrile) with a small amount of aqueous buffer.RP-HPLC mobile phases are generally simpler to prepare and less prone to the phase separation issues that can occur with HILIC.
Column Equilibration Fast and straightforward.Can be slow and require extended equilibration times to achieve reproducible retention.The rapid equilibration of RP-HPLC columns is a significant advantage in a high-throughput or QC environment.
Sensitivity (MS) Good, but ion suppression can occur with some buffers.Excellent, as the high organic content of the mobile phase promotes efficient desolvation and ionization in Mass Spectrometry.[4]If MS detection is the primary goal, HILIC holds an advantage. For standard UV detection, this is less of a concern.
Best For... General purity screening and quantification of the main component and less polar impurities.Resolving highly polar impurities that elute in the void volume in RP-HPLC.For a general purity assessment, RP-HPLC is the more versatile and reliable choice.

In-Depth Protocol: Optimized Reverse-Phase HPLC Method

This protocol is designed to be a self-validating system, incorporating checks to ensure the reliability of the obtained data.

Instrumentation and Reagents
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Formic Acid (FA), >99% purity.

  • Synthesized this compound sample.

  • Reference standard of this compound (if available, >99% purity).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier sharpens peaks by ensuring consistent ionization of any acidic or basic functional groups.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 10 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

HPLC Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe industry standard for RP-HPLC, offering excellent resolving power for a wide range of organic molecules.[2]
Mobile Phase A: 0.1% FA in Water, B: 0.1% FA in ACNA simple, MS-compatible mobile phase that provides good peak shape.
Gradient 10% B to 90% B over 15 minutesA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of speed and resolution.
Column Temp. 30 °CMaintains consistent retention times by controlling the viscosity of the mobile phase.
Detection UV at 230 nmThiazoline derivatives typically exhibit UV absorbance in this region.[7][8] A full UV scan of a concentrated sample is recommended to confirm the optimal wavelength.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring a good signal-to-noise ratio.
Experimental Workflow
  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 10 µL of the sample diluent to identify any system-related peaks (ghost peaks).

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Record the chromatogram for a total of 20 minutes to ensure all components have eluted.

Workflow Visualization

The following diagram illustrates the logical flow of the purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) equilibrate Equilibrate System (15 min at 10% B) prep_mobile_phase->equilibrate prep_sample Prepare Sample (0.1 mg/mL in 50:50 ACN:H2O) inject_sample Inject Sample (10 µL) prep_sample->inject_sample inject_blank Inject Blank (Sample Diluent) equilibrate->inject_blank inject_blank->inject_sample run_gradient Run Gradient Method (15 min) inject_sample->run_gradient integrate Integrate Peaks in Chromatogram run_gradient->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Sources

Comparative study of catalysts for 2-thiazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Catalysts for 2-Thiazoline Synthesis: A Comparative Study for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-thiazoline scaffold is a privileged heterocyclic motif, integral to a vast array of natural products, pharmaceuticals, and chiral ligands in asymmetric catalysis.[1][2] Its prevalence in bioactive molecules such as apratoxin, a potent anticancer agent, and its role as a precursor to the vital amino acid cysteine, underscores the significance of efficient and selective synthetic methodologies.[1][3] This guide provides a comparative analysis of prominent catalytic systems for the synthesis of 2-thiazolines, offering insights into their mechanisms, substrate scope, and practical applications to aid researchers in selecting the optimal catalyst for their specific needs.

The Synthetic Landscape: An Overview of Key Methodologies

The synthesis of 2-thiazolines predominantly involves the cyclization of precursors containing the requisite nitrogen, sulfur, and carbon backbone. The two most prevalent strategies are the condensation of β-amino thiols with various electrophiles and the intramolecular cyclization of N-allylthioamides or β-hydroxythioamides.[4][5] The choice of catalyst is paramount in these transformations, dictating the reaction's efficiency, selectivity, and functional group tolerance.

Metal-Mediated Catalysis: A Powerful Toolkit for 2-Thiazoline Formation

Transition metal catalysts have proven to be highly effective in promoting the synthesis of 2-thiazolines, offering mild reaction conditions and broad substrate applicability.[6] A variety of metals, including palladium, iridium, copper, and ruthenium, have been successfully employed, each with its unique catalytic profile.[7][8]

Palladium, Iridium, and Copper: Versatile Catalysts for Diverse Applications

Palladium, iridium, and copper complexes are frequently utilized in 2-thiazoline synthesis, often in the context of creating chiral ligands for asymmetric catalysis.[7][8] These metals can effectively catalyze the cyclization of various precursors, demonstrating remarkable catalytic performances.[7] For instance, palladium(II) complexes have been shown to be exceptional catalysts for the synthesis of biaryls via Csp²-Csp² bond formation, where the 2-thiazoline moiety acts as a directing group.[3]

Ruthenium-Catalyzed Oxidation: A Selective Approach

A notable method for 2-thiazoline synthesis involves the ruthenium-catalyzed oxidation of thiazolidines. This approach is highly chemoselective and regioselective, affording the desired 2-thiazoline without over-oxidation to the corresponding thiazole or sulfone.[5]

Comparative Performance of Selected Metal Catalysts

Catalyst SystemStarting MaterialsKey AdvantagesYield Range (%)Reference
Ru-catalyzed/TBHPThiazolidinesHigh chemo- and regioselectivity, mild conditions.80-100[5]
Cupric MethacrylateNitriles and 2-aminoethanethiolSolvent-free, high selectivity for mono- and bis-thiazolines.Good to Excellent[4]
SmCl₃/n-BuLiZ-styryl sulfonylacetate and aminothiolEffective for specific substrate classes.Not specified[1]
Molybdenum(VI)S-unprotected cysteine dipeptideLow epimerization (<6%).Not specified[3]

Experimental Protocol: Ruthenium-Catalyzed Oxidation of Thiazolidines

This protocol is adapted from the work of Duñach et al.[5]

Materials:

  • Thiazolidine substrate

  • Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃)

  • tert-Butyl hydroperoxide (TBHP)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the thiazolidine substrate in the anhydrous solvent.

  • Add the ruthenium catalyst (typically 1-5 mol%).

  • To the stirred solution, add TBHP (1.1-1.5 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Ruthenium-Catalyzed Thiazolidine Oxidation

G Ru_II Ru(II) Catalyst Intermediate1 Ru(II)-Thiazolidine Complex Ru_II->Intermediate1 + Thiazolidine Thiazolidine Thiazolidine Thiazolidine->Intermediate1 TBHP TBHP Intermediate2 Ru(IV)=O Intermediate TBHP->Intermediate2 Intermediate1->Intermediate2 + TBHP - tBuOH Intermediate2->Ru_II - H₂O Thiazoline 2-Thiazoline Intermediate2->Thiazoline + Thiazolidine tBuOH t-BuOH

Caption: Proposed catalytic cycle for the Ru-catalyzed oxidation of thiazolidines.

Organocatalysis: A Metal-Free Alternative

In recent years, organocatalysis has emerged as a powerful and environmentally benign approach to organic synthesis.[9][10] For 2-thiazoline synthesis, various organocatalysts have been developed, offering distinct advantages over their metal-based counterparts.

DABCO: A Mild and Efficient Base Catalyst

1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive, non-toxic, and highly reactive organocatalyst that has been successfully employed in the synthesis of thiazolo[3,2-a]quinazoline derivatives.[9] It efficiently catalyzes the Michael addition reaction, a key step in the formation of the thiazoline ring, under mild conditions.[9]

Chiral Phosphoric Acids: Enabling Asymmetric Synthesis

Chiral phosphoric acids have proven to be versatile organocatalysts for a wide range of asymmetric transformations.[11] Their application in 2-thiazoline synthesis allows for the enantioselective formation of chiral thiazoline-containing molecules, which are of significant interest in drug discovery and development.[11]

Comparative Performance of Selected Organocatalysts

Catalyst SystemStarting MaterialsKey AdvantagesYield Range (%)Reference
DABCOMethyl-2-(2-thiocyanatoacetamido)benzoate and arylidene malononitrilesMild conditions, inexpensive, eco-friendly.Good to Excellent[9]
Chiral Phosphoric AcidsIndoles and cyclic aryl α-ketimino estersHigh enantioselectivity (up to 93% ee).67-85[11]
Base-catalyzed (Et₃N)α-Methylcysteine hydrochloride and nitrilesMetal-free, straightforward procedure.Moderate[3]

Experimental Workflow: Organocatalyzed Synthesis of Thiazolo[3,2-a]quinazolines

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 Methyl-2-(2-thiocyanatoacetamido)benzoate Reaction One-pot reaction Solvent: EtOH Catalyst: DABCO Reflux SM1->Reaction SM2 Arylidene Malononitrile SM2->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Arylidene-2H-thiazolo[3,2-a]quinazoline-1,5-dione Purification->Product

Caption: General workflow for the DABCO-catalyzed synthesis of thiazolo[3,2-a]quinazolines.

Conclusion: Selecting the Right Catalyst for Your Needs

The choice of catalyst for 2-thiazoline synthesis is a critical decision that depends on several factors, including the desired substrate scope, the need for stereocontrol, and considerations of cost and environmental impact. Metal-based catalysts offer high efficiency and broad applicability, with ruthenium-based systems providing excellent selectivity for the oxidation of thiazolidines. Organocatalysts, on the other hand, present a green and often more economical alternative, with chiral phosphoric acids enabling access to enantiomerically enriched 2-thiazolines.

This guide has provided a comparative overview of key catalytic systems, complete with experimental data and protocols, to empower researchers to make informed decisions in their synthetic endeavors. The continued development of novel and more efficient catalysts will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.

References

  • Badillo-Gómez, J. I., Gouygou, M., Ortega-Alfaro, M. C., & López-Cortés, J. G. (2021). 2-Thiazolines: an update on synthetic methods and catalysis. Organic & Biomolecular Chemistry, 19(35), 7497–7517. [Link][7][8]
  • Kumar, S., Arora, A., Sapra, S., & Singh, S. K. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC advances, 14(1), 1-26. [Link][1][3]
  • Request PDF. (2021). Metal Mediated Synthesis of 2‐thiazolines: Access to Regio‐ and Stereoselective N,S‐heterocycles. [Link][6]
  • Request PDF. (2025). Novel synthesis of 2-thiazolines. [Link][4]
  • Gaumont, A.-C., Gulea, M., & Levillain, J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1371–1401. [Link][5]
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(27), 5723–5727. [Link][12][13]
  • Organic Chemistry Portal. (n.d.). Thiazoline synthesis.
  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2014). Organocatalysis in heterocyclic synthesis: DABCO as a mild and efficient catalytic system for the synthesis of a novel class of quinazoline, thiazolo [3,2-a]quinazoline and thiazolo[2,3-b] quinazoline derivatives. Chemistry Central Journal, 8(1), 1-9. [Link][9]
  • Request PDF. (n.d.). Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines. [Link][11]
  • Request PDF. (n.d.). Overview of the Chemistry of 2-Thiazolines. [Link][2]
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Methylthio)-2-thiazoline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of molecules derived from 2-(Methylthio)-2-thiazoline. As a versatile synthetic intermediate, its reactions give rise to a diverse array of heterocyclic structures. The correct and unambiguous characterization of these products is paramount for advancing research and development in medicinal chemistry and materials science. This document moves beyond simple protocol listing to offer an integrated strategy, blending foundational theory with practical, field-proven methodologies. We will explore the causality behind experimental choices, enabling you to design robust, self-validating analytical workflows.

Part 1: The Chemical Landscape of this compound

This compound, with its empirical formula C₄H₇NS₂, is a valuable building block primarily due to the reactivity centered around the C2 position. The methylthio (-SCH₃) group is an excellent leaving group, making the C2 carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility, allowing for the facile introduction of various functional groups and the construction of more complex heterocyclic systems.[1][2]

Understanding the primary reaction pathways is the first step in predicting the potential structures of your products, which in turn informs the analytical strategy. The most common transformations include:

  • Nucleophilic Substitution: This is the most prevalent reaction class. A wide range of nucleophiles (e.g., amines, thiols, alcohols) can displace the methylthio group to form 2-substituted-2-thiazolines. Reactions with primary and secondary amines are particularly common, yielding 2-amino-2-thiazoline derivatives which are themselves scaffolds for further functionalization.[1]

  • Hydrolysis: Under aqueous acidic or basic conditions, the thiazoline ring can undergo hydrolysis. This can lead to ring-opening to form N-acyl or S-acyl mercaptoethylamine derivatives, or potentially yield a 2-thiazolidinone. Studies on the related 2-methyl-Δ2-thiazoline show a complex pH-dependent hydrolysis that proceeds through a hydroxythiazolidine intermediate, suggesting that multiple products are possible.[3][4]

  • Ring Transformation/Rearrangement: Strong reagents can induce more profound changes. For instance, reactions with agents like thionyl chloride have been reported to modify the carboxylic acid derivatives of the thiazoline ring, indicating that the core structure can be elaborated into more complex fused systems.[5][6]

Caption: Key reaction pathways of this compound.

Part 2: A Comparative Guide to Analytical Techniques

No single technique can provide a complete structural picture. A synergistic approach, where the strengths of one method compensate for the weaknesses of another, is essential. The choice and sequence of experiments should be driven by a logical process of hypothesis testing.

Technique Primary Information Strengths Limitations Best For...
Mass Spectrometry (MS) Molecular Weight, Elemental Formula (HRMS), Fragmentation PatternHigh sensitivity, definitive molecular weight, structural clues from fragmentation.[7]Isomers are often indistinguishable, provides connectivity data indirectly.Confirming product formation, determining elemental composition, initial structural hypothesis.
¹H & ¹³C NMR Chemical Environment, Connectivity (2D), Number of Protons/CarbonsUnambiguous connectivity through-bond (COSY, HMBC), stereochemical insights (NOESY).Lower sensitivity than MS, complex spectra can be difficult to interpret, requires soluble sample.The definitive tool for establishing the covalent framework (atom-to-atom connectivity).
Infrared (IR) Spectroscopy Functional GroupsQuick, non-destructive, excellent for tracking reaction progress (e.g., loss of C=N, gain of C=O or N-H).[8][9]Provides limited information on the overall molecular skeleton, susceptible to overlapping signals.Verifying the success of a functional group transformation.
X-Ray Crystallography 3D Atomic Arrangement in a CrystalThe "gold standard" for absolute, unambiguous structure and stereochemistry determination.[10]Requires a high-quality single crystal, which can be difficult or impossible to grow.Final, definitive proof of structure when other methods are ambiguous or for novel compounds.

Part 3: Integrated Workflow & Experimental Protocols

Let us consider a common synthetic scenario: the reaction of this compound with a primary amine, such as benzylamine, to yield the corresponding 2-(benzylamino)-2-thiazoline. Our goal is to confirm this structure and rule out alternatives.

Caption: Logical workflow for structural elucidation.

Comparative Data: Starting Material vs. Expected Product
Analysis This compound (Starting Material) 2-(Benzylamino)-2-thiazoline (Expected Product) Rationale for Change
Molecular Formula C₄H₇NS₂C₁₀H₁₂N₂SSubstitution of -SCH₃ with -NHCH₂Ph.
Exact Mass 133.0020192.0721Reflects the change in elemental composition.
IR Bands (cm⁻¹) ~1600 (C=N stretch)~3350 (N-H stretch), ~1620 (C=N stretch), ~1500 (Aromatic C=C)Appearance of N-H from the amine; C=N shifts slightly; new aromatic bands appear.
¹H NMR Signals ~2.5 ppm (s, 3H, -SCH₃), ~3.2 ppm (t, 2H, -S-CH₂-), ~4.0 ppm (t, 2H, -N-CH₂-)~3.4 ppm (t, 2H, -S-CH₂-), ~3.8 ppm (t, 2H, -N-CH₂-), ~4.5 ppm (d, 2H, -NH-CH₂-Ph), ~5.5 ppm (broad t, 1H, -NH-), ~7.3 ppm (m, 5H, Ar-H)Disappearance of the -SCH₃ singlet; appearance of benzyl and N-H protons.
¹³C NMR Signals ~15 ppm (-SCH₃), ~30 ppm (-S-CH₂-), ~60 ppm (-N-CH₂-), ~165 ppm (C=N)~32 ppm (-S-CH₂-), ~48 ppm (-NH-CH₂-Ph), ~55 ppm (-N-CH₂-), ~127-138 ppm (Ar-C), ~168 ppm (C=N)Loss of -SCH₃ carbon; appearance of benzyl carbons; shifts in thiazoline ring carbons due to new substituent.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the purified product.

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be compatible with electrospray ionization (ESI).

  • Instrument Setup: Use an ESI source in positive ion mode, as the nitrogen atoms in the thiazoline ring are readily protonated. Calibrate the mass analyzer (e.g., TOF or Orbitrap) immediately before the run using a known calibration standard.

  • Data Acquisition: Infuse the sample directly or via an LC inlet. Acquire data over a mass range that comfortably includes the expected molecular ion [M+H]⁺ (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For our example, this should be at m/z 193.0799.

    • Use the instrument software to calculate the elemental formula for the observed exact mass.

    • Trustworthiness Check: The calculated formula should match C₁₀H₁₃N₂S⁺ (for the protonated species) with a mass error of < 5 ppm. The isotopic pattern should also match the theoretical pattern for a molecule containing one sulfur atom.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To establish the covalent framework and confirm the connectivity of the product.

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Interpretation: Confirm the presence of all expected signals as per the table above: the two triplets for the thiazoline ring, the doublet for the benzylic CH₂, the multiplet for the aromatic protons, and the broad signal for the N-H proton. Verify that the integration values correspond to the correct number of protons (2H, 2H, 2H, 5H, 1H). The disappearance of the singlet at ~2.5 ppm confirms the loss of the -SCH₃ group.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Interpretation: Count the number of signals to ensure all 10 carbons are observed (some aromatic signals may overlap). Compare the chemical shifts to the expected values.

  • 2D NMR Acquisition (HSQC & HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will definitively link the proton signals at ~3.4, ~3.8, ~4.5, and ~7.3 ppm to their corresponding carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key for confirming connectivity. Look for long-range (2-3 bond) correlations.

    • Causality & Validation: To prove the benzyl group is attached to the C2-imine nitrogen, you must observe a correlation from the benzylic protons (~4.5 ppm) to the C2 carbon of the thiazoline ring (~168 ppm). Additionally, correlations from the thiazoline's -N-CH₂- protons (~3.8 ppm) to the C2 carbon will confirm the ring structure. These cross-peaks provide irrefutable evidence of the proposed connectivity.

References

  • Giorgi, G., Salvini, L., Attanasi, O. A., Filippone, P., & Santeusanio, S. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 709-715. [Link]
  • Martin, R. B., Lowey, S., Elson, E. L., & Edsall, J. T. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. [Link]
  • Althagafi, I., El-Metwaly, N. M., & Farghaly, T. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1714. [Link]
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  • Scilit. (n.d.). Hydrolysis of 2-Methyl-Δ 2 -thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift 1.
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  • Hofmann, T., & Schieberle, P. (2000). Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by Combined Bio and Thermal Approaches. Journal of Agricultural and Food Chemistry, 48(9), 4301-4307. [Link]
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  • Wipf, P. (2001). Thiazoline Ring Formation from 2-Methylcysteines and 2-Halomethylalanines.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Methylthio)-2-thiazoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis or analysis. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of 2-(Methylthio)-2-thiazoline (CAS No. 19975-56-5), moving beyond mere instruction to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to manage chemical waste streams confidently and responsibly.

Understanding the Compound: Hazard Profile and Reactivity

Before establishing a disposal protocol, it is essential to understand the inherent characteristics of this compound. This informs every subsequent decision, from personal protective equipment (PPE) to the final disposition of the waste.

Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C₄H₇NS₂
Molecular Weight 133.24 g/mol
Appearance Colorless to slightly yellow liquid
Boiling Point 216-217 °C
Density 1.226 g/mL at 25 °C
Flash Point 98 °C (208.4 °F) - Closed Cup
Incompatible Materials Strong oxidizing agents

Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Combustible Liquid : The flash point of 98 °C indicates that it will ignite when exposed to an ignition source at or above this temperature.[2]

  • Potential for Harmful Decomposition Products : As an organosulfur and organonitrogen compound, its combustion is expected to produce toxic gases, primarily oxides of sulfur (SOx) and oxides of nitrogen (NOx).[3]

The causality behind these hazards lies in its chemical structure. The thiazoline ring and the methylthio group are reactive moieties. Prolonged contact with skin or eyes can lead to chemical irritation. While not highly flammable, its combustibility necessitates the control of ignition sources during handling and disposal.

Regulatory Framework: Navigating Compliance

Disposal procedures are dictated by local, national, and international regulations. This guide primarily references the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), with an overview of the European Union's framework.

United States (EPA/RCRA)

A critical first step is to determine if the waste is "hazardous" under RCRA. This can occur in two ways: being specifically listed (F, K, P, or U lists) or exhibiting a characteristic of hazardous waste (Ignitability, Corrosivity, Reactivity, or Toxicity).[4]

  • Listed Waste : this compound is not found on the P or U lists of discarded commercial chemical products.[5]

  • Characteristic Waste :

    • Ignitability (D001) : The RCRA definition for an ignitable liquid is a flash point below 60 °C (140 °F).[2][6] With a flash point of 98 °C, this compound does not meet the characteristic of an ignitable hazardous waste.

    • Corrosivity (D002) : As a neutral organic compound, it is not corrosive.

    • Reactivity (D003) : It is not known to be unstable, reactive with water, or capable of detonation.

    • Toxicity (D004-D043) : This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for specific toxic compounds to leach into groundwater.[5][7] No public TCLP data for this compound is available. In the absence of this data, a generator can use their knowledge of the waste. Unless there is reason to believe it would leach specific regulated toxic constituents above their regulatory limits, it would not be classified as toxic hazardous waste.

European Union

The EU's Waste Framework Directive (2008/98/EC) establishes the legal framework for waste treatment, emphasizing a "waste hierarchy": prevention, preparing for re-use, recycling, other recovery (e.g., energy recovery), and disposal as the last resort.[8] Hazardous waste, identified by an asterisk in the European Waste Catalogue, is subject to stricter controls, including requirements for traceability, labeling, and a ban on mixing with other waste categories.[4][9] Disposal must be carried out by authorized facilities.

Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the appropriate disposal path for this compound.

DisposalWorkflow start Waste this compound Generated is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated contaminants_hazardous Are contaminants RCRA hazardous (US) or listed as hazardous (EU)? is_contaminated->contaminants_hazardous Yes is_small_quantity Is it a small quantity (<100g) suitable for in-lab treatment? is_contaminated->is_small_quantity No (Pure substance) manage_as_hazardous Manage as Hazardous Waste (Follow institutional guidelines for the specific hazardous contaminant) contaminants_hazardous->manage_as_hazardous Yes contaminants_hazardous->is_small_quantity No waste_hauler Dispose via licensed chemical waste hauler manage_as_hazardous->waste_hauler chemical_treatment Option 1: In-Lab Chemical Treatment (Oxidation) is_small_quantity->chemical_treatment Yes collect_waste Collect in a dedicated, labeled, non-hazardous waste container (e.g., 'Non-Halogenated Organic Waste') is_small_quantity->collect_waste No chemical_treatment->collect_waste Treated waste incineration Option 2: Off-Site Incineration (Preferred Method) incineration->waste_hauler landfill Option 3: Off-Site Landfill (If non-hazardous and permitted) landfill->waste_hauler collect_waste->incineration To Hauler collect_waste->landfill To Hauler

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Always perform these procedures in a well-ventilated chemical fume hood while wearing appropriate PPE: safety goggles (or face shield), nitrile gloves, and a lab coat.

Procedure 1: Collection for Off-Site Disposal (Preferred Method)

This is the most straightforward and recommended method for any quantity of waste.

  • Container Selection : Use a clean, chemically compatible container (e.g., amber glass bottle) designated for non-halogenated organic waste. Ensure the container has a secure, leak-proof cap.

  • Labeling : Clearly label the container with "Waste this compound" and/or as "Non-Hazardous Organic Waste." Ensure the label is unambiguous to prevent accidental mixing with hazardous waste streams.

  • Accumulation : Store the sealed container in a designated satellite accumulation area or central waste storage area, away from strong oxidizing agents.

  • Pickup : Arrange for pickup by your institution's licensed chemical waste disposal contractor. Ensure all institutional paperwork is completed accurately.

Procedure 2: In-Lab Chemical Treatment via Oxidation (For Small Quantities)

For researchers equipped and trained for such procedures, small quantities (<100g) can be chemically converted to a potentially less harmful state before collection. The oxidation of thiazolines to the more stable aromatic thiazoles is a known chemical transformation.[10][11] This procedure should be considered a pre-treatment step, and the resulting mixture must still be disposed of as chemical waste.

Rationale : Oxidation converts the dihydrothiazole (thiazoline) ring into a more stable aromatic thiazole ring. This process can reduce the chemical reactivity and potential biological activity of the compound. Manganese dioxide (MnO₂) is a common and relatively safe oxidizing agent for this purpose.

Experimental Protocol:

  • Setup : In a chemical fume hood, prepare a round-bottom flask equipped with a magnetic stir bar, large enough to accommodate the reaction volume comfortably (e.g., a 250 mL flask for 10g of waste).

  • Dilution : Dilute the waste this compound with a suitable solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective, but a less hazardous solvent like toluene can also be used. A 1:10 ratio of thiazoline to solvent (v/v) is a good starting point.

  • Addition of Oxidant : While stirring the solution, slowly and carefully add activated manganese dioxide (MnO₂) in portions. A significant excess of the oxidant is required; a 10-fold molar excess relative to the thiazoline is recommended.

    • Calculation Example: For 10g of thiazoline (133.24 g/mol ≈ 0.075 mol), you would need 0.75 mol of MnO₂ (86.94 g/mol ), which is approximately 65g.

  • Reaction : Gently heat the mixture to reflux (for toluene, ~110°C) with continuous stirring. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is no longer visible (typically several hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the solid manganese salts.

    • Wash the filter cake with a small amount of the reaction solvent.

  • Disposal of Treated Waste : Collect the filtered organic solution (containing the product 2-(methylthio)thiazole and solvent) in your designated non-halogenated organic waste container for contractor pickup. The solid manganese waste should be collected in a separate solid waste container.

OxidationWorkflow start Small quantity of waste This compound dilute Dilute with solvent (e.g., Toluene) in flask start->dilute add_oxidant Add 10x molar excess of Manganese Dioxide (MnO₂) dilute->add_oxidant reflux Heat to reflux with stirring add_oxidant->reflux monitor Monitor reaction by TLC until completion reflux->monitor cool Cool to room temperature monitor->cool filter Filter through Celite® to remove solids cool->filter liquid_waste Collect filtrate (liquid) in non-halogenated organic waste container filter->liquid_waste solid_waste Collect filter cake (solid) in solid waste container filter->solid_waste dispose Dispose of all containers via licensed waste hauler liquid_waste->dispose solid_waste->dispose

Caption: In-lab oxidation pre-treatment workflow.

Procedure 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate : Ensure the spill area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Control Ignition Sources : Extinguish all nearby flames and turn off spark-producing equipment.

  • Contain Spill : Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to absorb the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a labeled, sealable container.

  • Decontaminate : Clean the spill area with soap and water.

  • Disposal : The collected spill debris must be disposed of as chemical waste through your institution's waste contractor.

Final Disposition: The End of the Lifecycle

The ultimate fate of this compound waste, handled by a licensed contractor, will typically be one of the following:

  • High-Temperature Incineration : This is the most environmentally sound method for organic compounds. Licensed incinerators operate at temperatures sufficient to ensure complete destruction (>99.99%) of the organic molecule.[12][13] They are equipped with afterburners and scrubber systems to neutralize and remove the resulting SOx and NOx gases, preventing their release into the atmosphere.[14]

  • Landfill : If the waste has been definitively characterized as non-hazardous, it may be disposed of in a designated industrial waste landfill. However, incineration is strongly preferred to eliminate the compound from the environment permanently.

By adhering to these detailed procedures, you not only ensure compliance with regulations but also uphold the highest standards of laboratory safety and environmental responsibility. This commitment to the complete chemical lifecycle is a hallmark of scientific excellence.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • Combustion and pyrolysis of sulfides and organosulfurs. Chemistry Stack Exchange. [Link]
  • Ignitable Wastes. Department of Toxic Substances Control - CA.gov. [Link]
  • Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction. PubMed. [Link]
  • TCLP – Understanding the Toxicity Characteristic Leaching Procedure. Enviropass. [Link]
  • EU Waste Framework Directive – Policies. IEA. [Link]
  • Hazardous waste. EU Waste Law. [Link]
  • Toxicity characteristic leaching procedure. Wikipedia. [Link]
  • SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure. U.S. Environmental Protection Agency. [Link]
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]
  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
  • The conversion of thiazolines to thiazoles by MnO2 oxidation.
  • A Citizen's Guide to Incineration. U.S. Environmental Protection Agency. [Link]
  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. U.S. Environmental Protection Agency. [Link]

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A Comprehensive Guide to the Safe Handling of 2-(Methylthio)-2-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 2-(Methylthio)-2-thiazoline (CAS No. 19975-56-5). This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Chemical: Hazard Profile of this compound

This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It is crucial to understand these hazards to implement the appropriate safety measures. While it has low acute toxicity, it can be irritating to the respiratory system.[3] Therefore, all handling procedures should be designed to minimize the possibility of contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is paramount when handling this compound. The following table outlines the recommended PPE, along with the rationale for each.

Protection LevelEquipmentPurpose & Rationale
Engineering Controls Chemical Fume HoodTo minimize the inhalation of vapors.[4] All handling of this compound should be performed within a certified chemical fume hood.
Eye and Face Protection Safety Goggles with Side Shields & Face ShieldTo protect against splashes that can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)To prevent skin contact, which can lead to irritation.[1] The choice of glove material should be based on chemical compatibility. While specific permeation data for this compound is not readily available, nitrile and butyl rubber gloves generally offer good resistance to a wide range of chemicals.[5][6][7]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[4] A flame-resistant lab coat is recommended given the combustible nature of the chemical.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when engineering controls are insufficient to control vapor exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for minimizing risk. The following workflow provides a procedural guide for safe operations.

Pre-Operational Checklist:
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble all Necessary Materials: Have all required equipment, reagents, and waste containers ready and within reach inside the fume hood to minimize movement in and out of the controlled area.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above before entering the laboratory.

Handling Procedure:
  • Dispensing the Chemical:

    • Perform all dispensing of this compound inside the chemical fume hood.

    • Use designated and clearly labeled glassware.

    • When transferring, pour slowly and carefully to avoid splashing.

  • During the Reaction/Procedure:

    • Keep all containers of this compound sealed when not in use to prevent the release of vapors.

    • Maintain a clean and organized workspace within the fume hood.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical. A mild detergent and water solution is generally effective for cleaning.[8]

    • Properly dispose of all waste as outlined in the Disposal Plan.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][10][11] Seek immediate medical attention. Do not use neutralizing agents.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[12] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:
  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Control the Spill (if safe to do so): For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.

  • Decontaminate: Once the spill is absorbed, decontaminate the area with a mild detergent and water.[8]

  • Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

Waste Segregation and Collection:
  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Solid Waste: All contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.[13]

Disposal Procedure:
  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.

  • Regulatory Compliance: While specific EPA waste codes for this compound are not explicitly listed, it would likely be classified as a D001 hazardous waste if it exhibits the characteristic of ignitability, or as a D002 waste if it is corrosive.[14] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and disposal procedures in accordance with federal, state, and local regulations.[1][3][4]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the operational and disposal workflow, the following diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood prep_materials Assemble Materials prep_fume_hood->prep_materials prep_ppe Don PPE prep_materials->prep_ppe handle_dispense Dispense Chemical prep_ppe->handle_dispense handle_procedure Conduct Procedure handle_dispense->handle_procedure handle_post Post-Procedure Cleanup handle_procedure->handle_post emergency_spill Spill handle_procedure->emergency_spill emergency_exposure Exposure handle_procedure->emergency_exposure dispose_segregate Segregate Waste handle_post->dispose_segregate dispose_label Label Waste dispose_segregate->dispose_label dispose_store Store Waste dispose_label->dispose_store dispose_ehs Contact EHS for Pickup dispose_store->dispose_ehs end_safe Safe Completion dispose_ehs->end_safe emergency_spill_response Spill Response emergency_spill->emergency_spill_response emergency_first_aid First Aid emergency_exposure->emergency_first_aid end_emergency Emergency Resolved emergency_first_aid->end_emergency emergency_spill_response->end_emergency start Start start->prep_fume_hood

Caption: Workflow for Safe Handling and Disposal of this compound.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Environmental Health and Safety, University of Chicago. (n.d.). Hazardous Waste Disposal Procedures.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Lehigh University, Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • LabRepCo. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.
  • West Virginia University, Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Wayne State University, Office of Environmental Health and Safety. (n.d.). Laboratory Equipment Decontamination Procedures.
  • University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • University of Kentucky, Research Safety. (n.d.). Disinfection & Decontamination.
  • University of California, Berkeley, Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.
  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
  • Fox Scientific, Inc. (n.d.). Chemical Resistant Chart.
  • University of California, Berkeley, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • New Pig Corporation. (n.d.). Butyl Gloves for Chemical Resistance - GLV1214.
  • ASSIC Health. (n.d.). Eye first aid.
  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?.
  • National Center for Biotechnology Information. (n.d.). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement.
  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Prevent Blindness. (n.d.). First Aid for Eye Emergencies.
  • Stanford Medicine, Health Library. (n.d.). Eye Protection at Work: First Aid.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • suweb.site. (n.d.). EPA Hazardous Waste Codes.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland, Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • SHOWA Gloves. (n.d.). Chemical Permeation Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.